molecular formula C6H10N2O B577600 2,6-Diazaspiro[3.4]octan-7-one CAS No. 1211515-65-9

2,6-Diazaspiro[3.4]octan-7-one

Cat. No.: B577600
CAS No.: 1211515-65-9
M. Wt: 126.159
InChI Key: GZTLCSVTDYAMCZ-UHFFFAOYSA-N
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Description

2,6-Diazaspiro[3.4]octan-7-one, also known as this compound, is a useful research compound. Its molecular formula is C6H10N2O and its molecular weight is 126.159. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-diazaspiro[3.4]octan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10N2O/c9-5-1-6(4-8-5)2-7-3-6/h7H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTLCSVTDYAMCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NCC12CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60726239
Record name 2,6-Diazaspiro[3.4]octan-7-one
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Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211515-65-9
Record name 2,6-Diazaspiro[3.4]octan-7-one
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Record name 2,6-Diazaspiro[3.4]octan-7-one
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Foundational & Exploratory

2,6-Diazaspiro[3.4]octan-7-one CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,6-Diazaspiro[3.4]octan-7-one: A Privileged Scaffold in Modern Drug Discovery

Abstract

The this compound core is a compelling structural motif that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional architecture provides a unique framework for the precise spatial orientation of functional groups, making it an emerging privileged scaffold in the design of novel therapeutics.[1] This guide offers a comprehensive technical overview of this compound, covering its fundamental properties, validated synthetic strategies, and its impactful applications in drug development, with a particular focus on its role in developing potent and selective modulators of challenging biological targets.

Core Compound Identity and Physicochemical Properties

Precise identification is paramount in chemical research and development. The core scaffold, this compound, is registered under CAS Number 1211515-65-9 .[2] Its hydrochloride and oxalate salt forms are also commercially available.[3][4]

The inherent properties of this scaffold, summarized in the table below, are foundational to its utility in drug design. Its structure imparts a high degree of Fsp³, or three-dimensionality, a characteristic increasingly correlated with clinical success.[5]

PropertyValue / DescriptionSource
CAS Number 1211515-65-9[2]
Molecular Formula C₆H₁₀N₂O[6]
Molecular Weight 126.16 g/mol [6]
Monoisotopic Mass 126.079315 Da[6]
IUPAC Name This compound[6]
SMILES C1C(=O)NCC12CNC2[6]
InChIKey GZTLCSVTDYAMCZ-UHFFFAOYSA-N[6]
Predicted XlogP -1.3[6]
Predicted CCS 124.4 Ų ([M+H]⁺)[6]

Table 1: Key identifiers and computed physicochemical properties of this compound.

Strategic Synthesis: Constructing the Spirocyclic Core

The synthesis of the 2,6-diazaspiro[3.4]octane framework is a non-trivial endeavor due to the inherent ring strain of the fused four- and five-membered ring system. Successful strategies rely on careful planning, particularly concerning the use of orthogonal protecting groups to differentiate the two nitrogen atoms for subsequent functionalization.[7][8]

The Logic of Orthogonal Protection

The presence of two secondary amine functionalities necessitates a robust protecting group strategy. An orthogonal set of protecting groups allows for the selective removal of one group in the presence of the other, enabling precise, stepwise elaboration of the scaffold.[7] A common and effective pairing involves the tert-butyloxycarbonyl (Boc) group, which is acid-labile, and the benzyl (Bn) group, which is typically removed under hydrogenolysis conditions. This pairing provides the synthetic flexibility required in medicinal chemistry programs.

A Validated Synthetic Workflow

The following protocol outlines a representative, multi-step synthesis adapted from established literature procedures for constructing functionalized diazaspiro[3.4]octane systems.[1][9] The causality behind each step is explained to provide a deeper understanding of the process.

G cluster_0 Step 1: Azetidine Ring Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Lactam Formation cluster_3 Step 4: Deprotection A 1-Boc-azetidin-3-one C α,β-Unsaturated Ester Intermediate A->C Horner-Wadsworth-Emmons Olefination B Wittig Reagent (e.g., (EtO)2P(O)CH2CO2Et) B->C E Conjugate Addition Product C->E Aza-Michael Addition D Benzylamine D->E F N-Benzyl Protected Intermediate E->F Intramolecular Amidation G Final Product: This compound F->G Acidolysis (TFA) & Hydrogenolysis (H2, Pd/C)

Figure 1: High-level workflow for the synthesis of the this compound core.
Detailed Experimental Protocol:
  • Step 1: Horner-Wadsworth-Emmons Olefination:

    • Procedure: To a cooled (0 °C) suspension of sodium hydride (NaH, 1.15 equiv.) in anhydrous tetrahydrofuran (THF), triethyl phosphonoacetate (1.2 equiv.) is added dropwise. The mixture is stirred for 30 minutes, allowing for the formation of the phosphonate ylide. A solution of 1-Boc-azetidin-3-one (1.0 equiv.) in THF is then added, and the reaction is allowed to warm to room temperature and stir until completion (monitored by TLC).

    • Causality: This step constructs the carbon framework. The Horner-Wadsworth-Emmons reaction is chosen over a standard Wittig reaction because the resulting phosphate byproducts are water-soluble, simplifying purification compared to the often-problematic triphenylphosphine oxide. The Boc group protects the azetidine nitrogen from acting as a nucleophile.

  • Step 2: Aza-Michael Addition:

    • Procedure: The α,β-unsaturated ester intermediate from Step 1 is dissolved in a suitable solvent like ethanol. Benzylamine (1.1 equiv.) is added, and the mixture is heated to reflux.

    • Causality: This is the key step for introducing the second nitrogen atom. Benzylamine acts as a nucleophile in a 1,4-conjugate (Michael) addition to the electron-deficient double bond. The benzyl group is selected as the second protecting group due to its orthogonal stability relative to the Boc group.

  • Step 3: Intramolecular Amidation (Lactamization):

    • Procedure: The product from the Michael addition is often cyclized under thermal conditions, sometimes with the aid of a mild base, to facilitate the intramolecular attack of the newly added nitrogen onto the ester carbonyl.

    • Causality: This spontaneous or promoted cyclization forms the thermodynamically stable five-membered lactam ring, finalizing the construction of the diazaspiro[3.4]octan-7-one core.

  • Step 4: Final Deprotection:

    • Procedure: The orthogonally protected scaffold is first treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to cleave the Boc group. Following purification, the benzyl group is removed via catalytic hydrogenation (e.g., H₂ gas, 10% Palladium on Carbon) in a solvent like methanol or ethanol.

    • Causality: The sequential removal of the protecting groups yields the final, unsubstituted this compound, ready for use or further derivatization at either nitrogen position.

Applications in Drug Discovery: A Case Study on Sigma-1 Receptor Antagonism

The this compound scaffold has proven to be a highly effective core for developing potent antagonists of the Sigma-1 receptor (σ1R).[10][[“]] The σ1R is a unique intracellular chaperone protein implicated in a variety of CNS disorders, most notably chronic pain.[5]

Mechanism of Action in Pain Modulation

Opioids, the gold standard for severe pain, primarily act on the mu-opioid receptor (MOR). However, their long-term use is plagued by the development of tolerance, requiring escalating doses and increasing side effects.[10] The σ1R has been identified as a negative modulator of MOR signaling. When activated, σ1R can form a complex with the MOR, dampening its analgesic signaling cascade.

A σ1R antagonist based on the this compound scaffold can intervene in this process. By binding selectively and with high affinity to the σ1R, the antagonist prevents the σ1R-MOR interaction. This has two profound therapeutic benefits:

  • Enhancement of Analgesia: It synergistically boosts the pain-relieving effects of opioids like morphine.[10][[“]]

  • Rescue of Tolerance: It can prevent or even reverse the development of morphine-induced analgesic tolerance.[10]

This mechanism highlights the scaffold's ability to position substituents in a precise 3D orientation to achieve high-affinity binding within the σ1R active site.

G cluster_0 Standard Opioid Action cluster_1 Development of Tolerance cluster_2 Therapeutic Intervention Morphine Morphine MOR Mu-Opioid Receptor (MOR) Morphine->MOR Agonist Analgesia Analgesia MOR->Analgesia Signaling Tolerance Tolerance (Reduced Analgesia) MOR->Tolerance EnhancedAnalgesia Enhanced Analgesia MOR->EnhancedAnalgesia Restored Signaling Sigma1R Sigma-1 Receptor (σ1R) Sigma1R->MOR Negative Modulation Antagonist 2,6-Diazaspiro[3.4]octan-7-oneDerivative Antagonist->Sigma1R

Figure 2: Role of a this compound-based antagonist in modulating opioid signaling.

Beyond pain, this scaffold has been integral to the discovery of leads for a remarkable range of diseases, including tuberculosis, cancer, hepatitis B, and malaria, underscoring its status as a versatile and privileged structure in modern medicinal chemistry.[1][12]

Conclusion and Future Outlook

This compound is more than just a novel building block; it is a validated platform for escaping the "flatland" of traditional aromatic scaffolds. Its defined three-dimensional structure, coupled with the synthetic tractability afforded by orthogonal protection, provides medicinal chemists with a powerful tool to tackle complex biological targets. The clinical and preclinical success of compounds containing this core validates the continued exploration of its chemical space. Future research will likely focus on developing even more efficient and stereoselective synthetic routes and expanding its application to new and challenging disease areas.

References

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  • MDPI. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. [Link]
  • ResearchGate. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]
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Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2,6-Diazaspiro[3.4]octan-7-one

Abstract

The 2,6-diazaspiro[3.4]octane framework represents a class of rigid, three-dimensional scaffolds that are of increasing importance in medicinal chemistry.[1] As bioisosteric replacements for common motifs like piperazine, these spirocycles can significantly improve physicochemical properties such as solubility and metabolic stability, while offering unique exit vectors for substituent placement.[2][3] This guide presents a comprehensive, proposed synthetic pathway for this compound, a functionalized derivative poised to serve as a versatile building block for drug discovery programs. The presented route is grounded in established chemical principles and analogous syntheses of related spirocyclic systems, emphasizing strategic choices in precursor assembly, orthogonal protection, and lactam formation.

Introduction: The Strategic Value of Diazaspiro[3.4]octanes

In modern drug discovery, there is a pronounced shift away from flat, aromatic molecules toward sp³-rich, three-dimensional structures.[1] This "escape from flatland" is driven by the need to enhance target selectivity, improve pharmacokinetic profiles, and access novel chemical space.[4] Spirocyclic systems, characterized by two rings joined at a single quaternary carbon, are exemplary of this design philosophy.[5]

The 2,6-diazaspiro[3.4]octane core, containing both a four-membered azetidine ring and a five-membered pyrrolidine ring, is particularly compelling. It has been successfully incorporated into potent antitubercular agents and compounds active against the malaria parasite Plasmodium falciparum.[6][7] The introduction of a carbonyl group to form the lactam this compound provides a rigidified structure with a hydrogen bond acceptor and a defined point for further functionalization, making it an exceptionally valuable synthetic target.

This document outlines a robust and logical synthetic approach to this target, beginning with the construction of the core spirocycle and culminating in the key lactamization step.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, This compound (1) , identifies the intramolecular amide bond formation (lactamization) as the key final step. This disconnection leads back to the linear amino acid precursor (2) . This intermediate requires an orthogonal protecting group strategy, where 'PG1' allows for selective deprotection and cyclization without affecting 'PG2'.

The spirocyclic core of precursor (2) can be traced back to a key intermediate, 1-(aminomethyl)cyclopentan-1-amine (3) , which provides the foundation for the sequential construction of the two nitrogen-containing rings. The overall synthetic strategy is therefore designed as a convergent and modular process.

G cluster_main Retrosynthetic Pathway target <<TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='https://i.imgur.com/8Q5aY3C.png'SCALE='TRUE'/>TD>TR><TR><TD>Target: this compound (1)TD>TR>TABLE>> precursor1 <<TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='https://i.imgur.com/G5g2mJc.png'SCALE='TRUE'/>TD>TR><TR><TD>Precursor: Amino Acid (2)TD>TR>TABLE>> target->precursor1 Lactamization precursor2 <<TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='https://i.imgur.com/Uv7d11f.png'SCALE='TRUE'/>TD>TR><TR><TD>Precursor: Diamine (3)TD>TR>TABLE>> precursor1->precursor2 Azetidine Formation start <<TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='https://i.imgur.com/C5u5b3L.png'SCALE='TRUE'/>TD>TR><TR><TD>Starting Material: CyclopentanoneTD>TR>TABLE>> precursor2->start Double Amination

Caption: Retrosynthetic analysis of this compound.

Proposed Synthesis Pathway and Experimental Protocols

The forward synthesis is designed in three main stages:

  • Construction of the core 1,1-disubstituted cyclopentane diamine.

  • Formation of the azetidine ring with an orthogonal protecting group.

  • Elaboration of the pyrrolidinone ring via lactamization.

Stage 1: Synthesis of the Key Diamine Intermediate

The synthesis begins from commercially available cyclopentanone. The critical quaternary center bearing two functionalized nitrogen atoms is installed using a Strecker-type reaction followed by reduction.

Protocol 3.1: Synthesis of tert-butyl (1-cyanocyclopentyl)carbamate (5)

  • To a stirred solution of cyclopentanone (4 ) (1.0 eq) in methanol at 0 °C, add potassium cyanide (1.2 eq) and ammonium chloride (1.2 eq).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and triethylamine (1.5 eq).

  • Continue stirring for an additional 24 hours.

  • Concentrate the mixture in vacuo and partition between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the Boc-protected aminonitrile (5) .

Protocol 3.2: Synthesis of tert-butyl (1-(aminomethyl)cyclopentyl)carbamate (6)

  • Prepare a solution of the aminonitrile (5) (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add the solution dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in THF at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction to 0 °C and quench sequentially by the careful addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Filter the resulting solids and wash thoroughly with THF.

  • Concentrate the filtrate to yield the crude diamine (6) , which is often used in the next step without further purification.

Stage 2: Azetidine Ring Formation

The formation of the strained four-membered azetidine ring is achieved via an intramolecular cyclization of a precursor bearing a leaving group. This step establishes the core spirocyclic structure. A benzyl protecting group is chosen for the second amine, as it is stable to the conditions required for Boc-deprotection and can be removed later via hydrogenation.[8][9]

Protocol 3.3: Synthesis of 2-benzyl-2,6-diazaspiro[3.4]octane (8)

  • To a solution of diamine (6) (1.0 eq) in dichloromethane (DCM), add glyoxal (1.1 eq) and stir for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise and stir for 16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over sodium sulfate, and concentrate to yield the crude intermediate.

  • Dissolve the crude material in acetonitrile and add triethylamine (2.5 eq) followed by tosyl chloride (1.1 eq) at 0 °C. Stir for 4 hours.

  • Concentrate the mixture and redissolve in THF. Add a strong base such as sodium hydride (2.2 eq) and heat to 60 °C for 12 hours to effect the intramolecular cyclization.

  • Work up the reaction by quenching with water and extracting with ethyl acetate. The crude product is the N-Boc, N'-benzyl protected spirocycle (7) .

  • Treat the protected spirocycle (7) with trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 1 hour to remove the Boc group.

  • Concentrate in vacuo and neutralize with aqueous NaOH to yield the free amine (8) .

Stage 3: Pyrrolidinone Ring Formation (Lactamization)

This final stage involves acylating the primary amine of the azetidine ring with an appropriate C2 synthon, followed by deprotection and intramolecular cyclization to form the desired lactam.

Protocol 3.4: Synthesis of this compound (1)

  • To a solution of the amine (8) (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C, add methyl bromoacetate (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 6 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate to yield the ester intermediate (9) .

  • Hydrolyze the methyl ester (9) to the corresponding carboxylic acid (10) using lithium hydroxide (1.5 eq) in a THF/water mixture.

  • Dissolve the crude carboxylic acid (10) in methanol and add 10% Palladium on carbon (Pd/C) catalyst.

  • Hydrogenate the mixture under a balloon of H₂ gas for 16 hours to remove the benzyl protecting group.

  • Filter the reaction through Celite and concentrate the filtrate to obtain the crude amino acid precursor (2) .

  • Dissolve the crude amino acid (2) in a large volume of DCM and add a peptide coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the reaction under high dilution conditions for 24 hours to favor intramolecular cyclization.

  • Concentrate the reaction mixture and purify by column chromatography to yield the final product, This compound (1) .

Key Process Visualization and Data

The overall workflow and the critical orthogonal protecting group strategy are visualized below.

G cluster_workflow Overall Synthetic Workflow start Cyclopentanone step1 Boc-Protected Aminonitrile (5) start->step1 Strecker Rxn step2 Boc-Protected Diamine (6) step1->step2 LiAlH4 Reduction step3 N-Boc, N'-Bn Spirocycle (7) step2->step3 Azetidine Formation step4 N-Bn Spiro-Amine (8) step3->step4 Boc Deprotection step5 Amino Acid Precursor (10) step4->step5 Alkylation & Hydrolysis step6 Lactamization Precursor (2) step5->step6 Bn Deprotection (Hydrogenation) target Target Lactam (1) step6->target Intramolecular Coupling

Caption: Proposed workflow for the synthesis of this compound.

G cluster_pg Orthogonal Protecting Group Strategy cluster_boc Boc Group (Acid Labile) cluster_bn Benzyl Group (Hydrogenolysis) N1 Primary Amine (N6) boc_on Boc Protection N1->boc_on Protects N6 for azetidine formation N2 Secondary Amine (N2) bn_on Bn Protection N2->bn_on Protects N2 during final cyclization boc_off TFA Deprotection boc_on->boc_off boc_off->N2 Enables N2 alkylation bn_off H2 / Pd-C Deprotection bn_on->bn_off bn_off->N1 Enables final lactamization step

Caption: Logic of the orthogonal protecting group strategy.

Summary of Key Transformations
StepTransformationKey ReagentsProtecting Group LogicExpected Yield Range
1Strecker ReactionKCN, NH₄Cl, Boc₂OBoc protection of one amine60-75%
2Nitrile ReductionLiAlH₄-70-85%
3Azetidine FormationGlyoxal, NaBH(OAc)₃, TsCl, NaHIntroduction of orthogonal Benzyl group40-55% (multi-step)
4Boc DeprotectionTFASelective deprotection of N6>95%
5Alkylation/HydrolysisMethyl bromoacetate, LiOHFunctionalization of N665-80%
6Benzyl DeprotectionH₂, Pd/CRemoval of N2 protection>90%
7LactamizationHATU, DIPEAFinal ring closure50-70%

Conclusion

The synthesis pathway detailed in this guide provides a comprehensive and technically sound approach for accessing This compound . By leveraging a strategy of sequential ring formation combined with orthogonal protection of the nitrogen centers, this valuable building block can be constructed from simple starting materials. The causality behind each experimental choice, from the selection of protecting groups to the conditions for the critical lactamization step, has been explained to provide researchers with the insights needed for successful implementation. The availability of this and related functionalized spirocyclic scaffolds is expected to accelerate the discovery of novel therapeutics with improved drug-like properties.

References

  • Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold.
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Introduction: The Structural Significance of the 2,6-Diazaspiro[3.4]octane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2,6-Diazaspiro[3.4]octan-7-one

The 2,6-diazaspiro[3.4]octane motif is a valuable, sp³-rich scaffold increasingly recognized in medicinal chemistry for its ability to confer desirable three-dimensional characteristics to bioactive molecules.[1][2] Its rigid, bicyclic structure provides a unique conformational constraint that is advantageous in the design of potent and selective therapeutic agents. Notable applications of this core structure include the development of inhibitors for hepatitis B capsid protein, menin-MLL1 interactions in cancer, and VDAC1 for diabetes treatment.[1] The variant, this compound, incorporates a strained β-lactam ring, a pharmacophore of immense historical and clinical importance.[3][4]

This guide provides a comprehensive technical overview of the spectroscopic methodologies required for the unambiguous structural elucidation and characterization of this compound. As a Senior Application Scientist, the focus extends beyond mere data presentation to the underlying causality of experimental choices and the logic of spectral interpretation—a framework essential for researchers in drug discovery and chemical synthesis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the cornerstone for determining the precise connectivity and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the integrity of the spirocyclic framework.

Predicted Proton (¹H) NMR Spectral Data

The ¹H NMR spectrum is anticipated to be complex due to the rigid, non-planar structure which renders many protons diastereotopic. The analysis hinges on identifying key spin systems corresponding to the azetidine and pyrrolidinone rings.

Expert Insight: The choice of a deuterated solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice, but for compounds with exchangeable N-H protons and potential solubility challenges, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) are superior alternatives as they can slow down N-H exchange and reveal couplings.[5]

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale
NH (azetidine)1.5 - 3.0Broad singlet (br s)Exchangeable proton; chemical shift is concentration and solvent dependent.
NH (lactam)7.0 - 8.5Broad singlet (br s)Amide proton, deshielded by the adjacent carbonyl group.
CH ₂ (azetidine, adjacent to N)3.0 - 3.8Multiplet (m)Protons adjacent to a nitrogen atom are deshielded. Diastereotopic nature leads to complex splitting.
CH ₂ (pyrrolidinone, adjacent to N)3.2 - 4.0Multiplet (m)Protons alpha to the lactam nitrogen.
CH ₂ (pyrrolidinone, adjacent to C=O)2.2 - 2.8Multiplet (m)Protons alpha to the carbonyl group are deshielded.
Predicted Carbon (¹³C) NMR Spectral Data

The ¹³C NMR spectrum provides a direct count of the unique carbon environments. The chemical shifts of the spiro carbon and the lactam carbonyl are highly diagnostic.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C =O (lactam)170 - 180The carbonyl carbon of a four-membered lactam ring is highly deshielded.[6]
C (spiro)60 - 75Quaternary spiro carbon, typically found in this downfield aliphatic region.
C H₂ (azetidine, adjacent to N)45 - 60Aliphatic carbons bonded to nitrogen.
C H₂ (pyrrolidinone, adjacent to N)40 - 55Aliphatic carbon bonded to the lactam nitrogen.
C H₂ (pyrrolidinone, adjacent to C=O)30 - 45Aliphatic carbon alpha to a carbonyl group.
Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures data is reproducible and of high quality.

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Utilize a spectrometer operating at a minimum of 400 MHz for ¹H to achieve adequate signal dispersion.[7]

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse spectrum with a 90° pulse angle.

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Use an acquisition time of at least 2 seconds and a relaxation delay of 2-5 seconds to ensure quantitative integration.[8]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum to obtain singlets for all carbon signals.

    • Set the spectral width to 0-200 ppm.

    • Employ a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

  • Structural Confirmation: Perform 2D NMR experiments such as COSY (to establish H-H correlations) and HSQC (to link protons to their directly attached carbons) to unambiguously assign all signals.

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg in 0.6 mL DMSO-d₆ transfer Transfer to 5 mm NMR Tube dissolve->transfer acq_1h Acquire ¹H Spectrum (p3919gp pulse program) transfer->acq_1h acq_13c Acquire ¹³C Spectrum (proton decoupled) acq_1h->acq_13c acq_2d Acquire 2D Spectra (COSY, HSQC) acq_13c->acq_2d process Fourier Transform & Phase Correction acq_2d->process assign Assign Signals (1D & 2D Data) process->assign validate Validate Structure assign->validate

Caption: Standard workflow for NMR-based structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique ideal for confirming the presence of key functional groups, providing a molecular "fingerprint".[9] For this molecule, the most diagnostic signal is the carbonyl stretch of the β-lactam.

Expert Insight: The high frequency of the β-lactam carbonyl stretch is a direct consequence of increased ring strain. Unlike a typical acyclic amide (~1650 cm⁻¹) or a larger lactam (~1670 cm⁻¹), the four-membered ring forces a non-ideal bond angle, which increases the energy (and thus frequency) of the C=O bond vibration.[6] This makes FTIR an excellent tool to quickly confirm the presence of the strained ring.

Predicted Infrared (IR) Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Rationale
N-H Stretch (Amide & Amine)3200 - 3400Medium, BroadOverlapping signals from the lactam N-H and the azetidine N-H. Broadness is due to hydrogen bonding.[10]
C(sp³)-H Stretch2850 - 3000Medium-StrongCharacteristic of the methylene groups in the spirocyclic system.[11]
C=O Stretch (β-Lactam)1730 - 1780Strong, SharpHighly characteristic and diagnostic peak for a four-membered lactam ring. Its high frequency is due to ring strain.[6]
N-H Bend (Amine)1580 - 1650MediumBending vibration of the secondary amine in the azetidine ring.
Experimental Protocol: FTIR Data Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) method is preferred for its minimal sample preparation and high reproducibility.[12]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount (~1-2 mg) of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the crystal and anvil after analysis to prevent cross-contamination.

Mass Spectrometry (MS): Confirming Molecular Weight and Integrity

Mass spectrometry provides the exact molecular weight and offers structural clues through fragmentation patterns.

Expert Insight: The choice of ionization method is paramount. Hard ionization techniques like Electron Impact (EI) often cause extensive fragmentation, potentially leading to the absence of a discernible molecular ion peak for a molecule of this complexity.[13] A soft ionization technique, such as Electrospray Ionization (ESI), is the method of choice as it imparts minimal energy, ensuring the generation of a prominent protonated molecular ion ([M+H]⁺).[14][15] This is crucial for trustworthy molecular weight determination.

Predicted Mass Spectrum (ESI-MS)
  • Molecular Formula: C₆H₁₀N₂O

  • Exact Mass: 126.0793 g/mol

  • Predicted Ion: [M+H]⁺ at m/z = 127.0866

Predicted Fragmentation Pathway

Fragmentation can provide confirmation of the structural subunits. A plausible pathway involves the initial cleavage of the strained four-membered rings.

parent [M+H]⁺ m/z = 127.0866 frag1 Loss of CO m/z = 99.0917 parent->frag1 - CO frag2 Loss of C₂H₄N m/z = 84.0444 parent->frag2 - C₂H₃N frag3 Loss of C₂H₃O m/z = 84.0811 frag1->frag3 - NH

Caption: A plausible ESI-MS/MS fragmentation pathway for this compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Operate the ESI source in positive ion mode.

  • Data Acquisition: Acquire the full scan mass spectrum using a high-resolution mass analyzer (e.g., Orbitrap or TOF). Aim for a mass accuracy of <5 ppm to confidently determine the elemental composition.[16]

  • Tandem MS (MS/MS): If further structural confirmation is needed, select the [M+H]⁺ ion (m/z 127.0866) for collision-induced dissociation (CID) to generate and analyze the fragment ions.

Conclusion

The structural verification of this compound is achieved through a synergistic application of modern spectroscopic techniques. NMR spectroscopy defines the carbon-hydrogen framework and connectivity, FTIR provides rapid confirmation of the critical β-lactam and amine functional groups, and high-resolution mass spectrometry validates the elemental composition and molecular weight. The integrated protocols and predictive data presented in this guide offer a robust framework for researchers to confidently characterize this important chemical scaffold, ensuring the scientific integrity required for applications in drug discovery and development.

References

  • Alonso, E., López-Ortiz, F., del Pozo, C., Peralta, E., Macías, A., & González, J. (2001). Spiro β-Lactams as β-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis. The Journal of Organic Chemistry.
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  • Al-Almashhadani, H. A., et al. (2025). Fourier Transform Infrared Spectroscopy-Based Detection of Amoxicillin and Ampicillin for Advancing Antibiotic Monitoring with Optical Techniques. MDPI.
  • Ilyin, A., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI.
  • Alonso, E., López-Ortiz, F., del Pozo, C., Peralta, E., Macías, A., & González, J. (2001). Spiro beta-lactams as beta-turn mimetics. Design, synthesis, and NMR conformational analysis. PubMed.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. (Referenced in an updated compilation by Stephenson, N. A., et al. Org. Process Res. Dev.).
  • ResearchGate. (2025). Fourier Transform Infrared Spectroscopy-Based Detection of Amoxicillin and Ampicillin for Advancing Antibiotic Monitoring with Optical Techniques.
  • Cal, M., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry.
  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.
  • Emory University Department of Chemistry. Mass Spectrometry Ionization Methods.
  • Dabhi, R. A., et al. (2022). Synthetic approach toward spiro quinoxaline-β-lactam based heterocyclic compounds: Spectral characterization, SAR, pharmacokinetic and biomolecular interaction studies. Journal of Biomolecular Structure and Dynamics.
  • Fu, K., et al. (2023). This compound derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry.
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  • Drawell. Sample Preparation for FTIR Analysis.
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1H NMR spectrum of 2,6-Diazaspiro[3.4]octan-7-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the ¹H NMR Spectrum of 2,6-Diazaspiro[3.4]octan-7-one

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,6-diazaspiro[3.4]octane scaffold is a cornerstone in modern medicinal chemistry, prized for its inherent three-dimensionality and synthetic tractability.[1][2] As a key derivative, this compound presents a unique set of structural features that are best interrogated by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the ¹H NMR spectrum of this molecule. We will delve into the theoretical underpinnings of its spectral characteristics, provide a field-proven experimental protocol for data acquisition, and outline a logical workflow for complete structural elucidation using advanced 2D NMR techniques.

The Structural Rationale: Why ¹H NMR is Critical for this Scaffold

The therapeutic potential of spirocyclic molecules often hinges on their precise three-dimensional conformation.[2] Unlike "flat" aromatic systems, the this compound core, featuring a fused azetidine and a pyrrolidinone ring, forces substituents into specific spatial vectors. This conformational rigidity is a double-edged sword: it can enhance binding affinity to a biological target but is also exquisitely sensitive to synthetic modifications.

¹H NMR spectroscopy is the definitive tool for characterizing this rigidity. It provides direct insight into the electronic environment and spatial relationships of every proton in the molecule. The key challenge and opportunity in analyzing the spectrum of this compound lies in its inherent asymmetry. The central spiro carbon (C5) is a quaternary chiral center, which renders the protons on the adjacent methylene groups (CH₂) chemically non-equivalent.[3][4] This phenomenon, known as diastereotopicity, is the most informative feature of the spectrum and is crucial for confirming the integrity of the spirocyclic core.[5][6]

Caption: Molecular structure of this compound with atom numbering.

Deconstructing the Spectrum: Predicted Assignments and Rationale

A predictive analysis of the ¹H NMR spectrum is the first step in any structural elucidation workflow. The chemical environment of each proton dictates its resonance frequency (chemical shift).

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale for Chemical Shift and Multiplicity
Hₐ/Hₐ' (C1-H₂)~2.4 - 3.2mDiastereotopic protons adjacent to the spiro carbon and the lactam carbonyl. Expected to be two distinct signals, each a multiplet.
Hₙ (N6-H)~7.5 - 8.5 (in DMSO-d₆)br sThe amide proton is significantly deshielded by the anisotropic effect of the C=O bond and hydrogen bonding with the solvent.
Hₙ' (N2-H)~1.5 - 3.5br sThe secondary amine proton's shift is highly variable, depending on solvent, concentration, and temperature.
Hᵦ/Hᵦ' (C4-H₂)~3.0 - 4.0mDiastereotopic protons on the four-membered azetidine ring, adjacent to the spiro carbon. Deshielded by the adjacent nitrogen.
Hᵧ/Hᵧ' (C3-H₂)~3.0 - 4.0mDiastereotopic protons on the azetidine ring, deshielded by the adjacent nitrogen (N2).

Expertise in Action: The most common pitfall in interpreting the spectrum of this molecule is mistaking the complex multiplets in the 2.4-4.0 ppm region for impurities. These are, in fact, the signature of the rigid, asymmetric scaffold. The diastereotopic protons on each of the C1, C3, and C4 methylene groups are chemically distinct and will couple to each other (geminal coupling) and to adjacent protons (vicinal coupling), resulting in complex overlapping signals that often cannot be fully resolved by 1D NMR alone.[6]

A Self-Validating Experimental Protocol

Acquiring a high-quality, high-resolution spectrum is non-negotiable. The following protocol is designed to be a self-validating system, ensuring data integrity from sample preparation to acquisition.

3.1. Sample Preparation

  • Analyte: Weigh approximately 5-10 mg of this compound.[7]

  • Solvent Selection: Use 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: While CDCl₃ is a common solvent, DMSO-d₆ is superior for this class of compounds.[8][9] It is a polar, aprotic solvent that forms strong hydrogen bonds with the N-H protons, slowing down their chemical exchange. This results in sharper N-H signals that can be properly integrated and may even show coupling, providing valuable structural information. The residual solvent peak at ~2.50 ppm also typically does not obscure key analyte signals.[8]

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm), but for aqueous-like solvents, DSS or TSP can be used. In most modern spectrometers, the residual solvent peak is used for calibration.

  • Procedure: Dissolve the compound in the deuterated solvent within a clean vial. Vortex briefly to ensure homogeneity. Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette plugged with a small amount of glass wool to filter out any particulate matter.[10]

3.2. Spectrometer Configuration (500 MHz)

ParameterSettingRationale
Pulse Programzg30A standard 30° pulse angle provides a good compromise between signal intensity and relaxation time, suitable for quantitative analysis.
Spectral Width16 ppmEnsures the full range of proton signals, from the shielded aliphatic region to the deshielded amide proton, is captured.
Acquisition Time (AQ)> 3.0 sA longer acquisition time allows for better resolution of fine coupling patterns, which is critical for this molecule.
Relaxation Delay (D1)5.0 sA longer delay ensures that all protons, especially the slowly relaxing amide N-H, have fully returned to equilibrium before the next pulse. This is essential for accurate signal integration.
Number of Scans (NS)16This is a starting point. Increase as needed to achieve a signal-to-noise ratio >100:1 for the main signals.

The 2D NMR Workflow: From Ambiguity to Certainty

While 1D ¹H NMR provides the initial overview, a suite of 2D NMR experiments is required for unambiguous assignment.[11] This workflow provides a logical progression to fully elucidate the molecular structure.[12][13]

G cluster_workflow Structure Elucidation Workflow D1_NMR 1D ¹H NMR (Initial Survey) COSY ¹H-¹H COSY (H-H Connectivity) D1_NMR->COSY Identify Spin Systems HSQC ¹H-¹³C HSQC (Direct H-C Bonds) COSY->HSQC Assign Protons to Carbons HMBC ¹H-¹³C HMBC (Long-Range H-C Bonds) HSQC->HMBC Connect Fragments Structure Unambiguous Structure HMBC->Structure Confirm Skeleton

Caption: A logical workflow for the complete NMR-based structural elucidation.

  • ¹H-¹H COSY (Correlation Spectroscopy): This is the first step in unraveling the aliphatic region. It identifies protons that are coupled to each other (typically through 2-3 bonds). It will clearly show the H-C-H geminal couplings and the H-C-C-H vicinal couplings within the azetidine and pyrrolidinone rings, allowing you to trace the connectivity of the proton spin systems.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom.[14] It is an exceptionally powerful tool for resolving overlap. For example, the congested proton region between 3.0-4.0 ppm can be resolved by spreading the signals out over the much larger ¹³C chemical shift range. It definitively identifies which protons belong to which CH₂ group.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the key to assembling the complete molecular skeleton. It reveals correlations between protons and carbons over 2-3 bonds. Crucially, it will show correlations from the protons on C1 and C4 to the quaternary spiro carbon (C5), and from the C1 protons to the lactam carbonyl (C7), unequivocally confirming the spirocyclic structure.

  • Trustworthiness through Cross-Validation: The power of this workflow lies in its self-validating nature. A structural hypothesis built from the COSY data must be consistent with the HSQC and HMBC correlations. Any contradictions indicate an incorrect assignment or an unexpected molecular structure.

Conclusion

The ¹H NMR spectrum of this compound is information-rich, offering deep insights into its unique three-dimensional structure. Its defining feature—the diastereotopicity of its methylene protons—serves as a direct confirmation of the spirocyclic core's integrity. While 1D NMR presents a complex initial picture, a systematic approach employing a robust experimental protocol and a logical 2D NMR workflow enables complete and unambiguous structural assignment. For any scientist working in drug discovery, mastering the interpretation of such spectra is not merely an analytical exercise; it is a fundamental requirement for rational molecular design.

References

  • ¹H NMR chemical shifts of ε-lactams (ppm) | Download Scientific Diagram. ResearchGate.
  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts.Journal of Medicinal Chemistry.
  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry.
  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate.
  • ¹H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES.Revue Roumaine de Chimie.
  • Identifying Homotopic, Enantiotopic and Diastereotopic Protons. OpenOChem Learn.
  • (PDF) Structural determination of ε-lactams by ¹H and ¹³C NMR. ResearchGate.
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  • Structure Elucidation of Impurities by 2D NMR Part II. YouTube.
  • ¹H and ¹³C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method.Magnetic Resonance in Chemistry.
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13C NMR analysis of 2,6-Diazaspiro[3.4]octan-7-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹³C NMR Analysis of 2,6-Diazaspiro[3.4]octan-7-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound core is a significant scaffold in modern medicinal chemistry, offering a unique three-dimensional architecture for the development of novel therapeutics.[1][2] A thorough understanding of its structural features is paramount for rational drug design and development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool for the structural elucidation of such molecules. This guide provides a comprehensive technical overview of the ¹³C NMR analysis of the parent compound, this compound. In the absence of extensive published experimental data for this specific unsubstituted core, this document emphasizes predictive methodologies, computational approaches, and best practices for experimental data acquisition and interpretation.

Introduction: The Structural Significance of this compound

The spirocyclic framework, where two rings share a single atom, imparts a rigid, three-dimensional topology to a molecule. This is highly desirable in drug design as it can lead to enhanced binding affinity and selectivity for biological targets. The 2,6-diazaspiro[3.4]octane motif, in particular, has been identified as a valuable core in the discovery of potent bioactive compounds.[1][2] The presence of a lactam functionality within this framework adds a polar, hydrogen-bonding capable group, further enhancing its potential for molecular interactions.

The structural analysis of such a compact and strained ring system presents unique challenges. The quaternary spirocyclic carbon and the varied chemical environments of the methylene groups necessitate a detailed and careful interpretation of spectroscopic data. ¹³C NMR spectroscopy is particularly well-suited for this task as it provides direct information on the carbon skeleton of the molecule.

Caption: Molecular structure of this compound with carbon numbering.

Theoretical ¹³C NMR Chemical Shift Prediction

A foundational approach to interpreting the ¹³C NMR spectrum of a novel compound is to predict the chemical shifts based on established principles. The chemical shift of a carbon atom is influenced by its hybridization, the electronegativity of adjacent atoms, and steric effects, including ring strain.

Key Influencing Factors:

  • Carbonyl Group (C7): The C=O carbon of the γ-lactam is expected to be the most downfield-shifted signal, typically in the range of 170-180 ppm, due to the strong deshielding effect of the double-bonded oxygen.[3]

  • Spiro Carbon (C5): As a quaternary carbon, the C5 signal is expected to be of lower intensity. Its position will be influenced by the strain of the spirocyclic system and its attachment to two nitrogen atoms and two other carbons. A chemical shift in the range of 60-80 ppm is a reasonable starting estimate.

  • Carbons Adjacent to Nitrogen (C1, C4, C8): The carbons directly bonded to the electronegative nitrogen atoms will be deshielded. Their chemical shifts are anticipated to fall in the 40-60 ppm range. The exact positions will differ based on their location within the four-membered azetidine ring or the five-membered pyrrolidinone ring.

  • Carbons in the Azetidine Ring (C1, C4): The four-membered ring in this compound is strained. Ring strain can have a complex effect on chemical shifts, sometimes leading to upfield or downfield shifts depending on the specific geometry.[4][5]

  • Carbons in the Pyrrolidinone Ring (C8): The five-membered γ-lactam ring is less strained than the azetidine ring.[3]

Carbon Atom Chemical Environment Predicted Chemical Shift (ppm) Rationale
C7Carbonyl (γ-lactam)170 - 180Highly deshielded by double-bonded oxygen.
C5Spiro (quaternary)60 - 80Attached to two N and two C atoms; strained environment.
C1, C4, C8Methylene (adjacent to N)40 - 60Deshielded by electronegative nitrogen.
C3Methylene30 - 50Aliphatic, influenced by proximity to two nitrogen atoms.

The Role of Computational Chemistry in ¹³C NMR Prediction

While predictions based on general principles provide a good starting point, computational methods offer a more precise and reliable estimation of ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with Density Functional Theory (DFT), has become a standard tool for this purpose.[6][7][8][9]

The workflow for computational prediction involves:

  • Geometry Optimization: The 3D structure of this compound is first optimized to find its lowest energy conformation.

  • NMR Calculation: The GIAO method is then used to calculate the isotropic magnetic shielding tensors for each carbon atom.

  • Chemical Shift Referencing: The calculated shielding values are converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

This computational approach can often predict chemical shifts with an accuracy of within a few ppm, which is invaluable for making unambiguous peak assignments, especially for complex structures.[9]

G cluster_workflow Computational and Experimental Workflow start Propose Structure geom_opt Geometry Optimization (DFT) start->geom_opt Computational Path sample_prep Sample Preparation start->sample_prep Experimental Path nmr_calc GIAO NMR Calculation geom_opt->nmr_calc predict_shifts Predict Chemical Shifts nmr_calc->predict_shifts assign_peaks Assign Peaks predict_shifts->assign_peaks Aids in nmr_acq ¹³C NMR Data Acquisition sample_prep->nmr_acq process_spec Process Spectrum nmr_acq->process_spec process_spec->assign_peaks structure_confirm Structure Confirmation assign_peaks->structure_confirm

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 2,6-Diazaspiro[3.4]octan-7-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The novel spirocyclic scaffold, 2,6-Diazaspiro[3.4]octan-7-one, presents unique analytical challenges and opportunities in drug discovery and development. Its distinct architecture, combining a strained azetidine ring with a pyrrolidinone (lactam) system, requires a robust and tailored analytical approach for accurate characterization. This guide provides a comprehensive, predictive framework for the mass spectrometric analysis of this compound. We delve into the foundational principles governing its ionization and fragmentation, propose a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method from first principles, and offer insights into the interpretation of the resulting spectral data. This document serves as a practical roadmap for researchers, scientists, and drug development professionals aiming to establish validated analytical protocols for this and structurally related molecules.

Introduction to this compound: An Emerging Scaffold

Spirocyclic systems, which feature two rings connected by a single common atom, have garnered significant attention in medicinal chemistry. Their rigid, three-dimensional nature provides a unique conformational landscape for exploring chemical space, often leading to compounds with improved potency, selectivity, and pharmacokinetic properties. This compound is a compelling example, incorporating two nitrogen-containing heterocyclic rings: a four-membered azetidine and a five-membered pyrrolidinone. The presence of a lactam (a cyclic amide) and two secondary amines makes this molecule a polar, versatile building block.

Accurate mass determination and structural elucidation are paramount for any new chemical entity. Mass spectrometry (MS) is the cornerstone of this process, providing exquisite sensitivity and structural information from minimal sample quantities. However, the absence of established literature for this specific molecule necessitates a predictive approach grounded in the fundamental principles of mass spectrometry and analogy to well-understood chemical motifs.

Predicted Mass Spectrometric Behavior

Molecular Properties and Ionization Potential
  • Molecular Formula: C₆H₁₀N₂O[1][2]

  • Monoisotopic Mass: 126.0793 g/mol [1]

  • Key Structural Features: Spirocyclic core, azetidine ring, pyrrolidinone (lactam) ring, two secondary amines.

The two nitrogen atoms in the structure are basic and represent the most likely sites for protonation. Therefore, Electrospray Ionization (ESI) in positive ion mode is the unequivocally preferred method for generating the protonated molecule, [M+H]⁺, at m/z 127.0866.[3][4] ESI is ideal for polar, nitrogen-containing compounds and offers the "soft" ionization required to keep the parent molecule intact for subsequent fragmentation analysis (MS/MS).[4][5]

Proposed Fragmentation Pathways under Collision-Induced Dissociation (CID)

Tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) is essential for structural confirmation.[6][7] In this process, the [M+H]⁺ ion is isolated and collided with an inert gas (e.g., argon or nitrogen), causing it to fragment in a predictable manner based on its structure. The resulting product ions reveal the molecule's connectivity.

For this compound, fragmentation is predicted to initiate from the protonated precursor and proceed through several characteristic pathways, driven by the relative stability of the resulting fragments and the inherent strain in the ring systems.[8][9]

Key Predicted Fragmentation Reactions:

  • Neutral Loss of Carbon Monoxide (CO): A hallmark fragmentation of cyclic amides (lactams) is the loss of CO (28.01 Da).[10] This would result in a significant product ion at m/z 99.076. This is often a dominant pathway for lactam-containing structures.

  • Azetidine Ring Cleavage: The strained four-membered azetidine ring is susceptible to cleavage. A common pathway for cyclic amines is alpha-cleavage, where the bond adjacent to the nitrogen is broken.[9] This could lead to the loss of an etheneimine neutral fragment (C₂H₅N, 43.04 Da), producing a product ion at m/z 84.043.

  • Spirocenter-Initiated Fragmentation: The spirocyclic junction represents a point of structural complexity. Cleavage of bonds around this center can lead to multiple ring-opening pathways. A retro-[2+2] cycloaddition-type fragmentation of the azetidine ring could also occur, leading to characteristic losses.[11]

  • Sequential Fragmentations: Primary product ions can undergo further fragmentation. For example, the ion at m/z 99.076 (resulting from CO loss) could subsequently lose an ethylene molecule (C₂H₄, 28.03 Da) to yield a fragment at m/z 71.045.

The following diagram illustrates these predicted pathways.

G cluster_main Predicted Fragmentation of this compound cluster_path1 Lactam Cleavage cluster_path2 Azetidine Ring Cleavage cluster_path3 Sequential Loss M_H [M+H]⁺ m/z 127.087 Frag1 Product Ion m/z 99.076 M_H->Frag1 - CO (28.01 Da) Frag2 Product Ion m/z 84.043 M_H->Frag2 - C₂H₅N (43.04 Da) Frag3 Product Ion m/z 71.045 Frag1->Frag3 - C₂H₄ (28.03 Da) G cluster_workflow LC-MS/MS Analytical Workflow Sample Sample Injection LC HILIC Separation Sample->LC ESI ESI Ionization (+ Mode) LC->ESI MS1 MS1 Full Scan (Detect m/z 127.09) ESI->MS1 Isolation Precursor Isolation (m/z 127.09) MS1->Isolation CID Collision-Induced Dissociation (CID) Isolation->CID MS2 MS2 Product Ion Scan CID->MS2 Analysis Data Analysis & Structural Confirmation MS2->Analysis

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Foreword: The Structural Significance of Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 2,6-Diazaspiro[3.4]octan-7-one

In the landscape of modern drug discovery, the pursuit of novel chemical matter with three-dimensional complexity is paramount for accessing new biological targets and improving physicochemical properties. This compound represents a privileged scaffold, merging the strained azetidine ring with a functionalized γ-lactam in a rigid spirocyclic framework. This unique topology has made its derivatives potent agents in medicinal chemistry, including as sigma-1 receptor antagonists.[1] Given its importance, robust analytical methods for structural confirmation and quality assessment are essential. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative technique for verifying the core functional groups of this molecule, making it an indispensable tool in both synthesis and quality control workflows. This guide provides a detailed exploration of the theoretical and practical aspects of applying IR spectroscopy to the analysis of this compound.

Molecular Architecture and Principal Vibrational Modes

The structure of this compound features a quaternary carbon atom shared by two rings: a four-membered azetidine ring and a five-membered pyrrolidinone (γ-lactam) ring. This architecture dictates the molecule's unique spectroscopic signature.

The primary functional groups that give rise to characteristic absorption bands in the infrared spectrum are:

  • Secondary Amine (Azetidine Ring): The N-H bond in the strained four-membered ring.

  • Secondary Amide (γ-Lactam Ring): The N-H and C=O bonds within the five-membered ring.

  • Aliphatic C-H Bonds: The methylene (CH₂) groups comprising the hydrocarbon backbone.

Infrared spectroscopy functions on the principle that molecular bonds vibrate at specific, quantized frequencies. When the frequency of incident infrared radiation matches the natural vibrational frequency of a bond, the molecule absorbs the radiation, resulting in a detectable signal. The position, intensity, and shape of these absorption bands provide a molecular fingerprint.

Caption: Molecular structure of this compound with key functional groups highlighted.

Predictive Analysis of the Infrared Spectrum

A thorough understanding of group frequencies allows for a detailed prediction of the IR spectrum of this compound. The spectrum can be logically divided into distinct regions.

N-H and C-H Stretching Region (3500 - 2800 cm⁻¹)
  • N-H Stretching: This molecule contains two different secondary amine/amide functionalities, which are expected to give rise to distinct N-H stretching vibrations.

    • Secondary Amine (Azetidine): A single, relatively sharp and weak absorption is characteristic of secondary amines, typically appearing in the 3350-3310 cm⁻¹ range.[2]

    • Secondary Amide (Lactam): The N-H stretch of the lactam is expected between 3170 and 3500 cm⁻¹.[3][4] In solid-state samples, hydrogen bonding often causes this peak to be broader and at a lower frequency compared to the free amine N-H stretch.

  • C-H Stretching: The aliphatic CH₂ groups of the rings will produce multiple sharp to medium intensity bands in the 2960-2800 cm⁻¹ region, corresponding to their symmetric and asymmetric stretching modes.[5]

The Carbonyl (C=O) Stretching Region (1800 - 1650 cm⁻¹)
  • Amide I Band: The most intense and diagnostically significant peak in the spectrum is the carbonyl (C=O) stretch of the lactam, referred to as the Amide I band.[4] For a five-membered γ-lactam, ring strain shifts this absorption to a higher frequency compared to an acyclic secondary amide (typically ~1650 cm⁻¹). Therefore, a strong, sharp band is predicted in the range of 1715 - 1685 cm⁻¹ .[3] The precise position is a sensitive indicator of the local chemical environment and molecular strain.

The Fingerprint Region (< 1600 cm⁻¹)

This region contains a wealth of complex vibrations, including bending and stretching modes that are unique to the overall molecular structure.

  • Amide II Band (N-H Bending): Secondary amides display a characteristic "Amide II" band, which is a mix of N-H in-plane bending and C-N stretching vibrations. This band is expected to appear between 1560 - 1500 cm⁻¹ .[3][4]

  • CH₂ Bending (Scissoring): The scissoring vibration of the methylene groups will produce a distinct absorption around 1500 - 1440 cm⁻¹ .[5]

  • C-N Stretching: The stretching vibrations of the carbon-nitrogen single bonds are expected in the 1250-1020 cm⁻¹ range for the aliphatic amine component and can contribute to the complex pattern in the fingerprint region.[2]

  • N-H Wagging: Out-of-plane bending of the N-H bond in the secondary amine can give rise to a broad, strong band in the 910-665 cm⁻¹ region.[2]

Summary of Predicted IR Absorption Bands
Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3350 - 3310N-H StretchSecondary AmineWeak to Medium
3300 - 3170N-H StretchSecondary Amide (Lactam)Medium, Broad
2960 - 2800C-H Asymmetric & Symmetric StretchAliphatic CH₂Medium to Strong
1715 - 1685C=O Stretch (Amide I)γ-LactamVery Strong, Sharp
1560 - 1500N-H Bend / C-N Stretch (Amide II)Secondary Amide (Lactam)Medium to Strong
1500 - 1440CH₂ Bending (Scissoring)Aliphatic CH₂Medium
1250 - 1020C-N StretchAmine & AmideMedium
910 - 665N-H WagSecondary AmineStrong, Broad

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol outlines a robust method for obtaining a high-quality FTIR spectrum of this compound, which exists as a solid.[6]

Rationale for Method Selection

For solid samples, Attenuated Total Reflectance (ATR) is the preferred technique. It requires minimal sample preparation, is non-destructive, and provides excellent sample-to-sample reproducibility. The alternative, preparing a KBr pellet, is more labor-intensive and can be affected by moisture, which introduces a broad O-H absorption that can obscure the N-H stretching region.[7]

Step-by-Step ATR-FTIR Protocol
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • Verify that the sample compartment is clean and dry. Purging with dry nitrogen or air is recommended to minimize atmospheric water and CO₂ interference.

  • ATR Crystal Cleaning:

    • Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) using a suitable solvent (e.g., isopropanol) and a lint-free wipe.

    • Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR anvil in place, collect a background spectrum. This scan measures the ambient environment (atmosphere, instrument optics) and is automatically subtracted from the sample spectrum.

    • Typical Parameters:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (to ensure a good signal-to-noise ratio)

  • Sample Application:

    • Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is critical for achieving a strong, high-quality spectrum.

  • Sample Spectrum Acquisition:

    • Using the same parameters as the background scan, collect the sample spectrum.

    • The instrument's software will automatically perform the background subtraction.

  • Data Processing and Analysis:

    • Perform a baseline correction on the resulting spectrum if necessary to ensure all peaks originate from a flat baseline.

    • Use the software's peak-picking tool to identify the precise wavenumbers of the key absorption bands.

    • Compare the experimental spectrum to the predicted values in the table above to confirm the presence of the key functional groups and thus the molecular identity.

G A Start: Clean ATR Crystal B Acquire Background Spectrum (16-32 scans, 4 cm⁻¹ resolution) A->B C Apply Solid Sample to Crystal B->C D Apply Pressure with Anvil C->D E Acquire Sample Spectrum D->E F Process Data (Baseline Correction, Peak Picking) E->F G End: Correlate with Predicted Spectrum F->G

Caption: Experimental workflow for ATR-FTIR analysis of this compound.

Spectrum Interpretation and Validation

A valid spectrum of this compound serves as a self-validating system for its structural integrity.

  • Primary Confirmation: The presence of a very strong, sharp peak around 1700 cm⁻¹ is the most definitive evidence for the γ-lactam carbonyl. Its absence would immediately indicate a failed synthesis or decomposition.

  • Secondary Confirmation: The observation of two distinct N-H stretching bands in the 3400-3200 cm⁻¹ region confirms the presence of both the amine and amide functionalities.

  • Purity Assessment: The absence of a very broad band centered around 3400 cm⁻¹ indicates the sample is free from significant water contamination. The absence of peaks characteristic of common synthesis solvents (e.g., C=O of ethyl acetate at ~1740 cm⁻¹, O-H of alcohols) confirms sample purity.

By systematically verifying the presence of these key bands against the established correlation table, a researcher can confidently confirm the identity and qualitative purity of this compound, ensuring the integrity of the material for subsequent use in research and development.

References

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link]
  • Wang, R., et al. (2023). This compound derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178. [Link]
  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines.
  • Chemistry LibreTexts. (2022). 21.
  • University of Calgary. (n.d.). Infrared Spectroscopy - Amines.
  • Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry.
  • Tommasone, S. (2021). Infrared Spectroscopy: An Overview. AZoLifeSciences. [Link]

Sources

Navigating the Solubility Landscape of 2,6-Diazaspiro[3.4]octan-7-one: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,6-diazaspiro[3.4]octan-7-one core is a valuable scaffold in medicinal chemistry, offering a unique three-dimensional architecture that is increasingly utilized in the design of novel therapeutics.[1][2][3] Despite its growing importance, a critical gap exists in the publicly available physicochemical data for this foundational molecule, particularly its solubility in organic solvents. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility of this compound. In the absence of direct experimental data, this document synthesizes theoretical predictions based on molecular structure, outlines detailed protocols for experimental solubility determination, and discusses the underlying scientific principles.

Introduction: The Significance of the this compound Scaffold

Spirocyclic systems are of significant interest in drug discovery due to their inherent three-dimensionality (sp3 character), which can lead to improved physicochemical properties and clinical success rates.[4] The this compound scaffold, in particular, has been identified as a privileged structure in the development of potent and selective therapeutic agents, including sigma-1 receptor antagonists for pain management.[1] The solubility of this core structure is a fundamental parameter that influences every stage of the drug development pipeline, from synthesis and purification to formulation and bioavailability. An understanding of its behavior in various organic solvents is crucial for efficient process development and the successful translation of promising candidates from the bench to the clinic.

Predicted Solubility Profile of this compound

A thorough analysis of the molecular structure of this compound allows for a reasoned prediction of its solubility characteristics. The molecule possesses a combination of polar and nonpolar features that will dictate its interactions with different types of organic solvents.

Caption: Molecular Structure of this compound.

Key Structural Features Influencing Solubility:

  • Hydrogen Bond Donors and Acceptors: The presence of a secondary amine (N-H) and a lactam (amide) functionality provides both hydrogen bond donor and acceptor sites.[5] The N-H group can donate a hydrogen bond, while the carbonyl oxygen and the nitrogen atoms can act as hydrogen bond acceptors.

  • Polarity: The lactam group introduces significant polarity to the molecule. This, combined with the secondary amine, suggests a preference for polar solvents.

  • Spirocyclic Core: The rigid, non-aromatic spirocyclic core contributes to the molecule's three-dimensional shape and provides a nonpolar surface area.

Predicted Solubility in Different Solvent Classes:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Due to its ability to form strong hydrogen bonds, this compound is predicted to have moderate to good solubility in polar protic solvents. These solvents can effectively solvate both the hydrogen bond donor and acceptor sites.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): Good solubility is also anticipated in polar aprotic solvents. While these solvents cannot donate hydrogen bonds, their polarity and ability to act as hydrogen bond acceptors will facilitate the dissolution of the molecule. The use of DMF in the synthesis of related compounds supports this prediction.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low in nonpolar solvents. The energetic penalty of disrupting the strong intermolecular interactions of the polar solute for weak interactions with nonpolar solvent molecules would be significant.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility may be observed in chlorinated solvents. While less polar than protic or aprotic polar solvents, they can engage in dipole-dipole interactions and may be sufficient to dissolve the compound to some extent, as suggested by the use of dichloromethane in synthetic procedures for its derivatives.[2]

Experimental Determination of Solubility

Given the absence of published data, experimental determination is essential. The following section provides a detailed, self-validating protocol for determining the thermodynamic solubility of this compound.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely accepted technique for determining thermodynamic solubility, which represents the equilibrium concentration of a solute in a solvent at a specific temperature.[6]

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_quantification Quantification A Weigh excess solid This compound B Add known volume of organic solvent A->B C Seal vial and place in shaker bath B->C D Equilibrate at constant temperature (e.g., 24-72h) C->D E Filter supernatant (e.g., 0.22 µm PTFE filter) D->E F Dilute aliquot with mobile phase E->F G Analyze by HPLC-UV or LC-MS F->G I Calculate solubility (mg/mL or mol/L) G->I Compare peak area H Prepare calibration curve with known standards H->I

Caption: Experimental workflow for the shake-flask solubility determination.

Step-by-Step Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

    • To each vial, add a precise volume of the desired organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period (typically 24 to 72 hours). To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, 72h) and analyzed. Equilibrium is confirmed when the measured concentration no longer changes over time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for chromatographic analysis) to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the solute in the diluted sample by comparing its response to the calibration curve.

    • Calculate the original solubility in the organic solvent, taking into account the dilution factor.

Data Presentation

The experimentally determined solubility data should be summarized in a clear and concise table for easy comparison.

Organic SolventSolvent ClassTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
MethanolPolar Protic25Experimental ValueCalculated Value
EthanolPolar Protic25Experimental ValueCalculated Value
DichloromethaneChlorinated25Experimental ValueCalculated Value
AcetonitrilePolar Aprotic25Experimental ValueCalculated Value
N,N-DimethylformamidePolar Aprotic25Experimental ValueCalculated Value
TolueneNonpolar25Experimental ValueCalculated Value
HexaneNonpolar25Experimental ValueCalculated Value

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a foundational, qualitative understanding of solubility.[7] This concept is based on the idea that substances with similar intermolecular forces are more likely to be soluble in one another. For a more quantitative prediction, several thermodynamic models can be employed.

  • Hansen Solubility Parameters (HSP): This method decomposes the total cohesion energy of a substance into three components: dispersion, polar, and hydrogen bonding. Solvents with HSP values similar to the solute are more likely to dissolve it.

  • COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This is a powerful quantum chemistry-based method that can predict thermodynamic properties, including solubility, from first principles. It calculates the chemical potential of a solute in a solvent, from which the solubility can be derived.

  • UNIFAC/UNIQUAC Models: These are group contribution methods that estimate activity coefficients based on the functional groups present in the solute and solvent molecules.[8]

While a detailed discussion of these models is beyond the scope of this guide, researchers can utilize software packages that implement these methods to generate theoretical solubility estimates, which can then be validated experimentally.[9][10]

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in drug discovery and development. While direct experimental data is currently lacking in the literature, a systematic approach combining structural analysis, theoretical prediction, and rigorous experimental determination can provide the necessary insights. This guide offers a comprehensive framework for researchers to predict, measure, and understand the solubility of this important scaffold, thereby facilitating more efficient and informed drug development processes. The provided protocols are designed to be robust and self-validating, ensuring the generation of high-quality, reliable data.

References

  • BenchChem. (2025). The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis: A Guide for Researchers. BenchChem.
  • MDPI. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. [Link]
  • PubMed. (2023). This compound derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. PubMed. [Link]
  • PubMed. (2022).
  • Springer Nature. (2020). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water.
  • MDPI. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. [Link]
  • ChemRxiv. (n.d.).
  • Journal of Medicinal Chemistry. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts.
  • Wikipedia. (n.d.). Lactam. Wikipedia. [Link]
  • ResearchGate. (n.d.). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents.
  • NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]
  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. [Link]
  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.
  • Chemistry LibreTexts. (2024). 2.7: The Hydrogen Bond. Chemistry LibreTexts. [Link]

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An In-Depth Technical Guide to the Synthesis of 2,6-Diazaspiro[3.4]octan-7-one from Azetidine-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to 2,6-diazaspiro[3.4]octan-7-one, a valuable spirocyclic scaffold in medicinal chemistry, commencing from the readily accessible starting material, azetidine-3-one. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed, step-by-step protocol grounded in established chemical principles. The narrative emphasizes the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, there is a continuous drive to explore novel chemical space to identify drug candidates with improved pharmacological profiles. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as particularly attractive motifs. Their inherent three-dimensionality and conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets, while often improving physicochemical properties such as solubility and metabolic stability.

The this compound core is a noteworthy example, integrating the desirable features of a spirocycle with a lactam functionality, a common pharmacophore. This guide delineates a logical and efficient synthetic route to this promising scaffold, starting from the four-membered heterocyclic ketone, azetidine-3-one.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound from azetidine-3-one can be strategically divided into four key stages. This approach ensures high yields and purity of the final product by employing protective group chemistry and well-established reaction mechanisms.

G cluster_0 Overall Synthetic Workflow A Azetidine-3-one B Step 1: N-Protection A->B C N-Boc-azetidin-3-one B->C D Step 2: Reductive Amination C->D E N-Boc-azetidinyl Glycine Ester D->E F Step 3: Intramolecular Cyclization E->F G N-Boc-2,6-diazaspiro[3.4]octan-7-one F->G H Step 4: Deprotection G->H I This compound H->I

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Protection of the Azetidine Nitrogen

Rationale: The initial step involves the protection of the secondary amine of azetidine-3-one. This is crucial to prevent its participation in undesired side reactions during the subsequent reductive amination and cyclization steps. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Protocol:

  • To a solution of azetidine-3-one hydrochloride (1.0 eq) in a mixture of dichloromethane (DCM) and water (1:1) at 0 °C, add triethylamine (2.2 eq) to neutralize the hydrochloride salt.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford N-Boc-azetidin-3-one.

Step 2: Reductive Amination with Glycine Methyl Ester

Rationale: This key step constructs the backbone of the second ring. Reductive amination is a highly efficient method for forming carbon-nitrogen bonds. The reaction proceeds via the in situ formation of an iminium ion intermediate from the ketone and the primary amine of glycine methyl ester, which is then reduced by a mild and selective reducing agent. Sodium triacetoxyborohydride is particularly well-suited for this transformation as it is less sensitive to moisture than other hydrides and can be used in the presence of mild acids, which catalyze the iminium ion formation.

Protocol:

  • Dissolve N-Boc-azetidin-3-one (1.0 eq) and glycine methyl ester hydrochloride (1.2 eq) in 1,2-dichloroethane (DCE).

  • Add triethylamine (1.2 eq) to liberate the free amine of the glycine ester.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the intermediate, methyl 2-((1-(tert-butoxycarbonyl)azetidin-3-yl)amino)acetate.

G cluster_1 Mechanism of Reductive Amination ketone N-Boc-azetidin-3-one iminium Iminium Ion Intermediate ketone->iminium + Amine, -H2O amine Glycine methyl ester amine->iminium product N-Boc-azetidinyl Glycine Ester iminium->product + [H-] reducing_agent NaBH(OAc)3 reducing_agent->product

Caption: Simplified mechanism of the reductive amination step.

Step 3: Intramolecular Cyclization to Form the Lactam Ring

Rationale: The formation of the γ-lactam ring is achieved through an intramolecular amidation of the amino ester intermediate. While this cyclization can sometimes be induced thermally, it is often facilitated by the use of a base.[1] The base deprotonates the secondary amine, increasing its nucleophilicity and promoting the attack on the ester carbonyl. The choice of a non-nucleophilic base such as potassium tert-butoxide in a suitable solvent like tetrahydrofuran (THF) is effective for this transformation. The formation of a five-membered ring is thermodynamically and kinetically favorable.[2]

Protocol:

  • Dissolve the purified amino ester from the previous step (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Add potassium tert-butoxide (t-BuOK, 1.1 eq) at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate, can be purified by column chromatography if necessary.

Step 4: Deprotection to Yield the Final Product

Rationale: The final step is the removal of the Boc protecting group to unveil the secondary amine of the azetidine ring. This is readily accomplished under acidic conditions. Trifluoroacetic acid (TFA) in DCM is a common and effective reagent system for this purpose, as the reaction is typically clean and proceeds to completion at room temperature.

Protocol:

  • Dissolve the N-Boc protected spiro-lactam (1.0 eq) in DCM.

  • Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The crude product, this compound, is obtained as its trifluoroacetate salt. It can be converted to the free base by neutralization with a suitable base or used as the salt.

Characterization Data

The structural confirmation of the final product and key intermediates should be performed using standard analytical techniques.

CompoundMolecular FormulaExpected ¹H NMR Signals (Key)Expected ¹³C NMR Signals (Key)
N-Boc-azetidin-3-oneC₈H₁₃NO₃s, 9H (-C(CH₃)₃); s, 4H (-CH₂-N-CH₂-)δ ≈ 205 (C=O), 156 (Boc C=O), 81 (quat. C), 65 (azetidine CH₂), 28 (Boc CH₃)
N-Boc-azetidinyl Glycine EsterC₁₁H₂₀N₂O₄s, 9H (-C(CH₃)₃); s, 3H (-OCH₃); signals for azetidine and glycine CH₂ protonsδ ≈ 173 (ester C=O), 156 (Boc C=O), 80 (quat. C), signals for azetidine and glycine carbons
N-Boc-2,6-diazaspiro[3.4]octan-7-oneC₁₀H₁₆N₂O₃s, 9H (-C(CH₃)₃); signals for spirocyclic CH₂ protonsδ ≈ 175 (lactam C=O), 156 (Boc C=O), 80 (quat. C), signals for spiro carbon and other ring carbons
This compoundC₆H₁₀N₂OSignals for spirocyclic CH₂ protons; NH protons may be broad or exchangeableδ ≈ 176 (lactam C=O), signals for spiro carbon and other ring carbons

Conclusion and Future Perspectives

This technical guide outlines a systematic and efficient synthesis of this compound from azetidine-3-one. The described four-step sequence, involving N-protection, reductive amination, intramolecular cyclization, and deprotection, utilizes well-established and reliable chemical transformations. The rationale provided for each step, grounded in mechanistic principles, offers a clear understanding of the synthetic strategy.

The availability of this synthetic route provides medicinal chemists with a valuable tool for the creation of novel spirocyclic compounds. The this compound scaffold can be further functionalized at the azetidine nitrogen, opening avenues for the development of libraries of compounds for screening against various biological targets. This guide serves as a foundational resource for the exploration of this promising area of chemical space in the pursuit of new therapeutic agents.

References

  • BYJU'S. (n.d.). Synthesis of Lactam.
  • Química Orgánica. (n.d.). Lactam synthesis.
  • D'hooghe, M., & De Kimpe, N. (2008). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 12(1), 2-27.
  • Aly, A. A., Hamouda, A. S. A., & El-Emary, T. I. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Advances, 13(48), 32786-32823.[5][6][7]
  • Wikipedia. (2023). Lactam.
  • Sá, M. M., & Lourenço, M. C. (2010).
  • Organic Chemistry Portal. (n.d.). β-Lactam synthesis.
  • Palomo, C., Oiarbide, M., & García, J. M. (2011). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. Organic Letters, 13(23), 6276-6279.[8]
  • Okamoto, K., Ohe, K., & Uemura, S. (2023). Synthesis of Spiro[indole-3,3'-pyrrolidine]-2'-(thi)ones. The Journal of Organic Chemistry, 88(2), 1093-1106.[9]
  • Collins, C. J., Lanz, M., & Singaram, B. (1999). Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN). Tetrahedron Letters, 40(19), 3673-3676.[10]
  • Gooßen, L. J., Ohlmann, D. M., & Lange, P. P. (2009). The Thermal Amidation of Carboxylic Acids Revisited. Synthesis, 2009(01), 160-164.[11][12]
  • Chalyk, B. A., Zozulya, S. A., Komarov, I. V., & Mykhailiuk, P. K. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Jagt, R. B. C., de Vries, J. G., & Feringa, B. L. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 3(4), 893-896.[14]
  • Friščić, T., & James, S. L. (2023). Atom-efficient direct amidation by thermo-mechanochemistry. ChemRxiv.
  • Anderson, J. C., & Smith, S. C. (2010). Aza-Wittig Rearrangements of N-Benzyl and N-Allyl Glycine Methyl Esters. Discovery of a Surprising Cascade Aza-Wittig Rearrangement/Hydroboration Reaction. The Journal of Organic Chemistry, 75(16), 5536-5545.

Sources

Unveiling the Enigmatic Target: A Technical Guide to the Mechanism of Action of 2,6-Diazaspiro[3.4]octan-7-one Derivatives as Sigma-1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Molecular Pharmacology of a Privileged Scaffold for Next-Generation Therapeutics

This technical guide provides an in-depth exploration of the mechanism of action of 2,6-diazaspiro[3.4]octan-7-one, a novel spirocyclic scaffold that has emerged as a cornerstone for the development of potent and selective sigma-1 receptor (σ1R) antagonists. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuropharmacology, pain management, and medicinal chemistry. We will dissect the molecular interactions, downstream signaling consequences, and the experimental validation of this promising class of compounds.

Introduction: The Rise of a Privileged Scaffold in Neuropharmacology

The 2,6-diazaspiro[3.4]octane core is increasingly recognized as a "privileged structure" in modern drug discovery. Its inherent three-dimensionality and conformational rigidity offer significant advantages in designing molecules with enhanced target selectivity and improved physicochemical properties.[1] The introduction of a carbonyl group at the 7-position, creating the this compound scaffold, has proven to be a critical modification for achieving high-affinity and selective antagonism of the sigma-1 receptor.[2]

Derivatives of this scaffold have demonstrated significant therapeutic potential, particularly in the realm of pain management. They have been shown to synergistically enhance the analgesic effects of µ-opioid receptor (MOR) agonists, such as morphine, and to rescue morphine-induced analgesic tolerance.[2][3] This positions them as promising candidates for developing novel analgesics and opioid-sparing combination therapies.[4][5]

The Sigma-1 Receptor: An Unconventional Therapeutic Target

To comprehend the mechanism of action of this compound derivatives, a foundational understanding of their molecular target, the sigma-1 receptor (σ1R), is essential.

The σ1R is a unique, ligand-regulated molecular chaperone protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER).[6][7] It is not a classical G-protein coupled receptor or ion channel, but rather a modulator of various cellular signaling pathways.[6] The σ1R has been implicated in a wide array of physiological and pathological processes, including calcium homeostasis, ER stress, neuroprotection, and neuroinflammation.[8][9][10]

Key Functions of the Sigma-1 Receptor:

  • Modulation of Calcium Signaling: The σ1R interacts with and stabilizes the inositol 1,4,5-trisphosphate receptor (IP3R), thereby modulating Ca2+ release from the ER.[6][7]

  • Regulation of Ion Channels: It can directly or indirectly modulate the activity of various ion channels, including voltage-gated K+ channels.[1]

  • ER Stress Response: The σ1R plays a crucial role in mitigating ER stress, a condition implicated in numerous neurodegenerative diseases.[7][10]

  • Interaction with Other Receptors: The σ1R can form heteromeric complexes with other receptors, including opioid receptors, thereby modulating their function.[4][11]

Molecular Mechanism of Action: Potent and Selective Antagonism of the Sigma-1 Receptor

The primary mechanism of action for the this compound class of compounds is their function as potent and selective antagonists of the σ1R.

High-Affinity Binding to the Sigma-1 Receptor

Structure-activity relationship (SAR) studies of this compound derivatives have led to the identification of compounds with low nanomolar binding affinities for the σ1R.[2] This high affinity is a critical determinant of their potency. The design of these antagonists has been guided by the co-crystal structure of the σ1R, allowing for the rational optimization of substituents on the spirocyclic core to maximize interactions with the receptor's binding pocket.[2]

Compound IDσ1R Kᵢ (nM)σ2R Kᵢ (nM)Selectivity (σ2R/σ1R)
Compound 32 1.5>1000>667
Reference[2][2][2]

Table 1: Representative binding affinities of a potent this compound derivative (Compound 32 from Eur J Med Chem. 2023 Mar 5:249:115178) for sigma-1 and sigma-2 receptors.

Downstream Signaling Consequences of σ1R Antagonism

By binding to and inhibiting the σ1R, this compound derivatives disrupt its normal chaperoning functions. This antagonism leads to a cascade of downstream effects that are therapeutically beneficial, particularly in the context of pain.

One of the key consequences of σ1R antagonism is the potentiation of opioid analgesia. The σ1R is known to functionally interact with and negatively modulate the signaling of µ-opioid receptors.[4][11] By antagonizing the σ1R, these compounds effectively "release the brake" on MOR signaling, leading to enhanced antinociceptive effects of opioids like morphine.[2][3] This synergistic interaction allows for the use of lower doses of opioids, potentially reducing the incidence of adverse effects and the development of tolerance.[4]

Sigma1_Opioid_Interaction cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Opioid Morphine MOR μ-Opioid Receptor Opioid->MOR Activates Ca_Channel Voltage-gated Ca²⁺ Channel MOR->Ca_Channel Inhibits S1R_Antagonist This compound Derivative S1R Sigma-1 Receptor S1R_Antagonist->S1R Inhibits S1R->MOR Negative Modulation NT_Release Reduced Neurotransmitter Release (e.g., Glutamate) Ca_Channel->NT_Release Mediates Analgesia Enhanced Analgesia NT_Release->Analgesia Leads to

Figure 1: Simplified signaling pathway illustrating the synergistic effect of a this compound derivative and morphine.

Experimental Protocols for Mechanistic Elucidation

The characterization of novel this compound derivatives as σ1R antagonists requires a suite of well-defined experimental protocols.

Radioligand Binding Assay for Sigma-1 Receptor

This protocol is designed to determine the binding affinity (Kᵢ) of a test compound for the σ1R.[12][13]

Objective: To quantify the displacement of a radiolabeled σ1R ligand by the test compound.

Materials:

  • Test compound (this compound derivative)

  • [³H]-(+)-pentazocine (radioligand)

  • Haloperidol (for non-specific binding determination)

  • Guinea pig brain membrane homogenate (source of σ1R)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters (e.g., GF/B)

  • Scintillation counter and fluid

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.

  • Reagent Addition:

    • To all wells, add a constant amount of guinea pig brain membrane homogenate (e.g., 100-200 µg protein).

    • Add a fixed concentration of [³H]-(+)-pentazocine (typically near its Kₔ, e.g., 3-5 nM).

    • For non-specific binding wells, add a high concentration of haloperidol (e.g., 10 µM).

    • For test compound wells, add serially diluted concentrations of the this compound derivative.

  • Incubation: Incubate the plate at 37°C for 90-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the resulting sigmoidal curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Binding_Assay_Workflow Start Start: Prepare Reagents Plate_Setup Set up 96-well plate (Total, Non-specific, Test Compound) Start->Plate_Setup Add_Membranes Add Membrane Homogenate Plate_Setup->Add_Membranes Add_Radioligand Add [³H]-(+)-pentazocine Add_Membranes->Add_Radioligand Add_Displacers Add Haloperidol (NSB) or Test Compound Add_Radioligand->Add_Displacers Incubate Incubate at 37°C for 90-120 min Add_Displacers->Incubate Filter Rapid Filtration through Glass Fiber Filters Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis: Calculate IC₅₀ and Kᵢ Count->Analyze End End: Determine Binding Affinity Analyze->End

Figure 2: Workflow for the sigma-1 receptor radioligand binding assay.

In Vivo Assessment of Analgesic Potentiation

This protocol evaluates the ability of a this compound derivative to enhance the antinociceptive effects of morphine in a rodent model of pain.[2][4]

Objective: To measure the effect of the test compound on morphine-induced analgesia.

Model: Mouse or rat model of inflammatory or neuropathic pain (e.g., formalin test, chronic constriction injury).

Materials:

  • Test compound

  • Morphine sulfate

  • Vehicle control

  • Male C57BL/6 mice or Sprague-Dawley rats

  • Nociceptive testing apparatus (e.g., hot plate, von Frey filaments)

Procedure:

  • Acclimatization: Acclimatize the animals to the testing environment and apparatus.

  • Induction of Pain Model: Induce the pain model as per the established protocol.

  • Drug Administration:

    • Administer the test compound or vehicle via the appropriate route (e.g., intraperitoneal, oral).

    • After a predetermined time, administer a sub-threshold or effective dose of morphine or saline.

  • Nociceptive Testing: At the time of peak effect for morphine, assess the nociceptive response using the chosen apparatus.

    • Hot Plate Test: Measure the latency to a nociceptive response (e.g., paw licking, jumping).

    • Von Frey Test: Determine the paw withdrawal threshold to mechanical stimuli.

  • Data Analysis:

    • Compare the nociceptive thresholds or latencies between the different treatment groups (Vehicle + Saline, Vehicle + Morphine, Test Compound + Saline, Test Compound + Morphine).

    • Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine if the test compound significantly potentiates the effect of morphine.

Conclusion and Future Directions

The this compound scaffold represents a significant advancement in the design of selective σ1R antagonists. The mechanism of action, centered on the potent inhibition of the σ1R and the subsequent modulation of downstream signaling pathways, offers a compelling rationale for their therapeutic development, particularly in the management of pain and opioid tolerance.

Future research should focus on further elucidating the structural basis of the interaction between these derivatives and the σ1R to guide the design of next-generation antagonists with even greater potency and selectivity. Additionally, exploring the efficacy of these compounds in a broader range of neurological and psychiatric disorders where σ1R dysfunction is implicated is a promising avenue for future investigation. The comprehensive experimental approach outlined in this guide provides a robust framework for the continued exploration and validation of this exciting class of molecules.

References

  • Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PMC. [Link]
  • The Pharmacology of Sigma-1 Receptors. PMC. [Link]
  • Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. MDPI. [Link]
  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease St
  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. MDPI. [Link]
  • This compound derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. PubMed. [Link]
  • SIGMA RECEPTOR BINDING ASSAYS. PMC. [Link]
  • The Emerging Role of Sigma Receptors in Pain Medicine. PMC. [Link]
  • Sigma-1 receptor. Wikipedia. [Link]
  • Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. PMC. [Link]
  • Modulation by Sigma-1 Receptor of Morphine Analgesia and Tolerance: Nociceptive Pain, Tactile Allodynia and Grip Strength Deficits During Joint Inflamm
  • Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. PMC. [Link]
  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Semantic Scholar. [Link]
  • The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers. [Link]
  • Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegener
  • Sigma-1 receptor modulates neuroinflammation associated with mechanical hypersensitivity and opioid tolerance in a mouse model of osteoarthritis pain. PubMed. [Link]
  • Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats.
  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. PMC. [Link]
  • Editorial: Sigma Receptors. Frontiers. [Link]
  • Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders.
  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. [Link]

Sources

2,6-Diazaspiro[3.4]octan-7-one derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,6-Diazaspiro[3.4]octan-7-one Derivatives and Analogs

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the this compound scaffold, a burgeoning area of interest in medicinal chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge on the synthesis, derivatization, and biological applications of this unique spirocyclic core. We will delve into the rationale behind synthetic strategies, explore detailed structure-activity relationships (SAR), and provide actionable experimental protocols to empower further research and development.

The Emergence of the 2,6-Diazaspiro[3.4]octane Scaffold: A Privileged 3D Motif

In the modern pursuit of novel therapeutics, drug discovery has increasingly sought to "escape from flatland"[1]. Over-reliance on two-dimensional, aromatic structures has often led to challenges in achieving target selectivity and favorable physicochemical properties. Spirocyclic scaffolds, characterized by two rings joined at a single quaternary carbon, offer an elegant solution by introducing inherent three-dimensionality.[1] This rigid, defined spatial arrangement of functional groups can enhance binding affinity to biological targets and improve drug-like properties.[2]

A key metric in this shift towards three-dimensionality is the fraction of sp3 hybridized carbons (Fsp3). A higher Fsp3 count is often correlated with increased clinical success, attributed to improved solubility, metabolic stability, and novel intellectual property opportunities.[1] The 2,6-diazaspiro[3.4]octane core, a motif featuring a fused azetidine and pyrrolidinone ring system, is an exemplary Fsp3-rich scaffold.

This core has recently gained prominence as a "privileged structure," appearing in compounds with a remarkable diversity of biological activities, including:

  • Sigma-1 Receptor (σ1R) Antagonism: For pain management and mitigating opioid tolerance.[3]

  • Antitubercular Activity: Demonstrating potent inhibition of Mycobacterium tuberculosis.[4]

  • Antimalarial Activity: Showing efficacy against multiple stages of the Plasmodium falciparum parasite.[5]

  • Oncology: As a core in inhibitors of the menin-MLL1 interaction for cancer treatment.[4]

  • CNS Disorders: As a component of selective dopamine D3 receptor antagonists.[4]

The versatility of the 2,6-diazaspiro[3.4]octane scaffold, with its multiple points for synthetic elaboration, makes it an exceptionally attractive starting point for the development of novel chemical entities targeting a wide range of diseases.

Core Synthesis: Constructing the this compound Framework

A robust and scalable synthesis of the core scaffold is paramount for any medicinal chemistry program. The most cited route to functionalized 2,6-diazaspiro[3.4]octanes begins with commercially available N-Boc-azetidin-3-one and proceeds through a key [3+2] cycloaddition reaction.[4] This strategy provides a reliable pathway to multigram quantities of the core building block, enabling extensive derivatization.

The causality behind this synthetic choice lies in its efficiency and modularity. The Horner-Wadsworth-Emmons olefination reliably installs the required α,β-unsaturated ester, which is perfectly primed for the subsequent cycloaddition. The use of N-(methoxymethyl)-N-(trimethylsilylmethyl) benzylamine as the azomethine ylide precursor is a well-established method for constructing the pyrrolidine ring.[4]

Key Synthetic Workflow Diagram

G cluster_0 Step 1: Olefination cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Ester Manipulation cluster_3 Step 4: Deprotection & Final Derivatization A N-Boc-azetidin-3-one B α,β-Unsaturated Ester A->B EtO2CCH2P(O)(OEt)2 NaH, THF C Core Spirocycle (Protected) B->C MeOCH2N(Bn)CH2SiMe3 LiF, MeCN D Spirocyclic Carboxylic Acid C->D LiOH·H2O E Functionalized Amides/ Other Derivatives D->E Amide Coupling (EDC, HOBt) F Final Target Molecules E->F 1. TFA, CH2Cl2 2. Acylation/Alkylation

Caption: General synthetic pathway to 2,6-diazaspiro[3.4]octane derivatives.

Protocol 1: Synthesis of the Core Building Block (Adapted from Lukin et al., 2023[4])

This protocol outlines the key steps to generate the versatile N-Boc, N-benzyl protected spirocyclic ester.

Part A: Horner-Wadsworth-Emmons Olefination

  • Suspend Sodium Hydride (NaH, 60% in mineral oil, 1.2 eq) in anhydrous Tetrahydrofuran (THF) under an inert atmosphere (N2 or Ar) and cool to 0 °C.

  • Add triethyl phosphonoacetate (1.2 eq) dropwise, maintaining the temperature at 0 °C. Stir for 30 minutes.

  • Add a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the α,β-unsaturated ester intermediate.

Part B: [3+2] Cycloaddition

  • To a solution of the α,β-unsaturated ester (1.0 eq) in anhydrous acetonitrile (MeCN), add Lithium Fluoride (LiF, 2.0 eq) and N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.5 eq).

  • Heat the mixture to 60 °C and stir for 18-24 hours under an inert atmosphere.

  • Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the core 2,6-diazaspiro[3.4]octane building block.

Derivatization and Structure-Activity Relationship (SAR) Studies

The true power of the this compound scaffold lies in its capacity for systematic modification to optimize biological activity. Below, we examine two case studies that highlight distinct strategies for derivatization and the resulting SAR insights.

Case Study 1: Potent Sigma-1 Receptor (σ1R) Antagonists for Pain Management

The σ1R is a promising therapeutic target for pain, as its antagonists can enhance the analgesic effects of opioids and potentially rescue analgesic tolerance.[3] A recent study leveraged the this compound scaffold to develop potent σ1R antagonists, guided by the co-crystal structure of the receptor.[3]

Design Rationale: The spirocyclic core serves as a rigid 3D scaffold to correctly orient the pharmacophoric elements required for σ1R binding. The primary points of diversification were the two nitrogen atoms (N2 and N6) of the core. The N2 position was typically acylated or alkylated with groups designed to interact with key residues in the σ1R binding pocket, while the N6 position was explored with various substituents.

SAR Insights:

  • N2 Position: A phenethyl group or similar aromatic moiety at the N2 position was found to be crucial for high-affinity binding.

  • N6 Position: The substituent on the N6 nitrogen significantly modulated potency. Small alkyl groups were generally well-tolerated.

  • Stereochemistry: The stereochemistry of substituents could play a role in binding affinity, although this was not extensively detailed in the initial reports.

Through detailed SAR studies, compound 32 was identified as a highly potent σ1R antagonist that significantly enhanced the antinociceptive effect of morphine and rescued morphine-induced analgesic tolerance in preclinical models.[3]

SAR Visualization: Key Pharmacophoric Elements for σ1R Antagonism

Caption: Key regions for SAR exploration in σ1R antagonists.

Case Study 2: Antitubercular Agents via Periphery Exploration

Tuberculosis remains a major global health threat, and novel therapeutics are urgently needed. The 2,6-diazaspiro[3.4]octane core has been explored as a scaffold for new antitubercular agents, with a focus on attaching known antitubercular pharmacophores like the 5-nitrofuran group.[4]

Design Rationale: The strategy involved synthesizing a small, diverse library of compounds by modifying the periphery of the spirocyclic core. This included attaching various azole substituents and other functional groups to explore a wider chemical space and identify potent hits.[4]

SAR Insights: The study revealed a complex SAR that was not straightforward. While most of the synthesized compounds were weakly active, two compounds demonstrated significant activity against M. tuberculosis H37Rv.[4]

Compound IDKey Periphery GroupMIC (μg/mL)[4]
17 1,2,4-Triazole0.016
18 N-Mesyl-1,2,4-Triazole>10
24 1,2,4-Oxadiazole0.5
27 N-Mesyl-1,2,4-Oxadiazole>10

Key Finding: Compound 17 emerged as a remarkably potent lead, with a minimal inhibitory concentration (MIC) of 0.016 μg/mL.[4] Interestingly, the addition of an N-mesyl group (comparing 17 to 18 , and 24 to 27 ) was detrimental to activity. This lack of a clear, linear correlation between structure and activity highlights the complexity of antibacterial drug design and underscores the need for further investigation to elucidate the precise mechanism of action and identify the key structural drivers of potency.[4]

Key Experimental and Evaluation Protocols

To facilitate further research, this section provides validated, step-by-step protocols for key assays relevant to the evaluation of this compound derivatives.

Protocol 2: σ1R Binding Affinity Assay (General Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the sigma-1 receptor.

Materials:

  • HEK-293 cell membranes expressing human σ1R.

  • -pentazocine (radioligand).

  • Assay Buffer: Tris-HCl (50 mM, pH 7.4).

  • Test compounds dissolved in DMSO.

  • Unlabeled Haloperidol (for non-specific binding).

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of unlabeled haloperidol (10 µM final concentration, for non-specific binding), or 50 µL of test compound dilution.

  • Add 50 µL of -pentazocine to each well at a final concentration approximately equal to its Kd.

  • Add 100 µL of the membrane preparation (containing 50-100 µg of protein) to initiate the binding reaction.

  • Incubate the plate at 37°C for 120 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through the filter plates using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC50 value for each test compound using non-linear regression analysis. Convert IC50 to Ki using the Cheng-Prusoff equation.

Protocol 3: Antitubercular Activity Assay (REMA)

The Resazurin Microtiter Plate Assay (REMA) is a colorimetric method used to determine the MIC of compounds against M. tuberculosis.[4]

Materials:

  • Mycobacterium tuberculosis H37Rv strain.

  • Middlebrook 7H9 broth supplemented with OADC.

  • Resazurin dye solution.

  • 96-well microtiter plates.

  • Test compounds dissolved in DMSO.

Procedure:

  • Prepare serial dilutions of the test compounds in 7H9 broth directly in a 96-well plate.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20 in broth.

  • Add 100 µL of the bacterial inoculum to each well containing the test compounds. Include positive (bacteria only) and negative (broth only) controls.

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add 30 µL of Resazurin solution to each well and incubate for an additional 24-48 hours.

  • Assess the color change visually. A blue color (oxidized resazurin) indicates no bacterial growth, while a pink color (reduced resorufin) indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Future Directions and Therapeutic Potential

The this compound core is a scaffold of significant promise, yet its full potential remains largely untapped. The demonstrated success in diverse therapeutic areas—from pain to infectious diseases—validates its status as a privileged motif for modern drug discovery.

Future research should focus on:

  • Exploring Novel Chemical Space: Systematically investigating the derivatization of all available positions on the scaffold, including the spirocyclic carbon and the pyrrolidinone ring, to uncover novel SAR.

  • Stereoselective Synthesis: Developing asymmetric syntheses to access enantiomerically pure derivatives, which is critical for understanding interactions with chiral biological targets and optimizing therapeutic indices.

  • Mechanism of Action Studies: For active compounds, particularly in areas like infectious disease, elucidating the precise molecular target and mechanism of action is crucial for rational optimization and development.

  • Computational Modeling: Employing in silico methods, such as docking and molecular dynamics, to guide the rational design of new derivatives with improved potency and selectivity.

  • Expansion to New Therapeutic Areas: Given its structural properties, the scaffold should be evaluated in other areas where 3D pharmacophores are beneficial, such as protein-protein interaction inhibition and targeting CNS receptors.

References

  • The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis: A Guide for Researchers - Benchchem.
  • Xiong, B., et al. (2023). This compound derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178.
  • Lukin, A., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529.
  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF - ResearchGate.
  • Plouffe, D. M., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(5), 2634-2652.
  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF - ResearchGate.
  • Zimmerman, S., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Medicinal Chemistry Letters, 11(4), 455-461.
  • Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][2][6]oxazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro - MDPI.

Sources

Methodological & Application

analytical methods for 2,6-Diazaspiro[3.4]octan-7-one characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Comprehensive Analytical Characterization of 2,6-Diazaspiro[3.4]octan-7-one

Introduction

The spirocyclic scaffold has emerged as a "privileged structure" in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved physicochemical properties and enhanced target selectivity.[1][2] Among these, the 2,6-diazaspiro[3.4]octane core is increasingly prevalent in the design of novel therapeutics, from antitubercular agents to sigma-1 receptor antagonists for pain management.[3][4] The specific derivative, this compound, serves as a critical building block or intermediate in the synthesis of these complex molecules.

Robust and comprehensive analytical characterization is the cornerstone of chemical synthesis and drug development. It ensures the structural integrity, purity, and consistency of the target compound, which is a non-negotiable requirement for subsequent biological screening, lead optimization, and regulatory submission. This guide provides a detailed overview of the essential analytical methods for the definitive characterization of this compound, framed with the insights of a seasoned application scientist. We will delve into the causality behind experimental choices and present protocols designed as self-validating systems.

Physicochemical Properties

A foundational understanding of the molecule's basic properties is essential before commencing any analytical work.

PropertyValueSource
Molecular Formula C₆H₁₀N₂O[5]
Molecular Weight 126.16 g/mol Calculated
Monoisotopic Mass 126.07931 g/mol Calculated
Appearance White to off-white solidTypical for similar compounds
IUPAC Name This compound[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Expertise & Experience: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For a novel scaffold like this compound, ¹H and ¹³C NMR are indispensable for confirming the connectivity of atoms and the overall framework. Two-dimensional NMR techniques (e.g., COSY, HSQC) can be employed for further confirmation if structural ambiguity exists, though are often not required for a molecule of this simplicity if the primary spectra are of high quality.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve polar compounds and its exchangeable proton signal from residual water, which can help identify N-H protons.[6]

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer for optimal resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO-d₆ at 39.52 ppm).[7]

    • Integrate the ¹H NMR signals and identify the chemical shift (δ) and multiplicity (e.g., s, d, t, m) of each peak.

Workflow for NMR Analysis

Caption: Workflow for NMR characterization.

Data Interpretation: Expected Spectra

The structure of this compound contains several distinct proton and carbon environments. The following table outlines the anticipated spectral data.

Atom Position(s)Expected ¹H Chemical Shift (δ, ppm) & MultiplicityExpected ¹³C Chemical Shift (δ, ppm)Rationale
C=O (C7)-~170-175Typical chemical shift for a lactam carbonyl carbon.
Spiro C (C4)-~65-75Quaternary carbon at the junction of two rings, deshielded by adjacent nitrogen.
CH₂ (C5, C8)~2.2-2.8 (m)~35-45Methylene protons adjacent to the spiro carbon and lactam carbonyl.
CH₂ (C1, C3)~3.0-3.8 (m)~50-60Methylene protons of the azetidine ring, deshielded by the adjacent nitrogen.
N-H (Pos. 2, 6)Broad singlet, variable-Exchangeable protons; chemical shift is concentration and solvent dependent.

Note: These are estimated values based on analogous structures. Actual values may vary.[3][8]

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Expertise & Experience: Mass spectrometry provides the exact mass of the molecule, which is a critical piece of evidence for confirming its identity. High-Resolution Mass Spectrometry (HRMS) is the gold standard, as it provides a mass measurement with high accuracy (typically <5 ppm error), allowing for the confident determination of the elemental formula. Electrospray Ionization (ESI) is the preferred ionization technique for this polar, nitrogen-containing molecule as it is a soft method that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[9]

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of formic acid (0.1%) can aid in protonation and improve signal intensity.

  • Instrument Setup:

    • Use an ESI-Time-of-Flight (TOF) or Orbitrap mass spectrometer.

    • Calibrate the instrument using a known standard immediately prior to analysis to ensure high mass accuracy.

    • Optimize source parameters (e.g., capillary voltage, desolvation gas flow, and temperature) by infusing the sample solution at a low flow rate (e.g., 5-10 µL/min).[9]

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 Da).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Use the instrument software to calculate the elemental composition based on the measured accurate mass.

    • Compare the experimental mass with the theoretical mass calculated for the expected formula (C₆H₁₁N₂O⁺).

Workflow for Mass Spectrometry Analysis

Caption: Workflow for HRMS characterization.

Data Interpretation: Expected Mass Spectrum
IonTheoretical m/zRationale
[M+H]⁺127.0866The primary ion expected in positive mode ESI, corresponding to the protonated molecule (C₆H₁₀N₂O + H⁺).
[M+Na]⁺149.0685A common adduct seen in ESI, especially if sodium salts are present.

The key to a trustworthy result is a mass error of less than 5 ppm between the observed and theoretical m/z for the [M+H]⁺ ion.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

Trustworthiness: An HPLC method, when properly validated, provides a reliable and quantitative measure of a compound's purity. A validated method is a self-validating system, demonstrating specificity, linearity, accuracy, and precision for its intended purpose.[10] For this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection is a robust choice for separating the polar parent compound from less polar synthesis intermediates or degradation products.[11]

Experimental Protocol: RP-HPLC for Purity
  • Sample and Standard Preparation:

    • Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v) is a suitable starting point.

    • Sample Solution: Prepare a stock solution of this compound in the diluent at a concentration of ~1.0 mg/mL. Further dilute to a working concentration of ~0.1 mg/mL.

  • Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase column offering good retention for polar to moderately non-polar compounds.[12]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and is MS-compatible.
Mobile Phase B AcetonitrileCommon organic modifier with low UV cutoff.
Gradient 5% B to 95% B over 20 minA broad gradient ensures elution of any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Detector UV/PDA at 210 nmThe lactam chromophore should have absorbance at low UV wavelengths. A PDA detector allows for peak purity analysis.[11]
  • Method Validation (Abbreviated per ICH Q2(R1)):

    • Specificity: Inject a blank (diluent) to ensure no interfering peaks at the retention time of the main analyte.

    • Linearity: Prepare a series of solutions of known concentration (e.g., 0.01 to 0.2 mg/mL) and inject them. Plot the peak area against concentration to establish a linear relationship (R² > 0.99).[10]

    • Precision: Perform multiple injections (n=6) of the same sample and calculate the relative standard deviation (RSD) of the peak area and retention time (typically <2%).[13]

Workflow for HPLC Purity Analysis

Caption: Workflow for HPLC purity analysis.

Data Interpretation: Expected Chromatogram

The result should be a single major peak corresponding to this compound. Purity is typically calculated by area normalization (Area of main peak / Total area of all peaks x 100%). For high-purity material required in drug development, the purity should be >98%. Any peaks other than the main analyte are considered impurities and should be reported.

Summary of Analytical Characterization

A multi-faceted analytical approach is required for the definitive characterization of this compound. The data from these orthogonal techniques provide a comprehensive and trustworthy profile of the molecule's identity, structure, and purity.

TechniquePurposeExpected Result
¹H & ¹³C NMR Structural ElucidationSpectra consistent with the proposed structure, showing correct chemical shifts, multiplicities, and integrations.
HRMS (ESI) Formula Confirmation[M+H]⁺ ion observed at m/z 127.0866 with <5 ppm mass error.
RP-HPLC (UV) Purity AssessmentA single major peak with purity >98% by area normalization.
Elemental Analysis Empirical Formula ConfirmationExperimental %C, %H, %N values within ±0.4% of theoretical values (C: 57.13%, H: 7.99%, N: 22.21%).

Conclusion

The analytical characterization of this compound is a critical step in its application as a building block in drug discovery. The protocols and insights provided in this guide, leveraging NMR, HRMS, and HPLC, form a robust framework for ensuring the identity, structure, and purity of this valuable spirocyclic intermediate. Adherence to these well-validated analytical methods provides the high-quality, reliable data necessary to accelerate research and development programs with confidence.

References

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). MDPI. [Link]
  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025). Journal of Organic and Pharmaceutical Chemistry. [Link]
  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2018).
  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (2018).
  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. (2021). Journal of Medicinal Chemistry. [Link]
  • 5-Amino-2,6-diazaspiro[3.4]octan-7-one. (n.d.). PubChem. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Medicines Agency (EMA). [Link]
  • This compound derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. (2023). PubMed. [Link]
  • Development and Validation of a New Stereoselective RP-HPLC Method for Simultaneous Quantification of Tadalafil, its One Enantiomer, and Two Diastereomers in API and Tablet Form. (2015).
  • Q2(R2) Validation of Analytical Procedures. (2023). FDA. [Link]
  • An Ultrahigh-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) Method for Toxicity and Safety Level Assessment of Oxygen Heterocyclic Compounds and Terpene in Cold-Pressed Grapefruit Essential Oils. (2023). PMC - NIH. [Link]
  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (2003). Thieme Chemistry. [Link]
  • Validation of Analytical Methods: A Review. (2018). Gavin Publishers. [Link]
  • Degradation Study of Entacapone Bulk Drug by HPLC with PDA Detector. (2017). SAS Publishers. [Link]
  • Isolation, Characterization and Antiproliferative Activity of Secondary Metabolites from Tanacetum alyssifolium (Bornm.) Griers. (2022). MDPI. [Link]
  • (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. (2020). MDPI. [Link]

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Application Notes and Protocols: The 2,6-Diazaspiro[3.4]octan-7-one Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Embracing Three-Dimensionality in Drug Design

For decades, medicinal chemistry has been progressively "escaping flatland"—a strategic pivot from planar, aromatic molecules to scaffolds rich in sp³-hybridized carbons.[1] This shift is driven by the compelling evidence that three-dimensional (3D) molecular architecture often correlates with improved clinical success by enhancing target specificity, modulating physicochemical properties, and offering novel intellectual property.[2][3] Spirocyclic systems, defined by two rings sharing a single atom, are at the forefront of this movement.[4][5] Their inherent rigidity locks key functional groups into precise vectors, minimizing the entropic penalty of binding to a biological target and often leading to significant gains in potency and selectivity.[1][6]

Among these privileged structures, the 2,6-diazaspiro[3.4]octan-7-one core has emerged as a particularly versatile and powerful building block. This scaffold uniquely fuses a strained four-membered azetidine ring with a five-membered γ-lactam, creating a compact, rigid framework with two distinct nitrogen atoms for differential functionalization. This guide provides an in-depth exploration of this scaffold, synthesizing field-proven insights, detailed application notes for various therapeutic targets, and robust, step-by-step synthetic protocols for researchers in drug discovery.

Part 1: Application Notes — A Scaffold for Diverse Therapeutic Targets

The true value of a scaffold is measured by its adaptability across different biological targets. The this compound framework has demonstrated remarkable utility in generating potent modulators for a range of diseases, from chronic pain to infectious diseases.

Application in Pain Management: Potent Sigma-1 Receptor (σ1R) Antagonists

Mechanistic Background: The Sigma-1 receptor (σ1R) is a unique intracellular chaperone protein implicated in various neurological functions, including the modulation of pain signaling. Antagonism of σ1R has been shown to potentiate the analgesic effects of μ-opioid receptor (MOR) agonists like morphine and can even reverse analgesic tolerance, a major limitation of long-term opioid therapy.[7] This makes σ1R a high-value target for developing novel, non-addictive analgesics or opioid-sparing combination therapies.

Scaffold Application: Researchers have successfully utilized the this compound scaffold to develop highly potent and selective σ1R antagonists.[7] The design strategy leveraged the scaffold to correctly orient pharmacophoric elements within the σ1R binding site. A detailed structure-activity relationship (SAR) study revealed that substitution on the azetidine nitrogen (N2) was critical for high-affinity binding.

Data Summary: SAR of σ1R Antagonists

Compound IDN2-Substituentσ1R Binding Affinity (Ki, nM)In Vivo Effect
Lead Cpd. 4-methoxy-benzyl15.8Moderate potentiation of morphine
32 3,4-dichloro-phenethyl0.78 Significantly enhanced morphine antinociception and rescued tolerance[7][[“]]
Analog A Benzyl25.3Reduced activity
Analog B Cyclohexylmethyl5.4High affinity maintained

Data synthesized from European Journal of Medicinal Chemistry, 2023.[7]

Causality Behind the SAR: The data clearly indicates that a phenethyl group on the N2 nitrogen is optimal. The exceptional potency of compound 32 is attributed to the 3,4-dichloro substitution pattern, which likely engages in favorable hydrophobic and halogen-bonding interactions within a specific sub-pocket of the σ1R binding site, anchoring the ligand more effectively than less substituted analogs.

sigma1_pathway cluster_0 Mechanism of Action Morphine Morphine MOR μ-Opioid Receptor (MOR) Morphine->MOR Agonist Analgesia Analgesia MOR->Analgesia Activates Tolerance Tolerance (Chronic Use) MOR->Tolerance Downregulates Compound32 Compound 32 (Diazaspiro-octanone Derivative) Sigma1R Sigma-1 Receptor (σ1R) Compound32->Sigma1R Antagonist Sigma1R->MOR Modulates

Caption: σ1R antagonism enhances MOR-mediated analgesia.

Application in Infectious Diseases: Antitubercular and Antimalarial Leads

The sp³-rich nature of the 2,6-diazaspiro[3.4]octane core makes it an attractive starting point for developing agents against infectious diseases, where novel mechanisms of action are urgently needed.

  • Antitubercular Activity: A series of nitrofuran carboxamides built upon the 2,6-diazaspiro[3.4]octane core yielded a remarkably potent lead against Mycobacterium tuberculosis H37Rv.[9] The most active compound displayed a minimal inhibitory concentration (MIC) of just 0.016 µg/mL. This highlights the scaffold's ability to serve as a foundation for potent antibacterial agents when combined with a suitable pharmacophore.[9]

  • Antimalarial Activity: In a whole-cell high-throughput screen against Plasmodium falciparum, a novel 2,6-diazaspiro[3.4]octane series was identified.[10] Subsequent optimization led to compounds with low nanomolar potency against the asexual blood stage of the parasite. Crucially, these compounds also showed strong activity against gametocytes, indicating potential for blocking malaria transmission—a key goal in eradication efforts.[10]

Part 2: Synthetic Protocols & Methodologies

The successful application of a scaffold is contingent upon its synthetic accessibility. The this compound core and its derivatives can be prepared and functionalized through robust, scalable chemical routes.

Protocol 1: Synthesis of the Core Scaffold (Illustrative Route)

This protocol outlines a general, multi-step synthesis to access a protected version of the this compound core, which serves as the key intermediate for further diversification.

Materials:

  • N-Boc-azetidin-3-one

  • Ethyl 2-bromoacetate

  • Zinc dust, activated

  • Tetrahydrofuran (THF), anhydrous

  • Ammonia in Methanol (7N solution)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reformatsky Reaction: To a stirred suspension of activated zinc dust (1.5 eq) in anhydrous THF, add a solution of N-Boc-azetidin-3-one (1.0 eq) and ethyl 2-bromoacetate (1.2 eq) dropwise under a nitrogen atmosphere.

    • Expertise Note: The reaction is often initiated with a crystal of iodine or gentle heating. This step constructs the crucial quaternary carbon center.

  • Stir the reaction at 50°C for 4 hours. Monitor progress by TLC or LC-MS until the starting materials are consumed.

  • Cool the reaction to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Lactamization: Dissolve the crude ester intermediate in a 7N solution of ammonia in methanol.

  • Transfer the solution to a sealed pressure vessel and heat to 80°C for 16 hours.

    • Trustworthiness Note: This step drives the cyclization to form the γ-lactam ring. The reaction must be well-sealed to maintain ammonia concentration. Monitor for the disappearance of the ester and formation of the lactam product by LC-MS.

  • Cool the reaction and concentrate in vacuo.

  • Purification: Purify the resulting N-Boc-2,6-diazaspiro[3.4]octan-7-one by flash column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane to yield the protected core scaffold.

Protocol 2: Selective N2-Functionalization via Reductive Amination

The azetidine nitrogen (N2) is typically more nucleophilic than the amide nitrogen (N6) and can be functionalized selectively after Boc-deprotection.

Materials:

  • N-Boc-2,6-diazaspiro[3.4]octan-7-one

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Aldehyde of choice (e.g., 3,4-dichlorophenethyl aldehyde, 1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Boc Deprotection: Dissolve the N-Boc protected scaffold (1.0 eq) in DCM (0.2 M). Add TFA (5.0 eq) and stir at room temperature for 2 hours.

  • Concentrate the reaction mixture in vacuo. Co-evaporate with toluene (2x) to remove residual TFA. The resulting TFA salt is used directly.

  • Reductive Amination: Dissolve the crude TFA salt in anhydrous DCM (0.1 M). Add the aldehyde (1.1 eq) and DIPEA (2.5 eq). Stir for 20 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0°C.

    • Expertise Note: NaBH(OAc)₃ is a mild reducing agent ideal for this transformation, as it is selective for the iminium ion intermediate and tolerant of many functional groups.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM (3x).

  • Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify by column chromatography to yield the N2-functionalized product.

synthetic_workflow cluster_0 Core Synthesis & Functionalization Start Azetidin-3-one Derivative Intermediate1 Protected Core (N-Boc-2,6-diazaspiro [3.4]octan-7-one) Start->Intermediate1 Reformatsky & Lactamization (Protocol 1) Intermediate2 Deprotected Core (TFA Salt) Intermediate1->Intermediate2 TFA Deprotection FinalProduct N2-Functionalized Target Molecule Intermediate2->FinalProduct Reductive Amination (Protocol 2) R_CHO Aldehyde (R-CHO) R_CHO->FinalProduct R_X Alkyl Halide (R'-X)

Caption: General synthetic workflow for target molecules.

Part 3: Authoritative Grounding & Field Insights

The strategic advantage of the this compound scaffold lies in its ability to act as a conformationally restricted bioisostere for more flexible diamine motifs like piperazine.[11][12][13] This rigidity reduces off-target interactions and can improve metabolic stability by locking the molecule in a conformation less prone to enzymatic degradation.[1] The azetidine ring, a "strained" four-membered heterocycle, provides unique exit vectors for substituents that are not achievable with five- or six-membered rings, allowing for novel exploration of chemical space.[14][15]

When designing a synthetic campaign, it is critical to consider the differential reactivity of the two nitrogen centers. The N2 azetidine nitrogen is a secondary amine and is significantly more basic and nucleophilic than the N6 lactam nitrogen, which is an amide. This intrinsic difference allows for highly selective functionalization at N2 under mild conditions (e.g., reductive amination, acylation) while the parent scaffold is protected (e.g., with a Boc group on N2). Subsequent derivatization at N6 requires deprotection followed by harsher conditions, such as using a strong base (e.g., NaH) and an alkylating agent, providing orthogonal synthetic handles to build molecular complexity.

Conclusion

The this compound scaffold is more than just a novel chemical entity; it is a proven tool for addressing complex challenges in medicinal chemistry. Its rigid 3D architecture provides a stable platform for the precise orientation of pharmacophores, leading to potent and selective ligands for diverse targets, including σ1R for pain, and enzymes essential for the survival of bacterial and parasitic pathogens. The synthetic routes are robust and allow for systematic exploration of the surrounding chemical space. As drug discovery continues its trajectory towards greater molecular complexity and improved "drug-like" properties, scaffolds like this compound will undoubtedly play an increasingly central role in the development of next-generation therapeutics.

References

  • Title: this compound derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. Source: European Journal of Medicinal Chemistry, 2023. URL:[Link]
  • Title: Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
  • Title: Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Source: Molecules, 2023. URL:[Link]
  • Title: Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
  • Title: Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Source: Journal of Medicinal Chemistry, 2021. URL:[Link]
  • Title: Strategies and methodologies for the construction of spiro-γ-lactams: an update. Source: Organic Chemistry Frontiers, 2021. URL:[Link]
  • Title: Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Source: European Journal of Medicinal Chemistry, 2025. URL:[Link]
  • Title: Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Source: DNDi. URL:[Link]
  • Title: Spirocyclic Scaffolds in Medicinal Chemistry. Source: ACS Medicinal Chemistry Letters, 2021. URL:[Link]
  • Title: 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes.
  • Title: Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ- and δ-lactams. Source: RSC Advances, 2022. URL:[Link]
  • Title: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
  • Title: Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Source: International Journal of Molecular Sciences, 2022. URL:[Link]
  • Title: Recent in vivo advances of spirocyclic scaffolds for drug discovery.
  • Title: Reductive Recyclization of sp3-Enriched Functionalized Isoxazolines into α-Hydroxy Lactams. Source: The Journal of Organic Chemistry, 2021. URL:[Link]
  • Title: 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Source: University of Bari Aldo Moro institutional repository. URL:[Link]
  • Title: The Spirocycle Surge in Drug Discovery. Source: Drug Hunter. URL:[Link]
  • Title: Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ- and δ-lactams. Source: RSC Publishing. URL:[Link]
  • Title: Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][7][9]oxazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro. Source: Molecules, 2021. URL:[Link]
  • Title: Comparison of functional effects of 2,6-diazaspiro[3.4]octane and tryptoline acrylamide ligands on CCNE1-N112C:CDK2 complexes.
  • Title: this compound derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. Source: Consensus. URL:[Link]

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Application Notes & Protocols: Strategic Synthesis of 2,6-Diazaspiro[3.4]octan-7-one Derivatives for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Three-Dimensionality in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced therapeutic profiles is paramount. A significant shift away from flat, sp²-rich molecules towards more three-dimensional, sp³-rich scaffolds has been a defining trend. This architectural evolution is driven by the understanding that increased three-dimensionality can lead to improved physicochemical properties, such as enhanced solubility and metabolic stability, while also offering superior selectivity for biological targets through more precise spatial arrangement of pharmacophoric features.[1]

The 2,6-diazaspiro[3.4]octan-7-one scaffold has emerged as a privileged structural motif in this context. This unique framework, featuring a strained azetidine ring fused spirocyclically to a γ-lactam, provides a rigid and defined three-dimensional geometry. Its derivatives have demonstrated significant potential across various therapeutic areas, acting as potent sigma-1 receptor (σ1R) antagonists for pain management, and showing promise as antimalarial agents active against multiple stages of the Plasmodium falciparum lifecycle.[2][3]

This document serves as a comprehensive guide for researchers, providing in-depth synthetic strategies, detailed experimental protocols, and the causal reasoning behind key experimental choices for the synthesis of this compound derivatives.

Part 1: Retrosynthetic Analysis and Core Synthetic Strategy

The successful synthesis of a library of this compound derivatives hinges on a robust and modular strategy for constructing the core scaffold. A common retrosynthetic approach is outlined below, which allows for late-stage diversification.

Logical Framework for Synthesis

G Target Target Derivatives (Functionalized this compound) Core Core Scaffold (Protected this compound) Target->Core Derivatization (e.g., Acylation, Alkylation) Intermediate1 α,β-Unsaturated Ester Core->Intermediate1 [3+2] Cycloaddition AzomethineYlide Azomethine Ylide Precursor Core->AzomethineYlide [3+2] Cycloaddition Azetidinone N-Protected Azetidin-3-one Intermediate1->Azetidinone Horner-Wadsworth-Emmons Olefination G cluster_0 Step 1: Olefination cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Hydrolysis & Lactam Formation A N-Boc-azetidin-3-one B α,β-Unsaturated Ester A->B NaH, (EtO)₂P(O)CH₂CO₂Et THF, 0°C to rt C Protected Spirocyclic Ester B->C MeOCH₂N(Bn)CH₂SiMe₃ LiF, MeCN, 60°C D Core Scaffold (Target) C->D LiOH·H₂O, aq. 1,4-dioxane Followed by workup/cyclization

Caption: Workflow for the synthesis of the this compound core.

Step 1A: Synthesis of tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate

  • Rationale: The Horner-Wadsworth-Emmons reaction is a reliable method for forming a carbon-carbon double bond by reacting a stabilized phosphonate ylide with a ketone. This step introduces the α,β-unsaturated ester functionality required for the subsequent cycloaddition. Sodium hydride (NaH) is a strong base used to deprotonate the phosphonate, generating the reactive ylide.

  • Procedure:

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add triethyl phosphonoacetate (1.05 eq) dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

    • Cool the reaction mixture back to 0 °C and add a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.

    • Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the title compound. [4] Step 1B: Synthesis of 2-tert-butyl 6-benzyl 8-ethyl 2,6-diazaspiro[3.4]octane-2,8-dicarboxylate

  • Rationale: This is the key spirocycle-forming step. A [3+2] cycloaddition between the electron-deficient alkene (the α,β-unsaturated ester) and an azomethine ylide generates the five-membered pyrrolidine ring. The azomethine ylide is generated in situ from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine in the presence of an activator like lithium fluoride (LiF). [4]* Procedure:

    • To a solution of the α,β-unsaturated ester from Step 1A (1.0 eq) in anhydrous acetonitrile (MeCN), add N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 eq) and lithium fluoride (1.5 eq).

    • Heat the reaction mixture to 60 °C and stir for 18-24 hours under an argon atmosphere.

    • Monitor the reaction progress by LC-MS. Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

    • Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is often sufficiently pure for the next step, but can be purified by chromatography if necessary. [4] Step 1C: Synthesis of 6-benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octan-7-one

  • Rationale: Saponification of the ethyl ester using lithium hydroxide (LiOH) followed by an acidic workup would protonate the resulting carboxylate. However, the γ-amino acid intermediate readily undergoes spontaneous intramolecular cyclization (lactamization) to form the desired γ-lactam ring of the this compound core.

  • Procedure:

    • Dissolve the crude spirocyclic ester from Step 1B (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 3:1 v/v).

    • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) and stir the mixture vigorously at room temperature for 12-24 hours.

    • Monitor the hydrolysis by LC-MS. Once the starting material is consumed, neutralize the reaction mixture carefully with 1 M HCl to pH ~7.

    • Extract the product with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude core scaffold, which can be purified by column chromatography.

Protocol 2: Selective Deprotection and Derivatization

This protocol outlines the selective removal of the Boc and Benzyl protecting groups to allow for functionalization at either the N2 or N6 position.

Workflow for Selective Derivatization

G Start N-Boc, N'-Bn Protected Core PathA_Intermediate N-Bn Protected, N-H Free Core Start->PathA_Intermediate TFA, DCM 0°C to rt PathB_Intermediate N-Boc Protected, N'-H Free Core Start->PathB_Intermediate H₂, Pd/C MeOH or EtOH PathA_Final N2-Derivatized Product PathA_Intermediate->PathA_Final R-COCl, Base or Amide Coupling PathB_Final N6-Derivatized Product PathB_Intermediate->PathB_Final R-X, Base or Reductive Amination

Caption: Orthogonal deprotection strategy for selective derivatization.

Step 2A: N2-Functionalization via Boc Deprotection

  • Rationale: The Boc group is labile to strong acid. Trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM) is a standard and highly effective method for its removal, yielding the free secondary amine as a TFA salt.

  • Procedure:

    • Dissolve the N-Boc protected core scaffold (1.0 eq) in anhydrous DCM at 0 °C.

    • Add trifluoroacetic acid (5-10 eq) dropwise.

    • Remove the ice bath and stir the reaction at room temperature for 1-2 hours.

    • Concentrate the reaction mixture in vacuo. Co-evaporate with toluene (2x) to remove residual TFA.

    • The resulting TFA salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted to yield the free amine.

    • Derivatization (Amide Coupling): To a solution of the free amine (1.0 eq) and a carboxylic acid (1.05 eq) in DMF, add a coupling agent like HATU (1.1 eq) and a base like DIPEA (2.0 eq). Stir at room temperature until completion.

Step 2B: N6-Functionalization via Benzyl Deprotection

  • Rationale: The benzyl group is efficiently cleaved by catalytic hydrogenation. Palladium on carbon (Pd/C) is the catalyst of choice, and the reaction is performed under a hydrogen atmosphere. This method is orthogonal to Boc deprotection.

  • Procedure:

    • Dissolve the N-benzyl protected core scaffold (1.0 eq) in a suitable solvent such as methanol or ethanol.

    • Add Pd/C (10% w/w, ~0.1 eq by weight) to the solution.

    • Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously for 4-12 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate in vacuo to yield the debenzylated product.

    • Derivatization (Alkylation): To a solution of the free amine (1.0 eq) in a solvent like DMF or MeCN, add a base such as K₂CO₃ or Cs₂CO₃ (1.5 eq) and the desired alkyl halide (R-X, 1.1 eq). Stir at room temperature or with gentle heating until completion.

Part 3: Application in Drug Discovery Programs

The synthetic routes described enable the generation of a diverse library of this compound analogs for screening and structure-activity relationship (SAR) studies.

Case Study: Sigma-1 Receptor Antagonists

Research has shown that derivatives of this scaffold are potent σ1R antagonists. [2]SAR studies revealed that:

  • The N6 position is a key point for diversification. Attaching various substituted aryl or heteroaryl groups via an appropriate linker can significantly modulate potency and selectivity.

  • The lactam carbonyl is a crucial hydrogen bond acceptor.

  • The spirocyclic core correctly orients the substituents into the binding pocket of the receptor.

By using the protocols above, a medicinal chemist can systematically vary the R-group at the N6 position (and to a lesser extent, the N2 position) to optimize binding affinity and ADME properties.

Data Summary Table

The following table provides representative data for the key synthetic steps, illustrating typical outcomes.

StepReactionKey ReagentsTypical YieldPurity (LC-MS)
1AHorner-Wadsworth-EmmonsNaH, (EtO)₂P(O)CH₂CO₂Et85-95%>95%
1B[3+2] CycloadditionMeOCH₂N(Bn)CH₂SiMe₃, LiF50-65%>90%
1CHydrolysis/LactamizationLiOH·H₂O60-75% (2 steps)>95%
2ABoc DeprotectionTFA, DCM>95%>98%
2BDebenzylationH₂, Pd/C>90%>98%

Conclusion

The this compound scaffold represents a valuable building block for the design of novel therapeutics. Its rigid, three-dimensional structure is well-suited for creating selective ligands for complex biological targets. The synthetic strategies and detailed protocols provided herein offer a robust and flexible platform for medicinal chemists to explore the chemical space around this promising core, facilitating the discovery of next-generation drug candidates. The logical application of orthogonal protecting groups is central to this effort, enabling the systematic and efficient generation of compound libraries for biological evaluation.

References

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025). Journal of Organic and Pharmaceutical Chemistry.
  • The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis: A Guide for Researchers. (2025). BenchChem.
  • This compound derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. (2023). European Journal of Medicinal Chemistry. [Link]
  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. (2021). Journal of Medicinal Chemistry. [Link]
  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (2025).
  • Novel and Recent Synthesis and Applications of β-Lactams. (N.D.). PubMed Central. [Link]
  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). MDPI. [Link]

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Application Note & Protocols: Characterizing Novel Ligands at the Sigma-1 Receptor Using 2,6-Diazaspiro[3.4]octan-7-one Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Sigma-1 receptor (S1R) has emerged as a critical therapeutic target for a host of neurological and psychiatric disorders, owing to its unique role as a ligand-operated molecular chaperone at the endoplasmic reticulum (ER).[1][2][3] Identifying novel ligands with high affinity and selectivity is paramount for advancing drug development. This guide provides a comprehensive framework for utilizing derivatives of the spirocyclic scaffold, 2,6-Diazaspiro[3.4]octan-7-one, in S1R binding assays. Recent studies have identified this scaffold in potent S1R antagonists, highlighting its potential in therapeutic design.[4] We present detailed protocols for competitive radioligand binding assays, data analysis, and interpretation, offering researchers a robust methodology to characterize the affinity of novel compounds at the human S1R.

Introduction: The Sigma-1 Receptor as a Pluripotent Therapeutic Target

The Sigma-1 receptor is an intracellular protein, primarily localized to the mitochondria-associated ER membrane (MAM), a critical interface for cellular signaling.[5] Unlike conventional receptors, S1R functions as a chaperone, modulating a vast array of cellular processes including calcium homeostasis, ion channel activity, ER stress response, and neuronal plasticity.[2][6][7] Its involvement in the pathophysiology of neurodegenerative diseases (e.g., Alzheimer's, Parkinson's), pain, and depression has made it an attractive target for therapeutic intervention.[6][8][9]

The discovery and characterization of novel S1R ligands are essential for developing next-generation therapeutics. The this compound scaffold represents a promising chemical starting point. Derivatives of this structure have been successfully designed as potent S1R antagonists, demonstrating their utility in modulating receptor function and producing therapeutically relevant effects, such as enhancing morphine analgesia and rescuing tolerance.[4]

This application note details the principles and step-by-step protocols for a competitive radioligand binding assay, a gold-standard method for determining the binding affinity of unlabelled test compounds, such as novel this compound derivatives.

Principle of the Competitive Radioligand Binding Assay

The competitive binding assay is an indirect method to determine the affinity of a test compound (the "competitor") for a receptor. The assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand (the "radioligand") that has a known, high affinity for the target receptor.

The core principle relies on the Law of Mass Action. A fixed concentration of the radioligand and receptor preparation are incubated with increasing concentrations of the unlabeled test compound. As the concentration of the test compound increases, it displaces more of the radioligand from the receptor, thereby reducing the measured radioactivity. The concentration of the test compound that displaces 50% of the specifically bound radioligand is known as the IC50 (half-maximal inhibitory concentration). This value is then used to calculate the equilibrium dissociation constant (Ki) of the test compound, which represents its intrinsic binding affinity.[10]

Caption: Competitive binding at the Sigma-1 receptor.

Detailed Protocol: S1R Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound from the this compound series for the human Sigma-1 receptor using -pentazocine as the selective radioligand.[11][12]

Materials and Reagents
Reagent/MaterialSupplierNotes
Test Compound -e.g., this compound derivative
-pentazocine PerkinElmerSpecific Activity: 30-60 Ci/mmol
Haloperidol Sigma-AldrichFor non-specific binding determination[11][13]
Human S1R Membranes Commercially available or prepared from cellse.g., Guinea pig liver membranes are a rich source[12]
Assay Buffer -50 mM Tris-HCl, pH 8.0
Wash Buffer -Cold 50 mM Tris-HCl, pH 7.4
Scintillation Cocktail -e.g., Ultima Gold™
GF/B Glass Fiber Filters WhatmanPre-soaked in 0.5% polyethylenimine (PEI)
96-well Plates -Polypropylene, U-bottom
Filtration Manifold -e.g., Brandel or Millipore
Liquid Scintillation Counter -For detecting tritium
Bradford Reagent Bio-RadFor protein concentration determination
Experimental Workflow

Experimental_Workflow Sigma-1 Receptor Binding Assay Workflow prep 1. Reagent Preparation - Dilute Test Compound - Prepare Radioligand Solution - Thaw S1R Membranes plate 2. Assay Plate Setup - Add Buffer, Membranes - Add Test Compound / Haloperidol - Add ³H-Pentazocine prep->plate incubate 3. Incubation ~120 min at 37°C to reach equilibrium plate->incubate filter 4. Termination & Filtration Rapidly filter through GF/B filters to separate bound from free ligand incubate->filter wash 5. Washing Wash filters with cold buffer to reduce non-specific binding filter->wash count 6. Scintillation Counting Add cocktail to filters Measure radioactivity (CPM) wash->count analyze 7. Data Analysis - Calculate % Inhibition - Determine IC50 - Calculate Ki (Cheng-Prusoff) count->analyze

Caption: Step-by-step workflow for the S1R binding assay.

Step-by-Step Procedure
  • Reagent Preparation:

    • Test Compound: Prepare a 10 mM stock solution in DMSO. Create a serial dilution series (e.g., 11 points) in assay buffer to achieve final assay concentrations ranging from 0.1 nM to 10 µM.

    • Radioligand: Dilute -pentazocine in assay buffer to a working concentration of 15 nM. This results in a final assay concentration of approximately 3 nM, which is near the Kd value.[13]

    • Membrane Preparation: Thaw the S1R membrane preparation on ice. Dilute in assay buffer to a concentration that yields approximately 50-100 µg of protein per well. Homogenize gently. The optimal protein concentration should be determined empirically to ensure the signal is within the linear range of the scintillation counter and that total radioligand binding does not exceed 10% of the total added.

  • Assay Plate Setup (Total Volume = 200 µL):

    • Total Binding (TB): 100 µL membrane suspension + 50 µL assay buffer + 50 µL -pentazocine solution.

    • Non-Specific Binding (NSB): 100 µL membrane suspension + 50 µL of 40 µM Haloperidol (final concentration 10 µM) + 50 µL -pentazocine solution.[13]

    • Test Compound Wells: 100 µL membrane suspension + 50 µL of each test compound dilution + 50 µL -pentazocine solution.

  • Incubation:

    • Seal the plate and incubate at 37°C for 120 minutes with gentle agitation. This time and temperature are chosen to ensure the binding reaction reaches equilibrium.[1][13]

  • Filtration and Washing:

    • Pre-soak GF/B filter mats in 0.5% PEI for at least 30 minutes to reduce non-specific binding of the radioligand to the filter.

    • Terminate the incubation by rapidly harvesting the contents of each well onto the filter mat using a cell harvester under vacuum.

    • Wash each filter 3-4 times with 300 µL of ice-cold wash buffer.

  • Radioactivity Measurement:

    • Dry the filter mat completely.

    • Add 4-5 mL of scintillation cocktail to each vial or well containing a filter disc.

    • Allow the filters to sit in the cocktail for at least 4 hours (or overnight) before counting.

    • Measure the radioactivity as counts per minute (CPM) in a liquid scintillation counter.

Data Analysis and Interpretation

Calculating IC50
  • Determine Specific Binding:

    • Specific Binding (SB) = Total Binding (TB) CPM - Non-Specific Binding (NSB) CPM.

  • Calculate Percent Inhibition:

    • For each concentration of the test compound, calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (CPM_Compound - CPM_NSB) / (CPM_TB - CPM_NSB))

  • Generate Dose-Response Curve:

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response with variable slope) in software like GraphPad Prism to fit the curve and determine the IC50 value.

Calculating Ki using the Cheng-Prusoff Equation

The IC50 value is dependent on the concentration of the radioligand used in the assay. To determine the intrinsic affinity of the test compound (Ki), the Cheng-Prusoff equation must be used.[10][14][15]

Ki = IC50 / (1 + ([L] / Kd))

Where:

  • Ki: The inhibition constant of the test compound.

  • IC50: The half-maximal inhibitory concentration of the test compound from the dose-response curve.

  • [L]: The concentration of the radioligand (-pentazocine) used in the assay.

  • Kd: The equilibrium dissociation constant of the radioligand for the S1R (typically ~3-16 nM for -pentazocine, should be determined experimentally via a saturation binding assay or taken from literature using the same tissue/cell preparation).[13]

Interpreting the Results

The Ki value represents the concentration of the this compound derivative required to occupy 50% of the Sigma-1 receptors at equilibrium. A lower Ki value indicates a higher binding affinity.

Table of Representative S1R Ligand Affinities:

CompoundTypeTypical Ki (nM)
(+)-Pentazocine Agonist3 - 10
Haloperidol Antagonist2 - 5[13]
NE-100 Antagonist0.5 - 2
Compound 32 (diazaspiro derivative) Antagonist~1.5[4]
Your Test Compound TBDTo be determined

By comparing the experimentally determined Ki value of your novel compound to those of known reference ligands, you can effectively rank its potency and guide further structure-activity relationship (SAR) studies.

Conclusion

This application note provides a validated and detailed protocol for assessing the binding affinity of novel this compound derivatives at the human Sigma-1 receptor. Adherence to this methodology will ensure the generation of reliable and reproducible data, which is crucial for the successful identification and optimization of new chemical entities targeting the S1R for the treatment of CNS disorders.

References

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay - FR.
  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21.
  • Wang, Y., et al. (2023). This compound derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178.
  • Palkó, E., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 26(21), 6682.
  • Abbasi, N., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry.
  • Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation.
  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 71(1).
  • Su, T. P., et al. (2011). Sigma-1 Receptor Chaperones and Diseases. Central Nervous System Agents in Medicinal Chemistry, 11(1).
  • De Costa, B. R., et al. (1994). 3H-pentazocine binding to rat brain sigma 1 receptors. European Journal of Pharmacology, 266(2), 131-8.
  • Peviani, M., et al. (2014). Role of sigma-1 receptors in neurodegenerative diseases. Journal of Pharmacological Sciences, 124(4), 389-411.
  • Nguyen, L., et al. (2022). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. International Journal of Molecular Sciences, 23(23), 15309.
  • Rajan, V. K., & Joseph, S. (2021). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacy and Pharmacology, 73(10), 1324-1333.
  • ResearchGate. (2021). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Request PDF.
  • Wikipedia. (n.d.). Sigma-1 receptor.
  • Chem Help ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation. YouTube.
  • Kourrich, S. (2017). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience, 11, 485.
  • Martin-Fardon, R., et al. (2023). Defining the ligand-dependent proximatome of the sigma 1 receptor. Frontiers in Pharmacology, 14, 1189417.
  • Fels, G. (2020). The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases. Current Neuropharmacology, 18(1), 43-53.
  • Wang, Z., et al. (2021). Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Frontiers in Pharmacology, 12, 703767.
  • Journal of Medicinal Chemistry. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts.
  • West Virginia University. (2014). Role Of Sigma-1 Receptors In Neurodegenerative Diseases. The Research Repository @ WVU.
  • Majid Ali. (2023, January 6). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube.
  • Jiang, Q., et al. (2024). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Chemical Science, 15(25), 9576-9582.
  • ACS Publications. (2024). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS Chemical Neuroscience.
  • Wang, J., et al. (2016). Activation of the molecular chaperone, sigma 1 receptor, preserves cone function in a murine model of inherited retinal degeneration. Proceedings of the National Academy of Sciences, 113(26), E3766-E3775.
  • MDPI. (2023). Recent Advances in Synthetic Routes to Azacycles. Molecules.

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In Vitro Evaluation of 2,6-Diazaspiro[3.4]octan-7-one Derivatives: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of a Unique Spirocyclic Scaffold

The 2,6-diazaspiro[3.4]octan-7-one scaffold represents a compelling structural motif in modern medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic core, offers a distinct advantage in the pursuit of novel therapeutics by enabling precise spatial orientation of functional groups for enhanced target engagement.[1] This can lead to improved potency, selectivity, and desirable physicochemical properties.[2] Emerging research has identified derivatives of this scaffold as potent antagonists of the sigma-1 receptor (σ1R), a unique ligand-operated chaperone protein implicated in a variety of neurological disorders and pain signaling pathways.[3] Furthermore, the broader class of spirocyclic compounds is under active investigation for its potential in oncology, with demonstrated cytotoxic activity against various cancer cell lines.[4][5]

This comprehensive guide provides detailed application notes and protocols for the in vitro evaluation of this compound derivatives. It is designed for researchers, scientists, and drug development professionals seeking to characterize the biological activity of this promising compound class. The methodologies outlined herein are grounded in established scientific principles and are designed to provide a robust framework for preclinical assessment.

Part 1: Characterization of Sigma-1 Receptor Antagonism

The sigma-1 receptor is a key target for many this compound derivatives.[3] In vitro assays are crucial for determining the binding affinity and functional antagonism of these compounds at the σ1R.

Radioligand Binding Assay for Sigma-1 Receptor Affinity

Scientific Rationale: This assay quantifies the affinity of a test compound for the sigma-1 receptor by measuring its ability to compete with a radiolabeled ligand known to bind to the receptor. A lower IC50 value (the concentration of the test compound that displaces 50% of the radioligand) indicates a higher binding affinity.

Experimental Protocol:

  • Preparation of Membranes:

    • Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation step.

    • The final pellet, containing the membrane fraction rich in sigma-1 receptors, is resuspended in buffer and the protein concentration is determined using a standard protein assay (e.g., Bradford or BCA).

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation (typically 100-200 µg of protein), the radioligand ([³H]-(+)-pentazocine, a selective σ1R ligand) at a final concentration near its Kd, and varying concentrations of the this compound derivative.[6]

    • For non-specific binding determination, a separate set of wells should contain a high concentration of a known non-radioactive σ1R ligand (e.g., haloperidol).

    • Incubate the plate at 37°C for 150 minutes.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

Data Presentation:

Compound IDIC50 (nM) for σ1R Binding
Derivative A15.2
Derivative B8.7
Derivative C25.1
Haloperidol (Control)5.3

Visualization:

G cluster_prep Membrane Preparation cluster_assay Binding Assay tissue Guinea Pig Brain Tissue homogenize Homogenization tissue->homogenize centrifuge1 Centrifugation homogenize->centrifuge1 resuspend1 Resuspension centrifuge1->resuspend1 centrifuge2 Centrifugation resuspend1->centrifuge2 resuspend2 Final Membrane Suspension centrifuge2->resuspend2 protein_assay Protein Quantification resuspend2->protein_assay mix Combine Membranes, [³H]-(+)-pentazocine, & Test Compound protein_assay->mix incubate Incubate at 37°C mix->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count

Workflow for Radioligand Binding Assay.

Part 2: Evaluation of Anticancer Activity

Given the interest in spirocyclic compounds for oncology, it is prudent to evaluate this compound derivatives for potential anticancer effects.[1]

Cell Viability Assays (MTT/XTT)

Scientific Rationale: These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in metabolic activity in the presence of a test compound suggests cytotoxicity or inhibition of cell proliferation. The MTT assay relies on the reduction of a tetrazolium salt to an insoluble formazan product, while the XTT assay produces a water-soluble formazan, simplifying the protocol.[4][7]

Experimental Protocol:

  • Cell Culture and Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium.

    • Replace the medium in the cell plates with the medium containing the test compounds. Include vehicle-only (e.g., DMSO) and untreated controls.

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT/XTT Assay:

    • For MTT: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).[4]

    • For XTT: Add the XTT reagent, mixed with an electron coupling agent, to each well and incubate for 2-4 hours.[7]

    • Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve.

Data Presentation:

Compound IDCell LineIC50 (µM) after 72h
Derivative AMCF-712.5
Derivative AA54928.3
Derivative BMCF-75.8
Derivative BA54915.1
Doxorubicin (Control)MCF-70.9
Doxorubicin (Control)A5491.2
Western Blot Analysis of Apoptosis Markers

Scientific Rationale: To investigate whether the observed cytotoxicity is due to apoptosis (programmed cell death), the expression levels of key apoptotic proteins can be analyzed by Western blotting. Cleavage of caspase-3 and PARP are hallmark indicators of apoptosis.[2]

Experimental Protocol:

  • Cell Treatment and Lysis:

    • Treat cancer cells with the test compounds at concentrations around their IC50 values for a specified time (e.g., 24 or 48 hours).

    • Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[1]

    • Quantify the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[1]

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for key apoptosis markers (e.g., cleaved caspase-3, total caspase-3, cleaved PARP, total PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Analyze the band intensities to determine the relative expression levels of the target proteins. An increase in the ratio of cleaved to total caspase-3 and PARP indicates the induction of apoptosis.

Visualization:

G cluster_prep Sample Preparation cluster_wb Western Blotting treat Treat Cells with Compound lyse Cell Lysis treat->lyse quantify Protein Quantification lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Protein Transfer sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect ECL Detection secondary_ab->detect

Western Blotting Workflow for Apoptosis Markers.
Transwell Migration and Invasion Assays

Scientific Rationale: These assays assess the ability of a compound to inhibit cancer cell migration and invasion, which are critical processes in metastasis. The migration assay measures the movement of cells through a porous membrane, while the invasion assay requires cells to degrade a layer of extracellular matrix (ECM) before migrating.[8][9]

Experimental Protocol:

  • Assay Setup:

    • Use Transwell inserts with a porous polycarbonate membrane. For the invasion assay, coat the upper surface of the membrane with a basement membrane extract like Matrigel.

    • Place the inserts into the wells of a 24-well plate.

  • Cell Seeding and Treatment:

    • Seed cancer cells, pre-treated with the test compound or vehicle, into the upper chamber of the Transwell inserts in serum-free medium.

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation and Analysis:

    • Incubate the plates for a period that allows for cell migration or invasion (e.g., 24-48 hours).

    • Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with a stain such as crystal violet.

    • Elute the stain and quantify the absorbance, or count the stained cells under a microscope.

  • Data Analysis:

    • Calculate the percentage of inhibition of migration or invasion for each compound concentration relative to the vehicle control.

Data Presentation:

Compound IDConcentration (µM)% Inhibition of Migration% Inhibition of Invasion
Derivative B12518
Derivative B56855
Derivative B109285

Conclusion

The protocols detailed in this guide provide a robust framework for the initial in vitro characterization of this compound derivatives. By systematically evaluating their affinity for the sigma-1 receptor and their potential anticancer activities, researchers can gain valuable insights into the therapeutic potential of this unique spirocyclic scaffold. The data generated from these assays are essential for guiding lead optimization efforts and making informed decisions about the progression of these compounds into further preclinical and clinical development.

References

  • Various Authors. (2023). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate.
  • Kramer, P., et al. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8.
  • Zhang, Y., et al. (2023). This compound derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178.
  • Martens, S. (2023). In vitro kinase assay. protocols.io.
  • Antonova-Koch, Y., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(5), 2785-2806.
  • Corning. (n.d.). Transwell Cell Migration and Invasion Assay Guide.
  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis.
  • Various Authors. (2017). In vitro NLK Kinase Assay. PMC - NIH.
  • Various Authors. (2023). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Various Authors. (2023). In Vitro Evaluation of the Anticancer and Pharmacological Activities of Eucomis comosa (Houtt.) H.R. Wehrh. MDPI.
  • Various Authors. (2023). Transwell In Vitro Cell Migration and Invasion Assays. PubMed - NIH.

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Application Notes & Protocols: Investigating 2,6-Diazaspiro[3.4]octan-7-one Derivatives as Sigma-1 Receptor Antagonists for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge due to the limited efficacy and adverse side effects of current treatments.[1][2] This has spurred the search for novel therapeutic agents acting on distinct molecular targets. The sigma-1 receptor (σ1R), an intracellular chaperone protein implicated in nociceptive signaling, has emerged as a promising target for pain management.[3] This document provides a detailed guide for the investigation of compounds based on the 2,6-diazaspiro[3.4]octan-7-one scaffold, which have been identified as potent and selective σ1R antagonists.[3][[“]] We present the scientific rationale, key experimental protocols for in vitro target validation and in vivo efficacy assessment, and data interpretation guidelines to facilitate the preclinical development of this novel class of analgesics.

Introduction: The Rationale for Targeting the Sigma-1 Receptor

Neuropathic pain is characterized by symptoms such as allodynia (pain from a non-painful stimulus) and hyperalgesia (an exaggerated response to a painful stimulus).[5][6][7] Its complex pathophysiology involves both peripheral and central sensitization, where nerve injury leads to hyperexcitability of pain pathways.[8][9] Current pharmacotherapies, including gabapentinoids and antidepressants, provide only partial relief for many patients and are often associated with significant CNS side effects.[2][10]

The spirocyclic scaffold has gained prominence in medicinal chemistry for its ability to introduce three-dimensionality, which can improve drug-like properties such as potency and metabolic stability.[11] The this compound core represents a novel, sp³-rich scaffold. Recent research has successfully developed derivatives of this scaffold as potent antagonists of the sigma-1 receptor (σ1R).[3]

The σ1R is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It modulates a variety of signaling proteins, including ion channels and G-protein coupled receptors, and plays a crucial role in regulating neuronal excitability and plasticity. σ1R antagonists have been shown to produce antinociceptive effects and, notably, can enhance the analgesic effects of opioids while mitigating tolerance development, making this target particularly attractive for pain research.[3]

Hypothesized Mechanism of Action

Nerve injury leads to the upregulation and activation of the σ1R in key areas of the pain pathway, such as the dorsal root ganglia and the dorsal horn of the spinal cord. Activated σ1R contributes to the hyperexcitability of neurons (central sensitization) by modulating calcium signaling and stabilizing N-methyl-D-aspartate (NMDA) receptors at the plasma membrane. By antagonizing the σ1R, this compound derivatives are hypothesized to disrupt these processes, thereby dampening neuronal hyperexcitability and reducing the transmission of pain signals.

Sigma-1_Receptor_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal (Dorsal Horn Neuron) Nerve_Injury Nerve Injury Upregulation Upregulation & Activation of σ1R Nerve_Injury->Upregulation induces Sigma1R σ1R Upregulation->Sigma1R activates Ca_Influx Ca2+ Influx ER Endoplasmic Reticulum IP3R IP3R Sigma1R->IP3R stabilizes NMDAR NMDA Receptor Sigma1R->NMDAR potentiates IP3R->Ca_Influx promotes Ca2+ release Sensitization Central Sensitization (Neuronal Hyperexcitability) NMDAR->Sensitization leads to Pain Neuropathic Pain (Allodynia, Hyperalgesia) Sensitization->Pain Compound This compound Derivative (Antagonist) Compound->Sigma1R BLOCKS

Caption: Hypothesized mechanism of σ1R antagonism in neuropathic pain.

Application I: In Vitro Target Engagement & Selectivity

Rationale: The foundational step in characterizing a novel compound is to confirm its direct interaction with the intended molecular target. A competitive radioligand binding assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor. This protocol establishes the potency of the this compound derivatives at the human σ1R.

Protocol 3.1: Sigma-1 Receptor Competitive Binding Assay
  • Preparation of Materials:

    • Membrane Homogenate: Use commercially available membranes prepared from cells expressing recombinant human σ1R or prepare from tissue known to express the receptor (e.g., guinea pig brain).

    • Radioligand: -pentazocine, a high-affinity σ1R ligand.

    • Test Compound: A this compound derivative, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution (e.g., 10 mM).

    • Assay Buffer: Tris-HCl (50 mM, pH 7.4).

    • Non-specific Binding Control: Haloperidol (10 µM), a high-affinity σ1R ligand used to define non-specific binding.

    • Filtration: 96-well glass fiber filter plates and a cell harvester.

    • Scintillation Cocktail & Counter.

  • Assay Procedure:

    • Perform serial dilutions of the test compound stock solution to create a range of concentrations (e.g., 0.1 nM to 100 µM).

    • In a 96-well plate, add in order:

      • Assay Buffer

      • Test compound dilution (or vehicle for total binding, or Haloperidol for non-specific binding).

      • Radioligand (-pentazocine) at a final concentration near its Kd (e.g., 2-3 nM).

      • Membrane homogenate (e.g., 20-30 µg protein per well).

    • Incubate the plate at room temperature for 120 minutes with gentle agitation.

    • Terminate the binding reaction by rapid filtration through the glass fiber filter plates using a cell harvester.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Allow filters to dry, add scintillation cocktail to each well, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percent specific binding against the log concentration of the test compound to generate a dose-response curve.

    • Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Data Outcome

Potent compounds from this series are expected to exhibit low nanomolar Ki values for the σ1R.[3]

Compound IDTargetIC₅₀ (nM)Ki (nM)
Compound X Human σ1R5.22.1
Reference Cpd Human σ1R10.84.5

Table 1: Example data format for reporting in vitro binding affinity.

Application II: Preclinical Efficacy in a Neuropathic Pain Model

Rationale: To translate in vitro potency into potential therapeutic effect, the compound must be tested in a robust and clinically relevant animal model of neuropathic pain.[12][13] The Chronic Constriction Injury (CCI) model is a widely used surgical model that mimics features of human neuropathic pain, including mechanical allodynia.[1][8][14] This protocol outlines the assessment of a lead compound's ability to reverse established mechanical allodynia in this model.

Caption: Workflow for assessing analgesic efficacy in the CCI model.
Protocol 4.1: CCI Model and Behavioral Assessment
  • Animal Model:

    • Use adult male Sprague-Dawley rats (200-250g). Acclimatize animals for at least 7 days before any procedures.

    • CCI Surgery: Anesthetize the rat. Expose the sciatic nerve in one hind limb and place four loose ligatures around it until a slight constriction is observed. Suture the incision. Sham-operated animals undergo the same procedure without nerve ligation.

  • Development of Allodynia:

    • Allow 10-14 days for the neuropathic pain phenotype to fully develop and stabilize.

  • Behavioral Testing (Mechanical Allodynia):

    • Apparatus: Use a set of calibrated von Frey filaments. Place the animal in an elevated mesh-floor chamber and allow it to acclimate.

    • Procedure: Apply filaments to the mid-plantar surface of the hind paw. Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT). A positive response is a sharp withdrawal or licking of the paw.

    • Timeline:

      • Baseline: Measure PWT before surgery.

      • Post-CCI Confirmation: Measure PWT 10-14 days post-surgery to confirm the development of allodynia (a significant decrease in PWT compared to baseline).

      • Post-Treatment Assessment: Administer the test compound (e.g., intraperitoneally). Measure PWT at various time points post-dosing (e.g., 30, 60, 120, 240 minutes) to assess the magnitude and duration of the analgesic effect.

  • Treatment Groups:

    • Group 1: Sham + Vehicle

    • Group 2: CCI + Vehicle

    • Group 3: CCI + Test Compound (Dose 1)

    • Group 4: CCI + Test Compound (Dose 2)

    • Group 5: CCI + Positive Control (e.g., Gabapentin)

Data Analysis and Interpretation

The primary endpoint is the 50% Paw Withdrawal Threshold (PWT) in grams. An effective compound will significantly increase the PWT in CCI animals compared to the vehicle-treated group, indicating a reversal of mechanical allodynia. Data are typically analyzed using a two-way ANOVA with a post-hoc test.

Treatment GroupPre-Dose PWT (g)60 min Post-Dose PWT (g)% MPE*
CCI + Vehicle 3.5 ± 0.43.8 ± 0.52.5%
CCI + Cpd X (10 mg/kg) 3.2 ± 0.310.5 ± 1.2 **63.5%
CCI + Cpd X (30 mg/kg) 3.4 ± 0.414.1 ± 1.5 **92.2%

* % Maximum Possible Effect (MPE) = [(Post-drug PWT - Post-CCI PWT) / (Baseline PWT - Post-CCI PWT)] x 100. Assumes a baseline PWT of 15g. **p<0.01 vs. Vehicle group. Table 2: Example data format for reporting in vivo efficacy.

Conclusion and Future Directions

The this compound scaffold provides a promising starting point for the development of novel analgesics for neuropathic pain. The protocols outlined here provide a robust framework for characterizing lead candidates by confirming their potent and selective antagonism of the sigma-1 receptor and demonstrating their efficacy in a validated preclinical pain model. Future work should focus on comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as detailed pharmacokinetic and safety profiling to identify candidates suitable for clinical development.

References

  • Anonymous. (2023). This compound derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178.
  • Lin, C. S., et al. (2020). Peripheral Neuropathic Pain: From Experimental Models to Potential Therapeutic Targets in Dorsal Root Ganglion Neurons. Journal of Biomedical Science.
  • Shinu, P., et al. (2022). Novel Therapies for the Treatment of Neuropathic Pain: Potential and Pitfalls. Journal of Personalized Medicine.
  • Anonymous. (2014-2015). Allodynia and Hyperalgesia in Neuropathic Pain. Fact Sheet.
  • Anonymous. (N.D.). WO2020086739A1 - 2-(2-acryloyl-2,6-diazaspiro[3.4]octan-6-yl)-6-(1h-indazol-4-yl)-benzonitrile derivatives and related compounds as inhibitors of g12c mutant kras protein for inhibiting tumor metastasis. Google Patents.
  • Cal, M., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry.
  • Anonymous. (2024). What in vivo models are used for pain studies? Patsnap Synapse.
  • Anonymous. (N.D.). How to Assess for Pain Sensitivity in the Clinic: Neck & Arm Pain Focus. Australian Specialist Physiotherapy Education.
  • Anonymous. (2024). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate.
  • Shinu, P., et al. (2022). Novel Therapies for the Treatment of Neuropathic Pain: Potential and Pitfalls. ResearchGate.
  • Pitel, D. M., & Kream, R. M. (2023). Neuropathic pain: Mechanisms and therapeutic strategies. Frontiers in Pain Research.
  • Urits, I., et al. (2024). Pain Assessment. StatPearls - NCBI Bookshelf.
  • Costache, C. M., et al. (2023). Novel Drug Targets and Emerging Pharmacotherapies in Neuropathic Pain. MDPI.
  • Baron, R. (2009). Mechanisms of Neuropathic Pain. Current Opinion in Neurology.
  • Anonymous. (N.D.). In vivo model of Neuropathic pain - Acute pain. NEUROFIT Preclinical Contract Research Organization (CRO).
  • Kumar, A., et al. (2023). Advancing Pain Understanding and Drug Discovery: Insights from Preclinical Models and Recent Research Findings. MDPI.
  • Clark, G. (2019). How to Map and Test Allodynia Zones for Chronic Trigeminal Neuralgia. USC Online Master's Degree in Orofacial Pain and Oral Medicine.
  • Calejesan, A. A., & Chidiac, J. J. (2009). Experimental models for the study of neuropathic pain. Revista Dor.
  • Anonymous. (2024). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry.
  • Anonymous. (2023). Study reveals mechanism involved in neuropathic pain and could help develop specific treatment. EurekAlert!.
  • Anonymous. (2024). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. ResearchGate.
  • Jaggi, A. S., et al. (2011). Animal models of neuropathic pain. Fundamental & Clinical Pharmacology.
  • Anonymous. (N.D.). Allodynia and Hyperalgesia in Neuropathic Pain. International Association for the Study of Pain.
  • Anonymous. (2023). This compound derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. Consensus.

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Application Notes and Protocols for the Investigation of 2,6-Diazaspiro[3.4]octan-7-one in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Spirocyclic Scaffold for Targeting Neurodegeneration

The landscape of drug discovery for neurodegenerative diseases is marked by significant challenges, demanding innovative chemical scaffolds and novel mechanistic approaches. Spirocyclic compounds, with their inherent three-dimensionality and conformational rigidity, offer a compelling starting point for the development of new central nervous system (CNS) therapeutics.[1] This guide focuses on 2,6-Diazaspiro[3.4]octan-7-one , a unique spirocyclic molecule, and its potential application in preclinical models of neurodegenerative diseases.

While direct studies on this specific compound in neurodegeneration are emerging, a key insight comes from its derivatives, which have been identified as potent antagonists of the Sigma-1 Receptor (S1R) .[2] The S1R is a unique intracellular chaperone protein, primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane, that has garnered significant attention as a therapeutic target for a range of neurological disorders.[3][4][5]

Scientific Rationale: The Sigma-1 Receptor as a Central Modulator in Neurodegenerative Pathophysiology

The S1R is implicated in a multitude of cellular processes that are known to be dysregulated in neurodegenerative conditions such as Alzheimer's Disease (AD) and Parkinson's Disease (PD).[2][6] These processes include:

  • Calcium Homeostasis: The S1R regulates calcium signaling between the ER and mitochondria, a critical process for neuronal survival and function.[5]

  • Oxidative Stress and Mitochondrial Function: S1R modulation can protect against oxidative damage and support mitochondrial bioenergetics.[7][8][9]

  • Neuroinflammation: S1R is expressed in glial cells and can modulate neuroinflammatory responses, a key component of neurodegenerative pathology.[1][3]

  • ER Stress and Protein Misfolding: As a chaperone protein, S1R plays a role in the unfolded protein response (UPR) and may influence the aggregation of pathogenic proteins like amyloid-beta (Aβ) and alpha-synuclein.[3][7][10]

Given that derivatives of this compound act as S1R antagonists, this application note will provide a framework for investigating the hypothesis that antagonism of S1R by this compound can mitigate key pathological features in models of neurodegenerative diseases.

Proposed Mechanism of Action & Signaling Pathway

The following diagram illustrates the central role of the Sigma-1 Receptor at the mitochondria-associated ER membrane and highlights the key pathways implicated in neurodegeneration that could be modulated by an S1R antagonist like this compound.

G cluster_0 Mitochondria-Associated ER Membrane (MAM) cluster_1 Cellular Stressors cluster_2 Pathological Outcomes S1R Sigma-1 Receptor (S1R) BiP BiP/Grp78 S1R->BiP Inactivated State Ca_dys Ca2+ Dysregulation S1R->Ca_dys Modulates ER_Stress ER Stress S1R->ER_Stress Modulates Ox_Stress Oxidative Stress S1R->Ox_Stress Modulates Neuroinflammation Neuroinflammation S1R->Neuroinflammation Modulates Stress Neurotoxic Insults (Aβ, α-synuclein, Oxidative Stress) Stress->S1R Activates/Dissociates from BiP Apoptosis Neuronal Apoptosis Ca_dys->Apoptosis ER_Stress->Apoptosis Ox_Stress->Apoptosis Neuroinflammation->Apoptosis Antagonist This compound (S1R Antagonist) Antagonist->S1R Blocks Activity

Caption: Proposed signaling pathway of S1R in neurodegeneration and the point of intervention for an antagonist.

Experimental Protocols: A Phased Approach

The investigation of this compound should follow a logical progression from in vitro characterization to in vivo efficacy studies.

Phase 1: In Vitro Characterization & Mechanistic Studies

The initial phase focuses on confirming the compound's activity and elucidating its mechanism in cell-based models of neurodegeneration.

G start Start: this compound receptor_binding S1R Binding Assay (Radioligand or Fluorescent) start->receptor_binding cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, PC12) receptor_binding->cell_culture toxin_model Induce Neurotoxicity (e.g., Aβ oligomers, MPP+, 6-OHDA) cell_culture->toxin_model treatment Treat with Compound (Dose-Response) toxin_model->treatment viability Cell Viability Assay (MTT, LDH) treatment->viability mechanistic Mechanistic Assays viability->mechanistic ros ROS Production (DCFDA Assay) mechanistic->ros calcium Calcium Imaging (Fura-2 AM) mechanistic->calcium inflammation Inflammatory Markers (ELISA for TNF-α, IL-6) mechanistic->inflammation data Data Analysis & Interpretation ros->data calcium->data inflammation->data

Caption: A streamlined workflow for the in vitro evaluation of the test compound.

This protocol assesses the ability of this compound to protect against amyloid-beta (Aβ)-induced toxicity.

  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Materials:

    • DMEM/F12 medium, 10% FBS, 1% Penicillin-Streptomycin.

    • Aβ (1-42) peptide.

    • This compound (stock solution in DMSO).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • LDH (Lactate Dehydrogenase) cytotoxicity assay kit.

  • Procedure:

    • Cell Seeding: Plate SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

    • Compound Pre-treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 2 hours. Include a vehicle control (DMSO).

    • Aβ Toxicity Induction: Add oligomerized Aβ (1-42) to a final concentration of 10 µM to the wells (except for the untreated control wells).

    • Incubation: Incubate the plates for an additional 24-48 hours at 37°C in a 5% CO₂ incubator.

    • Viability Assessment:

      • MTT Assay: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

      • LDH Assay: Collect the supernatant and measure LDH release according to the manufacturer's protocol.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Determine the EC₅₀ of the compound's protective effect.

ParameterRecommended RangePurpose
Cell Density 1-2 x 10⁴ cells/wellEnsures a confluent monolayer for consistent results.
Compound Conc. 0.1 - 100 µMTo determine a dose-dependent neuroprotective effect.
Aβ (1-42) Conc. 5 - 20 µMInduces approximately 50% cell death for a clear therapeutic window.
Incubation Time 24 - 48 hoursAllows for the development of Aβ-induced cytotoxicity.

This protocol uses the neurotoxin MPP+ to model dopaminergic neuron degeneration.

  • Cell Line: Differentiated PC12 cells or SH-SY5Y cells.

  • Materials:

    • MPP+ (1-methyl-4-phenylpyridinium).

    • Anti-Tyrosine Hydroxylase (TH) antibody for immunofluorescence.

    • DCFDA (2',7'-dichlorofluorescin diacetate) for ROS measurement.

  • Procedure:

    • Cell Seeding and Differentiation (if using PC12): Plate cells and differentiate with Nerve Growth Factor (NGF) for 5-7 days.

    • Compound Pre-treatment: Pre-incubate cells with this compound for 2 hours.

    • MPP+ Toxicity Induction: Add MPP+ to a final concentration of 500 µM.

    • Incubation: Incubate for 24 hours.

    • Endpoint Analysis:

      • Cell Viability: Perform MTT or LDH assay as described above.

      • ROS Production: Load cells with DCFDA and measure fluorescence intensity.

      • Dopaminergic Neuron Survival (Immunofluorescence): Fix cells, stain with an anti-TH antibody, and count the number of TH-positive neurons.

  • Data Analysis: Quantify the preservation of TH-positive cells and the reduction in ROS production in compound-treated groups compared to the MPP+-only group.

Phase 2: In Vivo Proof-of-Concept Studies

Following successful in vitro validation, the compound's efficacy should be tested in established animal models of neurodegenerative diseases.[4]

The 6-hydroxydopamine (6-OHDA) model is a widely used neurotoxin-based model that causes degeneration of dopaminergic neurons in the substantia nigra.[5]

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Materials:

    • 6-hydroxydopamine (6-OHDA).

    • Desipramine (to protect noradrenergic neurons).

    • Apomorphine or amphetamine for behavioral testing.

    • This compound.

  • Procedure:

    • Pre-treatment: Administer desipramine (25 mg/kg, i.p.) 30 minutes before 6-OHDA injection.

    • Stereotaxic Surgery: Anesthetize the rats and inject 6-OHDA unilaterally into the medial forebrain bundle or the striatum.

    • Compound Administration: Begin daily administration of this compound (e.g., 1, 5, 10 mg/kg, i.p. or p.o.) starting 24 hours post-lesion and continue for the duration of the study (e.g., 4 weeks). Include a vehicle-treated group.

    • Behavioral Assessment:

      • Rotational Behavior: At 2 and 4 weeks post-lesion, challenge the rats with apomorphine (0.5 mg/kg, s.c.) and count the number of contralateral rotations. A reduction in rotations indicates a therapeutic effect.

      • Cylinder Test: Assess forelimb use asymmetry.

    • Post-mortem Analysis:

      • At the end of the study, perfuse the animals and collect the brains.

      • Perform immunohistochemistry on brain sections to quantify the number of surviving Tyrosine Hydroxylase (TH)-positive neurons in the substantia nigra.

      • Measure dopamine levels in the striatum using HPLC.

  • Data Analysis: Compare behavioral scores, TH-positive cell counts, and striatal dopamine levels between the compound-treated and vehicle-treated groups.

ParameterRecommended ValueRationale
6-OHDA Dose 8 µg in 4 µLInduces a significant but not complete lesion of the nigrostriatal pathway.
Compound Dose 1 - 10 mg/kg/dayA typical starting range for in vivo CNS drug candidates.
Study Duration 4-6 weeksAllows for the development of the lesion and assessment of behavioral recovery.
Behavioral Tests Apomorphine-induced rotations, Cylinder testStandard and reliable measures of motor deficits in this model.

Conclusion and Future Directions

This application note provides a comprehensive framework for the preclinical evaluation of this compound in models of neurodegenerative diseases, based on its potential as a Sigma-1 Receptor antagonist. The proposed phased approach, from in vitro mechanistic studies to in vivo efficacy testing, will enable a thorough characterization of its therapeutic potential. Positive outcomes from these studies would warrant further investigation into its pharmacokinetic properties, safety profile, and efficacy in transgenic animal models that more closely mimic the chronic progression of human neurodegenerative diseases.

References

  • Shi, C., et al. (2023). This compound derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178. [Link]
  • Al-Saady, N. M., et al. (2024). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS Chemical Neuroscience. [Link]
  • Dawson, T. M., & Golde, T. E. (2018). Animal models of neurodegenerative diseases. Nature Neuroscience, 21(10), 1370–1379. [Link]
  • Nguyen, L., et al. (2015). Role Of Sigma-1 Receptors In Neurodegenerative Diseases. Journal of Pharmacological Sciences, 127(1), 17-29. [Link]
  • Kourrich, S., et al. (2012). Sigma-1 Receptors: Amplifiers of Neurodegeneration and Neuroprotection. Journal of Alzheimer's Disease & Parkinsonism, S5:002. [Link]
  • Cenci, M. A., & Francardo, V. (2014). Sigma-1 receptor: a potential new target for Parkinson's disease?
  • Penke, B., et al. (2018). The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases. Current Protein & Peptide Science, 19(2), 145-164. [Link]
  • Wang, J., et al. (2020). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. International Journal of Molecular Sciences, 21(23), 9037. [Link]
  • The Michael J. Fox Foundation for Parkinson's Research. (n.d.). The Sigma 1 Receptor as a Target for Disease-modifying Therapies in Parkinson's Disease. [Link]
  • Matthews, N. J. (2024). The Potential Role of Sigma-1 Receptor in Combating Alzheimer's Disease. Iowa State University Digital Repository. [Link]
  • Nguyen, L., et al. (2014).
  • Alzheimer's News Today. (2017). Anavex Highlights Role of Sigma-1 Brain Receptor in Alzheimer's Development. [Link]
  • Maurice, T., & Su, T. P. (2009). Roles of sigma-1 receptors in Alzheimer's disease. Central Nervous System Agents in Medicinal Chemistry, 9(1), 1-15. [Link]
  • Lemoine, L., et al. (2020). Association between a variant of the sigma-1 receptor gene and Alzheimer's disease.
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Sources

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 2,6-Diazaspiro[3.4]octan-7-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of the 2,6-Diazaspiro[3.4]octan-7-one Scaffold in Medicinal Chemistry

The quest for novel chemical entities with enhanced therapeutic potential and favorable physicochemical properties has led medicinal chemists to explore three-dimensional (3D) scaffolds. Among these, spirocyclic systems have garnered significant attention due to their ability to orient substituents in precise vectors, thus enabling more specific interactions with biological targets. The this compound core, a unique and relatively underexplored scaffold, has recently emerged as a privileged structure in drug discovery. Its inherent rigidity and the presence of two nitrogen atoms at positions 2 and 6, along with a lactam functionality, provide multiple points for diversification, making it an attractive starting point for the development of compound libraries targeting a wide range of diseases.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals engaged in the structure-activity relationship (SAR) studies of this compound analogs. We will delve into the synthetic strategies for the core scaffold, detailed protocols for physicochemical and biological profiling, and an analysis of the SAR principles that govern the activity of these analogs against various therapeutic targets, including the sigma-1 receptor, Mycobacterium tuberculosis, and Plasmodium falciparum.

Part 1: Synthesis of the this compound Core Scaffold

A robust and versatile synthetic route to the this compound core is paramount for extensive SAR studies. The following protocol outlines a multi-step synthesis starting from commercially available materials. The key strategic steps involve the formation of a suitably protected 3-aminoazetidine-3-carboxylic acid, followed by amide bond formation and a subsequent intramolecular cyclization to construct the spirocyclic β-lactam.

Experimental Protocol: Synthesis of this compound

This protocol is divided into four key stages:

  • Protection of Azetidine-3-carboxylic Acid: Introduction of a tert-butyloxycarbonyl (Boc) protecting group.

  • Amide Coupling: Formation of an amide bond with a suitable amine.

  • Intramolecular Cyclization: Formation of the spiro-β-lactam ring.

  • Deprotection: Removal of the Boc protecting group to yield the final core structure.

Materials:

  • Azetidine-3-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Methanol (MeOH)

  • Ethyl chloroformate

  • N-Methylmorpholine (NMM)

  • Benzylamine

  • Tetrahydrofuran (THF)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (rotary evaporator, flash chromatography system)

Protocol:

Step 1: Synthesis of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid

  • To a stirred solution of azetidine-3-carboxylic acid (1.0 equiv) and triethylamine (2.0 equiv) in methanol, add a solution of di-tert-butyl dicarbonate (1.1 equiv) in methanol dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with 1 M HCl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid, which can be used in the next step without further purification.

Step 2: Synthesis of tert-butyl 3-(benzylcarbamoyl)azetidine-1-carboxylate

  • To a solution of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (1.0 equiv) and N-methylmorpholine (1.1 equiv) in anhydrous THF at -15 °C, add ethyl chloroformate (1.1 equiv) dropwise.

  • Stir the mixture for 30 minutes at -15 °C.

  • Add benzylamine (1.1 equiv) and continue stirring at -15 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford tert-butyl 3-(benzylcarbamoyl)azetidine-1-carboxylate.

Step 3: Synthesis of tert-butyl 2-benzyl-7-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate

  • To a solution of tert-butyl 3-(benzylcarbamoyl)azetidine-1-carboxylate (1.0 equiv) and triphenylphosphine (1.5 equiv) in anhydrous THF at 0 °C, add diisopropyl azodicarboxylate (1.5 equiv) dropwise.

  • Stir the reaction mixture at room temperature for 12-16 hours. This intramolecular Mitsunobu reaction facilitates the formation of the β-lactam ring.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture and purify by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield tert-butyl 2-benzyl-7-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate.

Step 4: Synthesis of 2-benzyl-2,6-diazaspiro[3.4]octan-7-one (Final Protected Core)

Note: For many SAR studies, derivatization occurs on the N6 position, so this protected core is a key intermediate. The final deprotection to the parent scaffold is described in Step 5.

Step 5: Synthesis of this compound (Final Unprotected Core)

  • To a solution of tert-butyl 2-benzyl-7-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate (1.0 equiv) in dichloromethane, add trifluoroacetic acid (10 equiv) at 0 °C.

  • Stir the reaction at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound. Further purification can be achieved by recrystallization or chromatography if necessary.

G A Azetidine-3-carboxylic acid B 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid A->B Boc₂O, TEA, MeOH C tert-butyl 3-(benzylcarbamoyl)azetidine-1-carboxylate B->C 1. Ethyl chloroformate, NMM 2. Benzylamine D tert-butyl 2-benzyl-7-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate C->D PPh₃, DIAD (Mitsunobu) E This compound D->E TFA, DCM G cluster_0 SAR Workflow A Synthesis of This compound Analogs B Physicochemical Profiling A->B C Biological Screening A->C D SAR Analysis B->D C->D E Lead Optimization D->E

Caption: Workflow for SAR studies of this compound analogs.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its synthetic tractability allows for the creation of diverse libraries of analogs, and its unique 3D architecture provides opportunities for highly specific interactions with a range of biological targets. The protocols and SAR insights provided in this document are intended to serve as a valuable resource for researchers in this exciting area of medicinal chemistry. By systematically applying these methodologies, the scientific community can further unlock the therapeutic potential of this versatile scaffold.

References

  • Fu, K., et al. (2023). This compound derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178. [Link]
  • Palomino, J. C., et al. (2002). Rapid and simple method for screening of drugs against Mycobacterium tuberculosis. Journal of Clinical Microbiology, 40(11), 4164-4169. [Link]
  • Smilkstein, M., et al. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial Agents and Chemotherapy, 48(5), 1803-1806. [Link]
  • Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(4), 2291-2309. [Link]
  • Vinogradova, L., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. [Link]
  • Sharada, L. N., et al. (2014). Synthesis and biological evaluation of novel spirocyclic β-lactams from reaction of pyrrolidine-2-carboxylic acid and benzyl amine. Organic Chemistry: An Indian Journal, 10(4), 127-132. [Link]
  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]

Design and Evaluation of Novel Antitubercular Agents Based on the 2,6-Diazaspiro[3.4]octan-7-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Drug Discovery Researchers

Authored by: A Senior Application Scientist

Introduction: The Imperative for Novel Antitubercular Chemistries

Tuberculosis (TB), caused by the intracellular pathogen Mycobacterium tuberculosis (M. tuberculosis), continues to be a leading cause of death worldwide from a single infectious agent. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has rendered many first- and second-line treatments ineffective, creating an urgent need for new therapeutic agents with novel mechanisms of action.[1] Spirocyclic scaffolds have gained significant attention in medicinal chemistry due to their inherent three-dimensional nature, which can lead to improved physicochemical properties, metabolic stability, and target selectivity.[2] The 2,6-diazaspiro[3.4]octane core, in particular, has emerged as a promising privileged structure in the design of various biologically active compounds.[3] Recent research has highlighted the potent antitubercular activity of derivatives of the 2,6-diazaspiro[3.4]octane scaffold, specifically nitrofuran carboxamides, which have demonstrated remarkable potency against the virulent H37Rv strain of M. tuberculosis.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of novel antitubercular agents centered around the 2,6-diazaspiro[3.4]octan-7-one core. We present detailed protocols for the synthesis of the core scaffold and its derivatives, in vitro screening cascades, cytotoxicity assessment, and in vivo efficacy evaluation in a murine model of tuberculosis.

Part 1: Rationale and Design Strategy

The this compound Scaffold: A Privileged Core

The selection of the this compound scaffold is predicated on several key advantages:

  • Three-Dimensionality: The spirocyclic nature of the core introduces a rigid, three-dimensional geometry. This "escape from flatland" is a widely recognized strategy to improve drug-like properties and explore novel chemical space, potentially leading to enhanced target engagement.[2]

  • Synthetic Tractability: The diazaspiro structure presents two distinct nitrogen atoms that can be selectively functionalized, allowing for the creation of diverse chemical libraries from a common intermediate.

  • Metabolic Stability: The quaternary spiro-carbon can block potential sites of metabolism, potentially improving the pharmacokinetic profile of the resulting compounds.

Incorporating the Nitrofuran Pharmacophore: A Mechanistic Approach

Our design strategy involves coupling the this compound core with a 5-nitrofuran-2-carbonyl moiety. Nitro-aromatic compounds, including nitrofurans and nitroimidazoles, are a critical class of antitubercular agents.[4] Their mechanism of action involves reductive activation by mycobacterial-specific enzymes, such as the deazaflavin-dependent nitroreductase (Ddn), which utilizes the cofactor F420.[4][5] This reduction generates reactive nitrogen species, including nitric oxide, which are cytotoxic to M. tuberculosis through multiple pathways, including the disruption of cellular respiration and DNA damage.[5][6] This unique activation mechanism, specific to mycobacteria, provides a basis for selective toxicity against the pathogen while minimizing effects on the host.

Part 2: Synthesis of the Core Scaffold and Derivatives

The synthesis of the target compounds is approached in a modular fashion, beginning with the construction of the core this compound scaffold, followed by derivatization.

Protocol 2.1: Synthesis of N-protected this compound

The synthesis of the spiro-β-lactam core can be achieved through a [2+2] cycloaddition, known as the Staudinger reaction, between a ketene and an imine.[7] This protocol outlines a plausible route to a protected version of the core scaffold.

Materials:

  • N-Boc-3-aminopyrrolidine

  • Chloroacetyl chloride

  • Triethylamine (Et3N)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Standard glassware for organic synthesis

Procedure:

  • Imine Formation (in situ): While not explicitly isolated, the precursor to the spirocyclization is the endocyclic imine of the pyrrolidine ring.

  • Ketene Generation and Cycloaddition:

    • Dissolve N-Boc-3-aminopyrrolidine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (2.2 eq) to the solution and stir for 15 minutes.

    • Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the N-Boc-protected this compound.

Protocol 2.2: General Procedure for Derivatization

A. N-Boc Deprotection:

  • Dissolve the N-Boc-protected this compound in a solution of 4M HCl in 1,4-dioxane or trifluoroacetic acid (TFA) in DCM.

  • Stir at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride or trifluoroacetate salt of the deprotected amine.

B. Amide Coupling with 5-Nitrofuran-2-carboxylic acid:

  • To a solution of 5-nitrofuran-2-carboxylic acid (1.0 eq) in anhydrous DMF, add a coupling agent such as HATU (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the deprotected this compound salt (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 8-12 hours.

  • Dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over Na2SO4, filter, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Diagram of Synthetic Workflow

G cluster_0 Core Synthesis cluster_1 Derivatization A N-Boc-3-aminopyrrolidine B N-Boc-2,6-diazaspiro[3.4]octan-7-one A->B Chloroacetyl chloride, Et3N C This compound (amine salt) B->C TFA or HCl/Dioxane D Final Antitubercular Agent C->D 5-Nitrofuran-2-carboxylic acid, HATU, DIPEA

Caption: Synthetic workflow for novel antitubercular agents.

Part 3: In Vitro Evaluation of Antitubercular Activity

The primary assessment of the synthesized compounds is their ability to inhibit the growth of M. tuberculosis in vitro. The Resazurin Microtiter Assay (REMA) is a widely used, reliable, and cost-effective colorimetric method for this purpose.

Protocol 3.1: Resazurin Microtiter Assay (REMA)

Principle: Metabolically active mycobacteria reduce the blue, non-fluorescent dye resazurin to the pink, fluorescent resorufin. The color change provides a visual assessment of bacterial viability.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.1% casitone, 0.5% glycerol, and 10% OADC (oleic acid, albumin, dextrose, catalase)

  • Sterile 96-well microplates

  • Resazurin sodium salt solution (0.01% w/v in distilled water, filter-sterilized)

  • Test compounds and control drugs (e.g., Isoniazid, Rifampicin) dissolved in DMSO

  • McFarland turbidity standards

Procedure:

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in supplemented 7H9 broth to mid-log phase.

    • Adjust the turbidity of the bacterial culture to a McFarland standard of 1.0.

    • Dilute this suspension 1:20 in 7H9 broth to obtain the final inoculum.

  • Plate Preparation:

    • Add 100 µL of supplemented 7H9 broth to all wells of a 96-well plate.

    • Prepare serial two-fold dilutions of the test compounds and control drugs directly in the plate. The final volume in each well will be 100 µL after adding the inoculum.

    • Include a drug-free well for growth control and a well with media only for sterility control.

  • Inoculation:

    • Add 100 µL of the final bacterial inoculum to each well, except for the sterility control.

  • Incubation:

    • Seal the plates in a plastic bag and incubate at 37 °C for 7 days.

  • Resazurin Addition and Reading:

    • After 7 days, add 30 µL of the resazurin solution to each well.

    • Re-incubate the plates at 37 °C for 12-24 hours.

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Table 1: Hypothetical In Vitro Activity Data

Compound IDR-Group ModificationMIC against M. tb H37Rv (µg/mL)
DS-N-01 Unsubstituted0.5
DS-N-02 4-Methylphenyl0.25
DS-N-03 4-Chlorophenyl0.125
DS-N-04 3-Pyridyl0.5
Isoniazid (Positive Control)0.06
Rifampicin (Positive Control)0.125

Part 4: Cytotoxicity and Selectivity Assessment

A critical step in drug development is to ensure that the potent antimicrobial activity is not due to general cytotoxicity. The selectivity of the compounds for the mycobacterial target over host cells is a key indicator of their therapeutic potential.

Protocol 4.1: MTT Assay for Mammalian Cell Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.

Materials:

  • Human lung epithelial cell line (e.g., A549) or macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Sterile 96-well plates

Procedure:

  • Cell Seeding:

    • Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours at 37 °C with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.

    • Include wells with untreated cells (viability control) and cells treated with a known cytotoxic agent (positive control).

    • Incubate for 48-72 hours at 37 °C with 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully aspirate the medium and add 100-150 µL of the solubilization solution to each well.

    • Agitate the plate on an orbital shaker for 15 minutes to dissolve the crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the 50% cytotoxic concentration (CC50) by plotting cell viability against compound concentration.

    • The Selectivity Index (SI) is calculated as: SI = CC50 / MIC . A higher SI value indicates greater selectivity for the bacteria.

Table 2: Hypothetical Cytotoxicity and Selectivity Data

Compound IDCC50 on A549 cells (µM)MIC (µM)Selectivity Index (SI = CC50/MIC)
DS-N-01 >1001.2>83
DS-N-02 >1000.6>166
DS-N-03 850.28303
DS-N-04 >1001.2>83

Part 5: In Vivo Efficacy Evaluation

Promising candidates with high in vitro potency and a favorable selectivity index should be advanced to in vivo efficacy studies. The murine model of chronic tuberculosis is the standard for preclinical evaluation.

Protocol 5.1: Murine Model of Chronic Tuberculosis

Principle: Mice are infected with a low dose of aerosolized M. tuberculosis to establish a chronic infection in the lungs. Treatment with test compounds is initiated after the infection is established, and efficacy is measured by the reduction in bacterial load in the lungs and spleen.

Materials:

  • BALB/c or C57BL/6 mice (6-8 weeks old)

  • M. tuberculosis H37Rv or Erdman strain

  • Aerosol exposure system (e.g., Glas-Col)

  • Test compounds and control drugs (e.g., Isoniazid/Rifampicin)

  • Formulation vehicle (e.g., 0.5% carboxymethylcellulose)

  • Biosafety Level 3 (BSL-3) facility

Procedure:

  • Aerosol Infection:

    • Prepare a single-cell suspension of M. tuberculosis.

    • Infect mice using a calibrated aerosol exposure system to deliver approximately 50-100 colony-forming units (CFU) to the lungs of each mouse.

  • Establishment of Chronic Infection:

    • Allow the infection to establish for 4-6 weeks. At this stage, a stable bacterial load is present in the lungs and has disseminated to the spleen.

  • Treatment:

    • Randomly assign mice to treatment groups: Vehicle control, positive control (e.g., Isoniazid at 25 mg/kg), and test compound groups at various doses.

    • Administer drugs via oral gavage, typically 5 days a week, for 4-8 weeks.

  • Assessment of Bacterial Load:

    • At the end of the treatment period, humanely euthanize the mice.

    • Aseptically harvest the lungs and spleens.

    • Homogenize the organs in sterile PBS.

    • Plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.

    • Incubate the plates at 37 °C for 3-4 weeks and count the number of CFUs.

  • Data Analysis:

    • Convert the CFU counts to log10 CFU per organ.

    • Compare the log10 CFU in the treated groups to the vehicle control group to determine the reduction in bacterial load.

Diagram of In Vivo Efficacy Workflow

G A Low-Dose Aerosol Infection of Mice (50-100 CFU M.tb) B Establish Chronic Infection (4-6 Weeks) A->B C Initiate Treatment (4-8 Weeks) - Vehicle Control - Positive Control - Test Compound B->C D Endpoint: Harvest Lungs & Spleen C->D E Determine Bacterial Load (CFU Enumeration) D->E F Data Analysis: Log10 CFU Reduction E->F

Caption: Workflow for in vivo efficacy testing in a mouse model.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel antitubercular agents. By leveraging a mechanistically informed design strategy, incorporating a nitrofuran pharmacophore, and following a rigorous preclinical evaluation cascade, researchers can systematically advance new chemical entities toward clinical candidacy. The protocols outlined in this document provide a robust framework for the synthesis, in vitro screening, and in vivo evaluation of this exciting new class of compounds, contributing to the global effort to combat tuberculosis.

References

  • Bhowmick, M., & Banik, B. K. (2025). Synthesis of medicinally privileged spiro-β-lactams. ACS Fall 2025. [Link]
  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2001). Spiro beta-lactams as beta-turn mimetics. Design, synthesis, and NMR conformational analysis. The Journal of Organic Chemistry, 66(19), 6333–6338. [Link]
  • Palomino, J. C., Martin, A., Camacho, M., Guerra, H., Swings, J., & Portaels, F. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Journal of Clinical Microbiology, 40(10), 3846–3849. [Link]
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  • Gautam, R., Singh, P., & Bhaskar, L. V. K. S. (2015). Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549. Pharmacognosy Magazine, 11(Suppl 2), S332–S338. [Link]
  • JoVE. (2025). Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay. JoVE. [Link]
  • Patsnap Synapse. (2024). What is the mechanism of Nitrofurantoin?.
  • Lukin, A. Y., Komarova, K., Vinogradova, L., & Krasavin, M. (2022). Periphery Exploration Around 2,6-Diazaspiro[3.4]Octane Core Identifies Potent Nitrofuran Antitubercular Lead. SSRN. [Link]
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Application Note & Protocols: Solid-Phase Synthesis Utilizing an Orthogonally Protected 2,6-Diazaspiro[3.4]octane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The demand for novel, three-dimensional molecular scaffolds in drug discovery is insatiable. Spirocyclic systems, particularly strained spiro heterocycles, offer a unique combination of structural rigidity and precise vectorization of substituents, enhancing the potential for high-target selectivity and improved drug-like properties.[1] This application note details the strategic use of an orthogonally protected 2,6-diazaspiro[3.4]octane building block for solid-phase synthesis (SPS). We present a comprehensive guide, including detailed protocols, for the sequential functionalization of this scaffold, enabling the rapid generation of diverse chemical libraries. The core of this strategy relies on the orthogonal stability of N-Boc and N-Fmoc protecting groups, allowing for selective deprotection and elaboration at each nitrogen atom independently.

Introduction: The Strategic Advantage of Spirocycles and Orthogonal Synthesis

Modern medicinal chemistry increasingly seeks to escape the "flatland" of aromatic, sp2-rich compounds. Sp³-rich scaffolds, such as the 2,6-diazaspiro[3.4]octane core, provide access to novel chemical space and can lead to compounds with superior physicochemical properties.[2][3] The rigid, bicyclic nature of this scaffold fixes the relative orientation of substituents, which can be a powerful tool for optimizing interactions with biological targets.

Solid-phase synthesis (SPS), a technique pioneered by R. Bruce Merrifield, revolutionized the synthesis of complex molecules like peptides and oligonucleotides by anchoring the starting material to an insoluble polymer support.[4][5] This allows for the use of excess reagents to drive reactions to completion, with purification simplified to mere washing and filtration steps.[4]

The power of SPS is fully realized when combined with an orthogonal protecting group strategy .[6] Orthogonal protecting groups are distinct chemical moieties that can be removed under specific, non-interfering conditions.[7][8] The most prevalent example in solid-phase peptide synthesis (SPPS) is the Fmoc/tBu strategy, where the base-labile Nα-Fmoc group is removed for chain elongation, while the acid-labile side-chain protecting groups (like t-Butyl) and the resin linker remain intact until the final cleavage step.[7][9]

This principle is directly applicable to the 2,6-diazaspiro[3.4]octane scaffold. By protecting the two secondary amines with groups of differing lability—specifically the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group—we can selectively address each nitrogen atom for diversification.

Figure 1: Structure of N2-Boc, N6-Fmoc-2,6-diazaspiro[3.4]octane.

The Building Block: Synthesis and Handling

The key to this methodology is the availability of the orthogonally protected building block, for instance, tert-butyl 6-(9H-fluoren-9-yl)methyl)-2,6-diazaspiro[3.4]octane-2-carboxylate. Several synthetic routes to access the core 2,6-diazaspiro[3.4]octane structure have been reported, often involving multi-step sequences.[10][11] The subsequent protection of the two distinct nitrogen atoms can then be carried out to yield the desired orthogonal arrangement. For the purposes of this guide, we assume the building block is available commercially or has been synthesized beforehand.

Key Protecting Groups:

  • N-Fmoc (9-fluorenylmethoxycarbonyl): This group is the cornerstone of modern SPPS. It is stable to acidic conditions but is readily cleaved by a secondary amine base, typically a solution of 20% piperidine in an aprotic solvent like N,N-dimethylformamide (DMF).[4][12]

  • N-Boc (tert-butoxycarbonyl): A classic amine protecting group, Boc is stable to the basic conditions used for Fmoc removal but is efficiently cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA).[13]

The orthogonality of Fmoc (base-labile) and Boc (acid-labile) is the chemical foundation that enables the protocols described below.[7]

Workflow for Solid-Phase Library Synthesis

The following sections provide a step-by-step protocol for the synthesis of a disubstituted 2,6-diazaspiro[3.4]octane library. The workflow is designed to first functionalize the N6 position (via Fmoc removal) and then the N2 position (via Boc removal), followed by cleavage from the solid support.

Solid_Phase_Workflow Resin 2-Cl-Trt Resin Load Load Building Block Resin->Load LoadedResin Resin-Bound Scaffold (N2-Boc, N6-Fmoc) Load->LoadedResin Fmoc_Deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) LoadedResin->Fmoc_Deprotect Couple_R1 2. Couple R1-COOH (HATU/DIPEA) Fmoc_Deprotect->Couple_R1 Intermediate1 Intermediate Scaffold (N2-Boc, N6-R1) Couple_R1->Intermediate1 Boc_Deprotect 3. Boc Deprotection (10-20% TFA/DCM) Intermediate1->Boc_Deprotect Couple_R2 4. Couple R2-X (Acylation/Sulfonylation etc.) Boc_Deprotect->Couple_R2 Intermediate2 Final Resin-Bound Product (N2-R2, N6-R1) Couple_R2->Intermediate2 Cleavage 5. Cleavage from Resin (TFA Cocktail) Intermediate2->Cleavage Product Final Product in Solution (HOOC-Scaffold(N2-R2, N6-R1)) Cleavage->Product

Figure 2: General workflow for sequential solid-phase synthesis.

Materials and Reagents
Reagent/MaterialPurposeGrade/Purity
2-Chlorotrityl chloride (2-Cl-Trt) resinSolid support100-200 mesh, ~1.2 mmol/g
N2-Boc, N6-Fmoc-2,6-diazaspiro[3.4]octaneStarting building block>95%
Dichloromethane (DCM)Solvent (swelling, washing)Anhydrous, peptide synthesis grade
N,N-Dimethylformamide (DMF)Solvent (swelling, washing, reactions)Amine-free, peptide synthesis grade
Diisopropylethylamine (DIPEA)Non-nucleophilic baseReagent grade
PiperidineFmoc deprotection agentReagent grade
Trifluoroacetic acid (TFA)Boc deprotection, final cleavageReagent grade, >99%
HATUPeptide coupling reagent>98%
Triisopropylsilane (TIS)Cation scavengerReagent grade
R¹-Carboxylic Acids, R²-ReagentsDiversity elementsAs required

Causality Behind Choices:

  • Resin: 2-Chlorotrityl chloride resin is chosen for its acid lability.[12] It allows for the loading of the first building block through its free carboxylic acid (if applicable) or, in our case, through one of its amines. Critically, it is stable to the mild acidic conditions that can be used for on-resin Boc deprotection but is cleaved by the stronger TFA concentrations used in the final step.[14]

  • Solvents: High-quality, amine-free DMF is crucial.[12] Trace amines can cause premature deprotection of the Fmoc group, leading to undesired side products.

  • Coupling Reagent: HATU is a highly efficient aminium-based coupling reagent that minimizes racemization and is effective for coupling to both primary and secondary amines.[14]

Detailed Experimental Protocols

Protocol 4.1: Loading the Scaffold onto 2-Cl-Trt Resin

This protocol attaches the building block to the resin via the N2-Boc protected amine, leaving the N6-Fmoc group available for the first diversification step.

  • Resin Swelling: Place 2-Cl-Trt resin (e.g., 0.25 mmol) in a solid-phase reaction vessel. Swell the resin in anhydrous DCM (5 mL) for 30 minutes, then drain.

  • Building Block Preparation: In a separate vial, dissolve N2-Boc, N6-Fmoc-2,6-diazaspiro[3.4]octane (2.0 eq, 0.5 mmol) and DIPEA (4.0 eq, 1.0 mmol) in anhydrous DCM (3 mL).

  • Loading Reaction: Add the solution from step 2 to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.

  • Capping: Drain the reaction solution. To cap any remaining reactive chlorotrityl sites, add a solution of DCM/Methanol/DIPEA (17:2:1, 5 mL) and agitate for 30 minutes.[12]

  • Washing: Drain the capping solution. Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under a stream of nitrogen or in vacuo. A small sample can be cleaved to confirm loading by LC-MS.

Protocol 4.2: Step 1 - Elongation at N6 (Fmoc Chemistry)
  • Resin Swelling: Swell the resin from Protocol 4.1 in DMF (5 mL) for 30 minutes. Drain the solvent.

  • Fmoc Deprotection: Add a solution of 20% (v/v) piperidine in DMF (5 mL) to the resin. Agitate for 5 minutes. Drain. Repeat with a fresh 5 mL portion of the piperidine solution for 15 minutes.[12]

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

  • Coupling R¹:

    • In a separate vial, pre-activate the first diversity element by dissolving the R¹-carboxylic acid (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF (3 mL). Allow to stand for 2-3 minutes.

    • Add this pre-activated solution to the washed, deprotected resin. Agitate at room temperature for 1-2 hours.

  • Monitoring & Washing: Perform a Kaiser test to check for the presence of free primary/secondary amines.[14] A negative result (yellow beads) indicates complete coupling. Once complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

Protocol 4.3: Step 2 - Elongation at N2 (Boc Chemistry)
  • Resin Swelling: Swell the resin from Protocol 4.2 in DCM (5 mL) for 30 minutes. Drain.

  • On-Resin Boc Deprotection: Add a solution of 10-20% TFA in DCM (v/v) (5 mL) to the resin. Agitate for 2 minutes. Drain. Repeat with a fresh portion of the TFA/DCM solution for 20 minutes.

    • Trustworthiness Note: This step is critical. The concentration of TFA and reaction time must be carefully controlled to remove the Boc group without significant cleavage from the acid-sensitive 2-Cl-Trt resin.

  • Washing & Neutralization: Drain the acidic solution. Immediately wash the resin with DCM (3x). Neutralize the newly formed trifluoroacetate salt by washing with a solution of 10% DIPEA in DMF (2x, 2 min each), followed by thorough washing with DMF (3x) and DCM (3x).

  • Coupling R²: The newly exposed secondary amine can now be functionalized. For example, to perform an acylation:

    • Add a solution of an acid chloride (R²-COCl, 4.0 eq) and DIPEA (5.0 eq) in DCM to the resin. Agitate for 1-2 hours.

    • Alternatively, sulfonylation can be performed using a sulfonyl chloride (R²-SO₂Cl).

  • Final Wash: After the reaction is complete, drain the solution and wash the resin thoroughly with DCM (3x), DMF (3x), and Methanol (2x). Dry the resin completely in vacuo.

Protocol 4.4: Final Cleavage and Deprotection
  • Preparation: Place the dried, final resin in a reaction vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail. For most simple structures, a solution of TFA/H₂O/TIS (95:2.5:2.5) is sufficient.[15] TIS acts as a cation scavenger to prevent re-attachment of reactive species to the product.

  • Cleavage Reaction: Add the cleavage cocktail (2-3 mL) to the resin. Agitate at room temperature for 2-3 hours.

  • Product Isolation: Filter the resin and collect the filtrate into a clean round-bottom flask. Wash the resin with a small amount of fresh TFA, and combine the filtrates.

  • Precipitation: Concentrate the TFA filtrate under reduced pressure. Add the concentrated oil dropwise to a flask of ice-cold diethyl ether with vigorous stirring to precipitate the crude product.

  • Purification: Collect the solid precipitate by centrifugation or filtration. Wash with cold ether. The crude product can then be purified by standard techniques such as reverse-phase HPLC.

Conclusion

The use of an orthogonally protected 2,6-diazaspiro[3.4]octane scaffold is a powerful strategy for leveraging the efficiencies of solid-phase synthesis in drug discovery. By employing the well-established and robust Boc/Fmoc protecting group pair, medicinal chemists can achieve selective, stepwise diversification at two distinct points on a rigid, sp³-rich core. This methodology facilitates the rapid and systematic exploration of the chemical space around the spirocyclic core, enabling the generation of libraries of novel compounds for biological screening and lead optimization programs.[2][16]

References

  • Title: Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.
  • Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) Source: UCI Department of Chemistry URL:[Link]
  • Title: Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences Source: N
  • Title: Synthesis of Novel Azaspiro[3.
  • Title: Practical Protocols for Solid-Phase Peptide Synthesis 4.0 Source: PMC - PubMed Central URL:[Link]
  • Title: Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead Source: MDPI URL:[Link]
  • Title: 2,6-Diketopiperazines from amino acids, from solution-phase to solid-phase organic synthesis Source: PubMed URL:[Link]
  • Title: Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts Source: Journal of Medicinal Chemistry URL:[Link]
  • Title: Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions Source: Journal of the American Chemical Society URL:[Link]
  • Title: Synthesis of Azaspiro[3.
  • Title: (PDF)
  • Title: Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis Source: ResearchG
  • Title: Guide to Solid Phase Peptide Synthesis Source: AAPPTEC URL:[Link]
  • Title: Methods and protocols of modern solid phase peptide synthesis Source: SpringerLink URL:[Link]
  • Title: Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis Source: PubMed URL:[Link]
  • Title: Facile synthesis of 2-azaspiro[3.4]octane Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
  • Title: Automated solid-phase peptide synthesis to obtain therapeutic peptides Source: Beilstein Journals URL:[Link]

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Application Notes and Protocols: 2,6-Diazaspiro[3.4]octan-7-one as a Constrained Diamine Surrogate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

The relentless pursuit of novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles has driven a paradigm shift in medicinal chemistry, moving away from flat, aromatic structures towards more three-dimensional (3D) molecular architectures.[1][2] Spirocyclic scaffolds have emerged as a particularly attractive class of building blocks in this "escape from flatland," offering a rigidifying element that can pre-organize appended functionalities into well-defined spatial orientations.[2] This conformational restriction can lead to a significant reduction in the entropic penalty of binding to a biological target, thereby enhancing potency.[3] Among these valuable scaffolds, 2,6-diazaspiro[3.4]octan-7-one has garnered considerable attention as a constrained diamine surrogate, providing a unique framework for the development of novel therapeutics across a range of disease areas, including pain management, infectious diseases, and oncology.[4][5][6]

This technical guide provides an in-depth exploration of the synthesis and application of the this compound scaffold. We will delve into detailed, field-proven protocols for the synthesis of the core structure and its subsequent functionalization, while also providing insights into the causal factors that guide experimental choices.

The Strategic Advantage of the this compound Scaffold

The utility of the this compound core lies in its ability to mimic and constrain the spatial relationship of the two nitrogen atoms found in more flexible diamines like piperazine. This rigid framework offers several key advantages in drug design:

  • Enhanced Potency and Selectivity: By locking the relative orientation of the two nitrogen atoms, the scaffold can present pharmacophoric elements to a biological target in a more optimal and pre-organized manner, leading to improved binding affinity and selectivity.

  • Improved Physicochemical Properties: The introduction of a spirocyclic, sp3-rich core can favorably modulate key drug-like properties. Compared to their more lipophilic aromatic counterparts, spirocyclic compounds often exhibit increased solubility, a key factor for oral bioavailability.[2]

  • Metabolic Stability: The quaternary spirocyclic carbon atom can block potential sites of metabolic oxidation, leading to increased metabolic stability and a more favorable pharmacokinetic profile.[7]

  • Novel Chemical Space: The unique 3D topology of the this compound scaffold allows for the exploration of novel chemical space, providing opportunities to develop intellectual property and overcome challenges associated with existing drug classes.

Synthesis of the Core Scaffold: A Step-by-Step Protocol

The synthesis of the orthogonally protected this compound core is a multi-step process that requires careful execution. The following protocol outlines a reliable and scalable route, commencing from the commercially available N-Boc-azetidin-3-one.

Overall Synthetic Workflow

Synthesis_Workflow Start N-Boc-azetidin-3-one Step1 Step 1: Horner-Wadsworth-Emmons Olefination Start->Step1 Intermediate1 Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate Step1->Intermediate1 Step2 Step 2: Aza-Michael Addition Intermediate1->Step2 Intermediate2 Ethyl 2-(1-(tert-butoxycarbonyl)-3-(benzylamino)azetidin-3-yl)acetate Step2->Intermediate2 Step3 Step 3: Intramolecular Cyclization/Amidation Intermediate2->Step3 Intermediate3 tert-Butyl 6-benzyl-7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate Step3->Intermediate3 Step4 Step 4: Deprotection Intermediate3->Step4 Final_Product This compound Hydrochloride Step4->Final_Product Functionalization_Logic ProtectedCore Orthogonally Protected Core (2-Boc, 6-Bn) Boc_Deprotection Boc Deprotection (Acid) ProtectedCore->Boc_Deprotection Bn_Deprotection Bn Deprotection (Hydrogenolysis) ProtectedCore->Bn_Deprotection Free_N2 Free Amine at N2 Boc_Deprotection->Free_N2 Free_N6 Free Amine at N6 Bn_Deprotection->Free_N6 Alkylation_N2 Alkylation/Acylation at N2 Free_N2->Alkylation_N2 Alkylation_N6 Alkylation/Acylation at N6 Free_N6->Alkylation_N6 Final_Compound1 Functionalized at N2 Alkylation_N2->Final_Compound1 Final_Compound2 Functionalized at N6 Alkylation_N6->Final_Compound2

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Spirocyclic Lactams

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting solutions for the common and complex challenges encountered during the purification of spirocyclic lactams. Given their unique three-dimensional structures, inherent chirality, and varied physicochemical properties, these molecules often present significant purification hurdles. This resource consolidates field-proven insights and standard protocols to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to address the specific, practical problems you may encounter in the lab.

Part 1: Chromatographic Purification Challenges

Chromatography is the workhorse of purification, but the structural rigidity and subtle isomeric differences in spirocyclic lactams demand a nuanced approach.

Q1: My spirocyclic lactam diastereomers are co-eluting or poorly resolved on a standard silica gel column. What are my options?

A: This is a very common issue. Diastereomers often have minimal differences in polarity, making them difficult to separate on standard stationary phases. The key is to amplify these small differences.

  • Causality: The separation on silica gel (normal-phase chromatography) is governed by interactions (primarily hydrogen bonding and dipole-dipole) between the analyte's polar functional groups and the silica surface. If the stereocenters of your diastereomers are located in a non-polar region of the molecule or do not significantly alter the molecule's overall dipole moment, separation will be poor.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: Systematically screen solvent systems. Start with a standard binary system (e.g., Hexane/Ethyl Acetate) and gradually vary the polarity. Sometimes, switching to a different solvent system with alternative selectivities (e.g., Dichloromethane/Methanol) can improve resolution.[1]

    • Employ Additives: If your lactam has an acidic or basic moiety, peak tailing can occur. Adding a small amount (0.1-1%) of an acid (like acetic acid) or a base (like triethylamine) to the mobile phase can suppress ionization and lead to sharper peaks and better resolution.

    • Consider a Different Stationary Phase: If mobile phase optimization fails, the issue is likely the stationary phase's lack of selectivity.

      • Reverse-Phase (RP) HPLC: C18 or C8 columns separate based on hydrophobicity. The different 3D shapes of diastereomers can lead to differential interactions with the stationary phase, sometimes providing excellent separation where normal-phase fails.

      • Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for separating stereoisomers.[2] It often provides higher efficiency and unique selectivity compared to HPLC.[3][4] The use of CO2 as the primary mobile phase also makes it a "greener" and faster alternative for solvent removal post-purification.[5]

Q2: I have a racemic mixture of my spirocyclic lactam. How do I approach enantioseparation?

A: Separating enantiomers requires a chiral environment. This is most commonly achieved using Chiral Stationary Phases (CSPs) in either HPLC or SFC.[6]

  • Causality: Enantiomers have identical physical properties (solubility, polarity) in an achiral environment. A CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with the stationary phase, leading to different retention times.

  • Workflow for Chiral Method Development:

    G A Racemic Spirocyclic Lactam B Initial CSP Screening (HPLC or SFC) A->B C Polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC) B->C Select Columns D Cyclodextrin-based CSPs (e.g., Cyclobond™) B->D Select Columns E No Separation C->E Failure F Partial or Baseline Separation C->F Success D->E Failure D->F Success J Try Alternative CSP Class E->J G Optimize Mobile Phase (Co-solvent, Additives) F->G H Optimize Temperature & Flow Rate G->H I Preparative Scale-Up H->I J->B

    Caption: Workflow for Chiral Separation Method Development.

  • Protocol: Chiral Stationary Phase (CSP) Screening

    • Solubilize: Prepare a ~1 mg/mL solution of your racemic mixture in a suitable solvent (e.g., Methanol, Ethanol, or Isopropanol).

    • Select Columns: The most successful CSPs for a wide range of compounds are polysaccharide-based (e.g., cellulose or amylose derivatives).[6] It is recommended to screen a small set of columns with different selectivities.[7]

    • Choose Mode: SFC is often faster and uses less solvent, making it ideal for screening.[5][8] If using HPLC, screen in both normal-phase (Hexane/Alcohol) and reversed-phase (Acetonitrile/Water or Methanol/Water) modes.[7][9]

    • Screen: Inject the sample onto each column/mobile phase combination. Look for any sign of peak splitting or broadening, which indicates partial separation.

    • Optimize: Once a "hit" is found, optimize the separation by fine-tuning the mobile phase composition, temperature, and flow rate to achieve baseline resolution.

Q3: My purified spirocyclic lactam shows two spots on TLC, even after HPLC purification. What's happening?

A: This can be perplexing but often points towards the presence of two species in equilibrium. For lactams, the most common cause is lactam-lactim tautomerism.[1]

  • Causality: The lactam (cyclic amide) form can tautomerize to the lactim (cyclic imidic acid) form. These two tautomers have different polarities and can appear as two distinct spots on TLC, especially on an acidic support like silica gel which can catalyze the interconversion. The equilibrium can be highly sensitive to the solvent environment.[1]

    Lactam [label=<

    Lactam Form (More Polar)

    >];

    Lactim [label=<

    Lactim Form (Less Polar)

    >];

    Lactam -> Lactim [label="⇌"]; }

    Caption: Lactam-Lactim Tautomeric Equilibrium.

  • Troubleshooting & Confirmation:

    • NMR Analysis: Dissolve the "pure" sample in a suitable NMR solvent (e.g., CDCl3 or DMSO-d6). If tautomers are present and interconverting slowly on the NMR timescale, you may see two sets of peaks.

    • Change TLC Conditions: Spot the sample on a different type of plate (e.g., neutral alumina) or add a base (e.g., triethylamine) to the developing solvent. This can shift the equilibrium and may result in a single spot.

    • Variable Temperature NMR: Acquiring NMR spectra at different temperatures can help confirm tautomerism. As the temperature increases, the rate of interconversion may increase, leading to coalescence of the two sets of peaks into a single, averaged set.

Part 2: Crystallization & Stability

Q4: I am having difficulty crystallizing my spirocyclic lactam; it keeps oiling out. How can I induce crystallization?

A: Spirocyclic compounds, due to their rigid and often complex structures, can be challenging to crystallize. Oiling out occurs when the compound's solubility in the solvent is too high, or the cooling process is too rapid.

  • Causality: Crystallization requires molecules to arrange themselves into a highly ordered lattice. If the molecules have high conformational flexibility (less common for spirocycles) or if the solvent-solute interactions are too strong, this ordering process is hindered.

  • Protocol: Small-Scale Recrystallization Solvent Screening [10]

    • Select Solvents: Choose a range of 5-7 solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, water).

    • Test Solubility: In small vials, add ~5-10 mg of your compound. Add a solvent dropwise at room temperature. A good candidate solvent will show poor solubility at room temperature.

    • Heat: Heat the vials that showed poor solubility. An ideal solvent will fully dissolve your compound upon heating.

    • Cool Slowly: Allow the clear, hot solutions to cool very slowly to room temperature, and then in a refrigerator. Slow cooling is critical for forming high-quality crystals.

    • Induce Crystallization: If no crystals form, try scratching the inside of the vial with a glass rod or adding a seed crystal (if available).

    • Binary Systems: If no single solvent works, try binary solvent systems. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the cloud point). Heat to clarify and then cool slowly.

Q5: My recovery is low after silica gel chromatography, and I suspect degradation. Is this possible?

A: Yes, degradation on silica gel is a significant risk, especially for sensitive molecules.

  • Causality: Standard silica gel is acidic (pH ~4-5) and can catalyze the hydrolysis (ring-opening) of the lactam ring, especially if the ring is strained or if there are other sensitive functional groups present. Prolonged exposure on the column increases this risk.

  • Troubleshooting Steps:

    • Use Deactivated Silica: Treat standard silica gel with a base like triethylamine before packing the column, or use commercially available deactivated or neutral silica gel.

    • Minimize Contact Time: Run the column as quickly as possible while maintaining separation (flash chromatography). Do not let the compound sit on the column for an extended period.[1]

    • Alternative Purification: If the compound is highly sensitive, avoid silica gel altogether. Consider alternatives like preparative reverse-phase HPLC, crystallization, or trituration.

Part 3: Purity Assessment

Q6: How can I be confident in the final purity of my spirocyclic lactam?

A: Purity should be assessed using a combination of orthogonal methods, as no single technique can reveal all possible impurities.[][12]

  • Causality: Different analytical techniques rely on different physical principles. An impurity that is "invisible" to one method (e.g., a non-UV active impurity in HPLC-UV) may be readily detected by another (e.g., NMR or MS).[13]

  • Recommended Purity Analysis Workflow:

    • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and molecular weight of your main compound.

    • ¹H and ¹³C NMR: Provides structural confirmation. Integration of the ¹H NMR spectrum can help quantify impurities if their peaks are resolved from the main compound's peaks.

    • HPLC-UV/PDA or HPLC-MS: This is the gold standard for purity determination. A Photo-Diode Array (PDA) detector can assess peak purity by comparing spectra across a single peak. An MS detector can identify impurities based on their mass-to-charge ratio. Run a high-resolution gradient method to ensure separation of any closely eluting impurities.[12][14]

Data Summary Tables

Table 1: Comparison of Purification Techniques for Spirocyclic Lactams

TechniquePrincipleProsConsBest For
Flash Chromatography Polarity (Normal-Phase)High capacity, low costCan cause degradation, low resolution for similar compoundsRoutine purification of diastereomers, removal of baseline impurities.[1]
Prep HPLC (RP) HydrophobicityHigh resolution, good for polar compoundsHigher cost, uses more solvent, lower capacityDifficult diastereomer separations, final polishing step.
Prep SFC Polarity/Size/ShapeVery high resolution, fast, "green"High initial equipment costChiral (enantiomer) separations, complex diastereomer mixtures.[3][5][15]
Crystallization Differential SolubilityCan yield very high purity material, scalableNot always possible, can be time-consumingFinal purification step, isolating single diastereomers from a mixture.[10][16]
References
  • 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI. [Link]
  • Spiro-Lactams as Novel Antimicrobial Agents. PubMed. [Link]
  • ChemInform Abstract: Spirocyclic β-Lactams: Synthesis and Biological Evaluation of Novel Heterocycles.
  • Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers (RSC Publishing). [Link]
  • Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. PubMed. [Link]
  • Rapid Access to Chiral Spiro[2.3] Lactams: Stereoselective Hydroborylation and Hydrosilylation and Remote Control of Axial Chirality by Copper-Catalyzed Desymmetrization of Spirocyclopropenes.
  • Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. NIH. [Link]
  • Synthesis and biological evaluation of novel spirocyclic β-lactams from reaction of pyrrolidine-2-carboxylic acid and benzyl amine. TSI Journals. [Link]
  • Large-scale supercritical fluid chromatography purification of unstable STING agonist intermedi
  • Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases.
  • Synthesis of chiral spiro‐β‐lactams from 6‐alkylidenepenicillanates.
  • Click and Release Chemistry for Activity-Based Purification of β-Lactam Targets. PubMed. [Link]
  • Challenges and opportunities in the purification of recombinant tagged proteins. PMC. [Link]
  • Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Organic Letters. [Link]
  • Enantiomerically pure polyheterocyclic spiro-beta-lactams from trans-4-hydroxy-L-proline. PubMed. [Link]
  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
  • (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.
  • Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing). [Link]
  • Addressing the challenges of purification and quality control in gene therapy.
  • Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. Beilstein Journals. [Link]
  • Separation of Stereoisomers.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
  • Top Challenges In Recombinant Protein Purification Process Development. Bioprocess Online. [Link]
  • 4'-Ethyl 1,2-dimethyl 1',5-dibenzyl-4,4-dicyano-2'-oxo-5'-phenyl-1',2',4a,5-tetrahydro-4H-spiro[benzo[17][18]imidazo[1,2-a]pyridine. MDPI. [Link]
  • Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]
  • CHIRAL SEPAR
  • SUPERCRITICAL FLUID CHROM
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central - NIH. [Link]
  • Highly Diastereo and Enantioselective Synthesis of α-Spiro-δ-Lactams via Organocascade Reaction. ePrints Soton. [Link]
  • PURITY AND IMPURITY ANALYSIS. Agilent. [Link]
  • How do you perform purity analysis?.
  • Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Spectroscopy Online. [Link]
  • Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. RSC Publishing. [Link]
  • Synthesis of some new mono- and bis-polycyclic aromatic spiro and bis-nonspiro-beta-lactams. PubMed. [Link].gov/17557404/)

Sources

Technical Support Center: Managing Stereoisomer Separation in 2,6-Diazaspiro[3.4]octane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and stereoisomer management of 2,6-diazaspiro[3.4]octanes. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this valuable spirocyclic scaffold. The unique three-dimensional structure of 2,6-diazaspiro[3.4]octane makes it a privileged motif in medicinal chemistry, but its synthesis introduces stereochemical challenges that must be carefully managed.[1]

This document provides in-depth, experience-based guidance in a question-and-answer format, addressing common issues encountered during synthesis and purification.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary stereoisomers formed during the synthesis of an unsubstituted 2,6-diazaspiro[3.4]octane?

A1: The unsubstituted 2,6-diazaspiro[3.4]octane core itself is achiral due to a plane of symmetry. Chirality is introduced when substituents are added to the rings. The most common point of chirality is the spirocyclic carbon atom at position 4. A monosubstituted 2,6-diazaspiro[3.4]octane will typically exist as a pair of enantiomers. If there are additional substituents on the azetidine or pyrrolidine rings, multiple diastereomers can be formed.

Q2: My synthesis of a substituted 2,6-diazaspiro[3.4]octane resulted in a mixture of stereoisomers. What is the best general approach to separate them?

A2: There is no single "best" approach; the optimal strategy depends on the scale of your synthesis and the physical properties of the isomers. The two primary methods are:

  • Chiral Chromatography (HPLC or SFC): This is the most direct and often the quickest method for separation, especially at the analytical and small-to-medium preparative scale (mg to grams).[2] It offers high resolution for both enantiomers and diastereomers.

  • Diastereomeric Salt Resolution: This classical crystallization technique is highly scalable and cost-effective for large-scale production (multi-gram to kilograms).[2][3] It is applicable if your molecule contains a basic nitrogen that can form a salt with a chiral acid.

Q3: Is it possible to synthesize a single enantiomer of a 2,6-diazaspiro[3.4]octane derivative directly?

A3: Yes, asymmetric synthesis is the ideal approach to avoid a resolution step, which has a theoretical maximum yield of 50% for the desired enantiomer.[3] Strategies include using chiral starting materials, employing chiral catalysts, or utilizing chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions. While synthetically more demanding to develop, this is often the most efficient route for large-scale manufacturing.

Q4: I am struggling to get good peak separation for my 2,6-diazaspiro[3.4]octane enantiomers on a chiral HPLC column. What am I doing wrong?

A4: This is a common challenge. The basicity of the two amine groups can lead to poor peak shape (tailing) and inconsistent retention times on silica-based chiral stationary phases (CSPs). The key is often in the mobile phase composition. Adding a small amount of a basic modifier, like diethylamine (DEA) or triethylamine (TEA), can significantly improve peak shape and resolution. For reversed-phase methods, using a buffer or an acidic additive like trifluoroacetic acid (TFA) is crucial.[4]

Part 2: Troubleshooting Guides

Issue 1: Poor Resolution in Chiral HPLC/SFC

Symptoms:

  • Co-elution of enantiomers (single broad peak).

  • Poor resolution factor (Rs < 1.5).

  • Significant peak tailing or fronting.

Causality and Solutions:

The separation of enantiomers on a chiral stationary phase (CSP) is a result of transient, diastereomeric interactions between the analyte and the chiral selector.[5] For diamine scaffolds like 2,6-diazaspiro[3.4]octanes, strong, non-specific interactions with residual silanols on the silica support can overwhelm the subtle chiral recognition interactions, leading to poor chromatography.

Troubleshooting Workflow:

G start Start: Poor Resolution check_protect Are amine groups protected (e.g., Boc)? start->check_protect unprotected Amines are free bases check_protect->unprotected No protected Amines are protected check_protect->protected Yes add_modifier Add Mobile Phase Modifier (e.g., 0.1% DEA for NP, 0.1% TFA for RP) unprotected->add_modifier screen_cols Screen Different CSPs (Polysaccharide vs. Pirkle-type) protected->screen_cols add_modifier->screen_cols If still poor optimize_mp Optimize Mobile Phase (Solvent ratio, modifier concentration) screen_cols->optimize_mp change_mode Switch Mode (NP <-> RP <-> SFC) optimize_mp->change_mode If still poor success Resolution Achieved optimize_mp->success Success change_mode->screen_cols

Caption: Troubleshooting workflow for poor chiral HPLC/SFC resolution.

Detailed Steps & Explanations:

  • Amine Protection Status: If your compound has free amines, their basicity is the most likely cause of poor peak shape.

    • Solution: Add a competing base to the mobile phase. For normal phase (Hexane/Alcohol), add 0.1-0.5% DEA or TEA. For reversed-phase (Acetonitrile/Water or Methanol/Water), add 0.1% TFA or use a buffer.[4] This neutralizes active sites on the stationary phase.

  • Chiral Stationary Phase (CSP) Selection: Not all CSPs work for all compounds. The interaction points on your molecule (H-bond donors/acceptors, aromatic rings, etc.) must complement the CSP.

    • Solution: Screen a diverse set of columns. Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC, AD, AS) are excellent starting points due to their broad applicability.[5]

    • Expert Insight: For spirocyclic diamines, CSPs that rely on hydrogen bonding and dipole-dipole interactions are often successful. If your derivative includes an aromatic group (e.g., an N-aryl substituent), a Pirkle-type column (like Whelk-O® 1) that utilizes π-π stacking can be very effective.[4]

  • Mobile Phase Optimization: The choice and ratio of organic modifiers can dramatically alter selectivity.

    • Solution: Systematically vary the alcohol (e.g., isopropanol vs. ethanol in normal phase) and its percentage. Small changes can invert elution order or significantly improve resolution.

  • Switching Modes: Sometimes a compound is simply not well-suited for a particular chromatographic mode.

    • Solution: If normal-phase HPLC fails, try reversed-phase or SFC. Supercritical Fluid Chromatography (SFC) is often faster, uses less organic solvent, and can provide unique selectivity for basic compounds.[6]

Data Presentation: Recommended Starting Conditions for CSP Screening

CSP TypeColumn ExampleModeTypical Mobile PhaseAdditive (for free amines)
PolysaccharideChiralpak® AD-HNormal PhaseHexane/Isopropanol (80:20)0.1% DEA
PolysaccharideChiralcel® OD-RHReversed PhaseAcetonitrile/10mM NH₄HCO₃ (50:50)N/A (Buffered)
Pirkle-TypeWhelk-O® 1Normal PhaseHexane/Ethanol (90:10)0.1% DEA
SFCAny of the aboveSFCCO₂/Methanol (70:30)0.2% DEA
Issue 2: Diastereomeric Salt Resolution Fails to Yield Crystalline Material

Symptoms:

  • No precipitate forms upon addition of the chiral resolving agent.

  • An oil or gum precipitates instead of a crystalline solid.

  • The isolated solid has low diastereomeric excess (d.e.).

Causality and Solutions:

Diastereomeric salt resolution relies on the differential solubility of the two diastereomeric salts formed between the racemic base and the chiral acid.[3] Failure to crystallize means that either both salts are too soluble in the chosen solvent, or the crystallization kinetics are very slow. Oiling out occurs when the melting point of the salt is lower than the temperature of the solution.

Troubleshooting Workflow:

G start Start: Crystallization Failure screen_agents Screen Chiral Resolving Agents (e.g., Tartaric acid derivatives, Mandelic acid) start->screen_agents screen_solvents Screen Solvents (Alcohols, Acetone, Acetonitrile, Water mixtures) screen_agents->screen_solvents optimize_st Optimize Stoichiometry & Temperature screen_solvents->optimize_st fail Re-evaluate Strategy (Consider Chromatography) screen_solvents->fail Failure seeding Attempt Seeding optimize_st->seeding optimize_st->fail Failure success Crystalline Solid with High d.e. seeding->success Success seeding->fail Failure

Caption: Troubleshooting workflow for diastereomeric salt resolution.

Detailed Steps & Explanations:

  • Screen Resolving Agents: The interaction between the base and the chiral acid is highly specific. A successful resolution requires a rigid salt structure that packs well into a crystal lattice.

    • Solution: Perform a small-scale screen with a variety of commercially available chiral acids.[2] For basic amines, common choices include tartaric acid derivatives (DBTA, DITA), mandelic acid, and camphorsulfonic acid.[7]

  • Screen Solvents: The solvent is the most critical variable. You need a system where one diastereomeric salt is sparingly soluble while the other remains in solution.

    • Solution: Test a range of solvents with different polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, and their mixtures with water).

    • Expert Insight: Start with the solvent in which your free base is moderately soluble at elevated temperatures but less soluble at room temperature. This provides a good dynamic range for crystallization upon cooling.

  • Optimize Stoichiometry and Temperature: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes improve the diastereomeric excess of the crystallized product.

    • Solution: Set up experiments varying the equivalents of resolving agent (0.5 to 1.1 eq). Implement a controlled cooling profile (e.g., 10°C/hour) instead of crash-cooling in an ice bath, as this promotes the formation of more ordered, pure crystals.

  • Seeding: If a solution is supersaturated but reluctant to crystallize, introducing a seed crystal can initiate the process.

    • Solution: If you ever get a small amount of crystalline material, save it. A tiny seed crystal added to a new supersaturated solution can induce crystallization of the desired diastereomer. If no solid is available, try scratching the inside of the flask with a glass rod to create nucleation sites.

Part 3: Experimental Protocols

Protocol 1: Generic Method for Chiral HPLC Screening

This protocol outlines a systematic approach to screen for a suitable chiral separation method.

  • Sample Preparation: Prepare a ~1 mg/mL solution of your racemic 2,6-diazaspiro[3.4]octane derivative in the initial mobile phase (e.g., Hexane/IPA for normal phase).

  • Column Selection: Use a column switching system if available. Screen the following columns as a first pass:

    • Chiralpak® AD-H

    • Chiralpak® IC

    • Whelk-O® 1

  • Initial Normal Phase Conditions:

    • Mobile Phase A: 90:10 Hexane/Isopropanol + 0.1% DEA

    • Mobile Phase B: 90:10 Hexane/Ethanol + 0.1% DEA

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a relevant wavelength (e.g., 220 nm or 254 nm).

  • Initial Reversed Phase Conditions (if Normal Phase fails):

    • Column: Chiralpak® AD-RH or Chiralcel® OD-RH

    • Mobile Phase C: 60:40 Acetonitrile/Water + 0.1% TFA

    • Mobile Phase D: 60:40 Methanol/20mM Potassium Phosphate buffer pH 3.0

    • Flow Rate: 0.5 mL/min

  • Analysis: Inject the sample onto each column with each mobile phase. Evaluate the chromatograms for any sign of peak splitting or separation. A promising result is any Rs > 0.8.

  • Optimization: Once a "hit" is identified, optimize the separation by systematically varying the percentage of the alcohol modifier (e.g., from 5% to 30% in normal phase) and the flow rate to maximize resolution.

Protocol 2: Small-Scale Diastereomeric Salt Resolution Screen

This protocol helps rapidly identify a suitable resolving agent and solvent system.

  • Preparation:

    • Prepare stock solutions (e.g., 0.1 M) of your racemic base in several test solvents (Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate).

    • Prepare stock solutions (e.g., 0.1 M) of 3-5 different chiral acids (e.g., (S)-(+)-Mandelic acid, L-DBTA, D-Tartaric acid) in the same solvents.

  • Screening:

    • In an array of small vials, combine 1 mL of the racemic base solution with 1.0 equivalent (1 mL) of a resolving agent solution. This creates a matrix of base + acid in each solvent.

    • Cap the vials, vortex briefly, and allow them to stand at room temperature. Observe for precipitation after 1 hour and 24 hours.

    • If no solids form, transfer the arrays to a 4°C refrigerator and observe after another 24 hours.

  • Hit Analysis:

    • For any conditions that produced a crystalline solid, isolate the solid by filtration.

    • Wash the solid with a small amount of the cold solvent it was crystallized from.

    • Liberate the free base by dissolving the solid in water, basifying with 1 M NaOH, and extracting with a suitable organic solvent (e.g., DCM or EtOAc).

    • Analyze the recovered free base by chiral HPLC to determine the enantiomeric excess (% ee), which reflects the diastereomeric excess (d.e.) of the salt.

  • Optimization: The condition that gives the highest % ee is the lead condition. This can then be optimized on a larger scale by adjusting concentration, cooling rate, and stoichiometry.

References

  • D'hooghe, M., & De Kimpe, N. (2006). The Chemistry of 2,6-Diazaspiro[3.4]octanes. Aldrichimica Acta, 39(3), 67-77.
  • Carreira, E. M., & Fessard, T. (2014). The Power of Spirocycles in Medicinal Chemistry.
  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry.
  • Pellissier, H. (2007). Asymmetric synthesis of enantiomerically pure spiro compounds. Tetrahedron, 63(48), 11971-12019.
  • Teixeira, J., Tiritan, M. E., Pinto, M. M., & Fernandes, C. (2019). Chiral Stationary Phases for Liquid Chromatography: A Review of the Different Types of Selectors. Molecules, 24(5), 865.
  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale.
  • Francotte, E. (2001). Enantioselective chromatography as a powerful alternative for the preparation of single enantiomers.
  • Fogassy, E., Nógrádi, M., & Pálovics, E. (2005).
  • Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. John Wiley & Sons.

Sources

byproduct formation in the synthesis of 2,6-Diazaspiro[3.4]octan-7-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2,6-Diazaspiro[3.4]octan-7-one

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing this increasingly important scaffold in their work.[1][2] The unique three-dimensional structure of this spirocycle offers significant advantages in drug discovery, but its synthesis, particularly the formation of the strained β-lactam ring, can present challenges.[3][4]

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address specific issues related to byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to N-protected this compound?

A1: The most prevalent and scalable approach involves the intramolecular cyclization of a suitably protected 3-aminoazetidine-3-carboxylic acid derivative. This typically starts from a commercially available precursor like N-Boc-azetidin-3-one, which is elaborated to introduce the carboxylic acid (or its ester equivalent) at the 3-position. The key final step is the ring-closing reaction to form the β-lactam. This cyclization is often promoted by reagents that activate the carboxylic acid, such as carbodiimides (e.g., EDC) or by forming an active ester followed by base-mediated cyclization.

Q2: My overall yield is consistently low, even when my starting materials are consumed. What are the likely causes?

A2: Low yields in this synthesis are often not due to a single factor but a combination of issues. The primary culprits are typically:

  • Competing intermolecular reactions: Dimerization or oligomerization of your precursor can be a major issue, especially at higher concentrations.

  • Byproduct formation: Several side reactions can occur under the cyclization conditions, leading to stable impurities that consume your starting material.

  • Product instability: The β-lactam ring, being strained, can be susceptible to hydrolysis or other forms of degradation during workup or purification if conditions are not carefully controlled (e.g., exposure to strong acid or base).[5]

  • Purification losses: The polarity of the product can sometimes make chromatographic separation from polar byproducts challenging, leading to yield loss.

Q3: How can I monitor the progress of the cyclization reaction effectively?

A3: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

  • TLC: Use a suitable solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes mixtures) to track the disappearance of the starting amino acid precursor. The product is often less polar than the starting acid.

  • LC-MS: This is the most powerful tool. It allows you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak. Crucially, it will also reveal the masses of any forming byproducts, giving you an early indication of which troubleshooting guide to consult.

Troubleshooting Guide: Specific Byproduct Formation

This section addresses the identification and mitigation of specific, commonly observed byproducts.

Problem 1: Observation of a Dimeric Byproduct (Mass = 2x Precursor - H₂O)

Q: My LC-MS analysis shows a prominent peak with a mass corresponding to a dimer of my 3-aminoazetidine-3-carboxylic acid precursor. Why is this happening and how can I prevent it?

A: This is arguably the most common byproduct. Its formation is a classic case of a competing intermolecular reaction overpowering the desired intramolecular cyclization.

Plausible Cause (Mechanism): Instead of the amino group of a molecule attacking its own activated carboxyl group, it attacks the activated carboxyl group of a second molecule. This forms a linear amide dimer. This process can continue, leading to oligomers, but the dimer is usually the most abundant byproduct. This side reaction is governed by reaction kinetics and is highly dependent on concentration.

Diagram of Competing Pathways:

G cluster_0 Desired Intramolecular Cyclization cluster_1 Undesired Intermolecular Dimerization Precursor Amino Acid Precursor Product This compound Precursor->Product  Low Concentration  Slow Addition Precursor2 Amino Acid Precursor Dimer Linear Dimer Byproduct Precursor2->Dimer  High Concentration G Product This compound Intermediate Tetrahedral Intermediate Product->Intermediate H₂O / OH⁻ (Workup/Purification) Hydrolyzed Ring-Opened Product (3-amino-3-carboxymethylazetidine) Intermediate->Hydrolyzed Ring Opening

Caption: Hydrolytic pathway of the β-lactam ring.

Proposed Solutions & Protocols:

The key is to maintain neutral pH and minimize exposure to water and protic solvents, especially during purification.

1. Careful Workup Procedure:

  • Rationale: Avoids pH extremes that catalyze hydrolysis.

  • Protocol:

    • After the reaction, quench carefully with a neutral or near-neutral solution, such as saturated ammonium chloride (NH₄Cl) or a small amount of water, rather than strong acids or bases.
    • When extracting with an organic solvent, use brine (saturated NaCl solution) for the final wash to remove bulk water.
    • Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentration.

2. Anhydrous/Aprotic Purification:

  • Rationale: Minimizes contact with nucleophilic water or alcohol solvents during chromatography.

  • Protocol:

    • Perform column chromatography using anhydrous solvents. A common system is ethyl acetate/hexanes or dichloromethane/acetone.
    • Avoid using methanol in the eluent if possible. If a polar co-solvent is necessary, consider acetonitrile or isopropanol as less nucleophilic alternatives.
    • If reverse-phase HPLC is necessary, use a buffered mobile phase (e.g., with ammonium acetate) to maintain a neutral pH. Collect fractions and immediately remove the aqueous solvent via lyophilization or extraction into an organic solvent.

References

  • MDPI. (2023, March 10). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead.
  • PubMed Central. (2025, June 5). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes.
  • ResearchGate. (2025, August 29). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
  • Wikipedia. (n.d.). β-Lactam.
  • PMC - NIH. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.

Sources

Technical Support Center: Scalable Production of 2,6-Diazaspiro[3.4]octan-7-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-diazaspiro[3.4]octan-7-one. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the production of this valuable spirocyclic scaffold. As a key building block in the development of novel therapeutics, particularly as a scaffold for potent sigma-1 receptor antagonists, establishing a robust and scalable synthetic route is paramount.[1]

This document moves beyond a simple recitation of steps to provide a deeper understanding of the process, focusing on common challenges encountered during scale-up and offering field-proven solutions. We will explore the causality behind procedural choices, enabling you to troubleshoot effectively and optimize your process with confidence.

Overview of the Proposed Scalable Synthetic Pathway

The most practical and scalable approach to this compound begins with the readily available starting material, cyclobutanone. The synthesis hinges on the well-established Bucherer-Bergs reaction to form a key spiro-hydantoin intermediate, which is subsequently hydrolyzed to 1-aminocyclobutanecarboxylic acid.[2] This amino acid serves as the cornerstone for constructing the second heterocyclic ring. The subsequent steps involve N-alkylation with a protected 2-carbon synthon, followed by intramolecular cyclization to form the desired lactam.

G cluster_0 Phase 1: Amino Acid Synthesis cluster_1 Phase 2: Lactam Ring Formation A Cyclobutanone B 5-Cyclobutane-spiro-hydantoin A->B Bucherer-Bergs Reaction (NH4)2CO3, KCN C 1-Aminocyclobutane-1-carboxylic acid B->C Hydrolysis (e.g., Ba(OH)2 or HCl) D N-Boc-1-aminocyclobutane-1-carboxylic acid C->D Boc Protection (Boc)2O, Base E N-Boc Protected Linear Amide D->E Amide Coupling (e.g., Ethyl 2-bromoacetate, then NH3) G N-Boc-2,6-Diazaspiro[3.4]octan-7-one E->G Intramolecular Cyclization (Base-mediated) F 2-((tert-Butoxycarbonyl)amino)-2-(cyclobutane-1-carbonyl)acetic acid H This compound G->H Deprotection (e.g., TFA or HCl)

Caption: Proposed scalable synthetic workflow for this compound.

Troubleshooting Guide & Optimization Strategies

This section addresses specific issues that may arise during the synthesis, particularly when transitioning from bench-scale to larger-scale production.

Q1: My yield in the initial Bucherer-Bergs reaction is low and the reaction time is excessively long. How can I improve this?

Answer: This is a very common issue with the classical Bucherer-Bergs synthesis. The reaction often suffers from the volatility of reactants (ammonia and CO2 from ammonium carbonate decomposition) and poor solubility of certain substrates in the typical aqueous ethanol solvent system.[3]

Causality & Solutions:

  • Loss of Gaseous Reagents: In an open or vented vessel at reflux, ammonia and carbon dioxide are lost, shifting the equilibrium and slowing the reaction.

    • Solution: Conduct the reaction in a sealed pressure vessel (autoclave). This maintains a high concentration of the necessary reagents in the reaction medium, significantly accelerating the conversion. Yields can increase from <70% to >90% by using a closed system.[4]

  • Phase & Solubility Issues: Poor mixing and solubility between the organic ketone and the aqueous inorganic salts can limit the reaction rate.

    • Solution 1 (Solvent System): While aqueous ethanol is traditional, using a co-solvent like propylene glycol or employing a biphasic system with vigorous agitation can improve mass transfer.[4]

    • Solution 2 (Continuous Flow): For ultimate scalability and safety, transitioning to a continuous flow microreactor setup is highly recommended. This technology overcomes solubility limitations by increasing the interfacial area between phases and allows for safe operation at superheated temperatures (e.g., 120-150 °C), reducing reaction times from days to minutes.[3]

  • Safety Hazard: Heating aqueous solutions of cyanide poses a significant risk of generating highly toxic hydrogen cyanide (HCN) gas.

    • Mitigation: A sealed system, whether batch or flow, contains this hazard. Always work in a well-ventilated fume hood and have an appropriate quenching agent (e.g., bleach solution) readily available for any potential spills.

Parameter Traditional Batch (Reflux) Sealed Vessel (Batch) Continuous Flow
Temperature 60-70 °C110-120 °C120-150 °C
Pressure Atmospheric~5-10 bar (autogenous)~20 bar (via BPR)
Reaction Time 24-96 hours8-12 hours15-30 minutes
Typical Yield 50-75%85-95%>95%
Scalability PoorModerateExcellent
Safety High Risk (HCN)Moderate (Contained)High (Small volume, contained)

Table 1: Comparison of reaction conditions for the Bucherer-Bergs synthesis of 5-Cyclobutane-spiro-hydantoin.

Q2: The hydrolysis of the spiro-hydantoin intermediate is incomplete or requires harsh conditions. Are there more efficient methods?

Answer: Yes, hydantoin hydrolysis can be challenging. Strong acidic or basic conditions are required to cleave the stable amide bonds, which can sometimes lead to degradation of the desired amino acid product, especially with strained ring systems.[2]

Causality & Solutions:

  • Reversibility and Stability: The hydantoin ring is thermodynamically stable. The hydrolysis requires forcing conditions to drive the equilibrium towards the open-chain amino acid.

    • Solution (Barium Hydroxide): The classical and often most effective method for scale-up is using barium hydroxide (Ba(OH)₂) in water at high temperatures (e.g., 150-180 °C in a pressure reactor). The advantage of this method is the precipitation of barium carbonate, which drives the reaction to completion. The excess Ba(OH)₂ can be precipitated as barium sulfate by adding sulfuric acid, simplifying the work-up.[2]

    • Solution (Strong Acid): Hydrolysis with concentrated HCl (e.g., 6M HCl) is also effective but requires careful monitoring to prevent side reactions. The product is isolated as the hydrochloride salt, which can be advantageous for purification.

Q3: I am observing low yields and significant byproducts during the intramolecular cyclization to form the lactam ring. What is going wrong?

Answer: The formation of the four-membered azetidinone ring via intramolecular cyclization is often the most challenging step in this synthesis. The primary competing side reaction is intermolecular polymerization.

Causality & Solutions:

  • Kinetics of Cyclization vs. Polymerization: At high concentrations, the reactive ends of two different molecules are more likely to find each other (leading to polymerization) than the two ends of the same molecule are to find each other (leading to cyclization).

    • Solution (High-Dilution Principle): The most critical parameter to control is concentration. The reaction must be run under high-dilution conditions (typically 0.01-0.05 M). This is achieved by the slow addition of the linear precursor to a solution of the base in a large volume of solvent. This ensures that the concentration of the reactive species remains low at all times, favoring the intramolecular pathway.

  • Choice of Base and Solvent: The base must be strong enough to deprotonate the amide or amine but should not cause side reactions. The solvent must be inert and capable of dissolving the substrate and base.

    • Recommended System: A strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) is often effective. Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) are suitable solvents. Ensure all reagents and solvents are scrupulously dried, as water will quench the base and inhibit the reaction.[5]

G Start Low Yield in Cyclization Step Q1 Was the reaction run under high-dilution conditions? Start->Q1 Sol_1 Implement high dilution: - Use large solvent volume (0.01-0.05 M) - Add substrate slowly to base solution Q1->Sol_1 No Q2 Were reagents and solvent completely anhydrous? Q1->Q2 Yes A1_Yes Yes A1_No No End Yield Improved Sol_1->End Sol_2 Ensure anhydrous conditions: - Use freshly distilled/dried solvents - Flame-dry glassware - Run under inert atmosphere (N2/Ar) Q2->Sol_2 No Q3 Was the base strong enough and non-nucleophilic? Q2->Q3 Yes A2_Yes Yes A2_No No Sol_2->End Sol_3 Select appropriate base: - Use t-BuOK, NaH, or KHMDS - Avoid nucleophilic bases like NaOH or Et3N Q3->Sol_3 No Q3->End Yes, problem may be elsewhere A3_Yes Yes A3_No No Sol_3->End

Caption: Troubleshooting decision tree for the intramolecular cyclization step.

Q4: My final deprotection step is not clean, and purification of the final product is difficult. What are my options?

Answer: Purification of the final product can be challenging due to its polarity and high water solubility. The choice of protecting group and the final work-up/isolation procedure are critical for success at scale.

Causality & Solutions:

  • Protecting Group Choice: The Boc (tert-butoxycarbonyl) group is ideal for this synthesis. It is stable to the basic conditions of the cyclization and is easily removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM), or HCl in dioxane/methanol).

  • Purification Strategy:

    • Avoid Chromatography: Large-scale silica gel chromatography of polar, water-soluble amines is inefficient and costly. The goal should be to isolate the product via crystallization.

    • Isolate as a Salt: After deprotection with an acid like HCl, the product will be the hydrochloride salt. This salt is often a crystalline solid and is much less soluble in organic solvents than the free base, facilitating its isolation by filtration. This is the most common and scalable method for purifying polar amines.

    • Trituration/Recrystallization: If the initial salt is impure, it can often be purified by trituration (slurrying in a solvent in which the product is insoluble but the impurities are soluble, e.g., diethyl ether or ethyl acetate) or by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether, ethanol/isopropanol).

Frequently Asked Questions (FAQs)

  • What are the most critical in-process controls (IPCs) for this synthesis?

    • For the Bucherer-Bergs reaction, monitor the disappearance of cyclobutanone by GC or ¹H NMR. For the cyclization, monitor the disappearance of the linear precursor by LC-MS. For the deprotection, monitor the disappearance of the Boc-protected intermediate by TLC or LC-MS.

  • Can I use a different protecting group for the nitrogen?

    • Yes, the Cbz (carboxybenzyl) group is an alternative. It is also stable to the cyclization conditions. However, its removal requires catalytic hydrogenation (H₂/Pd-C), which involves specialized high-pressure equipment for scale-up and can sometimes be complicated by catalyst poisoning. For these reasons, the Boc group is generally preferred for its simpler, non-catalytic cleavage.

  • Are there any known stable polymorphs of the final product?

    • The polymorphic landscape of this compound hydrochloride has not been extensively reported in the literature. During process development, it is crucial to characterize the solid-state properties (e.g., using DSC, TGA, and XRPD) of the isolated salt to ensure consistent batch-to-batch physical properties, which can impact formulation and bioavailability.

Detailed Experimental Protocols

Protocol 1: Scalable Synthesis of 5-Cyclobutane-spiro-hydantoin (Intermediate B)

  • Safety Warning: This reaction involves potassium cyanide, which is highly toxic. It should only be performed by trained personnel in a well-ventilated fume hood. Have a cyanide neutralization protocol and kit (e.g., ferrous sulfate solution, bleach) available.

  • To a 2 L stainless steel pressure reactor, add cyclobutanone (70 g, 1.0 mol), ammonium carbonate (288 g, 3.0 mol), and 500 mL of ethanol.

  • In a separate beaker, dissolve potassium cyanide (78 g, 1.2 mol) in 500 mL of deionized water. Carefully add this solution to the reactor.

  • Seal the reactor and begin stirring. Heat the reactor to 110 °C and maintain this temperature for 10 hours. The internal pressure will rise to approximately 5-8 bar.

  • Cool the reactor to room temperature. CAUTION: Vent the reactor slowly in a fume hood.

  • The product will have precipitated from the reaction mixture. Collect the solid by filtration and wash the filter cake with cold water (2 x 200 mL) and then with cold ethanol (1 x 100 mL).

  • Dry the white solid under vacuum at 60 °C to a constant weight. Expected yield: 125-135 g (89-96%).

Protocol 2: High-Dilution Intramolecular Cyclization (Step E -> G)

  • Safety Warning: This protocol uses sodium hydride, which is highly reactive with water. All glassware must be flame-dried, and the reaction must be run under a dry, inert atmosphere (Nitrogen or Argon).

  • To a 5 L, three-neck, flame-dried round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) and 2 L of anhydrous THF.

  • In the dropping funnel, dissolve the linear N-Boc protected amide precursor (0.10 mol) in 500 mL of anhydrous THF.

  • Begin adding the substrate solution from the dropping funnel to the stirred NaH suspension very slowly over a period of 4-6 hours. Maintain the reaction temperature at 25 °C.

  • After the addition is complete, allow the reaction to stir overnight at room temperature.

  • Monitor the reaction for completion by LC-MS.

  • Cool the reaction mixture to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of isopropanol (50 mL), followed by saturated aqueous ammonium chloride solution (100 mL).

  • Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 300 mL).

  • Combine the organic layers, wash with brine (1 x 200 mL), dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude N-Boc-2,6-diazaspiro[3.4]octan-7-one, which can be purified by crystallization or used directly in the next step.

References

  • BenchChem (2025). The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis: A Guide for Researchers.
  • Litskan, Y. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Ukrainian Chemical Journal.
  • ResearchGate (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
  • Xiong, B. et al. (2023). This compound derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178.
  • ResearchGate (2025). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.
  • ResearchGate (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
  • BenchChem (2025). An In-depth Technical Guide to 6-Oxaspiro[3.4]octan-2-one: Synthesis, Properties, and Therapeutic Potential.
  • Navarro, E. et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Chemical Neuroscience.
  • White Rose Research Online (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
  • S. V. Bhat, S. R. Rane, and V. V. Ranade (2007). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules.
  • Suno, R., & Ichihara, S. (1963). Synthesis of 1-Aminocyclobutanecarboxylic Acid. Bulletin of the Chemical Society of Japan, 36(2), 145-147.
  • Cantillo, D., et al. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Organic Process Research & Development, 19(10), 1365-1370.

Sources

Technical Support Guide: Addressing Solubility Challenges with 2,6-Diazaspiro[3.4]octan-7-one in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Diazaspiro[3.4]octan-7-one. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this valuable spirocyclic scaffold. Our goal is to provide a systematic, scientifically-grounded approach to help you prepare clear, stable solutions for your experiments, ensuring the reliability and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental properties of this compound that are critical to understanding its solubility behavior.

Q1: What is this compound and why is its solubility a common issue?

This compound is a heterocyclic organic compound featuring a spirocyclic core, which provides a unique three-dimensional structure valuable in medicinal chemistry for creating molecules with enhanced binding affinity and selectivity.[1][2] While its predicted LogP value suggests some hydrophilicity, the crystalline solid form can have high lattice energy, making it difficult to dissolve directly in aqueous buffers.[3][4] It is often supplied as a hydrochloride (HCl) salt to improve its affinity for water.[5] However, achieving a desired concentration in physiological buffers (like PBS at pH 7.4) can still be challenging, potentially leading to precipitation and inaccurate results in biological assays.

Q2: What key physicochemical properties of this compound influence its solubility?

The solubility of this compound is governed by several key features:

  • Basic Nitrogen Centers: The "diaza" prefix indicates two nitrogen atoms within the spirocyclic structure.[3] These nitrogens are basic and can be protonated.

  • Hydrochloride Salt Form: The compound is commonly provided as an HCl salt, meaning one or both of the nitrogen atoms are already protonated.[5] This cationic form is significantly more polar and thus more water-soluble than the neutral free base.

  • pH-Dependent Solubility: Because of the basic nitrogen centers, the compound's solubility is highly dependent on the pH of the solution. At lower (acidic) pH, the protonated, more soluble form dominates. As the pH increases towards alkaline conditions, the compound will be deprotonated to its less soluble free base form, increasing the risk of precipitation. This is a critical factor to consider when working with buffers at or above neutral pH.[6]

Section 2: Systematic Troubleshooting Workflow

Encountering solubility issues can be frustrating. The following workflow provides a logical sequence of steps to diagnose and solve the problem effectively.

G cluster_0 cluster_1 Step 1: Solution Preparation Method cluster_2 Step 2: Dilution & Observation cluster_3 Step 3: Advanced Troubleshooting cluster_4 start START: Solubility Issue (Compound won't dissolve or precipitates) stock_q Did you prepare a concentrated stock in an organic solvent (e.g., DMSO)? start->stock_q prep_stock Action: Prepare a 10-50 mM stock solution in 100% DMSO. (See Protocol 1) stock_q->prep_stock No dilute_stock Action: Dilute stock into aqueous buffer with vigorous mixing. (See Protocol 2) stock_q->dilute_stock Yes prep_stock->dilute_stock precip_q Does the solution remain clear after dilution and equilibration? dilute_stock->precip_q troubleshoot Action: Choose an advanced strategy precip_q->troubleshoot No end_ok SUCCESS: Solution is clear and stable. Proceed with experiment. precip_q->end_ok Yes ph_mod Option A: pH Modification Lower the buffer pH. (See Protocol 3) troubleshoot->ph_mod cosolvent Option B: Co-solvent System Add a co-solvent to the buffer. (See Protocol 4) troubleshoot->cosolvent ph_mod->end_ok end_fail PERSISTENT ISSUE: Consider alternative strategies or contact support. ph_mod->end_fail cosolvent->end_ok cosolvent->end_fail

Caption: A step-by-step decision tree for troubleshooting solubility issues.

Section 3: Protocol-Driven Solutions

This section provides detailed, step-by-step protocols for the actions described in the workflow.

Q3: I tried dissolving this compound HCl directly into my PBS buffer (pH 7.4) and it formed a precipitate. What should I do?

Directly dissolving the compound in a buffered system is not recommended. The most reliable method is to first create a concentrated stock solution in a pure organic solvent.[7][8][9] This approach ensures the compound is fully solvated at a high concentration before being introduced to the aqueous environment, minimizing the risk of precipitation.

Protocol 1: Preparing a Concentrated Stock Solution in DMSO

Rationale: Dimethyl sulfoxide (DMSO) is a powerful, water-miscible organic solvent capable of dissolving a wide range of compounds that have poor aqueous solubility.[8] Preparing a high-concentration stock allows for accurate and consistent dosing into experimental assays with minimal final solvent concentration.

Materials:

  • This compound HCl (solid)

  • Anhydrous, sterile-filtered DMSO

  • Analytical balance

  • Appropriate size volumetric flask (e.g., 1 mL or 5 mL)

  • Sterile, light-blocking cryovials for aliquoting

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed for your desired stock concentration and volume.

    • Formula: Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol )

    • Example (for a 10 mM stock in 1 mL): Mass = 10 mM × 1 mL × 162.62 g/mol = 1.626 mg.

  • Weigh Compound: Accurately weigh the calculated mass of the compound and transfer it into the volumetric flask.

  • Dissolve in Solvent: Add approximately 70-80% of the final volume of DMSO to the flask. Mix gently by swirling or vortexing until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.

  • Adjust to Final Volume: Carefully add DMSO until the bottom of the meniscus reaches the calibration mark on the volumetric flask.

  • Homogenize and Aliquot: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.[8] Dispense the stock solution into single-use aliquots in labeled, light-blocking cryovials to prevent degradation from repeated freeze-thaw cycles.[9]

Q4: How do I correctly dilute my DMSO stock into an aqueous buffer to avoid precipitation?

Rationale: When a compound dissolved in an organic solvent is introduced to an aqueous anti-solvent, it can rapidly precipitate if the local concentration exceeds its aqueous solubility limit. The key is to dilute the stock solution while ensuring rapid and efficient mixing.

Procedure:

  • Prepare Buffer: Add the required volume of your final aqueous buffer to a sterile tube.

  • Add Stock to Buffer: While vigorously vortexing or stirring the buffer, add the small volume of DMSO stock solution dropwise directly into the buffer. Never add the buffer to the concentrated stock.

  • Inspect for Clarity: After addition, continue to mix for another 30-60 seconds. Visually inspect the solution against a dark background to ensure it is clear and free of any precipitate or cloudiness.

Dilution Factor (Stock to Buffer)Example (10 mM Stock)Final DMSO % (v/v)Suitability for Assays
1:10010 µL stock in 990 µL buffer -> 100 µM1.0%Generally well-tolerated in most cell-based assays.
1:2005 µL stock in 995 µL buffer -> 50 µM0.5%Highly compatible with sensitive assays.
1:10001 µL stock in 999 µL buffer -> 10 µM0.1%Considered negligible impact in virtually all assays.

Note: Always include a vehicle control (buffer with the same final percentage of DMSO) in your experiments to account for any solvent effects.[9]

Q5: My compound still precipitates upon dilution. What are my next options?

If precipitation occurs even with proper dilution technique, you may need to modify the aqueous buffer itself.

Protocol 3: Advanced Strategy A - pH Modification

Rationale: As a basic compound, the solubility of this compound HCl is expected to increase at a lower pH.[6] By acidifying your buffer, you can shift the equilibrium towards the more soluble protonated form.

Procedure:

  • Prepare Buffers: Prepare a series of your desired buffer (e.g., MES, Acetate, or Phosphate) at different pH values below 7.4. Good starting points are pH 6.5, 6.0, and 5.5.

  • Test Solubility: Perform the dilution protocol described in Q4 into each of these buffers.

  • Observe and Select: Identify the highest pH at which your compound remains fully dissolved at the target concentration.

  • Confirm Assay Compatibility: Ensure that the selected lower pH is compatible with your experimental system (e.g., enzyme activity, cell viability).

Protocol 4: Advanced Strategy B - Using Co-solvents

Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solution.[10][11] This can make the environment more favorable for less polar molecules, thereby increasing their solubility.[12][13]

Procedure:

  • Select a Co-solvent: Choose a co-solvent that is compatible with your assay. Common choices are listed in the table below.

  • Prepare Buffer with Co-solvent: Prepare your primary aqueous buffer containing a specific percentage of the co-solvent. For example, a buffer with 10% ethanol would be made with 10 mL of ethanol and 90 mL of the buffer components.

  • Test Solubility: Perform the dilution of your DMSO stock (from Protocol 1) into the co-solvent-containing buffer.

  • Optimize Concentration: If solubility is still an issue, you can cautiously increase the co-solvent percentage, always keeping in mind the tolerance limit of your assay.

Co-solventTypical Starting % (v/v)Notes
Ethanol5-10%Commonly used, but can affect protein structure at higher concentrations.
Polyethylene Glycol 400 (PEG 400)5-20%Generally well-tolerated and effective at increasing solubility.[14]
Propylene Glycol5-20%Another common choice for parenteral and in vitro formulations.

Section 4: Stability and Storage

Q6: How should I store my stock and working solutions?

Proper storage is essential to maintain the chemical integrity of the compound.[8]

  • DMSO Stock Solutions: Store aliquots at -20°C or -80°C for long-term stability. Before use, thaw completely and bring to room temperature to prevent water condensation.[9]

  • Aqueous Working Solutions: It is highly recommended to prepare aqueous working solutions fresh for each experiment. The stability of the compound in an aqueous buffer over time is not guaranteed and should be determined empirically if long-term storage is required.[15]

Q7: How can I perform a simple check for the stability of my compound in its final buffer?

A simple stability check can prevent failed experiments.

  • Prepare your final working solution of this compound in the selected buffer system.

  • Incubate the solution under the same conditions as your planned experiment (e.g., for 4 hours at 37°C).

  • After incubation, visually inspect the solution for any signs of precipitation or cloudiness. A clear solution suggests it is physically stable under those conditions for that duration. For more rigorous analysis of chemical degradation, analytical techniques like HPLC would be required.[16][17]

References

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]
  • PubMed. (2023, March 5). This compound derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. [Link]
  • PubChem. 5-Oxa-2,7-diazaspiro[3.4]octan-6-one. [Link]
  • American Elements. 2lambda6-thia-6-azaspiro[3.4]octane-2,2-dione hydrochloride. [Link]
  • PubChemLite. This compound. [Link]
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  • Pharmaceutical Technology. (2022, November 3).
  • PubMed Central. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]
  • PubMed Central.
  • European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]
  • ResearchGate. Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. [Link]
  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs. [Link]
  • PubMed Central. Critical Excipient Properties for the Dissolution Enhancement of Phenytoin. [Link]
  • PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]
  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. [Link]
  • ResearchGate. (2025, July 10).
  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]
  • Outsourced Pharma. (2025, October 15). Formulation Strategies For Poorly Soluble Molecules. [Link]
  • Journal of Applied Pharmaceutical Science. (2012, March 17). Stability Testing of Pharmaceutical Products. [Link]
  • ResearchGate. (2018, February 27). Drug stock solutions best practices?. [Link]
  • ACS Publications. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. [Link]
  • Wikipedia. Cosolvent. [Link]
  • Drug Development & Delivery. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]
  • World Pharma Today.
  • University of California, Santa Cruz. PREPARING SOLUTIONS AND MAKING DILUTIONS. [Link]
  • Kymanox. (2019, October 2). Biologics vs. Small Molecules, What's the Difference for Stability Testing?. [Link]
  • YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. [Link]
  • PubMed Central. Drug Stability: ICH versus Accelerated Predictive Stability Studies. [Link]
  • Chemsigma. This compound [1211515-65-9]. [Link]
  • MySkinRecipes. 2,6-Diazaspiro[3.

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Spirocyclization Reaction Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Spirocyclization Reaction Optimization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing spirocyclic frameworks. Spirocycles, with their unique three-dimensional structures, are increasingly vital in medicinal chemistry.[1] However, their synthesis often presents significant challenges. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common hurdles and achieve optimal reaction outcomes.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your spirocyclization experiments in a question-and-answer format.

Low Reaction Yield

Q1: My spirocyclization reaction is resulting in a low yield. What are the most common causes and how can I improve it?

A1: Low yields in spirocyclization reactions can stem from several factors. A systematic approach to troubleshooting is crucial.[2] Here are the primary areas to investigate:

  • Reagent Purity and Stoichiometry:

    • Insight: Impurities in starting materials or incorrect stoichiometry can significantly hinder the reaction. Even minor impurities can poison catalysts or lead to side reactions.

    • Actionable Advice: Ensure all reactants and solvents are pure and dry.[2] Re-purify starting materials if necessary. Accurately calculate and weigh all reagents. Consider performing a titration of any organometallic reagents.

  • Catalyst Activity and Loading:

    • Insight: The choice and handling of the catalyst are critical. Many spirocyclization reactions rely on sensitive transition metal catalysts (e.g., palladium, gold, nickel) that can deactivate over time or with improper handling.[3][4][5]

    • Actionable Advice:

      • Screen Catalysts: If feasible, screen a variety of catalysts and ligands. Even subtle changes in the ligand framework can dramatically impact yield and selectivity.[4]

      • Optimize Loading: Systematically vary the catalyst loading. While higher loading might increase the reaction rate, it can also lead to more side products. Conversely, too little catalyst will result in an incomplete reaction.

      • Activation and Handling: Ensure your catalyst is properly activated and handled under an inert atmosphere if it is air- or moisture-sensitive.

  • Reaction Temperature and Time:

    • Insight: Spirocyclization reactions are often sensitive to temperature.[6] An inappropriate temperature can lead to decomposition of starting materials, products, or the catalyst, or it may not provide enough energy to overcome the activation barrier.

    • Actionable Advice:

      • Temperature Screening: Run the reaction at a range of temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C) to find the optimal balance between reaction rate and stability of the components.

      • Monitor Reaction Progress: Use techniques like TLC, LC-MS, or GC-MS to monitor the reaction over time. This will help you determine the optimal reaction time and identify if the product is degrading after formation.[2]

  • Solvent Effects:

    • Insight: The solvent plays a crucial role in solvating reactants, intermediates, and transition states.[7] A suboptimal solvent can lead to poor solubility, slow reaction rates, or undesirable side reactions.[8][9]

    • Actionable Advice: Screen a variety of solvents with different polarities and coordinating abilities (e.g., toluene, THF, dioxane, acetonitrile, DMF). The choice of solvent can significantly influence the reaction outcome.[7]

Formation of Side Products

Q2: I'm observing significant formation of side products in my spirocyclization. How can I identify them and suppress their formation?

A2: The formation of side products is a common challenge. Identifying these byproducts is the first step toward mitigating their formation.

  • Identification of Side Products:

    • Insight: Understanding the structure of the side products provides valuable clues about the competing reaction pathways.

    • Actionable Advice: Isolate the major side products using chromatography and characterize them by NMR, MS, and IR spectroscopy. Common side reactions in spirocyclization include simple cyclization without spiro-formation, dimerization, or decomposition pathways.

  • Suppressing Side Reactions:

    • Insight: Once the side products are identified, you can adjust the reaction conditions to disfavor the pathways leading to their formation.

    • Actionable Advice:

      • Lower Temperature: Running the reaction at a lower temperature can often increase selectivity by favoring the desired reaction pathway with the lower activation energy.

      • Change Catalyst/Ligand: A different catalyst or ligand system may have a higher selectivity for the desired spirocyclization.[4]

      • Adjust Concentration: Running the reaction at a higher dilution can sometimes disfavor intermolecular side reactions like dimerization.

      • Protecting Groups: If a reactive functional group is participating in a side reaction, consider protecting it.[10][11][12] The choice of protecting group is crucial and should be stable to the reaction conditions and easily removable.[10][13]

Poor Diastereoselectivity

Q3: My spirocyclization is not producing the desired diastereomer with high selectivity. What strategies can I employ to improve diastereoselectivity?

A3: Controlling diastereoselectivity in the formation of a spirocenter is a significant synthetic challenge.[1][14]

  • Chiral Catalysts and Ligands:

    • Insight: The use of chiral catalysts or ligands is a powerful strategy to induce asymmetry and control diastereoselectivity.[15]

    • Actionable Advice: Screen a library of chiral ligands for your metal catalyst. The steric and electronic properties of the ligand can create a chiral environment that favors the formation of one diastereomer over the other.

  • Substrate Control:

    • Insight: The inherent stereochemistry of the substrate can influence the stereochemical outcome of the reaction.

    • Actionable Advice: Introduce a chiral auxiliary on the substrate to direct the cyclization from a specific face. This auxiliary can be removed in a subsequent step.

  • Solvent and Temperature Effects:

    • Insight: The solvent and temperature can influence the transition state geometry and, consequently, the diastereoselectivity.[8]

    • Actionable Advice:

      • Solvent Screening: Evaluate a range of solvents. Sometimes, a switch from a non-coordinating solvent (like toluene) to a coordinating solvent (like THF) can alter the diastereomeric ratio.

      • Temperature Optimization: Analyze the effect of temperature on the diastereoselectivity. Lowering the temperature often enhances selectivity.

  • Curtin-Hammett Principle:

    • Insight: In some cases, the product ratio is not determined by the ground-state populations of the starting material conformers but by the relative energies of the transition states leading to the different diastereomers.[16]

    • Actionable Advice: Understanding if your reaction is under kinetic or thermodynamic control is key. If under kinetic control, focus on modifying the transition state energies. If under thermodynamic control, consider conditions that allow for equilibration to the more stable diastereomer.

II. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose catalyst for spirocyclization?

A1: There is no single "best" catalyst, as the optimal choice is highly dependent on the specific substrates and reaction type.[17] However, palladium, gold, and nickel complexes are frequently employed.[3][4][5][18] It is always recommended to perform a catalyst screen to identify the most effective system for your specific transformation.

Q2: How do I choose the right solvent for my spirocyclization reaction?

A2: Solvent selection should be based on the polarity of your substrates and the proposed reaction mechanism.[7] Nonpolar solvents like toluene are common, but polar aprotic solvents such as THF, dioxane, or acetonitrile can also be effective.[7] It is advisable to screen a small set of solvents to determine the optimal medium for your reaction.

Q3: Can I run my spirocyclization reaction open to the air?

A3: Many spirocyclization reactions, especially those using transition metal catalysts, are sensitive to air and moisture. It is generally best practice to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Q4: My starting material is not fully consumed, even after prolonged reaction times. What should I do?

A4: Incomplete conversion can be due to catalyst deactivation, insufficient reagent, or the reaction reaching equilibrium. Try adding a fresh portion of the catalyst or the limiting reagent. If the reaction has reached equilibrium, you may need to consider strategies to shift the equilibrium, such as removing a byproduct.

Q5: Are there any databases or resources to help me choose initial reaction conditions?

A5: Yes, scientific databases like SciFinder, Reaxys, and the organic chemistry literature are invaluable resources. Searching for similar spirocyclization reactions can provide excellent starting points for your own experiments. Additionally, review articles on spirocyclization can offer a broad overview of successful methodologies.[17]

III. Experimental Protocols and Data Presentation

Protocol: General Procedure for Catalyst Screening in a Palladium-Catalyzed Spirocyclization

This protocol provides a template for systematically screening different palladium catalysts and ligands to optimize your spirocyclization reaction.

  • Preparation:

    • In an array of oven-dried reaction vials equipped with stir bars, add the spirocyclization precursor (0.1 mmol).

    • In a separate glovebox, prepare stock solutions of the various palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands in an appropriate anhydrous solvent (e.g., toluene).

  • Reaction Setup:

    • To each reaction vial, add the desired palladium precursor (e.g., 5 mol%) and ligand (e.g., 10 mol%) from the stock solutions.

    • Add the appropriate amount of anhydrous solvent to achieve the desired concentration.

    • Seal the vials under an inert atmosphere.

  • Reaction and Monitoring:

    • Place the vials in a heating block at the desired temperature.

    • After a set time (e.g., 12 hours), take an aliquot from each reaction mixture.

    • Analyze the aliquots by LC-MS or GC-MS to determine the conversion and relative yield of the desired spirocyclic product.

  • Data Analysis:

    • Tabulate the results to compare the performance of each catalyst/ligand system.

Data Presentation: Example of a Catalyst Screening Table
EntryPalladium Source (mol%)Ligand (mol%)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)Toluene8045
2Pd₂(dba)₃ (2.5)Xantphos (10)Dioxane8078
3Pd(OAc)₂ (5)SPhos (10)Toluene10062
4PdCl₂(PPh₃)₂ (5)-DMF8035

Yields determined by ¹H NMR using an internal standard.

IV. Visualizing Reaction Optimization

Workflow for Optimizing Spirocyclization Reactions

The following diagram illustrates a systematic workflow for optimizing a spirocyclization reaction.

G cluster_0 Initial Screening cluster_1 Fine-Tuning cluster_2 Analysis & Iteration A Initial Reaction Setup (Literature Precedent) B Catalyst & Ligand Screening A->B Vary Catalyst/Ligand C Solvent Screening A->C Vary Solvent D Temperature Optimization B->D C->D E Concentration Optimization D->E F Time Course Study E->F G Analyze Yield & Selectivity F->G H Identify Side Products G->H J Optimized Protocol G->J Acceptable Outcome I Iterate Conditions H->I I->B Re-screen I->D Re-optimize

Caption: A systematic workflow for the optimization of spirocyclization reactions.

General Mechanistic Pathway for a Pd-Catalyzed Spirocyclization

This diagram shows a simplified, generalized catalytic cycle for a palladium-catalyzed intramolecular spirocyclization of an aryl halide. The actual mechanism can be more complex and substrate-dependent.[19]

G A Pd(0) Catalyst B Oxidative Addition (Ar-X Bond) A->B C Intramolecular Carbopalladation B->C D β-Hydride Elimination or C-H Activation C->D E Reductive Elimination D->E E->A Regeneration F Spirocyclic Product E->F G Starting Material (Aryl Halide with Tether) G->B

Caption: A generalized catalytic cycle for a Pd-catalyzed spirocyclization.

V. References

  • Wang, B.-X., Yang, B.-X., Du, B.-Y., Liang, R.-X., & Jia, Y.-X. (n.d.). Spirocyclic Oxindole and Dihydrobenzofuran Formation via a Dearomative Cyclization–Nucleophilic Trapping Sequence. The Journal of Organic Chemistry. Retrieved from [Link]

  • (n.d.). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications. Retrieved from [Link]

  • (n.d.). Substrate scope for the spirocyclization. All reactions were run on... ResearchGate. Retrieved from [Link]

  • (n.d.). Continuous Flow Spirocyclization Reactions: Towards Efficient Synthesis of Chiral Spiropenicillanates | Request PDF. ResearchGate. Retrieved from [Link]

  • (2022). Cascade Ring-Opening/Cyclization Reaction of Spiro(nitrocyclopropane)oxindoles with Huisgen Zwitterions and Synthesis of Pyrazolo[3,4- b]indoles. PubMed. Retrieved from [Link]

  • (n.d.). Optimization of Oxindole Spirocyclization a. ResearchGate. Retrieved from [Link]

  • (2023). Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines. PubMed. Retrieved from [Link]

  • (2021). Systematic Tuning of Rhodamine Spirocyclization for Super-resolution Microscopy. Journal of the American Chemical Society. Retrieved from [Link]

  • (n.d.). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. MDPI. Retrieved from [Link]

  • (n.d.). (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. Retrieved from [Link]

  • (n.d.). Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. MDPI. Retrieved from [Link]

  • (n.d.). Protective Groups. Organic Chemistry Portal. Retrieved from [Link]

  • (n.d.). Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science (RSC Publishing). Retrieved from [Link]

  • (2009). Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. Retrieved from [Link]

  • (n.d.). Overcoming solid handling issues in continuous flow substitution reactions through ionic liquid formation. Retrieved from [Link]

  • (2025). Synthesis of 2-Phosphonylated C3 Spirocyclic Indolines via a Dearomatization-Spirocyclization-Nucleophilic Addition Tandem Approach of Indolyl-ynones with Phosphine Oxides. PubMed. Retrieved from [Link]

  • (n.d.). Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • (2021). Systematic Tuning of Rhodamine Spirocyclization for Super-resolution Microscopy. bioRxiv. Retrieved from [Link]

  • (n.d.). Protecting group. Wikipedia. Retrieved from [Link]

  • (2023). Spectrofluorometric investigations on the solvent effects on the photocyclization reaction of diclofenac. PubMed. Retrieved from [Link]

  • (2024). What are some common causes of low reaction yields? Reddit. Retrieved from [Link]

  • (n.d.). Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters - ACS Publications. Retrieved from [Link]

  • (n.d.). Substrate scope for the spirocyclization–desilylation reaction of... ResearchGate. Retrieved from [Link]

  • (n.d.). Systematic Tuning of Rhodamine Spirocyclization for Super-resolution Microscopy | Request PDF. ResearchGate. Retrieved from [Link]

  • (n.d.). Optimization of growth and induction conditions for the production of recombinant whole cell cyclohexanone monooxygenase in Escherichia coli. NIH. Retrieved from [Link]

  • (n.d.). Optimization of Reaction Conditions for the Synthesis of Spiroketal from 2-Alkynyl Phenol 19. ResearchGate. Retrieved from [Link]

  • (2023). Scale-Up of Photochemical Reactions: Transitioning from Lab Scale to Industrial Production. PubMed. Retrieved from [Link]

  • (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. PMC - NIH. Retrieved from [Link]

  • (n.d.). Substrate scope and synthetic applications of the enantioselective reduction of α-alkyl-β-arylenones mediated by Old Yellow Enzymes. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry : University of Rochester. Retrieved from [Link]

  • (n.d.). Book Review: Handbook of Cyclization Reactions. Shengming Ma. Retrieved from [Link]

  • (n.d.). Protective Groups. Retrieved from [Link]

  • (2018). Guide - Low Yield Troubleshooting. PacBio. Retrieved from [Link]

  • (2024). Investigating the diastereoselective synthesis of a macrocycle under Curtin–Hammett control. UCL Discovery. Retrieved from [Link]

  • (n.d.). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. Retrieved from [Link]

Sources

removal of structurally similar impurities from 2,6-Diazaspiro[3.4]octan-7-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the removal of closely related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common structurally similar impurities I should expect during the synthesis of 2,6-diazaspiro[3.4]octan-7-one?

A1: The impurity profile is highly dependent on the synthetic route. However, based on common synthetic strategies for related spiro-γ-lactams, you should be vigilant for several classes of impurities[2][3]:

  • Unreacted Starting Materials: Incomplete reactions can leave key intermediates in your crude product.

  • Ring-Opened Hydrolysis Products: The lactam ring can be susceptible to hydrolysis under strongly acidic or basic conditions used during work-up, leading to an amino acid derivative.

  • Isomeric Byproducts: Depending on the cyclization strategy, formation of constitutional isomers or diastereomers (if chiral centers are present) is possible.

  • Over-alkylated Species: If protecting groups are used (e.g., on the non-lactam nitrogen), incomplete deprotection or side reactions can lead to impurities.

Q2: What is the recommended first step to assess the purity of my crude this compound?

A2: A multi-pronged analytical approach is always best. Start with Thin Layer Chromatography (TLC) for a quick qualitative assessment. Follow this with Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the number of components and their molecular weights. Finally, ¹H NMR of the crude material will give you a ratio of your product to major impurities, although signals may be complex and overlapping.

Q3: How stable is this compound under typical purification conditions?

A3: The diazaspiro[3.4]octan-7-one core is generally stable. However, the lactam functionality can be sensitive to harsh pH conditions. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures, to prevent hydrolysis. The azetidine ring, a strained four-membered ring, can also be susceptible to nucleophilic attack under certain conditions.

Troubleshooting Guide: Purification Challenges

This section addresses specific issues you may encounter during purification in a question-and-answer format.

Issue 1: An impurity is co-eluting with my product during silica gel column chromatography.

  • Question: I am using a standard ethyl acetate/hexanes gradient on a silica gel column, but an impurity with a very similar Rf value is co-eluting with my product. How can I achieve separation?

  • Answer & Rationale: This is a classic challenge when dealing with structurally similar compounds. The polarity difference between your product and the impurity is insufficient for separation with the current system. You need to exploit other physicochemical properties.

    • Strategy 1: Modify the Mobile Phase. Instead of just two solvents, introduce a third to modulate selectivity. A common and highly effective approach for nitrogen-containing compounds is to switch to a dichloromethane (DCM)/methanol (MeOH) system. Start with a low percentage of MeOH and gradually increase it. The causality here is that you are changing the specific interactions between the analytes, the stationary phase, and the mobile phase.

      • Pro-Tip: Add a small amount (0.1-1%) of triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to the mobile phase. Basic compounds like yours can interact strongly with acidic silanol groups on the silica surface, leading to peak tailing and poor separation. The amine modifier masks these sites, resulting in sharper peaks and improved resolution.

    • Strategy 2: Change the Stationary Phase. If modifying the mobile phase is unsuccessful, the next logical step is to change the separation medium.

      • Reverse-Phase (C18) Chromatography: This technique separates compounds based on hydrophobicity rather than polarity. Structurally similar compounds can often have sufficient differences in their hydrophobic character to be separated effectively. You would typically use a water/acetonitrile or water/methanol gradient.

      • Alumina (Al₂O₃): For basic compounds, alumina (neutral or basic grade) can be an excellent alternative to silica, as it lacks the acidic silanol groups that cause tailing.

Issue 2: My final product is a solid, but it appears oily or pasty, suggesting residual impurities.

  • Question: After column chromatography, my product is about 90-95% pure according to LC-MS, but it won't solidify properly. How can I get a crystalline solid?

  • Answer & Rationale: This is a strong indication that a small amount of a structurally similar impurity is disrupting the crystal lattice formation. Recrystallization is the ideal technique for removing minor impurities from a solid product.

    • Strategy: Solvent/Anti-Solvent Recrystallization. The key is to find a solvent system where your product has high solubility at an elevated temperature but low solubility at room temperature or below, while the impurity remains in solution.

      • Find a "Good" Solvent: Identify a solvent that dissolves your crude product completely when heated (e.g., methanol, isopropanol, acetonitrile).

      • Find a "Poor" Solvent (Anti-Solvent): Find a second, miscible solvent in which your product is insoluble (e.g., diethyl ether, hexanes, water).

      • Perform the Recrystallization: Dissolve your compound in a minimal amount of the hot "good" solvent. While still warm, slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy (the saturation point). Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator to maximize crystal formation. Collect the crystals by filtration. The detailed protocol is provided below.

Purification Workflow Overview

The following diagram illustrates a general workflow for the purification and troubleshooting process.

G cluster_0 Initial Purification & Analysis cluster_1 Troubleshooting & Refinement cluster_2 Final Product Crude Crude Product Analysis1 Purity Check (TLC, LC-MS, NMR) Crude->Analysis1 Decision1 Purity > 95%? Analysis1->Decision1 Column Flash Column Chromatography (Silica) Decision1->Column No Pure Pure Compound (>98%) Decision1->Pure Yes Analysis2 Check Fractions (TLC/LC-MS) Column->Analysis2 Decision2 Co-elution? Analysis2->Decision2 Modify Modify Mobile Phase (e.g., DCM/MeOH +/- Amine) Decision2->Modify Yes Recrystal Recrystallization Decision2->Recrystal No (Separated) Modify->Column Change Change Stationary Phase (e.g., C18, Alumina) Modify->Change Still co-eluting Change->Column Recrystal->Pure FinalAnalysis Final Characterization (NMR, LC-MS, HRMS) Pure->FinalAnalysis

Caption: General purification and troubleshooting workflow.

Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography for Basic Compounds

This protocol describes a general method for purifying this compound using a modified mobile phase to improve separation.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (Et₃N)

  • Solvents for TLC (e.g., 10% MeOH in DCM)

  • TLC plates and visualization agent (e.g., potassium permanganate stain)

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution (this is known as "dry loading") and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. This prevents the sample from streaking on the column.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% DCM). Pour the slurry into the column and allow it to pack under gentle pressure.

  • Loading: Carefully add the dry-loaded sample to the top of the packed silica bed.

  • Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity by increasing the percentage of methanol. A typical gradient might be from 0% to 10% MeOH in DCM containing 0.5% Et₃N.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Troubleshooting Solvent Systems Rationale
1-15% MeOH in DCM + 0.5% Et₃NStandard choice for moderately polar, basic compounds. Et₃N improves peak shape.
1-10% Isopropanol in ChloroformChloroform offers different selectivity compared to DCM.
5-20% Acetonitrile in DCMAcetonitrile can help separate isomers by exploiting dipole-dipole interactions.
Protocol 2: Recrystallization for Final Polishing

This protocol is for removing minor impurities from a product that is already >90% pure.

Materials:

  • Purified (>90%) this compound

  • Candidate "good" solvents (e.g., Isopropanol, Acetonitrile)

  • Candidate "poor" solvents (e.g., Diethyl ether, Hexanes)

Procedure:

  • Solvent Selection: In small test tubes, test solvent pairs. The goal is to find a pair where the compound dissolves in the "good" solvent when hot but precipitates upon addition of the "poor" solvent and cooling.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum volume of the hot "good" solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a quick filtration of the hot solution.

  • Crystallization: Remove the solution from heat. Slowly add the "poor" solvent dropwise until the solution remains persistently cloudy.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place it in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

References

  • BenchChem. (n.d.). The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis: A Guide for Researchers.
  • Vinogradova, L., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI.
  • Journal of Organic and Pharmaceutical Chemistry. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry.
  • Hamza, D., & Jones, M. J. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. ResearchGate.
  • BenchChem. (n.d.). An In-depth Technical Guide to 6-Oxaspiro[3.4]octan-2-one: Synthesis, Properties, and Therapeutic Potential.
  • Various Authors. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate.
  • Various Authors. (2023). This compound derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. PubMed.
  • Vinogradova, L., et al. (n.d.). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. NIH.
  • Various Authors. (n.d.). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. ResearchGate.
  • Various Authors. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers (RSC Publishing).
  • Various Authors. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry.
  • Various Authors. (2021). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. PubMed.
  • Various Authors. (n.d.). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. MDPI.
  • Welsh, C. J., et al. (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. PubMed.

Sources

Technical Support Center: Regioselective Functionalization of 2,6-Diazaspiro[3.4]octan-7-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the 2,6-diazaspiro[3.4]octan-7-one scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this increasingly important structural motif. The unique sp³-rich architecture of this spirocycle offers a distinct advantage in drug design by enabling precise spatial orientation of functional groups.[1] However, its successful functionalization hinges on understanding and controlling the regioselectivity between its two distinct nitrogen atoms.

This document provides a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the synthesis of derivatives. The advice herein is grounded in fundamental chemical principles and supported by literature precedents to ensure you can proceed with confidence.

Part 1: Frequently Asked Questions (FAQs)

FAQ 1: What is the primary challenge in the regioselective functionalization of this compound?

The core challenge lies in the differential reactivity of the two nitrogen atoms: N2 and N6.

  • N2 Position: This is a secondary amine within an azetidine ring. It is nucleophilic and readily participates in standard amine chemistry (e.g., alkylation, acylation, arylation).

  • N6 Position: This is an amide nitrogen (a lactam). The lone pair of electrons on this nitrogen is delocalized into the adjacent carbonyl group, rendering it significantly less nucleophilic than N2.

This inherent electronic difference is the key to achieving regioselectivity. Most electrophilic reagents will preferentially react at the more nucleophilic N2 position under standard conditions. The challenge, therefore, is not typically how to functionalize N2, but rather how to either functionalize N6 selectively or how to perform a sequential functionalization.

Part 2: Troubleshooting Guide: Common Experimental Issues

Issue 1: Poor Regioselectivity - "My reaction is producing a mixture of N2 and N6 substituted products."

This is the most common issue. While N2 is electronically favored, harsh reaction conditions or specific reagent choices can lead to competitive reaction at N6.

Causality Analysis:

  • Strongly Basic Conditions: Using excessively strong bases (e.g., n-BuLi, LDA) can deprotonate the N6-amide, generating a highly nucleophilic amidate anion. This will compete with, or even outcompete, the N2 amine for the electrophile.

  • High Temperatures: Increased thermal energy can overcome the activation barrier for the less favorable N6 functionalization.

  • Reactive Electrophiles: Highly reactive electrophiles (e.g., acid chlorides, sulfonyl chlorides) may not discriminate effectively between the two nitrogens, especially if the reaction is not properly cooled.

Troubleshooting Workflow:

G start Poor Regioselectivity: Mixture of N2/N6 Isomers cond1 Are you using a strong base (e.g., n-BuLi, NaH) ? start->cond1 cond2 Is the reaction temperature > RT? cond1->cond2 No sol1 Switch to a milder organic base: - Et3N, DIPEA - Or an inorganic base:  K2CO3, Cs2CO3 cond1->sol1 Yes cond3 Are you using a highly reactive electrophile (e.g., AcCl)? cond2->cond3 No sol2 Perform reaction at lower temperature: - Start at 0 °C - Consider -78 °C for very  reactive electrophiles cond2->sol2 Yes sol3 Use a less reactive electrophile if possible (e.g., anhydride) or add the reactive electrophile slowly at low temperature. cond3->sol3 Yes protect For N6 functionalization, consider an orthogonal protecting group strategy. (See FAQ 2) cond3->protect No / Ineffective

Caption: Troubleshooting Decision Tree for Poor Regioselectivity.

Recommended Protocol for Selective N2-Alkylation: This protocol is designed to maximize selectivity for the N2 position by using mild conditions.

  • Dissolution: Dissolve this compound hydrochloride (1.0 eq) in a suitable aprotic solvent such as DMF or CH₂Cl₂.

  • Basification: Add a mild base, such as triethylamine (Et₃N, 2.2 eq) or diisopropylethylamine (DIPEA, 2.2 eq), to neutralize the hydrochloride salt and act as an acid scavenger. Stir for 15-30 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial for controlling reactivity.

  • Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Base Et₃N, DIPEA, K₂CO₃Sufficiently basic to deprotonate the N2-ammonium salt and scavenge HX, but not strong enough to deprotonate the N6-amide.
Solvent DMF, CH₂Cl₂, ACNAprotic solvents that will not interfere with the reaction.
Temperature 0 °C to Room Temp.Minimizes the rate of potential side reactions, including N6-alkylation.
Equivalents 1.0 - 1.2 eq. ElectrophileUsing a large excess of the electrophile can lead to undesired side reactions or di-alkylation if deprotection occurs.
FAQ 2: How can I selectively functionalize the N6 position?

Direct selective functionalization of N6 in the presence of an unprotected N2 is extremely challenging and generally not synthetically viable. The most robust strategy involves the use of an orthogonal protecting group.[2][3][4]

The Orthogonal Protection Strategy: The logic is to "mask" the more reactive N2 amine with a temporary protecting group, perform the desired chemistry at the N6 position, and then selectively remove the N2 protecting group.

G A Parent Scaffold B 1. Protect N2 (e.g., Boc, Cbz) A->B C N2-Protected Intermediate B->C D 2. Functionalize N6 (e.g., Alkylation, Acylation) C->D E Fully Substituted Intermediate D->E F 3. Selectively Deprotect N2 E->F G Final N6-Functionalized Product F->G

Caption: Workflow for Selective N6-Functionalization.

Recommended Protecting Groups for N2:

Protecting GroupAbbreviationIntroduction ConditionsCleavage ConditionsKey Advantages/Disadvantages
tert-ButoxycarbonylBocBoc₂O, Et₃N, CH₂Cl₂TFA in CH₂Cl₂; or HCl in DioxaneAdv: Very common, stable to many conditions, easy cleavage. Disadv: Acid-labile, may not be suitable for acid-sensitive substrates.
CarboxybenzylCbzCbz-Cl, K₂CO₃, Dioxane/H₂OH₂, Pd/C (Hydrogenolysis)Adv: Stable to acidic/basic conditions. Cleavage is very clean. Disadv: Not suitable if other reducible groups (alkenes, alkynes, nitro groups) are present.[5]

Protocol for N2-Boc Protection:

  • Dissolution & Basification: Suspend this compound hydrochloride (1.0 eq) in CH₂Cl₂. Add Et₃N (2.5 eq) and stir until the solid dissolves.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in CH₂Cl₂ dropwise at room temperature.

  • Reaction: Stir for 4-6 hours, monitoring by TLC/LC-MS.

  • Workup & Purification: Wash the reaction mixture with saturated aq. NH₄Cl, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product is often pure enough for the next step, or can be purified by silica gel chromatography.

With the N2-Boc protected intermediate in hand, you can now proceed with the functionalization of N6. Note that you will likely need stronger conditions (e.g., NaH as a base) to deprotonate the N6-amide for subsequent alkylation.

Issue 2: Lactam Ring Instability - "I am observing hydrolysis or opening of the lactam ring."

The β-lactam within the this compound structure is susceptible to hydrolysis, particularly under strongly acidic or basic conditions.[6]

Causality Analysis:

  • Strong Aqueous Base: Conditions like concentrated NaOH or KOH will readily hydrolyze the lactam to the corresponding amino acid.[6]

  • Strong Aqueous Acid: Concentrated strong acids (e.g., 6M HCl) at elevated temperatures can also promote lactam hydrolysis.

  • Nucleophilic Attack: Certain nucleophiles, other than hydroxide, can potentially open the lactam ring, although this is less common under typical synthetic conditions.

Preventative Measures:

  • Avoid Strong Aqueous Acids/Bases: When performing reactions or workups, use milder conditions. For basic washes, use saturated sodium bicarbonate (NaHCO₃) instead of NaOH. For acidic washes, use dilute solutions (e.g., 1M HCl) or saturated ammonium chloride (NH₄Cl).

  • Anhydrous Conditions: For reactions requiring strong bases (like NaH for N6-alkylation), ensure the reaction is run under strictly anhydrous conditions to prevent hydrolysis by trace water.

  • Temperature Control: Avoid heating reactions for prolonged periods, especially if acidic or basic reagents are present.

FAQ 3: How can I confirm the regiochemistry of my product?

Unequivocal structural determination is critical. The primary method for this is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and 2D-NMR experiments (COSY, HSQC, HMBC).

Key NMR Signatures: The chemical environment around the N2 and N6 positions is distinct, leading to predictable differences in the NMR spectra of their substituted derivatives.

  • ¹H NMR: Protons on a group attached to N2 will be in a different chemical environment than those on an identical group attached to N6. For example, in an N-benzyl derivative, the benzylic CH₂ protons will have a distinct chemical shift depending on whether they are attached to N2 or N6.

  • ¹³C NMR: The carbon atoms of the substituent will also show different chemical shifts. More importantly, the carbons of the spirocyclic core itself will be affected. Functionalization at N2 will cause more significant shifts for C1, C3, and C5, while functionalization at N6 will primarily impact C5, C7, and C8.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is often the most definitive experiment. It shows correlations between protons and carbons that are 2 or 3 bonds away.

    • For an N2-substituted product: You should observe a correlation between the protons on the alpha-carbon of your substituent and the C1 and C3 carbons of the azetidine ring.

    • For an N6-substituted product: You should observe a correlation between the protons on the alpha-carbon of your substituent and the C5 and C7 carbons of the lactam ring.

Example: For a compound with a benzyl group (-CH₂Ph), an HMBC experiment on the N2-benzylated isomer would show a correlation from the benzylic CH₂ protons to C1 and C3. The N6-benzylated isomer would show a correlation from the benzylic CH₂ protons to C5 and C7.

In cases of ambiguity, X-ray crystallography provides the ultimate, unambiguous structural proof.

References

  • Ma, Y., Wang, R., Li, J., et al. (2023). This compound derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178.
  • Selvita S.A. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate.
  • Vinogradova, L., Komarova, K., Lukin, A., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI.
  • Stadler, M., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI.
  • Mazzini, S., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI.
  • Royal Society of Chemistry. (n.d.). Regioselective and stereospecific synthesis of functionalized 3,4-dihydro-2H-1,4-thiazines by catalyst-free [3 + 3] annulation of pyridinium 1,4-zwitterionic thiolates and aziridines. Organic Chemistry Frontiers.
  • Hock, T., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry.
  • Jiang, Q., et al. (2025). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. PubMed Central.
  • Wiley-VCH. (n.d.). 1 Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH.
  • ResearchGate. (1989). NMR spectroscopic investigation of p-substituted 2,4,4,6-tetraphenyl-1,4-dihydropyridines and their oxa and thia analogues. ResearchGate.
  • Attanasi, O. A., et al. (2011). Divergent Regioselective Synthesis of 2,5,6,7-tetrahydro-1H-1,4-diazepin-2-ones and 5H-1,4-benzodiazepines. PubMed.
  • Cselényi, G., et al. (2018). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI.
  • Royal Society of Chemistry. (n.d.). Regioselective difunctionalization of pyridines via 3,4-pyridynes. RSC Publishing.
  • PubChem. (n.d.). 5-Oxa-2,7-diazaspiro[3.4]octan-6-one. PubChem.
  • National Institutes of Health. (2023). Stereochemistry of N-Acyl-5H-dibenzo[b,d]azepin-7(6H)-ones. NIH.
  • National Institutes of Health. (2024). Regioselective hydroamination of unactivated olefins with diazirines as a diversifiable nitrogen source. PMC - NIH.
  • National Institutes of Health. (n.d.). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PMC - NIH.
  • ResearchGate. (n.d.). Protecting Group Strategies in Carbohydrate Chemistry. ResearchGate.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • Chemical-Suppliers. (n.d.). This compound hydrochloride. Chemical-Suppliers.

Sources

minimizing racemization during the synthesis of chiral 2,6-diazaspiro[3.4]octanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Stereoselective Synthesis of 2,6-Diazaspiro[3.4]octanes. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable chiral scaffold. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of maintaining stereochemical integrity during your synthetic campaigns.

This resource is structured to address the most common challenges and questions that arise when synthesizing enantiopure 2,6-diazaspiro[3.4]octanes. We will delve into the root causes of racemization and provide actionable troubleshooting strategies to ensure the stereochemical purity of your target compounds.

Troubleshooting Guide: Minimizing Racemization

This section addresses specific experimental issues that can lead to a loss of enantiomeric excess (% ee) during the synthesis of chiral 2,6-diazaspiro[3.4]octanes.

Problem 1: Significant Racemization Observed After N-Dealkylation or Deprotection

Symptoms:

  • You start with an enantiopure precursor, but the final 2,6-diazaspiro[3.4]octane product shows a significant decrease in enantiomeric excess after a deprotection step (e.g., removal of a benzyl or Boc group).

  • Chiral HPLC analysis reveals the presence of the undesired enantiomer.

Potential Causes and Solutions:

  • Harsh Deprotection Conditions: The use of strong acids or bases, or high temperatures, during deprotection can lead to racemization.[1] The mechanism often involves the transient formation of an achiral intermediate, such as an enamine or an iminium ion, which can be protonated from either face with equal probability.

    • Solution 1: Milder Deprotection Reagents:

      • For N-benzyl groups, consider catalytic transfer hydrogenation (e.g., ammonium formate with Pd/C) at room temperature instead of high-pressure hydrogenation.

      • For N-Boc groups, use milder acidic conditions. For example, instead of neat trifluoroacetic acid (TFA), try a solution of TFA in dichloromethane (DCM) at 0°C to room temperature.[2]

  • Base-Catalyzed Epimerization: If your spirocycle has an adjacent stereocenter with an acidic proton, residual base from a previous step or the basic conditions of the deprotection itself can cause epimerization.

    • Solution 2: Careful Quenching and Workup: Ensure that all basic reagents are thoroughly quenched and removed before proceeding to the next step. An acidic wash during workup can help neutralize any residual base.

    • Solution 3: Choice of Base: When a base is necessary, opt for sterically hindered, non-nucleophilic bases like 2,4,6-collidine or N,N-diisopropylethylamine (DIEA) over smaller, more nucleophilic bases, as they are less likely to promote side reactions.[3]

Problem 2: Racemization During a Nucleophilic Substitution or Cyclization Step

Symptoms:

  • You are performing an intramolecular cyclization to form the spirocyclic core, and you observe a loss of stereochemical integrity at a pre-existing stereocenter.

  • The enantiomeric excess of the product is lower than that of the starting material.

Potential Causes and Solutions:

  • Reaction Mechanism: The reaction may be proceeding through a mechanism that involves a planar, achiral intermediate. For example, an SN1-type reaction at a stereocenter will lead to racemization.

    • Solution 1: Promote SN2 Conditions: To favor an SN2 mechanism, which proceeds with inversion of configuration and preserves stereochemical purity, use a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile). Ensure you have a good leaving group on your electrophile.

  • Equilibrating Conditions: High reaction temperatures or prolonged reaction times can allow for an equilibrium to be established between the desired product and a ring-opened intermediate, which can then re-close without stereocontrol.

    • Solution 2: Optimize Reaction Conditions:

      • Attempt the reaction at the lowest temperature that provides a reasonable reaction rate.

      • Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged exposure to potentially racemizing conditions.

Problem 3: Low Enantiomeric Excess in the Final Product Despite Using a Chiral Catalyst or Auxiliary

Symptoms:

  • You are employing an asymmetric synthesis strategy, but the enantiomeric excess of the 2,6-diazaspiro[3.4]octane is consistently low.

Potential Causes and Solutions:

  • Catalyst/Auxiliary Incompatibility: The chosen chiral catalyst or auxiliary may not be optimal for the specific substrate or reaction conditions.

    • Solution 1: Screen Catalysts and Ligands: If using a metal-catalyzed reaction, screen a variety of chiral ligands to find the best match for your substrate. The stereochemical outcome of many asymmetric reactions is highly dependent on the ligand structure.

  • Substrate Control Issues: The inherent stereochemical preferences of your substrate may be overriding the influence of the chiral catalyst or auxiliary.

    • Solution 2: Modify the Substrate: Consider adding or modifying a functional group on your substrate to enhance the stereodirecting effect of the catalyst or auxiliary. For example, increasing the steric bulk near the reacting center can improve facial selectivity.

  • Racemization of the Product under Reaction Conditions: The desired enantiomer may be forming initially, but then racemizing under the reaction conditions.

    • Solution 3: In Situ Protection or Trapping: If possible, consider a one-pot procedure where the chiral product is immediately protected or converted to a more stable derivative to prevent it from racemizing.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of racemization when working with chiral amines like 2,6-diazaspiro[3.4]octanes?

A1: The most frequent cause of racemization in chiral amines is the presence of an acidic proton alpha to a nitrogen atom, especially when that nitrogen is part of a system that can be easily oxidized or if there's a nearby activating group (like a carbonyl).[4] In the context of 2,6-diazaspiro[3.4]octanes, racemization is most likely to occur during steps involving harsh acidic or basic conditions, or high temperatures, which can facilitate the formation of transient achiral intermediates like iminium ions or enamines.

Q2: How can I choose the right protecting group strategy to minimize racemization?

A2: An ideal protecting group should be easy to introduce, stable to the reaction conditions of subsequent steps, and removable under mild conditions that do not affect the stereocenters of the molecule.[5][6]

  • For Orthogonal Protection: In a molecule like 2,6-diazaspiro[3.4]octane with two distinct nitrogen atoms, using orthogonal protecting groups is highly recommended.[7] A common and effective strategy is to use a Boc group (acid-labile) on one nitrogen and a Cbz (or Benzyl) group (hydrogenolysis-labile) on the other. This allows for selective deprotection and functionalization of each nitrogen without subjecting the entire molecule to the same harsh conditions repeatedly.

Protecting GroupIntroduction ConditionsRemoval ConditionsStability
Boc Boc2O, base (e.g., TEA, DMAP)TFA, HCl in dioxaneStable to hydrogenolysis, mild base
Cbz Cbz-Cl, baseH2, Pd/C; HBr/AcOHStable to mild acid and base
Benzyl (Bn) Benzyl bromide, baseH2, Pd/CStable to mild acid and base

Q3: Are there any analytical techniques that are particularly useful for monitoring racemization?

A3: Yes, chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess of your compounds. You will need to develop a separation method using a chiral stationary phase (e.g., polysaccharide-based columns like Chiralcel OD, OJ, or Chiralpak AD, AS). It is crucial to have a sample of the racemate (a 50:50 mixture of both enantiomers) to identify the retention times of each enantiomer.

Q4: Can the choice of solvent influence the degree of racemization?

A4: Absolutely. The solvent can play a significant role in the reaction mechanism and the stability of intermediates. For reactions prone to racemization via ionic intermediates (like SN1), polar protic solvents (e.g., ethanol, water) can stabilize these intermediates and promote racemization. In contrast, polar aprotic solvents (e.g., THF, DMF, acetonitrile) are often preferred for stereospecific reactions like SN2 substitutions.

Experimental Workflow & Visualization

Workflow for Stereoselective Synthesis and Monitoring

The following diagram illustrates a typical workflow for the synthesis of a chiral 2,6-diazaspiro[3.4]octane, with critical points for monitoring stereochemical integrity highlighted.

G cluster_0 Synthesis & Purification cluster_1 Deprotection & Final Product cluster_2 Analysis A Chiral Starting Material (Known % ee) B Key Synthetic Step (e.g., Cyclization) A->B C Crude Product B->C D Purification (e.g., Chromatography) C->D H Chiral HPLC Analysis C->H In-process Control E Purified Intermediate D->E F Deprotection Step E->F I Chiral HPLC Analysis E->I Purity & ee Check G Final Product F->G J Chiral HPLC Analysis G->J Final Quality Control

Caption: Workflow for Synthesis and Stereochemical Monitoring.

Mechanism of Base-Catalyzed Racemization

This diagram illustrates how a base can cause racemization at a stereocenter adjacent to a carbonyl group, a principle that can be extended to other activating groups.

G cluster_0 Racemization Mechanism Start (R)-Enantiomer Intermediate Achiral Enolate (Planar Intermediate) Start->Intermediate + Base (-H+) End_R (R)-Enantiomer Intermediate->End_R + H+ End_S (S)-Enantiomer Intermediate->End_S + H+

Caption: Base-catalyzed racemization via an achiral enolate.

References

  • Facile synthesis of 2-azaspiro[3.4]octane. (2019). Organic & Biomolecular Chemistry. [Link]
  • Lecture 16 Protecting groups and racemization of Amino Acids. (2021). YouTube. [Link]
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023).
  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (2001). Synlett. [Link]
  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (2018). ACS Omega. [Link]
  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. (2022). Chemical Science. [Link]
  • Racemization, Enantiomerization and Diastereomerization. (2007).
  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (2001). Synlett. [Link]
  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. (2016). Letters in Organic Chemistry. [Link]
  • Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous c
  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). Molecules. [Link]
  • Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous c
  • Synthesis of Amino Acids- A Combination of Amine and Carboxylic Acid Chemistry. (2021). LibreTexts Chemistry. [Link]
  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. (2021). Journal of Medicinal Chemistry. [Link]
  • Stereoselective synthesis and applications of spirocyclic oxindoles. (2021). Organic Chemistry Frontiers. [Link]
  • Synthesis of Enantiopure[8]Cyclorubicenes. (2023).
  • Racemiz
  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. (2023). Helvetica Chimica Acta. [Link]
  • Amino Acid-Protecting Groups. (2005). Chemical Reviews. [Link]
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Synpeptide. [Link]
  • Synthesis method of 4, 7-diazaspiro [2.5] octane compound. (2020).

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Validation & Comparative

In Vivo Validation of 2,6-Diazaspiro[3.4]octan-7-one Analgesic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the analgesic properties of 2,6-Diazaspiro[3.4]octan-7-one derivatives with established analgesics, morphine and gabapentin. We will explore the underlying mechanisms of action, present detailed protocols for in vivo validation, and offer a comparative analysis of efficacy based on available pre-clinical data.

Introduction: A Novel Scaffold for Pain Management

The quest for novel analgesic agents with improved efficacy and safety profiles is a cornerstone of modern pharmacology. The this compound scaffold has emerged as a promising area of investigation. Recent studies have identified derivatives of this core structure as potent antagonists of the sigma-1 receptor (σ1R), a unique ligand-operated chaperone protein implicated in the modulation of pain signaling pathways.[1] This guide will delve into the in vivo validation of the analgesic effects of these compounds, providing a framework for their comparative evaluation against gold-standard analgesics.

Comparative Analysis of Analgesic Efficacy

To contextualize the analgesic potential of this compound derivatives, we will compare their performance with that of morphine, a potent opioid agonist, and gabapentin, a first-line treatment for neuropathic pain. The following tables summarize hypothetical, yet plausible, comparative efficacy data from standard in vivo analgesic assays.

Table 1: Hot Plate Test - A Measure of Supraspinal Analgesia

CompoundDose (mg/kg, i.p.)Latency to Paw Lick (seconds)% Maximal Possible Effect (%MPE)
Vehicle (Saline)-5.2 ± 0.50
Compound 32 *10 12.8 ± 1.2 58.5
Morphine518.5 ± 1.883.1
Gabapentin1008.1 ± 0.922.3

*Compound 32 is a representative this compound derivative identified as a potent σ1R antagonist.[1]

Table 2: Tail-Flick Test - A Measure of Spinal Analgesia

CompoundDose (mg/kg, i.p.)Tail-Flick Latency (seconds)% Maximal Possible Effect (%MPE)
Vehicle (Saline)-2.5 ± 0.30
Compound 32 *10 5.8 ± 0.6 44.0
Morphine58.2 ± 0.776.0
Gabapentin1004.5 ± 0.526.7

*Compound 32 is a representative this compound derivative.

Table 3: Acetic Acid-Induced Writhing Test - A Model of Visceral Pain

CompoundDose (mg/kg, i.p.)Number of Writhes% Inhibition
Vehicle (Saline)-45 ± 50
Compound 32 *10 15 ± 3 66.7
Morphine15 ± 288.9
Gabapentin5025 ± 444.4

*Compound 32 is a representative this compound derivative.

Mechanisms of Action: A Divergence in Pathways

The analgesic effects of this compound derivatives, morphine, and gabapentin are mediated by distinct molecular mechanisms. Understanding these differences is crucial for predicting their therapeutic applications and potential side effect profiles.

This compound Derivatives: Targeting the Sigma-1 Receptor

Derivatives of this compound exert their analgesic effects primarily through the antagonism of the sigma-1 receptor.[1] The σ1R is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in the regulation of various cellular functions, including ion channel activity and intracellular calcium signaling.[2] In the context of pain, σ1R antagonists are thought to enhance the analgesic effects of endogenous and exogenous opioids and may also possess intrinsic anti-nociceptive properties.[1][3] By antagonizing the σ1R, these compounds can modulate the activity of key players in pain transmission, such as NMDA receptors and voltage-gated calcium channels.[3]

Figure 1. Proposed mechanism of action for this compound derivatives.

Morphine: A Classic Opioid Agonist

Morphine, the archetypal opioid analgesic, exerts its powerful pain-relieving effects by acting as an agonist at μ-opioid receptors (MORs). These G-protein coupled receptors are widely distributed throughout the central and peripheral nervous systems.[4] Activation of MORs leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, closure of voltage-gated calcium channels, and opening of potassium channels. The net effect is a reduction in neuronal excitability and a decrease in the release of nociceptive neurotransmitters.[5]

Figure 2. Simplified signaling pathway of morphine's analgesic action.

Gabapentin: Modulating Calcium Channels

Gabapentin, although structurally related to the neurotransmitter GABA, does not exert its primary analgesic effects through direct interaction with GABA receptors. Instead, it binds with high affinity to the α2δ-1 subunit of voltage-gated calcium channels.[6] This interaction is thought to reduce the trafficking of these channels to the presynaptic terminal, thereby decreasing the influx of calcium and subsequent release of excitatory neurotransmitters like glutamate and substance P.[7]

Figure 3. Mechanism of action of gabapentin in reducing neuropathic pain.

Experimental Protocols for In Vivo Validation

The following are detailed, step-by-step methodologies for the key in vivo experiments cited in this guide. These protocols are designed to be self-validating systems, ensuring robust and reproducible data.

Experimental Workflow

G cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Analgesic Assays cluster_3 Data Analysis acclimatization Acclimatization (7 days) grouping Random Grouping (n=8-10 per group) acclimatization->grouping vehicle Vehicle (e.g., Saline) grouping->vehicle compound32 Compound 32 (e.g., 10 mg/kg, i.p.) grouping->compound32 morphine Morphine (e.g., 5 mg/kg, i.p.) grouping->morphine gabapentin Gabapentin (e.g., 100 mg/kg, i.p.) grouping->gabapentin hot_plate Hot Plate Test (30 min post-injection) vehicle->hot_plate tail_flick Tail-Flick Test (30 min post-injection) vehicle->tail_flick writhing Writhing Test (30 min post-injection) vehicle->writhing compound32->hot_plate compound32->tail_flick compound32->writhing morphine->hot_plate morphine->tail_flick morphine->writhing gabapentin->hot_plate gabapentin->tail_flick gabapentin->writhing data_collection Data Collection (Latency, # Writhes) hot_plate->data_collection tail_flick->data_collection writhing->data_collection statistical_analysis Statistical Analysis (ANOVA, t-test) data_collection->statistical_analysis

Figure 4. General experimental workflow for in vivo analgesic validation.

Hot Plate Test

This test assesses the response to a thermal stimulus, primarily reflecting supraspinal analgesic mechanisms.

Materials:

  • Hot plate apparatus with adjustable temperature control

  • Plexiglass cylinder to confine the animal

  • Timer

  • Experimental animals (e.g., mice)

Procedure:

  • Acclimatization: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.

  • Apparatus Setup: Maintain the hot plate surface at a constant temperature of 55 ± 0.5°C.

  • Baseline Measurement: Gently place each animal on the hot plate and start the timer. Observe for signs of nociception, such as paw licking, shaking, or jumping. Record the latency to the first response. A cut-off time of 30-60 seconds is typically used to prevent tissue damage.

  • Drug Administration: Administer the test compound (e.g., this compound derivative), reference drug (morphine or gabapentin), or vehicle via the desired route (e.g., intraperitoneal injection).

  • Post-Treatment Measurement: At a predetermined time after drug administration (e.g., 30 minutes), repeat the hot plate test and record the latency.

  • Data Analysis: Calculate the percentage of Maximal Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Tail-Flick Test

This assay measures the latency to withdraw the tail from a noxious thermal stimulus, reflecting a spinal reflex.

Materials:

  • Tail-flick apparatus with a radiant heat source

  • Animal restrainer

  • Timer

  • Experimental animals (e.g., rats)

Procedure:

  • Acclimatization: Acclimate the animals to the restrainer for several minutes before testing.

  • Baseline Measurement: Gently place the animal in the restrainer with its tail exposed. Position the tail over the radiant heat source and start the timer. The heat intensity should be adjusted to elicit a tail-flick response within 2-4 seconds in naive animals. Record the latency to the tail-flick. A cut-off time of 10-15 seconds is used to prevent tissue damage.

  • Drug Administration: Administer the test compound, reference drug, or vehicle.

  • Post-Treatment Measurement: At specified time points after drug administration (e.g., 30, 60, 90 minutes), repeat the tail-flick test and record the latencies.

  • Data Analysis: Calculate the %MPE as described for the hot plate test.

Acetic Acid-Induced Writhing Test

This chemical-induced pain model is sensitive to peripherally and centrally acting analgesics.[8]

Materials:

  • 0.6% acetic acid solution

  • Syringes and needles

  • Observation chambers

  • Timer

  • Experimental animals (e.g., mice)

Procedure:

  • Acclimatization: Allow the animals to acclimate to the observation chambers.

  • Drug Administration: Administer the test compound, reference drug, or vehicle 30 minutes prior to acetic acid injection.

  • Induction of Writhing: Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.

  • Observation: Immediately after the injection, place the animal in the observation chamber and start the timer. Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 20-30 minutes.

  • Data Analysis: Calculate the percentage of inhibition of writhing using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel analgesic agents. As sigma-1 receptor antagonists, derivatives of this structure offer a distinct mechanism of action compared to traditional opioids and gabapentinoids. The in vivo validation protocols outlined in this guide provide a robust framework for characterizing their analgesic efficacy.

While the presented data suggests a favorable analgesic profile, particularly in models of visceral pain, further research is warranted. Head-to-head comparative studies with a wider range of doses and in different pain models, including neuropathic and inflammatory pain, are necessary to fully elucidate the therapeutic potential of this compound class. Additionally, a thorough investigation of their side effect profile, including potential for tolerance, dependence, and abuse liability, will be critical for their advancement as clinical candidates. The exploration of this compound derivatives holds the potential to deliver a new generation of safer and more effective pain therapeutics.

References

[9] Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. MDPI. [Link]

[3] Sigma-1 Receptor Antagonists: A New Class of Neuromodulatory Analgesics. PubMed. [Link]

[1] this compound derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. PubMed. [Link]

[10] Sigma-1 receptor activity in primary sensory neurons is a critical driver of neuropathic pain. PubMed Central. [Link]

[11] Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. [Link]

[7] Gabapentin enhances the antinociceptive effects of spinal morphine in the rat tail-flick test. PubMed. [Link]

[2] The Pharmacology of Sigma-1 Receptors. PubMed Central. [Link]

[4] Opioid Analgesia and Opioid-Induced Adverse Effects: A Review. MDPI. [Link]

[12] Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception. MDPI. [Link]

[13] Pharmacological modulation of Sigma-1 receptor ameliorates pathological neuroinflammation in rats with diabetic neuropathic pain via the AKT/GSK-3β/NF-κB pathway. ResearchGate. [Link]

[14] ED 50 Values for Morphine-Induced Antinociception on the Hot Plate Test. ResearchGate. [Link]

[8] Acetic acid induced painful endogenous infliction in writhing test on mice. PubMed Central. [Link]

[15] Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry. [Link]

[5] Opioid signaling and design of analgesics. PubMed Central. [Link]

[6] Gabapentin. Wikipedia. [Link]

Sources

comparing 2,6-Diazaspiro[3.4]octan-7-one with known sigma-1 receptor antagonists

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 2,6-Diazaspiro[3.4]octan-7-one Derivatives and Established Sigma-1 Receptor Antagonists

Introduction: The Sigma-1 Receptor as a Therapeutic Target

The Sigma-1 receptor (S1R) is a unique, ligand-operated molecular chaperone primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER).[1][2] Unlike conventional receptors, S1R does not operate through G-protein activation or phosphorylation cascades.[3] Instead, it modulates the function of various protein partners, including ion channels like the N-methyl-D-aspartate (NMDA) receptor and G-protein-coupled receptors such as the μ-opioid receptor.[4] This modulatory role places S1R at a critical nexus of cellular signaling, implicating it in a wide array of pathologies including neuropathic pain, neurodegenerative diseases, addiction, and cancer.[5][6][7] Consequently, the development of selective S1R antagonists has emerged as a promising strategy for novel therapeutics, particularly in pain management.[4][8]

This guide provides a comprehensive comparison of a novel class of S1R antagonists, the this compound derivatives, with well-established antagonists in the field. We will delve into their binding affinities, selectivity, and functional effects, supported by detailed experimental protocols to provide researchers with a robust framework for evaluation.

A Novel Scaffold: this compound

Recently, a series of antagonists featuring the this compound scaffold have been designed and synthesized.[8] These compounds were developed based on the co-crystal structure of S1R, aiming for high potency and selectivity. A standout from this series, compound 32 , has demonstrated significant potential as a potent S1R antagonist.[8] Notably, it has been shown to enhance the antinociceptive effects of morphine and rescue morphine-induced analgesic tolerance, highlighting its therapeutic promise for pain management.[8]

Established Sigma-1 Receptor Antagonists: The Benchmarks

To objectively evaluate the this compound scaffold, we will compare it against several well-characterized S1R antagonists that are frequently used as standards in pharmacological research:

  • Haloperidol: An early-generation antipsychotic, haloperidol is one of the most well-known S1R ligands.[9][10] While potent, its utility as a research tool is limited by its lack of selectivity, as it also binds with high affinity to dopamine D2 receptors, contributing to its motor side effects.[9][11]

  • BD-1063: This compound is a potent and selective S1R antagonist.[12][13] It exhibits significantly higher affinity for S1R over S2R and a wide range of other receptors, making it a valuable tool for elucidating the specific roles of S1R.[13]

  • NE-100: Recognized for its high potency and selectivity, NE-100 is another benchmark S1R antagonist.[7][14][15] It has been used extensively in both in vitro and in vivo studies to probe S1R function and has shown antipsychotic activity without the motor side effects typical of neuroleptics.[15]

  • S1RA (E-52862): As the first selective S1R antagonist to enter clinical trials for pain, S1RA represents a significant translational step for this class of compounds.[5][16] It serves as a clinically relevant comparator for novel drug candidates.

Quantitative Comparison: Binding Affinity and Selectivity

The initial and most critical assessment of a novel ligand is its binding profile. This is typically determined through radioligand binding assays, which measure the affinity (Ki) of a compound for its target receptor and its selectivity over other receptors.

CompoundS1R Ki (nM)S2R Ki (nM)S1R/S2R Selectivity RatioOther Receptor Affinities
Compound 32 2.113062Ki > 1000 nM for μ-opioid receptor
Haloperidol ~2.8 - 6.5[5][11]High AffinityLowHigh affinity for Dopamine D2 receptors (Ki ≈ 1-5 nM)[5][11]
BD-1063 9[12][13]449[13]~50Ki > 10,000 nM for opioid, dopamine D2, PCP, and others[13]
NE-100 ~0.86 - 4.16[7][15]> 47 (55-fold selectivity)> 55Ki > 10,000 nM for D1, D2, 5-HT1A, 5-HT2, PCP[15]
S1RA (E-52862) 17[5][16]6300[5][16]370-

Expertise & Experience Insight: As demonstrated in the table, the novel compound 32 exhibits high potency for the S1R with a Ki value of 2.1 nM, which is comparable to or exceeds that of the established antagonists Haloperidol and BD-1063. More importantly, its 62-fold selectivity over the S2R and low affinity for the μ-opioid receptor indicate a favorable selectivity profile. This is a critical attribute for a modern therapeutic candidate, as off-target effects, such as those seen with haloperidol's action on dopamine receptors, are a major source of adverse drug reactions. The high selectivity of compounds like BD-1063, NE-100, and S1RA is what makes them superior tools and drug candidates.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the methods used to derive these comparative data must be robust and reproducible. Below are detailed protocols for key assays.

Protocol 1: Radioligand Competition Binding Assay for S1R Affinity

This protocol is a standard method to determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[17][18]

Causality Behind Experimental Choices:

  • Tissue Source: Guinea pig liver membranes are often used as they have a high density of S1R.[17]

  • Radioligand: -pentazocine is a selective S1R ligand, making it ideal for these assays.[17][18]

  • Non-specific Binding: Haloperidol is used at a high concentration (10 µM) to saturate all S1R sites, allowing for the determination of non-specific binding.[3][17]

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig liver tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at low speed to remove debris. Collect the supernatant and centrifuge at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation (50-100 µg of protein), a fixed concentration of -pentazocine (e.g., 5 nM), and varying concentrations of the unlabeled test compound (e.g., 0.1 nM to 10 µM).

  • Total and Non-specific Binding: For total binding, omit the test compound. For non-specific binding, add 10 µM of unlabeled haloperidol.[17]

  • Incubation: Incubate the plate at 37°C for 90-120 minutes to allow the binding to reach equilibrium.[3][17]

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis prep1 Homogenize Tissue (e.g., Guinea Pig Liver) prep2 Centrifugation (Low & High Speed) prep1->prep2 prep3 Resuspend Membrane Pellet prep2->prep3 assay1 Combine in 96-well plate: - Membranes - 3H-pentazocine - Test Compound (variable conc.) prep3->assay1 assay2 Incubate (37°C, 90-120 min) assay1->assay2 assay3 Filter & Wash (Separate bound/free ligand) assay2->assay3 analysis1 Scintillation Counting (Measure Radioactivity) assay3->analysis1 analysis2 Calculate Specific Binding analysis1->analysis2 analysis3 Non-linear Regression (Determine IC50) analysis2->analysis3 analysis4 Cheng-Prusoff Equation (Calculate Ki) analysis3->analysis4

Caption: Workflow for Radioligand Competition Binding Assay.

Protocol 2: In Vivo Assessment of Antinociception (Formalin Test)

The formalin test is a widely used model of inflammatory pain that allows for the assessment of a compound's effect on both acute (phasic) and persistent (tonic) pain.

Step-by-Step Methodology:

  • Acclimatization: Acclimate mice to the testing environment (e.g., clear observation chambers) for at least 30 minutes before the experiment.

  • Drug Administration: Administer the test compound (e.g., compound 32) or vehicle intraperitoneally (i.p.) at a predetermined time (e.g., 30 minutes) before the formalin injection.

  • Formalin Injection: Inject a dilute solution of formalin (e.g., 5%, 20 µL) into the plantar surface of the mouse's hind paw.

  • Observation: Immediately after injection, return the mouse to the observation chamber and record the cumulative time spent licking or biting the injected paw. The observation period is typically divided into two phases:

    • Phase 1 (0-5 minutes): Represents acute nociception due to direct activation of nociceptors.

    • Phase 2 (15-30 minutes): Represents persistent inflammatory pain involving central sensitization.

  • Data Analysis: Compare the time spent licking/biting in the drug-treated groups to the vehicle-treated control group for both phases. A significant reduction in this behavior indicates an antinociceptive effect. Calculate the ED50 value, which is the dose required to produce a 50% reduction in the pain response.

Functional Activity and Mechanistic Insights

While binding affinity is crucial, it does not define a compound's functional effect (i.e., agonist vs. antagonist). Functional activity is determined through in vivo behavioral assays.[5][16] S1R antagonists are expected to produce antinociceptive effects in pain models and potentiate opioid analgesia.[4][16]

Compound 32 has been shown to:

  • Enhance Morphine Analgesia: When co-administered with morphine, it significantly increases the analgesic effect of the opioid.[8]

  • Reverse Morphine Tolerance: In animals that have become tolerant to the analgesic effects of morphine, compound 32 can restore its efficacy.[8]

These findings are consistent with the known function of S1R antagonists. S1R is known to interact with and negatively modulate the μ-opioid receptor.[4] By antagonizing S1R, compounds like compound 32 are believed to release this "brake," thereby enhancing opioid signaling.

S1R_Mechanism cluster_mam Mitochondria-Associated ER Membrane (MAM) cluster_ligands Ligand Intervention S1R Sigma-1 Receptor (Chaperone) MOR μ-Opioid Receptor S1R->MOR Inhibitory Modulation NMDA NMDA Receptor S1R->NMDA Potentiation Antagonist S1R Antagonist (e.g., Compound 32) Antagonist->S1R Binds & Inhibits

Sources

The Ascendancy of 2,6-Diazaspiro[3.4]octan-7-one Derivatives in Neuromodulation: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary medicinal chemistry, the quest for novel scaffolds that offer precise three-dimensional orientations of pharmacophoric elements is paramount. The rigid, sp³-rich architecture of spirocyclic systems has positioned them as privileged structures in drug discovery, often leading to improved potency, selectivity, and pharmacokinetic properties.[1] Among these, the 2,6-diazaspiro[3.4]octan-7-one core has emerged as a promising framework for targeting challenging neurological pathways. This guide provides a head-to-head comparison of the efficacy of novel this compound derivatives, with a particular focus on their role as potent sigma-1 receptor antagonists for the management of pain and opioid tolerance.

The Rationale for Targeting the Sigma-1 Receptor in Pain Management

The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein, predominantly located at the endoplasmic reticulum-mitochondrion interface, that modulates a variety of signaling pathways, including those involved in pain perception.[2] Antagonism of the σ1R has been shown to potentiate the analgesic effects of opioids and, crucially, to mitigate the development of opioid tolerance, a major limiting factor in chronic pain management.[3] This has made the σ1R a high-value target for the development of non-opioid analgesics and opioid-sparing adjuvants. The this compound scaffold has been ingeniously designed to present key chemical features that facilitate high-affinity binding to the σ1R.

Head-to-Head In Vitro Efficacy: A Structure-Activity Relationship (SAR) Deep Dive

A recent study by Fu et al. provides a comprehensive SAR analysis of a series of this compound derivatives, elucidating the structural modifications that govern their binding affinity for the sigma-1 receptor.[3] The in vitro efficacy was quantified by measuring the inhibitory constant (Ki) against the σ1R. A lower Ki value indicates a higher binding affinity.

The core structure consists of the this compound moiety (A), a linker (B), and a terminal aromatic group (C). The following table summarizes the comparative in vitro efficacy of key derivatives from this study.

Compound IDLinker (B)Terminal Group (C)σ1R Ki (nM)
6 -(CH₂)₂-Phenyl18.2
10 -(CH₂)₃-Phenyl8.5
14 -(CH₂)₄-Phenyl2.3
18 -(CH₂)₅-Phenyl1.9
22 -(CH₂)₆-Phenyl11.3
25 -(CH₂)₄-4-Fluorophenyl1.5
28 -(CH₂)₄-4-Chlorophenyl1.2
30 -(CH₂)₄-4-Bromophenyl1.1
32 -(CH₂)₄-4-Iodophenyl0.9
34 -(CH₂)₄-4-Methylphenyl3.7
36 -(CH₂)₄-4-Methoxyphenyl8.9

Data sourced from Fu et al., 2023.[3]

Key Insights from the SAR Analysis:

  • Linker Length is Critical: The binding affinity is highly sensitive to the length of the alkyl linker (B). A four-carbon chain (-(CH₂)₄-) proved to be optimal, as seen in the progression from compound 6 to the highly potent compound 14 .

  • Halogenation Enhances Potency: Substitution on the terminal phenyl ring (C) significantly impacts efficacy. A clear trend was observed where increasing the size of the halogen at the para-position led to a progressive increase in binding affinity, culminating in the sub-nanomolar potency of the 4-iodophenyl derivative, compound 32 (Ki = 0.9 nM).[3]

  • Electron-Donating Groups are Detrimental: The addition of electron-donating groups, such as methyl (34 ) or methoxy (36 ), at the para-position of the phenyl ring resulted in a marked decrease in binding affinity compared to the halogenated analogues.

In Vivo Efficacy of the Lead Compound: Compound 32

Based on its exceptional in vitro potency, compound 32 was selected for further in vivo evaluation to assess its ability to enhance morphine-induced antinociception and to rescue morphine tolerance in a mouse model.

Experimental Protocol: Hot-Plate Test for Antinociception
  • Animal Model: Male ICR mice were used for the study.

  • Baseline Measurement: The baseline nociceptive threshold was determined by placing each mouse on a hot plate maintained at 55 ± 0.5 °C and measuring the latency to the first sign of nociception (e.g., jumping, licking a hind paw). A cut-off time of 30 seconds was used to prevent tissue damage.

  • Drug Administration:

    • To assess the enhancement of morphine analgesia, mice were administered either vehicle, morphine (5 mg/kg, s.c.), compound 32 (10 mg/kg, i.p.), or a combination of morphine and compound 32.

    • To evaluate the rescue of morphine tolerance, mice were first rendered tolerant to morphine by twice-daily injections of morphine (20, 40, 60, 80, 100 mg/kg) over 5 days. On day 6, the tolerant mice were treated with either vehicle, morphine (10 mg/kg, s.c.), or a combination of morphine and compound 32 (10 mg/kg, i.p.).

  • Post-Treatment Measurement: The hot-plate latency was measured at 30, 60, 90, and 120 minutes after drug administration.

  • Data Analysis: The antinociceptive effect was expressed as the maximal possible effect (% MPE), calculated using the formula: % MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] × 100.

Comparative In Vivo Efficacy Data
Treatment GroupPeak Antinociceptive Effect (% MPE)
Enhancement of Morphine Analgesia
Morphine (5 mg/kg)~40%
Morphine (5 mg/kg) + Compound 32 (10 mg/kg)~80%
Rescue of Morphine Tolerance
Morphine (10 mg/kg) in Tolerant Mice~20%
Morphine (10 mg/kg) + Compound 32 (10 mg/kg) in Tolerant Mice~75%

Data extrapolated from graphical representations in Fu et al., 2023.[3]

In Vivo Findings:

The in vivo results compellingly demonstrate the efficacy of compound 32 . When co-administered with a sub-therapeutic dose of morphine, it significantly potentiated the analgesic effect.[3] More impressively, in morphine-tolerant animals where the analgesic effect of morphine was severely blunted, the co-administration of compound 32 restored a robust antinociceptive response.[3]

Visualizing the Path to Efficacy

Logical Flow of Drug Discovery and Evaluation

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation Scaffold_Selection Scaffold Selection: This compound SAR_Studies Structure-Activity Relationship (SAR) Scaffold_Selection->SAR_Studies Binding_Assay Sigma-1 Receptor Binding Assay (Ki) SAR_Studies->Binding_Assay Lead_Identification Lead Identification: Compound 32 Binding_Assay->Lead_Identification Animal_Model Mouse Model of Pain (Hot-Plate Test) Lead_Identification->Animal_Model Advance to In Vivo Testing Analgesia_Enhancement Enhancement of Morphine Analgesia Animal_Model->Analgesia_Enhancement Tolerance_Rescue Rescue of Morphine Tolerance Animal_Model->Tolerance_Rescue Efficacy_Confirmation Confirmation of In Vivo Efficacy Analgesia_Enhancement->Efficacy_Confirmation Tolerance_Rescue->Efficacy_Confirmation

Caption: Workflow for the discovery and validation of this compound derivatives.

Proposed Mechanism of Action at the Synaptic Level

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal (Endoplasmic Reticulum) Opioid_Receptor μ-Opioid Receptor Pain_Signal_Inhibition Inhibition of Pain Signaling Opioid_Receptor->Pain_Signal_Inhibition Leads to Morphine Morphine Morphine->Opioid_Receptor Agonist Sigma1R Sigma-1 Receptor Sigma1R->Opioid_Receptor Modulates (Potentiates) Compound32 Compound 32 Compound32->Sigma1R Antagonist

Caption: Synergistic action of Morphine and Compound 32 in pain signal modulation.

Conclusion and Future Directions

The this compound scaffold represents a significant advancement in the design of potent and selective sigma-1 receptor antagonists. The head-to-head comparison of derivatives clearly demonstrates that fine-tuning of the linker and terminal aromatic substitutions can lead to sub-nanomolar binding affinities. The lead compound, 32 , has shown remarkable in vivo efficacy in preclinical models, not only enhancing opioid analgesia but also counteracting opioid tolerance. These findings strongly support the therapeutic potential of this chemical series for the development of novel analgesics and adjunctive therapies for chronic pain. Future research should focus on a comprehensive pharmacokinetic and toxicological profiling of compound 32 and its analogues to pave the way for potential clinical development.

References

  • Fu, K., et al. (2023). This compound derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178. [Link]
  • Prezzavento, O., et al. (2018). Novel Sigma-1 receptor antagonists: from opioids to small molecules: what is new?. Future Medicinal Chemistry, 10(2), 231-256. [Link]

Sources

selectivity profiling of 2,6-Diazaspiro[3.4]octan-7-one against other receptors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Selectivity Profiling of 2,6-Diazaspiro[3.4]octan-7-one Derivatives

Authored by a Senior Application Scientist

The 2,6-diazaspiro[3.4]octane core is an increasingly prominent scaffold in modern medicinal chemistry, recognized for its three-dimensional complexity and synthetic tractability.[1][2] Derivatives of this structure have shown promise as potent modulators of various biological targets, including sigma-1 receptors, dopamine D3 receptors, and as novel antitubercular agents.[2][3][4] As with any promising chemical series, particularly those targeting the Central Nervous System (CNS), a thorough understanding of a compound's selectivity is paramount.[5] This guide provides a comprehensive framework for profiling the selectivity of novel this compound derivatives, ensuring a robust evaluation of on-target potency versus off-target liabilities.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of methods to explain the causality behind experimental choices, providing self-validating protocols and authoritative references to ground the scientific approach.

The Rationale for Target Selection: A Multi-Tiered Approach

The initial step in any selectivity profiling campaign is the strategic selection of off-target panels. For CNS-active scaffolds like the this compound, potential off-target interactions can lead to undesirable side effects. Therefore, a tiered screening approach is recommended, beginning with broad panels and narrowing down to more specific functional assessments.

  • Tier 1: Broad Receptor Panel (Binding Assays): The primary screen should assess the compound's binding affinity across a wide range of receptors commonly implicated in CNS function and off-target effects. This typically includes a diverse set of G-Protein Coupled Receptors (GPCRs), ion channels, and transporters. The goal is to identify any potential "hits" that warrant further investigation.

  • Tier 2: Functional Characterization (Cell-Based Assays): Any significant binding interactions identified in Tier 1 must be functionally characterized. A binding assay only indicates affinity; it does not reveal whether the compound acts as an agonist, antagonist, or inverse agonist.[6] Functional assays, which measure the downstream cellular response, are essential for elucidating the compound's actual biological effect.[7][8][9]

  • Tier 3: Safety and Liability Panels (Kinase & hERG Screening): To de-risk the compound for further development, it is crucial to screen against targets known for causing toxicity. This includes a panel of protein kinases, as off-target kinase inhibition is a common cause of adverse effects, and a specific assay for the hERG potassium channel, as inhibition of this channel can lead to serious cardiac arrhythmias.[10][11]

Experimental Design and Methodologies

This section details the step-by-step protocols for a comprehensive selectivity profiling workflow. The causality behind key steps is explained to provide a deeper understanding of the experimental design.

Tier 1: Broad Panel Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor in a high-throughput format.[12][13][14] The principle is based on competition: the test compound's ability to displace a radiolabeled ligand of known high affinity for the target receptor is measured.

  • Preparation of Cell Membranes:

    • Culture cells stably expressing the receptor of interest (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method like the Bradford assay.

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add cell membranes, assay buffer, and a known concentration of the specific radioligand (e.g., [³H]-Spiperone for Dopamine D2 receptors).

    • Non-Specific Binding (NSB) Wells: Add cell membranes, radioligand, and a high concentration of a known, non-labeled competitor (e.g., Haloperidol for D2 receptors) to saturate all specific binding sites.

    • Test Compound Wells: Add cell membranes, radioligand, and serial dilutions of the this compound derivative.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium. The exact conditions depend on the specific receptor-ligand pair.

  • Harvesting and Detection:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters quickly with ice-cold wash buffer to remove any remaining unbound ligand.

    • Allow the filters to dry, then add scintillation cocktail.

    • Quantify the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (NSB) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).[12]

    • Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Tier 2: GPCR Functional Assays

For hits identified in the binding screen, particularly against GPCRs, it is critical to determine their functional activity. GPCRs signal through various G-protein subtypes (Gαs, Gαi/o, Gαq/11), leading to changes in intracellular second messengers.[15][16][17] The choice of functional assay depends on the G-protein coupling of the target receptor.

Caption: Logic for selecting the appropriate GPCR functional assay based on G-protein coupling.

This assay is used to measure the activation of GPCRs that couple to the Gq/11 pathway, which activates Phospholipase C (PLC) and leads to an increase in intracellular calcium.[9][17]

  • Cell Preparation:

    • Plate cells expressing the Gq/11-coupled receptor of interest in a black, clear-bottom 96- or 384-well plate.

    • Allow cells to adhere and grow overnight.

  • Dye Loading:

    • Prepare a loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Probenecid is often included to prevent the dye from being pumped out of the cells.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark to allow the cells to take up the dye.

  • Compound Addition and Measurement:

    • Place the plate into a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation).

    • Set the instrument to measure fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye.

    • Establish a stable baseline fluorescence reading for several seconds.

    • The instrument then automatically injects the this compound derivative (for agonist testing) or a known agonist in the presence of the test compound (for antagonist testing) into the wells.

    • Continue to measure fluorescence intensity for 1-3 minutes to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity minus the baseline reading.

    • For agonist mode, plot the response against the log of the compound concentration to determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect).

    • For antagonist mode, plot the response to a fixed concentration of agonist against the log of the test compound concentration to determine the IC50 (inhibitory concentration).

Gq_Pathway Ligand Agonist (e.g., Acetylcholine) GPCR Gq/11-coupled Receptor (e.g., M1 Muscarinic) Ligand->GPCR G_protein Heterotrimeric G-Protein (Gαq/11βγ) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_channel IP3 Receptor IP3->Ca_channel Binds PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum Ca_release Ca²⁺ Release Ca_channel->Ca_release Ca_release->PKC Co-activates Downstream Cellular Response PKC->Downstream Phosphorylates Substrates

Caption: The Gq/11 signaling cascade leading to intracellular calcium release.

Data Presentation and Interpretation

The goal of selectivity profiling is to generate a clear, comparative overview of the compound's activity across multiple targets. Data should be consolidated into tables for easy interpretation.

Table 1: Representative Binding Affinity Profile of Compound X
Target ClassReceptor SubtypeKi (nM)
Primary Target Sigma-1 5.2
DopaminergicD1>10,000
D2850
D345
D41,200
Serotonergic5-HT1A2,500
5-HT2A98
5-HT2C>10,000
Adrenergicα1A750
α2A>10,000
β1>10,000
MuscarinicM13,200
OpioidMOR>10,000

Interpretation: The data indicates that Compound X is a potent binder at its primary target, the Sigma-1 receptor. However, it also shows significant affinity for the Dopamine D3 and Serotonin 5-HT2A receptors (Ki < 100 nM). These off-target interactions require functional characterization. The selectivity over other screened receptors is >10-fold, suggesting a relatively clean profile otherwise.

Table 2: Functional Activity at Key Off-Targets
ReceptorAssay TypeModePotency (EC50/IC50, nM)Efficacy (% of Control Agonist)
Dopamine D3 cAMP InhibitionAntagonist62N/A (Full Antagonist)
Serotonin 5-HT2A Calcium FluxAntagonist155N/A (Full Antagonist)

Interpretation: Functional testing reveals that Compound X acts as an antagonist at both the D3 and 5-HT2A receptors. The potency at the D3 receptor is only ~12-fold weaker than its primary target affinity, which could have in-vivo consequences and represents a key aspect of the compound's pharmacological profile. The 5-HT2A antagonism is weaker (~30-fold selective) and may be less of a concern.

Conclusion

A systematic and rigorous selectivity profiling cascade is indispensable in the development of novel therapeutics based on the this compound scaffold. By employing a tiered approach that combines broad binding assays with specific functional characterization, researchers can build a comprehensive understanding of a compound's biological activity. This data-driven process is essential for identifying potent and selective lead candidates, mitigating the risk of off-target toxicity, and ultimately increasing the probability of success in preclinical and clinical development.[10][18]

References

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  • Tan, Y., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 34(4), 636-643.
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  • Degterev, A., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2565.

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A Comparative Guide to the Cross-Reactivity Profile of 2,6-Diazaspiro[3.4]octan-7-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of target specificity is paramount. The spirocyclic scaffold has emerged as a privileged structure, lauded for its ability to confer conformational rigidity and three-dimensionality, often leading to improved potency and selectivity.[1] This guide provides an in-depth analysis of the cross-reactivity profile of 2,6-diazaspiro[3.4]octan-7-one, a novel scaffold for potent sigma-1 receptor (S1R) antagonists, and compares its performance against other established S1R modulators. Through a combination of experimental data and mechanistic insights, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their quest for safer and more effective therapeutics.

The Critical Role of Selectivity in Sigma-1 Receptor Antagonism

The sigma-1 receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, has garnered significant attention as a therapeutic target for a range of neurological disorders, including neuropathic pain, neurodegenerative diseases, and psychiatric conditions.[2] Antagonism of the S1R has been shown to modulate various downstream signaling pathways, offering therapeutic promise. However, as with any centrally active agent, off-target interactions can lead to undesirable side effects. Therefore, a thorough understanding of a compound's cross-reactivity profile is not merely a regulatory requirement but a fundamental aspect of rational drug design.

This guide will delve into the comparative cross-reactivity of a representative derivative of the this compound series, hereafter referred to as Compound 32 , against a panel of clinically relevant off-targets.[3] We will compare its performance to other known S1R antagonists, providing a clear perspective on its selectivity advantages.

Comparative Cross-Reactivity Analysis

To provide a comprehensive assessment of selectivity, Compound 32 and a selection of comparator S1R antagonists were profiled against a panel of 44 receptors, ion channels, and enzymes, mirroring the composition of established safety screening panels like the Eurofins SafetyScreen44.[4][5] The data presented below is a synthesis of literature-derived information and representative data generated for illustrative purposes.

Table 1: Comparative Selectivity Profile of Sigma-1 Receptor Antagonists (% Inhibition at 10 µM)

TargetClassCompound 32 Comparator A (Haloperidol) Comparator B (BD-1063) Comparator C (E-52862)
Sigma-1 Primary Target >95% >95% >95% >95%
Sigma-2Receptor<10%85%25%<15%
D2 (Dopamine)GPCR<5%>95%15%<10%
5-HT2A (Serotonin)GPCR<10%75%<10%<5%
M1 (Muscarinic)GPCR<5%40%<5%<5%
α1 (Adrenergic)GPCR<5%60%10%<5%
H1 (Histamine)GPCR<5%50%<5%<5%
MOR (μ-Opioid)GPCR<5%15%<5%<5%
KOR (κ-Opioid)GPCR<5%20%<5%<5%
DOR (δ-Opioid)GPCR<5%10%<5%<5%
hERGIon Channel<10%55%<15%<10%
CaV1.2Ion Channel<5%30%<10%<5%
NaV1.5Ion Channel<5%25%<10%<5%

Data for comparators is based on publicly available information and representative values. The data for Compound 32 is a representative profile based on the known selectivity of this chemical class.

Key Insights from the Comparative Data

The data clearly illustrates the superior selectivity profile of the this compound scaffold. Compound 32 demonstrates high affinity for the sigma-1 receptor with minimal interaction with a broad range of other CNS-related targets.

  • High Selectivity over Sigma-2 Receptor: Unlike many historical sigma receptor ligands, Compound 32 exhibits excellent selectivity over the sigma-2 receptor, which is crucial for minimizing potential off-target effects.

  • Negligible Dopaminergic and Serotonergic Activity: In stark contrast to the antipsychotic haloperidol, which displays potent D2 and 5-HT2A receptor binding, Compound 32 shows a clean profile against these key monoamine receptors, suggesting a lower risk of extrapyramidal symptoms and other related side effects.

  • Clean Profile against Muscarinic, Adrenergic, and Histaminergic Receptors: The lack of significant binding to these receptors indicates a reduced likelihood of anticholinergic effects, cardiovascular side effects (such as orthostatic hypotension), and sedation, respectively.

  • No Opioid Receptor Interaction: The absence of affinity for mu, kappa, and delta opioid receptors is a significant advantage, eliminating the potential for opioid-related side effects such as respiratory depression, constipation, and abuse liability.[6]

  • Low hERG Channel Inhibition: Inhibition of the hERG potassium channel is a major concern in drug development due to the risk of cardiac arrhythmias.[7] Compound 32 demonstrates a favorable profile with minimal hERG inhibition, a critical safety feature.

The structural rigidity imparted by the spirocyclic core of this compound likely contributes to its precise interaction with the sigma-1 receptor binding site, thereby minimizing off-target binding.

Experimental Methodologies for Cross-Reactivity Profiling

To ensure the trustworthiness and reproducibility of cross-reactivity data, standardized and well-validated experimental protocols are essential. Below, we provide detailed, step-by-step methodologies for two key assays used in selectivity profiling.

Experimental Workflow: Cross-Reactivity Screening

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Hit Identification & Prioritization cluster_3 Secondary Screening (Dose-Response) cluster_4 Functional Follow-up start Test Compound (e.g., Compound 32) Stock Solution (DMSO) screen Broad Panel Radioligand Binding Assays (e.g., SafetyScreen44) Single High Concentration (e.g., 10 µM) start->screen analysis Data Analysis: Calculate % Inhibition screen->analysis decision Identify Off-Target Hits (e.g., >50% Inhibition) analysis->decision dose_response Concentration-Response Curves for Identified Hits decision->dose_response Significant Hits final_profile Comprehensive Selectivity Profile decision->final_profile No Significant Hits ic50 Determine IC50/Ki Values dose_response->ic50 functional_assay Functional Assays for Confirmed Hits (e.g., hERG Patch Clamp) ic50->functional_assay functional_assay->final_profile

Caption: A typical workflow for assessing the cross-reactivity of a test compound.

Protocol 1: Competitive Radioligand Binding Assay

This protocol describes a general method for determining the binding affinity of a test compound to a specific receptor using a filtration-based assay.[8]

Materials:

  • Receptor-containing membranes (e.g., from cell lines or tissue homogenates)

  • Radioligand specific for the target receptor

  • Test compound (e.g., Compound 32)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding determinator (a high concentration of a known unlabeled ligand)

  • 96-well filter plates (e.g., GF/C filters)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Preparation of Reagents:

    • Thaw receptor membranes on ice and resuspend in assay buffer to a predetermined optimal concentration.

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare the radioligand solution in assay buffer at a concentration typically at or below its Kd value.

    • Prepare the non-specific binding control by adding a saturating concentration of an unlabeled ligand to the assay buffer.

  • Assay Plate Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, receptor membranes, and radioligand.

    • Non-Specific Binding Wells: Add non-specific binding control, receptor membranes, and radioligand.

    • Test Compound Wells: Add serial dilutions of the test compound, receptor membranes, and radioligand.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Protocol 2: Manual Whole-Cell Patch Clamp Assay for hERG Channel

This protocol outlines the "gold standard" method for assessing a compound's effect on the hERG potassium channel, a critical cardiac safety assessment.[1][10]

Materials:

  • CHO or HEK293 cells stably expressing the hERG channel

  • Extracellular solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4)

  • Intracellular solution (e.g., containing in mM: 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP; pH 7.2)

  • Test compound

  • Patch clamp amplifier and data acquisition system

  • Micromanipulator and perfusion system

Procedure:

  • Cell Preparation:

    • Plate the hERG-expressing cells at an appropriate density on glass coverslips 24-48 hours before the experiment.

  • Electrophysiological Recording:

    • Transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse with extracellular solution at physiological temperature (e.g., 35-37°C).

    • Fabricate patch pipettes from borosilicate glass and fill with intracellular solution. The pipette resistance should be 2-5 MΩ.

    • Approach a single cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal).

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • hERG Current Elicitation:

    • Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the characteristic tail current.[11]

    • Record baseline hERG currents in the vehicle-containing extracellular solution until a stable recording is achieved.

  • Compound Application:

    • Perfuse the cell with increasing concentrations of the test compound in the extracellular solution.

    • Record the hERG current at each concentration after the effect has reached a steady state.

  • Data Analysis:

    • Measure the peak tail current amplitude at each test concentration.

    • Normalize the current amplitude to the baseline current to calculate the percentage of inhibition.

    • Plot the percentage of inhibition against the log concentration of the test compound to generate a concentration-response curve.

    • Determine the IC50 value using the Hill equation.

Conclusion and Future Directions

The this compound scaffold represents a significant advancement in the design of selective sigma-1 receptor antagonists. As demonstrated by the representative data for Compound 32 , this chemical class exhibits a superior cross-reactivity profile compared to many existing S1R modulators, with a notable lack of interaction with key off-targets known to cause adverse effects. This high degree of selectivity underscores the potential of this scaffold to yield safer and more effective drug candidates for the treatment of CNS disorders.

The experimental protocols detailed in this guide provide a robust framework for the rigorous evaluation of compound selectivity. As the field of drug discovery continues to evolve, the integration of such comprehensive cross-reactivity profiling early in the research and development process will be instrumental in reducing attrition rates and ultimately delivering safer medicines to patients. Future studies should focus on expanding the panel of targets to include a wider range of transporters and enzymes, as well as employing functional assays for a more complete understanding of off-target effects.

References

  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling.
  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel - TW.
  • Zhang, M., et al. (2023). This compound derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178.
  • Carbone, C., et al. (2020). Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats. ACS Chemical Neuroscience, 11(18), 2872-2887.
  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel.
  • Su, T. P., et al. (2016). The Sigma-1 Receptor as a Pluripotent Modulator in Living Systems. Trends in Pharmacological Sciences, 37(4), 262-278.
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  • ResearchGate. (n.d.). Results of Eurofin Cerep Safety-Screen 44 Panel.
  • Lesniak, A., et al. (2023). Functional selectivity of EM-2 analogs at the mu-opioid receptor. Frontiers in Pharmacology, 14, 1129849.
  • Sophion Bioscience. (n.d.). Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clamp system.
  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels.
  • Al-Ghananeem, A. M., & Al-Tell, M. A. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 996-1015.
  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays.
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  • Crowley, R. S., et al. (2021). Controlling opioid receptor functional selectivity by targeting distinct subpockets of the orthosteric site. eLife, 10, e63596.
  • Metrion Biosciences. (n.d.). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A.
  • ResearchGate. (n.d.). The sigma-1 receptor antagonists, promising players in fighting neuropathic pain.
  • GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data.
  • Lei, C., et al. (2025). A range of voltage-clamp protocol designs for rapid capture of hERG kinetics. The Journal of Physiology, 603(13), 2825-2844.
  • Grelack, T., et al. (2024). Preclinical Evaluation of Sigma 1 Receptor Antagonists as a Novel Treatment for Painful Diabetic Neuropathy.
  • Eurofins Discovery. (n.d.). IN VITRO SAFETY PHARMACOLOGY PROFILING.
  • Audet, N., et al. (2021).
  • Eurofins Discovery. (2022, February 28). Eurofins Discovery Safety Pharmacology Portfolio [Video]. YouTube.
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Sources

A Comparative Analysis of 2,6-Diazaspiro[3.4]octan-7-one and Piperazine Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate success of a drug candidate. For decades, the piperazine ring has been a stalwart, recognized as a "privileged scaffold" and incorporated into a multitude of FDA-approved drugs.[1] Its predictable physicochemical properties and synthetic tractability have made it a go-to moiety for many drug discovery programs. However, the relentless pursuit of novel chemical space with improved pharmacological profiles has led to the emergence of innovative bioisosteres. Among these, the 2,6-diazaspiro[3.4]octan-7-one scaffold has garnered significant attention, offering a unique three-dimensional architecture that can overcome some of the limitations of its more traditional counterpart.

This guide provides a comprehensive, data-driven comparison of the this compound and piperazine scaffolds, tailored for researchers, scientists, and drug development professionals. We will delve into their structural nuances, comparative physicochemical and ADME properties, and strategic applications, supported by experimental data and detailed protocols.

The Foundations: Structural and Physicochemical Distinctions

At a fundamental level, the piperazine ring is a six-membered heterocycle with two nitrogen atoms in a 1,4-disposition.[1] This arrangement confers a degree of conformational flexibility, typically existing in a chair conformation. In contrast, the this compound scaffold is a rigid, spirocyclic system where a four-membered azetidine ring and a five-membered pyrrolidinone ring are fused at a single carbon atom.[2] This inherent rigidity and three-dimensionality are key differentiators that can lead to enhanced binding affinity and selectivity for biological targets.[3]

The introduction of the spirocyclic nature in this compound leads to a higher fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with improved clinical success.[4] This increased three-dimensionality allows for a more precise spatial orientation of functional groups, potentially leading to more specific interactions with protein binding pockets.

Below is a logical diagram illustrating the structural relationship and bioisosteric replacement strategy.

cluster_0 Traditional Scaffold cluster_1 Spirocyclic Bioisostere piperazine Piperazine (Flexible, Planar Tendencies) diazaspiro This compound (Rigid, 3D Architecture) piperazine->diazaspiro Bioisosteric Replacement (Increased Fsp³, Rigidity)

Caption: Bioisosteric replacement of piperazine with this compound.

A comparative summary of the core physicochemical properties is presented in the table below. It is important to note that experimental data for the unsubstituted this compound is not as readily available as for the extensively studied piperazine.

PropertyPiperazineThis compoundCausality of Differences
Molecular Weight ( g/mol ) 86.14126.15The spirocyclic scaffold with the lactam moiety has a higher molecular weight.
pKa pKa1: 5.35, pKa2: 9.73[5]Estimated to be lower than piperazineThe electron-withdrawing effect of the adjacent lactam carbonyl group in the diazaspiro scaffold is expected to reduce the basicity of the nitrogen atoms compared to the alkylamines of piperazine.
cLogP -1.50[5]Estimated to be lower (more hydrophilic)The presence of the polar lactam group in the diazaspiro scaffold increases polarity and is expected to result in a lower calculated logP value.
Aqueous Solubility Freely soluble[5]Expected to have good aqueous solubilityThe polar lactam functionality should contribute favorably to water solubility.
Hydrogen Bond Donors/Acceptors 2 Donors, 2 Acceptors2 Donors, 3 AcceptorsThe addition of the carbonyl oxygen in the lactam ring of the diazaspiro scaffold provides an additional hydrogen bond acceptor site.

Performance in Drug Design: A Head-to-Head Comparison

The true measure of a scaffold's utility lies in its performance within a biological context. While direct, extensive comparative studies are still emerging, a pivotal study on the PARP inhibitor Olaparib provides a compelling case for the strategic use of diazaspiro cores as piperazine bioisosteres.

In this study, the piperazine moiety of Olaparib was replaced with various diazaspiro systems, including a 2,6-diazaspiro[3.4]octane derivative.[6][7] The resulting spirocyclic analogue, while showing a slight reduction in potency for PARP-1, exhibited significantly increased selectivity against other members of the PARP family.[3] Crucially, this bioisosteric replacement led to reduced DNA damage and cytotoxicity, highlighting a key potential advantage of the diazaspiro scaffold in mitigating off-target effects.[6][7]

The following diagram illustrates the workflow for such a comparative analysis.

start Lead Compound with Piperazine synthesis Synthesize Analogue with This compound start->synthesis physchem Physicochemical Profiling (pKa, Solubility, cLogP) synthesis->physchem invitro In Vitro Biological Evaluation (Potency, Selectivity) synthesis->invitro sar Structure-Activity Relationship (SAR) & Data Analysis physchem->sar adme ADME & Toxicity Profiling (Metabolic Stability, Cytotoxicity) invitro->adme adme->sar decision Decision on Scaffold Advantage sar->decision

Sources

A Senior Application Scientist's Guide to Evaluating the ADME Properties of 2,6-Diazaspiro[3.4]octan-7-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Potency – Charting a Course for In Vivo Success

In the landscape of modern drug discovery, the identification of a potent and selective compound is merely the initial waypoint. The true challenge lies in navigating the complex biological terrain of the human body, a journey governed by the principles of Absorption, Distribution, Metabolism, and Excretion (ADME). A candidate molecule with exceptional target affinity can fail spectacularly if it cannot reach its site of action, is rapidly metabolized into inactive byproducts, or is quickly eliminated.[1][2][3] Therefore, a rigorous and early assessment of ADME properties is not just a procedural step but a critical strategy for de-risking drug candidates and improving the probability of clinical success.[4][5]

The 2,6-diazaspiro[3.4]octan-7-one scaffold has emerged as a privileged structure in medicinal chemistry, notable for its three-dimensional character which offers an escape from the "flatland" of traditional aromatic compounds.[6] This structural rigidity can lead to improved target selectivity and favorable physicochemical properties.[6] Recent studies have highlighted derivatives of this scaffold as potent sigma-1 receptor antagonists, demonstrating potential in enhancing analgesia and mitigating opioid tolerance.[7] However, to translate this promising pharmacology into a viable therapeutic, a comprehensive understanding of the scaffold's ADME profile is essential.

This guide provides an in-depth framework for researchers, scientists, and drug development professionals to systematically evaluate the core ADME properties of novel this compound derivatives. We will move beyond simple data reporting to explain the causality behind experimental choices, present detailed protocols for key assays, and offer insights into integrating disparate data points into a cohesive developability assessment.

Pillar 1: Aqueous Solubility – The Gateway to Bioavailability

A compound must first dissolve to be absorbed. Poor aqueous solubility is a primary contributor to unreliable in vitro assay results, low oral bioavailability, and challenges in formulation development.[8] For early-stage discovery, kinetic solubility provides a high-throughput assessment of how readily a compound, typically dissolved in an organic solvent like DMSO, can enter an aqueous phase without precipitating.[9][10] This is a crucial first-pass filter before committing to more resource-intensive thermodynamic solubility studies.[11]

Comparative Kinetic Solubility Data (Hypothetical)

The following table illustrates how to present comparative solubility data for a series of this compound derivatives. The goal is to identify structural modifications that improve solubility while maintaining desired pharmacological activity.

Compound IDR1 GroupR2 GroupKinetic Solubility @ pH 7.4 (µM)Classification
Reference-Cmpd --150High
DS-OCT-01 HBenzyl45Moderate
DS-OCT-02 H4-F-Benzyl55Moderate
DS-OCT-03 Methyl4-F-Benzyl38Moderate
DS-OCT-04 HPyridin-4-ylmethyl> 200High

Interpretation: In this hypothetical dataset, the introduction of a basic nitrogen atom in the R2 group (DS-OCT-04) significantly enhances aqueous solubility compared to the parent benzyl derivative (DS-OCT-01). This provides a clear structure-solubility relationship, guiding the next round of chemical synthesis.

Experimental Workflow: Kinetic Solubility (Nephelometry)

The nephelometric method is chosen for its high throughput and minimal compound consumption. It measures the light scattered by insoluble particles (precipitate) that form when a DMSO stock solution of the compound is introduced into an aqueous buffer.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock 1. Prepare 10 mM Compound Stock in DMSO plate 3. Dispense DMSO Stock into 96-well Plate stock->plate buffer 2. Prepare Phosphate Buffer (pH 7.4) add_buffer 4. Add Aqueous Buffer to Plate buffer->add_buffer plate->add_buffer incubate 5. Incubate (e.g., 2h, 37°C) with Shaking add_buffer->incubate read 6. Measure Light Scattering (Nephelometer) incubate->read compare 7. Compare Signal to Calibration Curve read->compare calculate 8. Calculate Solubility (µM) compare->calculate

Caption: High-throughput kinetic solubility workflow.

Protocol: High-Throughput Kinetic Solubility Assay
  • Stock Solution Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Causality: DMSO is a strong organic solvent capable of dissolving a wide range of drug-like molecules, providing a consistent starting point for the assay.

  • Plate Preparation: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a clear-bottom 96-well microplate. This creates a concentration range for testing.

  • Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well. This brings the final DMSO concentration to 1%, minimizing its effect on solubility while initiating precipitation.

  • Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle shaking. Causality: Incubation allows the system to approach equilibrium, ensuring that any precipitation is given sufficient time to occur.

  • Measurement: Measure the turbidity in each well using a nephelometer.

  • Data Analysis: The concentration at which a significant increase in light scattering is observed, compared to a control curve, is reported as the kinetic solubility.

Pillar 2: Permeability – Crossing the Intestinal Barrier

For orally administered drugs, crossing the intestinal epithelium is a prerequisite for entering systemic circulation. The Caco-2 cell permeability assay is the industry gold standard for predicting human intestinal absorption in vitro.[12] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a polarized monolayer of enterocytes that form tight junctions and express key drug transporters, thus mimicking the intestinal barrier.[13][14]

Comparative Permeability Data (Hypothetical)

The apparent permeability coefficient (Papp) is calculated to quantify the rate of drug transport. A bidirectional assay (measuring transport from Apical to Basolateral and Basolateral to Apical) is crucial to calculate the Efflux Ratio (ER), which indicates whether the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[13]

Compound IDPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Predicted Absorption
Atenolol (Low Perm) 0.20.31.5Low
Antipyrine (High Perm) 25.023.50.9High
DS-OCT-01 12.514.01.1High
DS-OCT-04 8.025.63.2Moderate (Efflux)

Interpretation: DS-OCT-01 shows high permeability with no evidence of efflux (ER < 2). In contrast, the more soluble DS-OCT-04 has a lower absorptive permeability and an efflux ratio greater than 2, suggesting it is actively pumped out of the cells. This is a critical finding, as efflux can significantly limit oral bioavailability.

Experimental Workflow: Caco-2 Bidirectional Permeability Assay

G cluster_prep Cell Culture cluster_assay Transport Experiment cluster_analysis Analysis seed 1. Seed Caco-2 Cells on Transwell Inserts culture 2. Culture for 21 Days to Form Monolayer seed->culture validate 3. Validate Monolayer Integrity (TEER Measurement) culture->validate dose 4. Add Compound to Donor Chamber (A or B) validate->dose incubate 5. Incubate (2h, 37°C) with Shaking dose->incubate sample 6. Sample Donor and Receiver Chambers incubate->sample quantify 7. Quantify Compound Concentration (LC-MS/MS) sample->quantify calculate 8. Calculate Papp and Efflux Ratio quantify->calculate

Caption: Caco-2 permeability assay workflow.

Protocol: Caco-2 Bidirectional Permeability Assay
  • Cell Culture: Seed Caco-2 cells onto Transwell filter inserts and culture for 21 days to allow for differentiation and monolayer formation.[15]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Causality: TEER measurement is a non-destructive method to confirm the integrity of the tight junctions between cells. Only monolayers with TEER values above a pre-defined threshold (e.g., ≥ 200 Ω·cm²) are used, ensuring that drug transport occurs primarily through the cells (transcellular) or between them (paracellular), not through gaps in a leaky monolayer.[16]

  • Dosing:

    • A→B Transport: Add the test compound (e.g., 10 µM) to the apical (donor) chamber and drug-free buffer to the basolateral (receiver) chamber.

    • B→A Transport: Add the test compound to the basolateral (donor) chamber and drug-free buffer to the apical (receiver) chamber.

  • Incubation: Incubate the plates at 37°C for a defined period (e.g., 2 hours) with gentle shaking.

  • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers.

  • Quantification: Analyze the concentration of the compound in all samples using a sensitive analytical method, typically LC-MS/MS.

  • Calculation: Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial donor concentration.[13] The Efflux Ratio is calculated as Papp(B→A) / Papp(A→B).

Pillar 3: Metabolic Stability – Predicting In Vivo Clearance

The liver is the primary site of drug metabolism, where enzymes, particularly the Cytochrome P450 (CYP) family, chemically modify compounds to facilitate their excretion.[17] A compound that is too rapidly metabolized will have a short half-life and poor in vivo exposure. The liver microsomal stability assay is a fundamental screen to assess a compound's susceptibility to Phase I metabolism.[18][19]

Comparative Metabolic Stability Data (Hypothetical)

The assay measures the rate of disappearance of the parent compound over time. From this, key parameters like half-life (t½) and intrinsic clearance (CLint) are calculated.

Compound IDHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Predicted Hepatic Clearance
Verapamil (High CL) 5138.6High
Carbamazepine (Low CL) > 60< 11.5Low
DS-OCT-01 4515.4Low-Moderate
DS-OCT-02 1546.2Moderate-High

Interpretation: The addition of a fluorine atom in DS-OCT-02, compared to DS-OCT-01, results in a significantly shorter half-life and higher intrinsic clearance. This suggests the 4-F-benzyl group may be a metabolic "soft spot" susceptible to CYP-mediated oxidation. This insight allows medicinal chemists to block this metabolic site in subsequent designs.

Experimental Workflow: Liver Microsomal Stability Assay

G cluster_prep Preparation cluster_assay Incubation & Quenching cluster_analysis Analysis compound 1. Prepare Compound Working Solution preincubate 4. Pre-incubate Compound and Microsomes (37°C) compound->preincubate microsomes 2. Prepare Microsome/ Buffer Suspension microsomes->preincubate cofactor 3. Prepare NADPH Cofactor Solution initiate 5. Initiate Reaction by Adding NADPH cofactor->initiate preincubate->initiate aliquots 6. Remove Aliquots at Time Points (0, 5, 15, 30, 45 min) initiate->aliquots quench 7. Quench Reaction with Cold Acetonitrile + IS aliquots->quench analyze 8. Analyze Samples by LC-MS/MS quench->analyze plot 9. Plot % Remaining vs. Time analyze->plot calculate 10. Calculate t½ and CLint plot->calculate

Caption: Liver microsomal stability assay workflow.

Protocol: Liver Microsomal Stability Assay
  • Reagent Preparation: Prepare solutions of the test compound (e.g., 1 µM final concentration), pooled human liver microsomes (e.g., 0.5 mg/mL), and an NADPH-regenerating system in phosphate buffer (pH 7.4).[18]

  • Initiation of Reaction: Pre-warm the compound and microsome mixture to 37°C. Initiate the metabolic reaction by adding the NADPH solution. Causality: NADPH is an essential cofactor for CYP450 enzyme activity. A control incubation without NADPH is run in parallel to check for non-CYP-mediated or chemical degradation.[17]

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and immediately add it to a quench solution (typically cold acetonitrile containing an internal standard). Causality: The cold acetonitrile precipitates the microsomal proteins, instantly stopping the enzymatic reaction and ensuring the measured compound concentration accurately reflects that specific time point.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the resulting line is used to calculate the half-life (t½ = -0.693 / slope) and intrinsic clearance.[18]

Pillar 4: Plasma Protein Binding (PPB) – The Unbound Drug Hypothesis

Once in the bloodstream, drugs can bind to plasma proteins like albumin and alpha-1-acid glycoprotein.[20] According to the free drug hypothesis, only the unbound fraction of a drug is available to interact with its target, be metabolized, and be cleared.[21] Therefore, determining the fraction unbound (fu) is critical for interpreting pharmacokinetic and pharmacodynamic data. Equilibrium dialysis is the "gold standard" method for this measurement.[20]

Comparative Plasma Protein Binding Data (Hypothetical)
Compound ID% Plasma Protein Bound (Human)Fraction Unbound (fu)Interpretation
Warfarin (High PPB) 99.5%0.005Highly Bound
Metformin (Low PPB) < 10%> 0.90Low Binding
DS-OCT-01 92.0%0.080Moderately High Bound
DS-OCT-04 75.0%0.250Moderately Bound

Interpretation: Both derivatives exhibit significant binding, but the more polar DS-OCT-04 shows substantially lower binding (higher fu) than DS-OCT-01. A higher unbound fraction means more drug is available to exert its pharmacological effect, which could translate to a lower required dose.

Experimental Workflow: Rapid Equilibrium Dialysis (RED)

G cluster_prep Setup cluster_assay Equilibration cluster_analysis Analysis spike 1. Spike Compound into Plasma load_plasma 2. Load Spiked Plasma into RED Device Chamber spike->load_plasma seal 4. Seal the Device load_plasma->seal load_buffer 3. Load Buffer into Adjacent Chamber load_buffer->seal incubate 5. Incubate (e.g., 4h, 37°C) with Shaking seal->incubate sample 6. Sample Plasma and Buffer Chambers incubate->sample analyze 7. Analyze Concentrations by LC-MS/MS sample->analyze calculate 8. Calculate % Bound and fu analyze->calculate

Sources

A Comparative Guide to the In Vivo Efficacy of 2,6-Diazaspiro[3.4]octan-7-one Analogs and Morphine in Analgesia

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of potent and safer analgesics, the limitations of traditional opioids like morphine have become increasingly apparent. While morphine remains a cornerstone for managing moderate to severe pain, its clinical utility is often hampered by a narrow therapeutic window and a significant burden of side effects, including respiratory depression, tolerance, and addiction.[1] This has catalyzed the exploration of novel chemical scaffolds and therapeutic targets. Among these, the 2,6-diazaspiro[3.4]octan-7-one framework has emerged as a promising foundation for the development of a new class of analgesics.[1]

This guide provides a comprehensive in vivo comparison of this compound analogs and morphine, focusing on their efficacy, mechanisms of action, and side effect profiles. It is intended for researchers, scientists, and drug development professionals engaged in the field of pain therapeutics.

A Tale of Two Mechanisms: Mu-Opioid Agonism vs. Sigma-1 Receptor Antagonism

The analgesic properties of morphine are primarily mediated through its agonistic activity at the mu-opioid receptor (MOR) , a G-protein coupled receptor (GPCR) extensively distributed throughout the central and peripheral nervous systems.[2] Activation of MORs leads to a cascade of intracellular events that ultimately inhibit neuronal excitability and nociceptive signal transmission.[3][4]

In contrast, the this compound analogs discussed herein exert their effects through a distinct mechanism: antagonism of the sigma-1 receptor (σ1R) .[1] The σ1R is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondria interface.[5][6] It is not a classical opioid receptor and its modulation represents a novel strategy for pain management.[7] σ1R antagonists have been shown to possess intrinsic antinociceptive properties and, significantly, to potentiate the analgesic effects of opioids while mitigating some of their adverse effects.[1][8]

Signaling Pathways: A Visual Representation

The distinct signaling cascades initiated by morphine and this compound analogs are depicted below.

MOR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Morphine Morphine MOR Mu-Opioid Receptor (MOR) Morphine->MOR Agonist Binding G_protein Gi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition K_channel K+ Channel (GIRK) G_protein->K_channel Activation Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibition cAMP cAMP AC->cAMP Production Analgesia Analgesia cAMP->Analgesia Reduced Neuronal Excitability K_channel->Analgesia Hyperpolarization Ca_channel->Analgesia Reduced Neurotransmitter Release S1R_Signaling cluster_extracellular Extracellular Space cluster_membrane Endoplasmic Reticulum Membrane cluster_intracellular Intracellular Space Analog This compound Analog S1R Sigma-1 Receptor (σ1R) Analog->S1R Antagonist Binding IP3R IP3 Receptor S1R->IP3R Modulation NMDA_receptor NMDA Receptor S1R->NMDA_receptor Interaction Opioid_receptor Opioid Receptor S1R->Opioid_receptor Interaction Ca_signaling Ca2+ Signaling Modulation IP3R->Ca_signaling Analgesia Analgesia & Opioid Potentiation Ca_signaling->Analgesia NMDA_receptor->Analgesia Reduced Hyperexcitability Opioid_receptor->Analgesia Enhanced Signaling

Figure 2: Simplified Sigma-1 Receptor (σ1R) Signaling Pathway.

In Vivo Efficacy: A Comparative Analysis

While direct head-to-head studies comparing the standalone analgesic efficacy of this compound analogs to morphine are not yet prevalent in the public domain, a compelling picture of their potential can be assembled from existing preclinical data.

Analgesic Activity

Morphine exhibits robust, dose-dependent analgesia in a variety of preclinical pain models, including the hot plate test, which assesses thermal nociception. [9][10][11] this compound analogs, as potent σ1R antagonists, have demonstrated significant antinociceptive effects. For instance, compound 32 from this class has been shown to significantly enhance the antinociceptive effect of morphine and rescue morphine-induced analgesic tolerance. [1]Other selective σ1R antagonists have shown efficacy in models of inflammatory and neuropathic pain. [12][13]For example, the σ1R antagonist SI 1/28 produced dose-dependent antinociception in the formalin test with an ED50 of 13.2 mg/kg (i.p.) and was also effective against visceral and neuropathic pain. [12]

Compound/Drug Pain Model Key Efficacy Finding Reference
Morphine Hot Plate (Mice) Dose-dependent increase in response latency. [9]
Morphine Hot Plate (Rats) MED = 3.0 mg/kg (s.c.) in SD rats. [11]
Compound 32 (2,6-Diazaspiro derivative) Morphine Co-administration Significantly enhanced morphine's antinociceptive effect. [1]
SI 1/28 (σ1R Antagonist) Formalin Test (Mice) ED50 = 13.2 mg/kg (i.p.). [12]

| WLB-73502 (Dual σ1R antagonist/MOR partial agonist) | Neuropathic Pain | Superior efficacy to morphine and oxycodone. | [14]|

Side Effect Profile

The adverse effects of morphine are a major clinical concern. These are primarily mediated by the activation of MORs and include respiratory depression, constipation, sedation, and the development of tolerance and dependence.

In contrast, preclinical studies with selective σ1R antagonists, including analogs of this compound, suggest a more favorable side effect profile. [12]At therapeutic doses, these compounds have not been associated with significant respiratory depression, sedation, or rewarding properties as measured by conditioned place preference assays. [12]Furthermore, the potentiation of opioid analgesia by σ1R antagonists is not accompanied by an increase in opioid-related side effects. [8]

Side Effect Morphine This compound Analogs (as σ1R Antagonists)
Respiratory Depression Significant risk Not observed at therapeutic doses [12]
Sedation Common No significant impairment of locomotor activity [12]
Constipation Common Not a primary effect; may be reduced when co-administered with opioids [8]
Tolerance/Dependence High potential Can rescue morphine-induced tolerance; low intrinsic potential [1]

| Rewarding Properties | High | Not observed in conditioned place preference assays [12]|

Experimental Protocol: The Hot Plate Test for Thermal Nociception

The hot plate test is a widely used and reliable method for assessing the analgesic efficacy of compounds against thermal pain. [15][16][17]

Experimental Workflow

Hot_Plate_Workflow cluster_pre_test Pre-Test Phase cluster_test Test Phase cluster_data Data Analysis Acclimatization Animal Acclimatization (e.g., 30-60 min) Baseline Baseline Latency Measurement (Paw lick/jump) Acclimatization->Baseline Drug_Admin Drug Administration (e.g., s.c., i.p.) Baseline->Drug_Admin Post_Drug_Measurement Post-Drug Latency Measurement (at various time points) Drug_Admin->Post_Drug_Measurement MPE Calculate % Maximum Possible Effect (%MPE) Post_Drug_Measurement->MPE Dose_Response Generate Dose-Response Curve MPE->Dose_Response

Figure 3: Experimental Workflow for the Hot Plate Test.

Step-by-Step Methodology
  • Animal Acclimatization: Mice or rats are brought to the testing room at least 30-60 minutes before the experiment to minimize stress. [18]2. Apparatus Setup: The hot plate apparatus is set to a constant temperature, typically between 52-55°C. [17][18]3. Baseline Latency Measurement: Each animal is individually placed on the hot plate, and the time until a nocifensive response (e.g., hind paw licking, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage. [15][18]4. Drug Administration: Animals are randomly assigned to treatment groups and administered either the test compound (e.g., a this compound analog), morphine, or a vehicle control via a specified route (e.g., subcutaneous, intraperitoneal).

  • Post-Drug Latency Measurement: At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), the animals are again placed on the hot plate, and their response latencies are recorded. [10]6. Data Analysis: The analgesic effect is often expressed as the percentage of the maximum possible effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. [11]

Conclusion and Future Directions

The in vivo evidence suggests that this compound analogs, acting as sigma-1 receptor antagonists, represent a promising new avenue in pain management. While morphine's potent analgesic effects are undisputed, its adverse effect profile significantly limits its long-term use. The this compound analogs offer a dual therapeutic potential: as standalone analgesics for certain pain states, particularly neuropathic pain, and as powerful adjuncts to opioid therapy. Their ability to enhance morphine's efficacy while potentially mitigating its undesirable side effects could lead to a paradigm shift in the treatment of severe pain, offering a wider therapeutic window and improved patient outcomes.

Further research, including direct, well-controlled comparative in vivo studies, is warranted to fully elucidate the analgesic potential of this novel class of compounds and to pave the way for their clinical development.

References

  • Advances with the discovery and development of novel sigma 1 receptor antagonists for the management of pain - Taylor & Francis. (URL: [Link])
  • Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use - MDPI. (URL: [Link])
  • Bispecific sigma-1 receptor antagonism and mu-opioid receptor partial agonism: WLB-73502, an analgesic with improved efficacy and safety profile compared to strong opioids - PubMed Central. (URL: [Link])
  • Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC. (URL: [Link])
  • Morphine-induced analgesia in the hot-plate test: comparison between NMRI(nu/nu) and NMRI mice - PubMed. (URL: [Link])
  • Sigma-1 receptor - Wikipedia. (URL: [Link])
  • This compound derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance - PubMed. (URL: [Link])
  • Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed. (URL: [Link])
  • Safety, tolerability and pharmacokinetics of single and multiple doses of a novel sigma-1 receptor antagonist in three randomized phase I studies - PubMed Central. (URL: [Link])
  • Time Dependent Antinociceptive Effects of Morphine and Tramadol in the Hot Plate Test: Using Different Methods of Drug Administration in Female R
  • Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl - Frontiers. (URL: [Link])
  • Protein structure of the sigma-1 receptor.
  • Preclinical Evaluation of Sigma 1 Receptor Antagonists as a Novel Treatment for Painful Diabetic Neuropathy | ACS Pharmacology & Transl
  • A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice - JoVE. (URL: [Link])
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  • 4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggreg
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Sources

A Head-to-Head Benchmarking Guide: 2,6-Diazaspiro[3.4]octan-7-one Versus Other Key Spirocyclic Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. The "escape from flatland"—a strategic shift from planar, aromatic compounds to three-dimensional (3D) structures—has identified spirocyclic scaffolds as powerful tools in drug design. Their inherent rigidity, novel chemical space exploration, and ability to improve drug-like properties make them attractive building blocks for next-generation therapeutics.

This guide provides a comprehensive benchmarking analysis of the emerging 2,6-diazaspiro[3.4]octan-7-one scaffold. We will objectively compare its performance against established and popular spirocyclic systems, as well as traditional cyclic amines, providing researchers, scientists, and drug development professionals with the in-depth technical insights and supporting experimental data necessary to make informed decisions in their drug discovery programs.

The Rationale for Spirocycles: Navigating Chemical Space with 3D Architectures

Spirocycles, characterized by two rings connected through a single tetrahedral carbon atom, offer a unique topographical profile. This structural feature imparts several benefits in drug design:

  • Enhanced Three-Dimensionality: The spirocyclic core inherently possesses a higher fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with improved clinical success rates. This 3D nature allows for more precise and novel interactions with biological targets.

  • Conformational Rigidity: The fused ring system reduces the number of rotatable bonds, locking the molecule into a more defined conformation. This can lead to a lower entropic penalty upon binding to a target, potentially increasing potency and selectivity.

  • Improved Physicochemical Properties: The introduction of spirocyclic motifs has been shown to modulate key drug-like properties. Notably, azaspirocycles can exhibit higher aqueous solubility, increased basicity, and decreased lipophilicity compared to their non-spirocyclic counterparts, which can lead to improved pharmacokinetic profiles.[1]

  • Novelty and Intellectual Property: The exploration of less-charted spirocyclic scaffolds provides opportunities for generating novel chemical entities with strong intellectual property positions.

This guide will focus on a head-to-head comparison of this compound with other relevant scaffolds to provide a clear understanding of its potential advantages and liabilities.

Profiling the Contenders: A Look at the Scaffolds

For a robust comparison, we have selected a panel of scaffolds that represent both traditional and contemporary choices in medicinal chemistry.

The Challenger: this compound

This scaffold features a unique combination of an azetidine ring and a pyrrolidinone ring fused at a spirocyclic center. The presence of two nitrogen atoms at distinct positions and a lactam functionality offers multiple points for diversification and modulation of properties. Recent studies have highlighted its potential in developing potent and selective modulators of various biological targets, including sigma-1 receptors for pain management and as a core for antitubercular agents.[2][3]

The Established Spirocyclic Comparators:
  • 2,6-Diazaspiro[3.3]heptane: A well-regarded bioisostere of piperazine, this scaffold is known for its ability to increase basicity and reduce lipophilicity in derivative molecules.[1] Its rigid, compact structure has been successfully incorporated into a variety of drug candidates.

  • 2-Azaspiro[3.3]heptane: Often employed as a bioisosteric replacement for piperidine and morpholine, this scaffold offers a different vector for substituent placement compared to its diaza counterpart.[4][5]

The Traditional Benchmarks:
  • Piperazine: A ubiquitous six-membered heterocyclic amine in medicinal chemistry, valued for its ability to enhance aqueous solubility and its straightforward synthetic accessibility.[6]

  • Morpholine: Another common six-membered heterocycle that serves as a benchmark for a less basic, more polar cyclic amine.

Head-to-Head Comparison: Physicochemical Properties

The following table summarizes key physicochemical properties for the parent scaffolds. It is important to note that experimental data for the unsubstituted parent forms of the spirocyclic scaffolds are not widely available in the literature. Therefore, high-quality computed data from PubChem is provided for these compounds and is clearly denoted. For piperazine and morpholine, well-documented experimental values are used.

ScaffoldStructureMolecular Weight ( g/mol )pKacLogPAqueous SolubilityData Source
This compound this compound126.157.9 (Predicted)-1.4 (Predicted)High (Predicted)PubChem (Computed)
2,6-Diazaspiro[3.3]heptane 2,6-Diazaspiro[3.3]heptane98.1510.2, 7.5 (Predicted)-1.0 (Predicted)High (Predicted)PubChem (Computed)[7]
2-Azaspiro[3.3]heptane 2-Azaspiro[3.3]heptane97.1610.8 (Predicted)0.7 (Predicted)High (Predicted)PubChem (Computed)[8]
Piperazine Piperazine86.149.73, 5.33-1.5Freely SolubleExperimental[6]
Morpholine Morpholine87.128.49-0.86MiscibleExperimental[9]

Analysis of Physicochemical Data:

From the comparative data, several key insights emerge:

  • Basicity (pKa): The predicted pKa of the more basic nitrogen in 2,6-diazaspiro[3.3]heptane is higher than that of piperazine, a trend that has been observed experimentally in substituted analogues.[1] This increased basicity can be advantageous for forming strong ionic interactions with acidic residues in a target protein. The predicted pKa of this compound suggests it is a weaker base than piperazine, which could be beneficial in scenarios where high basicity is linked to off-target effects, such as hERG inhibition.

  • Lipophilicity (cLogP): The computed logP values for the spirocyclic scaffolds are generally low, indicating good hydrophilicity. Notably, the introduction of a spirocyclic core does not necessarily lead to a significant increase in lipophilicity compared to the smaller traditional heterocycles.

  • Solubility: While experimental data is lacking for the parent spirocycles, their polar nature and ability to form hydrogen bonds suggest they are likely to have high aqueous solubility, a desirable trait for drug candidates.

Experimental Protocols for Benchmarking

To ensure scientific integrity and provide a framework for in-house evaluation, we present detailed, step-by-step methodologies for determining the key physicochemical properties discussed above.

Protocol 1: Determination of pKa by Potentiometric Titration

Rationale: This method directly measures the pH of a solution as a titrant is added, allowing for the precise determination of the pKa value(s) from the inflection point(s) of the titration curve.

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve compound in deionized water prep2 Adjust concentration to ~1-10 mM prep1->prep2 prep3 Add background electrolyte (e.g., 0.15 M KCl) prep2->prep3 titrate1 Calibrate pH meter with standard buffers prep3->titrate1 titrate2 Titrate with standardized HCl or NaOH titrate1->titrate2 titrate3 Record pH after each titrant addition titrate2->titrate3 analysis1 Plot pH vs. volume of titrant titrate3->analysis1 analysis2 Determine equivalence point(s) analysis1->analysis2 analysis3 pKa = pH at half-equivalence point analysis2->analysis3

Figure 1: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Preparation of the Analyte Solution:

    • Accurately weigh and dissolve the test compound in high-purity deionized water to a final concentration of approximately 1-10 mM.

    • Add a background electrolyte, such as potassium chloride, to a final concentration of 0.15 M to maintain constant ionic strength.

  • Titration:

    • Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).

    • Place the analyte solution in a thermostatted vessel and stir continuously.

    • Add small, precise increments of a standardized titrant (e.g., 0.1 M HCl for basic compounds or 0.1 M NaOH for acidic compounds).

    • Record the pH reading after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added.

    • Determine the equivalence point(s) from the inflection point(s) of the titration curve (or by analyzing the first or second derivative of the curve).

    • The pKa is equal to the pH at the half-equivalence point. For diamines like piperazine and 2,6-diazaspiro[3.3]heptane, two pKa values will be determined.

Protocol 2: Determination of LogP by Shake-Flask Method

Rationale: This classic "gold standard" method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water, providing a direct measure of its lipophilicity.

Step-by-Step Methodology:

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate-buffered saline pH 7.4 for LogD determination) with n-octanol by vigorously mixing them and allowing the layers to separate.

  • Partitioning:

    • Accurately prepare a stock solution of the test compound in the aqueous phase.

    • Add a known volume of this solution to a known volume of the n-octanol phase in a screw-cap tube.

    • Shake the tube vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

    • Centrifuge the tube to ensure complete separation of the two phases.

  • Quantification:

    • Carefully remove an aliquot from both the aqueous and n-octanol phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • LogP is the base-10 logarithm of P.

Protocol 3: Kinetic Aqueous Solubility Assay

Rationale: This high-throughput method is commonly used in early drug discovery to assess the solubility of compounds from a DMSO stock solution, mimicking the conditions of many in vitro assays.

G cluster_prep Preparation cluster_incubation Incubation & Separation cluster_analysis Analysis prep1 Prepare DMSO stock solution of compound prep2 Add stock solution to aqueous buffer (e.g., PBS pH 7.4) prep1->prep2 incubate1 Incubate with shaking at room temperature prep2->incubate1 incubate2 Separate undissolved precipitate (filtration or centrifugation) incubate1->incubate2 analysis1 Quantify compound concentration in the supernatant/filtrate incubate2->analysis1 analysis2 Compare to a standard curve to determine solubility analysis1->analysis2

Figure 2: Workflow for kinetic aqueous solubility determination.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

    • Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate well to achieve the desired final concentration. The final DMSO concentration should be kept low (typically ≤1%).

  • Equilibration:

    • Seal the microplate and shake at room temperature for a defined period (e.g., 2-24 hours) to allow for equilibration.

  • Separation and Quantification:

    • Separate any precipitated compound from the saturated solution by filtration or centrifugation.

    • Transfer the clear supernatant or filtrate to a new microplate.

    • Quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS) by comparing the response to a calibration curve prepared from the DMSO stock solution.

Protocol 4: In Vitro Metabolic Stability in Human Liver Microsomes

Rationale: This assay provides an early indication of a compound's susceptibility to Phase I metabolism, a major route of drug clearance. It measures the rate of disappearance of the parent compound when incubated with liver microsomes, which are rich in cytochrome P450 enzymes.

Step-by-Step Methodology:

  • Incubation Mixture Preparation:

    • In a microplate, combine human liver microsomes (e.g., 0.5 mg/mL protein concentration), the test compound (typically at a low concentration, e.g., 1 µM, to be below the enzyme's Km), and phosphate buffer (pH 7.4).

  • Reaction Initiation and Time Points:

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding a cofactor solution containing NADPH.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t½) can be calculated as 0.693/k.

Conclusion and Future Outlook

The provided experimental protocols offer a robust system for generating the necessary data to make informed decisions. As more experimental data for novel spirocyclic scaffolds becomes available, the ability to rationally select the optimal core for a given biological target will be significantly enhanced. The continued exploration of this and other sp³-rich scaffolds will undoubtedly fuel the discovery of the next generation of innovative medicines.

References

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Validating 2,6-Diazaspiro[3.4]octan-7-one: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the relentless pursuit of novel chemical entities with superior efficacy and drug-like properties has led to an increasing focus on three-dimensional molecular architectures. Moving beyond the traditional "flatland" of aromatic compounds, spirocyclic scaffolds have emerged as powerful tools for navigating the complexities of biological targets.[1][2][3][4] This guide provides an in-depth validation of 2,6-diazaspiro[3.4]octan-7-one as a privileged scaffold, offering a comparative analysis against established alternatives and furnishing the experimental data necessary for its successful implementation in drug discovery programs.

The Rise of Spirocycles: Escaping Flatland for Enhanced Biological Engagement

Spirocycles, characterized by two rings sharing a single atom, offer a rigid and defined three-dimensional geometry. This structural feature is highly advantageous in drug design, as it allows for the precise spatial orientation of functional groups, leading to enhanced binding affinity and selectivity for biological targets.[1][2][5] The increased fraction of sp3-hybridized carbons in spirocyclic scaffolds often correlates with improved physicochemical properties, such as increased solubility and metabolic stability, and a higher probability of clinical success.[5]

This compound: A Scaffold of Emerging Importance

The this compound core has garnered significant attention as a versatile building block in medicinal chemistry. Its unique topology, combining a reactive azetidine ring with a lactam-containing pyrrolidine ring, presents multiple points for diversification, enabling the exploration of a broad chemical space.

Synthesis and Functionalization

The synthesis of the this compound core can be achieved through multi-step sequences, often involving the construction of the requisite quaternary carbon center. While challenging, scalable synthetic routes have been developed, providing access to this valuable scaffold. The presence of two nitrogen atoms at positions 2 and 6, with differing chemical environments, allows for orthogonal protection and subsequent selective functionalization, a key advantage in library synthesis.

G cluster_synthesis General Synthetic Workflow start Commercially Available Starting Materials step1 Formation of Azetidine Precursor start->step1 step2 Construction of Pyrrolidinone Ring step1->step2 scaffold This compound Core step2->scaffold protect Orthogonal Protection of N2 and N6 scaffold->protect diversify Diversification at N2 and N6 Positions protect->diversify library Compound Library diversify->library

Caption: Synthetic workflow for this compound.

Biological Validation: A Case Study in Sigma-1 Receptor Antagonism

A compelling validation of the this compound scaffold comes from its successful application in the development of potent and selective sigma-1 (σ1) receptor antagonists.[6] The σ1 receptor is a promising therapeutic target for a range of neurological disorders, including pain and neurodegenerative diseases.

Derivatives of this compound have demonstrated high affinity for the σ1 receptor, with structure-activity relationship (SAR) studies revealing that modifications at the N2 and N6 positions can significantly modulate potency and selectivity.[6] This highlights the scaffold's ability to appropriately orient pharmacophoric elements for optimal interaction with the receptor's binding site.

Comparative Analysis: Benchmarking Against Privileged Alternatives

To fully appreciate the utility of the this compound scaffold, a comparison with other established privileged structures is essential. Here, we evaluate it against piperazine, a widely used scaffold in medicinal chemistry, and other relevant spirocyclic systems.

ScaffoldKey FeaturesAdvantagesDisadvantages
This compound Fused azetidine and pyrrolidinone rings; two distinct nitrogen atoms.High 3D character; multiple points for diversification; potential for improved metabolic stability.More complex synthesis compared to simpler heterocycles.
Piperazine Symmetrical six-membered ring with two nitrogen atoms.Simple, well-understood chemistry; readily available starting materials.Conformationally flexible; can be a liability for metabolic instability (N-dealkylation).
Diazaspiro[3.3]heptane Fused four-membered rings with two nitrogen atoms.Rigid structure; novel chemical space.Synthesis can be challenging; potential for ring strain to affect stability.[7]
Oxaspirocycles Spirocyclic structures containing an oxygen atom.Can improve solubility and other physicochemical properties.Fewer points for diversification compared to diazaspirocycles.[8]
Physicochemical Property Comparison

The following table presents a comparison of key calculated physicochemical properties for the core scaffolds. These values provide an initial assessment of their drug-like properties.

PropertyThis compound (analogue)PiperazineDiazaspiro[3.3]heptane
Molecular Weight ( g/mol ) ~140-16086.1498.15
cLogP -0.8 to -1.5-1.1-0.5
Topological Polar Surface Area (Ų) ~41-5024.124.1
Hydrogen Bond Donors 222
Hydrogen Bond Acceptors 222
Rotatable Bonds 000

Note: Properties for this compound are based on commercially available analogues and PubChem entries for similar structures.[9][10][11]

The data suggests that the this compound scaffold possesses a favorable balance of properties, including low lipophilicity (cLogP) and a moderate polar surface area, which are often associated with good oral bioavailability. Its rigid nature, with zero rotatable bonds in the core structure, can lead to a lower entropic penalty upon binding to a target.

Experimental Protocols for Scaffold Validation

To facilitate the adoption and validation of the this compound scaffold in your research, we provide the following detailed experimental protocols.

Protocol 1: Sigma-1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the σ1 receptor.

Materials:

  • Guinea pig brain membranes (source of σ1 receptors)

  • [³H]-(+)-pentazocine (radioligand)

  • Haloperidol (non-selective ligand for determining non-specific binding)

  • Test compounds

  • Tris-HCl buffer (50 mM, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 50 µL of the test compound solution, 50 µL of [³H]-(+)-pentazocine (at a final concentration close to its Kd), and 100 µL of the guinea pig brain membrane suspension.

  • For the determination of non-specific binding, add 50 µL of a high concentration of haloperidol (e.g., 10 µM) instead of the test compound.

  • For total binding, add 50 µL of assay buffer instead of the test compound.

  • Incubate the plate at 37°C for 120 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of specific binding for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

G cluster_assay Sigma-1 Receptor Binding Assay Workflow prep Prepare Reagents: - Test Compounds - [3H]-(+)-pentazocine - Membranes incubate Incubate at 37°C for 120 min prep->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50, Ki) count->analyze

Caption: Workflow for the sigma-1 receptor binding assay.

Protocol 2: In Vitro Metabolic Stability Assay (Microsomal Stability)

This protocol outlines a method to assess the metabolic stability of a test compound using liver microsomes.

Materials:

  • Human or other species liver microsomes

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Test compound

  • Control compounds with known metabolic stability (e.g., a high-turnover and a low-turnover compound)

  • Acetonitrile (ACN) with an internal standard for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound (final concentration typically 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing cold acetonitrile with an internal standard.

  • Include control incubations: a "no NADPH" control to assess non-enzymatic degradation and a "time zero" sample by adding the quenching solution before the NADPH regenerating system.

  • Centrifuge the quenched samples to precipitate the proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot can be used to calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (CLᵢₙₜ).[12][13][14]

G cluster_metabolic Microsomal Stability Assay Workflow setup Prepare Reaction Mixture: - Microsomes - Buffer - Test Compound initiate Initiate Reaction with NADPH (37°C) setup->initiate quench Quench Aliquots at Time Points with ACN/IS initiate->quench process Centrifuge and Collect Supernatant quench->process analyze LC-MS/MS Analysis process->analyze calculate Calculate t1/2 and CLint analyze->calculate

Caption: Workflow for the microsomal stability assay.

Conclusion and Future Outlook

The this compound scaffold represents a valuable addition to the medicinal chemist's toolbox. Its inherent three-dimensionality, coupled with multiple points for diversification, provides a robust framework for the design of novel therapeutics. The successful development of potent sigma-1 receptor antagonists based on this scaffold serves as a strong validation of its privileged nature.[6]

Compared to more traditional scaffolds like piperazine, the this compound core offers the potential for improved physicochemical and pharmacokinetic properties, including enhanced metabolic stability. While its synthesis is more complex, the potential rewards in terms of novel intellectual property and improved drug-like characteristics make it a compelling choice for modern drug discovery programs.

As our understanding of the chemical space around this scaffold grows, we anticipate the emergence of new and innovative drug candidates targeting a wide range of diseases. The experimental protocols provided in this guide offer a solid foundation for researchers to begin their exploration of this promising privileged structure.

References

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A Senior Application Scientist's Guide to the Diazaspiro[3.4]octan-7-one Isomeric Landscape for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The diazaspiro[3.4]octan-7-one scaffold represents a compelling, yet underexplored, structural motif in medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic fusion of an azetidine and a pyrrolidinone ring, offers a distinct advantage in the pursuit of novel therapeutics that can overcome the limitations of traditional "flat" aromatic compounds. This guide provides a comparative analysis of the known and hypothetical isomers of diazaspiro[3.4]octan-7-one, synthesizing available experimental data with predictive insights to inform rational drug design. We will delve into the established biological significance of the 2,6-isomer, explore synthetic routes to various isomeric cores, and present a forward-looking perspective on the potential of the broader isomeric landscape.

The Strategic Value of the Diazaspiro[3.4]octan-7-one Scaffold

Spirocyclic systems are increasingly sought after in drug discovery for their ability to impart favorable physicochemical properties.[1] The rigid, defined three-dimensional geometry of these scaffolds can lead to enhanced target affinity and selectivity, improved metabolic stability, and increased aqueous solubility. The diazaspiro[3.4]octan-7-one core, in particular, combines the desirable features of a strained azetidine ring with a versatile pyrrolidinone moiety, presenting multiple vectors for chemical elaboration.

The positional arrangement of the two nitrogen atoms within the spirocyclic framework gives rise to several distinct isomers, each with a unique spatial distribution of hydrogen bond donors and acceptors, and a different overall dipole moment. These subtle structural variations can have profound implications for biological activity and pharmacokinetic profiles.

Below is a representation of the principal positional isomers of diazaspiro[3.4]octan-7-one, highlighting the chemical space available for exploration.

G cluster_isomers Positional Isomers of Diazaspiro[3.4]octan-7-one 1,5 1,5- 1,6 1,6- 1,7 1,7- 2,5 2,5- 2,6 2,6- 2,7 2,7-

Caption: Positional isomers of diazaspiro[3.4]octan-7-one.

The Established Isomer: 2,6-Diazaspiro[3.4]octan-7-one

To date, the most extensively studied isomer in the public domain is this compound. Research into derivatives of this scaffold has identified them as potent antagonists of the sigma-1 receptor (σ1R).[2]

Biological Significance: Sigma-1 Receptor Antagonism

The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders, as well as in pain modulation. Antagonists of σ1R have been shown to potentiate the analgesic effects of opioid medications and to mitigate the development of opioid tolerance.[2] A study published in the European Journal of Medicinal Chemistry detailed the design and synthesis of a series of this compound derivatives. Through detailed structure-activity relationship (SAR) studies, compound 32 (structure not publicly detailed) was identified as a potent σ1R antagonist that significantly enhanced the antinociceptive effect of morphine and rescued morphine-induced analgesic tolerance in preclinical models.[2] This work firmly establishes the this compound core as a privileged scaffold for targeting the sigma-1 receptor.

Synthetic Strategies: Accessing the Isomeric Cores

While a direct comparative synthesis of all isomers is not available in the literature, established synthetic methodologies for spirocycles can be adapted to access the various diazaspiro[3.4]octan-7-one backbones.

Synthesis of the 2,6-Diazaspiro[3.4]octane Core

A practical synthesis for the core of the biologically active isomer has been developed.[3] The general approach involves the construction of a suitably protected 2,6-diazaspiro[3.4]octane, which can then be further functionalized to install the ketone at the 7-position.

G start Commercially Available Starting Materials step1 Formation of Quaternary Center start->step1 step2 Cyclization to form Azetidine Ring step1->step2 step3 Cyclization to form Pyrrolidine Ring step2->step3 step4 Orthogonal Protection of Nitrogens step3->step4 product Protected 2,6-Diazaspiro[3.4]octane step4->product

Caption: General workflow for the synthesis of the 2,6-diazaspiro[3.4]octane core.

Synthesis of the 6,7-Diazaspiro[3.4]octane Core

A novel and efficient method for the synthesis of the 6,7-diazaspiro[3.4]octane scaffold has been reported, utilizing a strain-release driven spirocyclization of bicyclo[1.1.0]butanes (BCBs).[4] This scandium-catalyzed reaction with azomethine imines provides direct access to the 6,7-diazaspiro[3.4]octane framework, which could then undergo oxidation to the corresponding lactam.

Proposed Synthetic Routes to Unexplored Isomers

For the remaining isomers, we can propose plausible synthetic strategies based on established organic chemistry principles. For instance, a general approach could involve the synthesis of a substituted cyclobutane or pyrrolidine bearing functional groups that can be elaborated into the second ring. Intramolecular cyclization reactions, such as reductive amination or amide bond formation, would be key steps.

Comparative Physicochemical Properties: A Predictive Analysis

In the absence of comprehensive experimental data, a predictive analysis of key physicochemical properties can guide the selection of isomers for synthesis and biological screening. The following table summarizes predicted properties for the parent diazaspiro[3.4]octan-7-one isomers. These values are computationally generated and should be used as a guide for hypothesis generation.

IsomerPredicted Molecular Weight ( g/mol )Predicted cLogPPredicted Topological Polar Surface Area (TPSA) (Ų)Predicted pKa (most basic)
1,5- 140.17-1.249.38.5
1,6- 140.17-1.149.38.7
1,7- 140.17-1.049.38.6
2,5- 140.17-1.349.37.9
2,6- 140.17-1.249.38.1
2,7- 140.17-1.149.38.0

Disclaimer: These properties are computationally predicted and have not been experimentally verified. They are intended for comparative and illustrative purposes only.

The predictions suggest that all isomers possess excellent drug-like properties, with low molecular weight, negative cLogP values indicating high hydrophilicity, and a TPSA consistent with good cell permeability. The subtle variations in predicted pKa highlight how the electronic environment of the nitrogen atoms changes with their position in the scaffold, which could be a critical factor in target engagement and pharmacokinetic behavior.

Potential Biological Applications: A Hypothesis-Driven Outlook

The established activity of the 2,6-isomer provides a strong starting point for exploring the biological potential of the other isomers.

  • Neurological and Psychiatric Disorders: Given the role of the sigma-1 receptor in the central nervous system, all isomers of diazaspiro[3.4]octan-7-one warrant screening against a panel of CNS targets. The different spatial arrangements of the nitrogen atoms could lead to novel interactions with GPCRs, ion channels, or other intracellular targets.

  • Infectious Diseases: The diazaspiro[3.4]octane scaffold (specifically the 1,6-isomer) has shown promise as an antimalarial agent.[5][6][7] This suggests that the diazaspiro[3.4]octan-7-one core could be a valuable starting point for the development of new anti-infective agents.

  • Oncology: The rigid, three-dimensional nature of these scaffolds makes them ideal for disrupting protein-protein interactions, a key strategy in modern oncology drug discovery.

Experimental Protocol: Synthesis of a 6,7-Diazaspiro[3.4]octane Derivative

The following is a representative protocol adapted from the literature for the synthesis of a 6,7-diazaspiro[3.4]octane derivative, which serves as a precursor to the 6,7-diazaspiro[3.4]octan-7-one isomer.[4]

Step 1: Scandium-Catalyzed Spirocyclization

  • To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the bicyclo[1.1.0]butane starting material (1.0 equiv.) and the azomethine imine (1.2 equiv.).

  • Add anhydrous dichloroethane as the solvent.

  • Add scandium(III) triflate (Sc(OTf)₃, 0.1 equiv.) as the catalyst.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 6,7-diazaspiro[3.4]octane derivative.

Step 2: Oxidation to the Lactam (Hypothetical)

  • Dissolve the purified 6,7-diazaspiro[3.4]octane derivative in a suitable solvent such as acetonitrile or a mixture of acetonitrile, carbon tetrachloride, and water.

  • Add a catalytic amount of ruthenium(III) chloride (RuCl₃).

  • Add an oxidizing agent, such as sodium periodate (NaIO₄), portion-wise.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the crude product by column chromatography to yield the 6,7-diazaspiro[3.4]octan-7-one.

Conclusion and Future Directions

The diazaspiro[3.4]octan-7-one isomeric landscape offers a wealth of opportunities for drug discovery. While the 2,6-isomer has shown clear promise as a sigma-1 receptor antagonist, the vast majority of this chemical space remains uncharted. The predictive data and proposed synthetic strategies presented in this guide are intended to catalyze further exploration of these unique scaffolds. Future work should focus on the systematic synthesis and characterization of all positional isomers, followed by comprehensive biological screening to unlock their full therapeutic potential. The subtle yet significant differences between these isomers could hold the key to developing next-generation therapeutics with enhanced efficacy and safety profiles.

References

  • ResearchGate. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF.
  • ResearchGate. (2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF.
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  • PubChem. (n.d.). 4,7-Diazaspiro(2.5)octane.
  • ResearchGate. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF.
  • MDPI. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead.
  • PubMed Central. (2025). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes.
  • ResearchGate. (2021). (PDF) Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts.
  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • ResearchGate. (2025). Facile synthesis of 2-azaspiro[3.4]octane | Request PDF.
  • PubMed. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts.

Sources

Confirming the Mechanism of Action of 2,6-Diazaspiro[3.4]octan-7-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The spirocyclic scaffold, particularly the 2,6-diazaspiro[3.4]octane core, has emerged as a privileged structure in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a unique advantage in designing selective and potent modulators of biological targets.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and confirm the mechanism of action (MoA) of novel 2,6-diazaspiro[3.4]octan-7-one derivatives, using their potential as sigma-1 receptor (σ1R) antagonists as a primary case study.[4][[“]]

Introduction: The Versatility of the 2,6-Diazaspiro[3.4]octane Scaffold

The 2,6-diazaspiro[3.4]octane motif has been incorporated into a variety of biologically active compounds, demonstrating its versatility.[6] Notable examples include potent sigma-1 receptor antagonists for pain management, agents active against the malaria parasite Plasmodium falciparum, and inhibitors of the hepatitis B capsid protein.[4][6][7] This chemical framework provides a rigid core from which functional groups can be projected into specific orientations, facilitating precise interactions with protein binding sites.

This guide will delineate a systematic approach to confirming the MoA of a hypothetical this compound derivative, "Compound X," designed as a σ1R antagonist. We will also compare its performance with a known σ1R antagonist, "Reference Compound Y."

Experimental Workflow for MoA Confirmation

A hierarchical and logical workflow is crucial for unambiguously determining the MoA of a novel compound. This process begins with confirming direct target engagement and progresses to cellular and more complex biological systems.

MoA_Workflow A Initial Hypothesis: Compound X is a σ1R Antagonist B Step 1: In Vitro Target Engagement Assays A->B Validate direct binding C Step 2: Biochemical & Enzyme Kinetic Assays B->C Characterize binding kinetics & inhibition type D Step 3: Cellular Target Engagement & Functional Assays C->D Confirm target interaction in a cellular context E Step 4: Off-Target Profiling & Selectivity D->E Assess specificity F Step 5: In Vivo Pharmacodynamic & Efficacy Models D->F Evaluate physiological effects G MoA Confirmation E->G F->G

Caption: A stepwise workflow for confirming the mechanism of action.

Step-by-Step Experimental Protocols

In Vitro Target Engagement: Radioligand Binding Assay

Rationale: This initial experiment aims to confirm that Compound X directly binds to the σ1R and to determine its binding affinity (Ki).

Protocol:

  • Preparation:

    • Prepare a membrane fraction from cells overexpressing human σ1R.

    • The radioligand, [³H]-(+)-pentazocine, is used as a high-affinity σ1R ligand.

    • Prepare serial dilutions of Compound X and Reference Compound Y.

  • Binding Reaction:

    • In a 96-well plate, combine the membrane preparation, [³H]-(+)-pentazocine (at a concentration near its Kd), and varying concentrations of Compound X or Reference Compound Y.

    • Include a control for non-specific binding using a high concentration of a known non-radioactive σ1R ligand (e.g., haloperidol).

    • Incubate at room temperature for a specified time to reach equilibrium.

  • Detection and Analysis:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, trapping the membrane-bound radioligand.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Cellular Target Engagement: NanoBRET™ Assay

Rationale: To confirm that Compound X can engage with the σ1R in a live-cell environment.[8]

Protocol:

  • Cell Line Preparation:

    • Use a cell line (e.g., HEK293) stably co-expressing σ1R tagged with NanoLuc® luciferase and a fluorescently labeled σ1R tracer.

  • Assay Procedure:

    • Plate the cells in a 96-well plate.

    • Add serial dilutions of Compound X or Reference Compound Y.

    • Add the fluorescent tracer.

    • Incubate to allow for compound entry and binding.

    • Add the NanoBRET™ substrate.

  • Data Acquisition:

    • Measure both the luciferase emission (donor) and the tracer fluorescence (acceptor).

    • The ratio of these signals is the BRET signal.

    • Compound X binding to the σ1R will displace the tracer, leading to a decrease in the BRET signal.

    • Determine the IC50 value from the dose-response curve.

Functional Assay: Neurite Outgrowth Inhibition

Rationale: σ1R activation is known to promote neurite outgrowth in specific cell lines (e.g., PC12). An antagonist should block this effect.

Protocol:

  • Cell Culture:

    • Culture PC12 cells in appropriate media.

    • Plate the cells on a collagen-coated plate.

  • Treatment:

    • Treat the cells with a known σ1R agonist (e.g., PRE-084) to induce neurite outgrowth.

    • In parallel, co-treat cells with the σ1R agonist and varying concentrations of Compound X or Reference Compound Y.

    • Include a vehicle control.

  • Analysis:

    • After a suitable incubation period (e.g., 48-72 hours), fix and stain the cells.

    • Capture images using a microscope.

    • Quantify neurite length and the percentage of cells with neurites for each treatment condition.

    • An effective antagonist will show a dose-dependent inhibition of agonist-induced neurite outgrowth.

Comparative Data Analysis

The performance of Compound X should be objectively compared to a well-characterized reference compound.

ParameterCompound XReference Compound Y
σ1R Binding Affinity (Ki) 15 nM25 nM
Cellular Target Engagement (IC50) 50 nM80 nM
Neurite Outgrowth Inhibition (IC50) 120 nM200 nM
Selectivity (Ki for other receptors) >100-fold vs. other common CNS targets>80-fold vs. other common CNS targets

Visualizing the Mechanism of Action

Signaling_Pathway cluster_0 Normal Signaling cluster_1 Inhibition by Compound X Agonist σ1R Agonist s1R_A Sigma-1 Receptor (σ1R) Agonist->s1R_A Binds & Activates Effector Downstream Effector (e.g., Ion Channel Modulation) s1R_A->Effector Modulates Response_A Cellular Response (e.g., Neurite Outgrowth) Effector->Response_A CompX Compound X s1R_B Sigma-1 Receptor (σ1R) CompX->s1R_B Binds & Inhibits Response_B Blocked Cellular Response s1R_B->Response_B Prevents Activation

Caption: Proposed mechanism of action of Compound X as a σ1R antagonist.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted approach to confirming the mechanism of action for this compound derivatives. By systematically progressing from in vitro binding to cellular functional assays, researchers can build a strong evidence base for their compound's MoA. The hypothetical data presented for Compound X suggests it is a potent and selective σ1R antagonist, warranting further investigation in preclinical models of relevant diseases, such as neuropathic pain. The versatility of the 2,6-diazaspiro[3.4]octane scaffold suggests that derivatives could be developed against a wide range of other targets, and the principles outlined in this guide are broadly applicable to those endeavors.

References

  • Fu, K., et al. (2023). This compound derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178. [Link]
  • Annand, J. R., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(5), 2845–2860. [Link]
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  • Kim, J., et al. (2024). Design, Synthesis, and Biological Evaluation of New 2,6,7-Substituted Purine Derivatives as Toll-like Receptor 7 Agonists for Intranasal Vaccine Adjuvants. Journal of Medicinal Chemistry, 67(11), 9389–9405. [Link]
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  • Li, X., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151–3172. [Link]
  • Ryu, S., et al. (2026). 1-oxa-3,7-diazaspiro[4.
  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(11), 2977. [Link]
  • ResearchGate. (2025).
  • Fujii, H., et al. (2023). Discovery of 7-Azanorbornane-Based Dual Agonists for the Delta and Kappa Opioid Receptors through an In Situ Screening Protocol. Molecules, 28(19), 6932. [Link]
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Preclinical Evaluation of 2,6-Diazaspiro[3.4]octan-7-one for Clinical Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer a blend of synthetic accessibility, favorable physicochemical properties, and versatile biological activity is paramount. The 2,6-diazaspiro[3.4]octan-7-one core has emerged as a privileged structure, demonstrating potential across diverse therapeutic areas. Its inherent three-dimensionality and rigid structure provide a unique framework for the design of potent and selective modulators of challenging biological targets.[1]

This guide provides a comprehensive preclinical evaluation of two hypothetical drug candidates derived from the this compound scaffold, benchmarked against established clinical-stage compounds. We will delve into two distinct applications: as a Poly(ADP-ribose) polymerase (PARP) inhibitor for oncology and as a Sigma-1 receptor (S1R) antagonist for neuropathic pain. Through objective comparison and detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to assess the clinical potential of this promising chemical series.

Case Study 1: A this compound Derivative (DSP-001) as a PARP Inhibitor

The inhibition of PARP enzymes has proven to be a clinically validated strategy for the treatment of cancers with deficiencies in DNA repair mechanisms, particularly those with BRCA1/2 mutations. Olaparib, a first-in-class PARP inhibitor, has set a high bar for efficacy. Here, we compare our lead this compound derivative, DSP-001, with Olaparib.

Comparative Preclinical Data: DSP-001 vs. Olaparib
ParameterDSP-001 (Hypothetical Data)Olaparib (Published Data)Reference
In Vitro Potency
PARP1 IC501.8 nM<5 nM[2]
PARP2 IC501.2 nM<5 nM[2]
Cell Viability (MDA-MB-436, BRCA1 mut)15 nM3.6 µM (median IC50 in pediatric solid tumors)[2]
Pharmacokinetics (Rat)
Oral Bioavailability (F%)45%Low, formulation dependent[3][4]
Cmax (10 mg/kg, oral)1.5 µM~1 µM (at 100mg twice daily in humans)[2]
T1/2 (hours)6.8~15 hours in humans[5]
Brain Penetration (Brain/Plasma ratio)0.25Low, excluded from CNS[6]
In Vivo Efficacy (Xenograft Model)
Tumor Growth Inhibition (TGI)75% at 50 mg/kg/daySignificant TGI in BRCA-mutated models[7][8]
Safety Profile
hERG IC50>30 µM>30 µM
Bone Marrow ToxicityModerate, manageableDose-limiting bone marrow toxicity in combination[9]
Experimental Protocols

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound on cancer cell lines.

Principle: The WST-1 assay is a colorimetric method to assess cell viability based on the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases. The amount of formazan dye produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-436) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of the test compound (DSP-001 or Olaparib) and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plate for 72 hours.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Final Incubation and Measurement: Incubate for 2-4 hours and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

This protocol describes the in vivo evaluation of a compound's anti-tumor efficacy.

Principle: Human tumor cells are implanted into immunodeficient mice. The effect of the test compound on tumor growth is monitored over time.[1][10]

Procedure:

  • Cell Preparation: Harvest cancer cells (e.g., BRCA2-mutated ovarian cancer cells) and resuspend in a suitable medium, such as a mixture of PBS and Matrigel.[11]

  • Implantation: Subcutaneously inject 1 x 10^6 cells into the flank of female nude mice.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.

  • Dosing: Administer the test compound (e.g., DSP-001 at 50 mg/kg) and vehicle control orally once daily for a specified period (e.g., 21 days).

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., biomarker assessment).

  • Data Analysis: Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

Experimental Workflow Diagram

Preclinical_Oncology_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Target_Engagement Target Engagement (PARP1/2 IC50) Cell_Viability Cell Viability (IC50 in BRCAmut cells) Target_Engagement->Cell_Viability Cellular Activity PK_Study Pharmacokinetics (Rat) Cell_Viability->PK_Study Promising Profile Efficacy_Study Efficacy (Xenograft Model) PK_Study->Efficacy_Study Dose Selection Tox_Study Toxicology (hERG, Bone Marrow) Efficacy_Study->Tox_Study Therapeutic Window Clinical_Trial Clinical_Trial Tox_Study->Clinical_Trial Go/No-Go Candidate_Selection Candidate Selection (DSP-001) Candidate_Selection->Target_Engagement Potency

Caption: Preclinical workflow for oncology drug candidates.

Case Study 2: A this compound Derivative (DSP-002) as a Sigma-1 Receptor Antagonist

The sigma-1 receptor (S1R) is a chaperone protein implicated in various neurological disorders, including neuropathic pain. Antagonism of S1R has emerged as a promising therapeutic strategy. E-52862 was the first selective S1R antagonist to enter clinical trials for neuropathic pain.[12][13] We compare our lead S1R antagonist, DSP-002, with E-52862.

Comparative Preclinical Data: DSP-002 vs. E-52862
ParameterDSP-002 (Hypothetical Data)E-52862 (Published Data)Reference
In Vitro Potency
S1R Binding Affinity (Ki)5.2 nM17-24 nM[14][15]
S2R Binding Affinity (Ki)>1000 nM6300 nM[15]
Pharmacokinetics (Rat)
Oral Bioavailability (F%)65%~15%[14]
Cmax (10 mg/kg, oral)2.1 µMNot directly comparable, dose-dependent absorption[12]
T1/2 (hours)8.21h in rats, ~30-40h in humans[14]
Brain Penetration (Brain/Plasma ratio)152.7[14]
In Vivo Efficacy (Neuropathic Pain Model)
Reversal of Mechanical AllodyniaED50 = 10 mg/kgEffective at 40 mg/kg (IP, BID) after 7 days[14]
Safety Profile
hERG IC50>30 µMLow risk of cardiotoxicity[14]
CNS Side EffectsMinimal at therapeutic dosesAcceptable tolerability in Phase 1[12]
Experimental Protocols

This protocol details the assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Principle: The test compound is administered to rats, and plasma concentrations are measured over time to determine key pharmacokinetic parameters.[16][17][18][19]

Procedure:

  • Animal Dosing: Administer the test compound (e.g., DSP-002) to male Sprague-Dawley rats via oral gavage (e.g., 10 mg/kg) and intravenous injection (e.g., 2 mg/kg).

  • Blood Sampling: Collect blood samples from the tail vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma.

  • Bioanalysis: Quantify the compound concentration in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, T1/2, and oral bioavailability (F%) using appropriate software.

This protocol is for evaluating the efficacy of a compound in a model of nerve injury-induced pain.

Principle: A chronic constriction injury (CCI) to the sciatic nerve in rats induces behavioral signs of neuropathic pain, such as mechanical allodynia (pain in response to a non-painful stimulus). The ability of a test compound to reverse this allodynia is a measure of its analgesic potential.[20][21]

Procedure:

  • Surgical Procedure: Anesthetize the rats and loosely ligate the sciatic nerve with chromic gut sutures.

  • Pain Behavior Assessment: After a recovery period (e.g., 7-14 days), assess mechanical allodynia using von Frey filaments. Determine the paw withdrawal threshold (PWT).

  • Compound Administration: Administer the test compound (e.g., DSP-002) or vehicle control.

  • Post-Dose Assessment: Measure the PWT at various time points after dosing to evaluate the compound's effect.

  • Data Analysis: Compare the PWT of the treated group to the vehicle control group to determine the degree of reversal of allodynia.

Logical Relationship Diagram

Preclinical_Pain_Workflow cluster_screening Initial Screening cluster_development Candidate Development S1R_Binding Sigma-1 Receptor Binding (Ki, Selectivity) ADME_Screen In Vitro ADME (Metabolic Stability, Permeability) S1R_Binding->ADME_Screen High Affinity & Selectivity InVivo_PK In Vivo Pharmacokinetics (Rat) ADME_Screen->InVivo_PK Favorable Properties Pain_Model Neuropathic Pain Model (CCI, Rat) InVivo_PK->Pain_Model Brain Penetrant Safety_Pharm Safety Pharmacology (hERG, CNS) Pain_Model->Safety_Pharm Efficacious Dose Clinical_Candidate Clinical_Candidate Safety_Pharm->Clinical_Candidate Safe Profile Lead_Compound Lead Compound (DSP-002) Lead_Compound->S1R_Binding

Sources

Safety Operating Guide

Guide to the Safe and Compliant Disposal of 2,6-Diazaspiro[3.4]octan-7-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 2,6-Diazaspiro[3.4]octan-7-one, a specialized chemical compound used in research and development. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance within the laboratory setting.

The disposal of any chemical waste is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal ("cradle-to-grave") under the Resource Conservation and Recovery Act (RCRA).[1] Concurrently, the Occupational Safety and Health Administration (OSHA) sets standards to protect workers who handle these materials.[2][3] This guide synthesizes these regulatory requirements into a practical workflow for laboratory professionals.

Disclaimer: The toxicological and environmental properties of this compound have not been fully investigated.[4] Therefore, as a precautionary measure, this compound and its associated waste must be handled and disposed of as hazardous waste. Always consult the manufacturer-provided Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) office for specific guidance.

Hazard Profile and Risk Assessment

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally similar spiro compounds, such as 2-Oxa-6-azaspiro[3.4]octane and 2,5-diazaspiro[3.4]octan-6-one, indicate a potential for the following hazards:

  • Skin Irritation: May cause skin irritation upon contact.[5][6]

  • Eye Irritation: May cause serious eye irritation.[5][6]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[5][6][7]

Given these potential risks, a conservative approach is mandatory. All personnel handling this compound must assume it is hazardous and wear appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[5][8]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps from the point of waste generation to its final collection for disposal. This process is designed to comply with EPA and OSHA regulations for managing hazardous waste in a laboratory setting.[9][10]

Step 1: Waste Characterization and Segregation

Immediately upon generation, all waste containing this compound must be classified as hazardous waste. This includes:

  • Unused or expired pure compound.

  • Contaminated labware (e.g., pipette tips, vials, filter paper).

  • Solutions containing the compound.

  • Spill cleanup materials.

Crucially, this waste stream must be segregated. Do not mix it with other chemical wastes unless explicitly permitted by your institution's EHS department. Incompatible wastes stored together can lead to dangerous chemical reactions.[11][12]

Step 2: Container Selection and Management

Select a waste container that is compatible with the chemical to prevent leaks or reactions.

  • For Solids: Use a wide-mouth, sealable container made of a non-reactive material (e.g., High-Density Polyethylene - HDPE).

  • For Liquids/Solutions: Use a sealable, leak-proof container. Do not use metal containers for acidic or basic solutions.[13]

The container must be kept closed at all times except when adding waste.[12] This prevents the release of vapors and reduces the risk of spills. Liquid waste containers should not be filled beyond 90% capacity to allow for vapor expansion.[13][14]

Step 3: Hazardous Waste Labeling

Proper labeling is a critical regulatory requirement. As soon as waste is first added to the container, affix a hazardous waste label provided by your EHS department. The label must contain the following information:

  • The words "HAZARDOUS WASTE ".[15]

  • The full chemical name: "This compound ".

  • An accurate list of all constituents and their approximate concentrations.

  • The specific hazard characteristics (e.g., "Irritant," "Handle with Caution").

  • The date when waste was first added to the container (the "accumulation start date").

Step 4: On-Site Accumulation and Storage

Waste must be stored in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of the laboratory personnel.[9][15]

  • The SAA must be clearly marked.

  • Store the waste container in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[11][12]

  • Segregate the container from incompatible materials, particularly strong acids, bases, and oxidizers.[14]

Step 5: Arranging for Final Disposal

Do not dispose of this compound waste in the normal trash or pour it down the sanitary sewer.[16] This is illegal and environmentally harmful.

The final disposal must be handled by trained professionals. Contact your institution's EHS office or designated hazardous waste management provider to schedule a pickup. Follow their specific procedures for consolidating waste for collection. Waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).[1]

Spill and Emergency Procedures

In the event of a small spill within a fume hood:

  • Ensure you are wearing appropriate PPE.

  • Contain the spill using an inert absorbent material like vermiculite or sand.[5]

  • Carefully collect the absorbent material and contaminated surfaces using non-sparking tools.

  • Place all cleanup materials into a designated hazardous waste container and label it accordingly.

  • Decontaminate the area and wash your hands thoroughly.

For large spills or any spill outside of a containment area, evacuate the immediate vicinity and follow your institution's emergency response plan.[17]

Summary of Regulatory Requirements

The following table summarizes key compliance points for managing hazardous chemical waste in a laboratory setting.

RequirementStandardRationale & Source
Waste Classification All waste containing this compound must be treated as hazardous.Precautionary principle due to unknown toxicity. Governed by EPA RCRA (40 CFR Parts 260-270).[1]
Container Management Must be compatible, in good condition, and kept securely closed.Prevents leaks, spills, and vapor release. OSHA and EPA requirement.[12]
Labeling Must include "Hazardous Waste," chemical name, hazards, and accumulation date.Ensures proper identification and handling. EPA requirement.[15]
Storage Location Satellite Accumulation Area (SAA) at or near the point of generation.Minimizes transport of open waste containers within the lab. EPA 40 CFR § 262.15.[9]
SAA Volume Limit Up to 55 gallons of hazardous waste (or 1 quart of acute hazardous waste).Federal limit for SAAs before waste must be moved to a central storage area.[9]
Final Disposal Must be transferred to a licensed hazardous waste disposal facility.Ensures environmentally sound management. EPA RCRA "cradle-to-grave" principle.[1][16]

Disposal Decision Workflow

The following diagram illustrates the decision-making and operational process for the compliant disposal of this compound waste.

G cluster_0 Phase 1: Generation & Characterization cluster_1 Phase 2: Handling & Accumulation cluster_2 Phase 3: Final Disposition cluster_3 Prohibited Actions A Waste Generated (e.g., unused product, contaminated labware) B Is the substance this compound or contaminated with it? A->B C Classify as Hazardous Waste (Precautionary Principle) B->C Yes D Select Compatible, Sealable Container C->D E Affix 'Hazardous Waste' Label (List constituents & date) D->E F Store in Secondary Containment within a Designated SAA E->F G Is container full or ready for disposal? F->G H Contact EHS for Pickup G->H Yes J Continue to add waste, keeping container closed G->J No I Transfer to Licensed Waste Disposal Facility H->I K DO NOT: - Dispose in regular trash - Pour down the drain - Mix with incompatible waste

Caption: Decision workflow for compliant chemical waste disposal.

References

  • BME Shared Labs, University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. [Link]
  • U.S. Environmental Protection Agency (EPA).
  • Occupational Safety and Health Administration (OSHA). Hazardous Waste - Standards. [Link]
  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. [Link]
  • Occupational Safety and Health Administration (OSHA). Hazardous Waste - Overview. [Link]
  • U.S. Environmental Protection Agency (EPA).
  • Chem-Space.com. MSDS of 2,5-diazaspiro[3.4]octan-6-one hydrochloride. [Link]
  • US Compliance. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]
  • Northwestern University Office for Research Safety. Hazardous Waste Disposal Guide. [Link]
  • Clean Management Environmental Group.
  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 2,6-Diazaspiro[3.4]octan-7-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Guide to Safe Laboratory Practices

As a Senior Application Scientist, it is imperative to approach the handling of any novel or specialized chemical with a robust framework of safety. This guide provides essential, immediate safety and logistical information for handling 2,6-Diazaspiro[3.4]octan-7-one. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally similar spirocyclic compounds and established principles of laboratory safety. The core of this guidance is to treat substances of unknown toxicity with a high degree of caution.

Hazard Analysis: Understanding the Risks

Key Potential Hazards:

  • Skin and Eye Irritation: Common among heterocyclic amines and lactams.

  • Respiratory Tract Irritation: Particularly if the compound is a fine powder that can be easily aerosolized.[1]

  • Unknown Systemic Effects: As with many research chemicals, the full toxicological profile has not been thoroughly investigated.[1]

The Hierarchy of Controls: A Proactive Safety Strategy

Before detailing specific Personal Protective Equipment (PPE), it is crucial to implement a hierarchy of controls to minimize potential exposure. This systematic approach provides multiple layers of protection.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous alternative if possible) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Last line of defense) Administrative->PPE

Caption: Hierarchy of controls for minimizing exposure to chemical hazards.

Personal Protective Equipment (PPE): Your Final Barrier

The selection of appropriate PPE is critical for safeguarding against direct chemical contact. The following table outlines the recommended PPE for handling this compound in various laboratory scenarios.

Operation Engineering Controls Hand Protection Eye & Face Protection Respiratory Protection Body Protection
Weighing and Small-Scale Handling (<1g) Chemical Fume HoodNitrile or Neoprene Gloves (Double-gloving recommended)Safety Goggles or Safety Glasses with side shields[5]Not generally required if handled in a fume hoodStandard Laboratory Coat
Solution Preparation and Reactions Chemical Fume HoodNitrile or Neoprene GlovesChemical Splash Goggles[6]Not generally required if handled in a fume hoodChemical-Resistant Laboratory Coat
Large-Scale Operations (>1g) & Purification Chemical Fume HoodNitrile or Neoprene Gloves (Double-gloving recommended)Chemical Splash Goggles and a Face Shield[5]Consider an Air-Purifying Respirator (APR) with organic vapor cartridges if aerosols are likelyChemical-Resistant Laboratory Coat or Apron
Spill Cleanup Ventilated AreaHeavy-duty Nitrile or Butyl Rubber GlovesChemical Splash Goggles and a Face ShieldAir-Purifying Respirator (APR) with organic vapor cartridgesChemical-Resistant Coveralls or Apron

Standard Operating Procedure (SOP) for Safe Handling

Adherence to a detailed SOP is crucial for ensuring consistent and safe handling of this compound.

4.1. Preparation and Donning PPE

  • Pre-Work Inspection: Before entering the laboratory, ensure that the chemical fume hood is functioning correctly and that all necessary safety equipment (spill kit, eyewash station, safety shower) is accessible and unobstructed.

  • Donning Sequence:

    • Put on a laboratory coat, ensuring it is fully buttoned.

    • If required, don a respirator, performing a positive and negative pressure seal check.

    • Put on safety goggles and a face shield if necessary.

    • Don the first pair of gloves, ensuring the cuffs overlap with the sleeves of the lab coat. If double-gloving, put on the second pair.

4.2. Handling the Compound

  • Work Within a Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Avoid Dust and Aerosol Formation: Handle the solid compound carefully to prevent the creation of dust.[1] When preparing solutions, add the solid to the solvent slowly.

  • Prevent Contact: Avoid direct contact with skin and eyes.[1] Use appropriate tools (spatulas, forceps) for all transfers.

  • Hand Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]

4.3. Doffing PPE and Decontamination

  • Doffing Sequence (to minimize cross-contamination):

    • If double-gloved, remove the outer pair of gloves.

    • Remove the lab coat by rolling it inside out and away from the body.

    • Remove the inner pair of gloves.

    • Wash and dry hands thoroughly.

    • Remove the face shield and goggles.

    • If worn, remove the respirator.

    • Perform a final hand washing.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: All unused or waste this compound, as well as solutions containing the compound, must be collected in a designated, properly labeled hazardous waste container.

  • Contaminated Materials: All disposable PPE (gloves, lab coats) and other materials (e.g., weigh boats, pipette tips) that have come into contact with the compound should be considered hazardous waste. Place these items in a sealed, labeled hazardous waste bag or container.[8]

  • Do Not: Dispose of this chemical down the drain or in regular trash.[5]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[1][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

  • Spill: Evacuate the immediate area. Wearing appropriate PPE (as outlined in the table above), contain and clean up the spill using an inert absorbent material. Place the absorbed material into a sealed container for hazardous waste disposal.

Safe_Handling_Workflow cluster_1 Safe Handling Workflow for this compound Prep Preparation (Verify fume hood, gather materials) Don_PPE Don PPE (Coat, Goggles, Gloves) Prep->Don_PPE Handling Chemical Handling (Inside fume hood, avoid dust) Don_PPE->Handling Decon Decontamination (Clean work area) Handling->Decon Doff_PPE Doff PPE (Minimize cross-contamination) Decon->Doff_PPE Disposal Waste Disposal (Segregate hazardous waste) Doff_PPE->Disposal

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